Product packaging for oxalyl-CoA(Cat. No.:)

oxalyl-CoA

Cat. No.: B1249405
M. Wt: 839.6 g/mol
InChI Key: QVXMZFTWJVBUHP-IBOSZNHHSA-N
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Description

Oxalyl-CoA is an omega-carboxyacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with one of the carboxy groups of oxalic acid. It has a role as an Escherichia coli metabolite. It is functionally related to an oxalic acid. It is a conjugate acid of an this compound(5-).
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H36N7O19P3S B1249405 oxalyl-CoA

Properties

Molecular Formula

C23H36N7O19P3S

Molecular Weight

839.6 g/mol

IUPAC Name

2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-oxoacetic acid

InChI

InChI=1S/C23H36N7O19P3S/c1-23(2,16(33)19(34)26-4-3-12(31)25-5-6-53-22(37)21(35)36)8-46-52(43,44)49-51(41,42)45-7-11-15(48-50(38,39)40)14(32)20(47-11)30-10-29-13-17(24)27-9-28-18(13)30/h9-11,14-16,20,32-33H,3-8H2,1-2H3,(H,25,31)(H,26,34)(H,35,36)(H,41,42)(H,43,44)(H2,24,27,28)(H2,38,39,40)/t11-,14-,15-,16+,20-/m1/s1

InChI Key

QVXMZFTWJVBUHP-IBOSZNHHSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C(=O)O)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(=O)O)O

Synonyms

oxalyl-CoA
oxalyl-coenzyme A

Origin of Product

United States

Foundational & Exploratory

The Oxalyl-CoA Pathway: A Core Mechanism in Oxalate Metabolism and a Target for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxalate, a simple dicarboxylic acid, is a metabolic end-product in many organisms and a common component of plant-based foods. In humans, the accumulation of oxalate is a primary driver of hyperoxaluria, leading to the formation of calcium oxalate kidney stones, nephrocalcinosis, and systemic oxalosis. As mammals lack the enzymatic machinery to degrade oxalate, they rely on gut microbiota to manage dietary oxalate loads. Central to this microbial detoxification is the oxalyl-CoA pathway, an efficient enzymatic cascade that converts toxic oxalate into formate and carbon dioxide. This pathway is also operative in plants, where it serves to regulate endogenous oxalate levels and defend against phytopathogens. This technical guide provides a comprehensive overview of the core this compound pathway, details its key enzymes, presents quantitative kinetic data, outlines experimental protocols for its study, and explores its significance as a therapeutic target for hyperoxaluria and related disorders.

Introduction to Oxalate Metabolism

Oxalate homeostasis in vertebrates is a balance of endogenous production (primarily hepatic), dietary absorption, and excretion (mainly renal).[1] Disruptions in this balance lead to hyperoxaluria, a condition where excess oxalate in the urine complexes with calcium, forming crystals that can aggregate into debilitating kidney stones, which account for up to 80% of all kidney stone cases.[2][3] Chronic hyperoxaluria can lead to progressive kidney damage and, in severe cases, systemic deposition of calcium oxalate in tissues such as bones, eyes, and the cardiovascular system, a condition known as oxalosis.[3]

The human gut microbiome plays a crucial role in mitigating oxalate toxicity by degrading it before it can be absorbed.[4] The anaerobic bacterium Oxalobacter formigenes is a specialist in this regard, utilizing oxalate as its sole source of energy. The absence of O. formigenes has been linked to an increased risk of recurrent calcium oxalate kidney stones. The enzymatic machinery at the heart of this bacterium's unique metabolism is the this compound pathway.

The Core this compound Pathway: Two Variations

The this compound pathway catabolizes oxalate through the key intermediate, this compound. There are two primary variations of this pathway, distinguished by their initial activation step.

The Bacterial Formyl-CoA Transferase (FRC)-Dependent Pathway

Prevalent in gut microbes like Oxalobacter formigenes, this pathway is a cyclical process involving two key enzymes: Formyl-CoA transferase (FRC) and this compound decarboxylase (OXC).

  • CoA Activation: FRC catalyzes the transfer of a coenzyme A (CoA) moiety from formyl-CoA to oxalate. This reaction forms this compound and releases formate.

  • Decarboxylation: OXC, a thiamine diphosphate (TPP)-dependent enzyme, decarboxylates this compound, yielding formyl-CoA and carbon dioxide.

Critically, the formyl-CoA produced in the second step is recycled as the CoA donor for the first step, creating an efficient metabolic loop.

Bacterial this compound Pathway Oxalate Oxalate FRC Formyl-CoA Transferase (FRC) Oxalate->FRC FormylCoA_in Formyl-CoA FormylCoA_out Formyl-CoA FormylCoA_in->FRC CoA donor OxalylCoA This compound OXC This compound Decarboxylase (OXC) OxalylCoA->OXC Formate Formate CO2 CO₂ FRC->OxalylCoA FRC->Formate OXC->CO2 OXC->FormylCoA_out Recycled

Caption: The cyclical bacterial this compound pathway. (Max Width: 760px)
The Plant Acyl-Activating Enzyme 3 (AAE3)-Dependent Pathway

In plants such as Arabidopsis, Medicago truncatula, and rice, oxalate degradation can proceed via a CoA-dependent pathway initiated by an this compound synthetase, encoded by the AAE3 gene.

  • CoA Activation: AAE3 directly ligates CoA to oxalate in an ATP-dependent reaction, producing this compound, AMP, and pyrophosphate (PPi).

  • Decarboxylation: As in the bacterial pathway, a plant homolog of this compound decarboxylase (OXC) then converts this compound to formyl-CoA and CO₂.

  • Further Breakdown: The resulting formyl-CoA is further hydrolyzed to formate, which can then be oxidized to CO₂.

This pathway is crucial for regulating calcium oxalate crystal accumulation and for defense against oxalate-secreting fungal pathogens.

Plant this compound Pathway Oxalate Oxalate AAE3 This compound Synthetase (AAE3) Oxalate->AAE3 ATP_CoA ATP + CoA ATP_CoA->AAE3 OxalylCoA This compound OXC This compound Decarboxylase (OXC) OxalylCoA->OXC AMP_PPi AMP + PPi FormylCoA Formyl-CoA FCH Formyl-CoA Hydrolase FormylCoA->FCH CO2_1 CO₂ Formate Formate FDH Formate Dehydrogenase Formate->FDH CO2_2 CO₂ AAE3->OxalylCoA AAE3->AMP_PPi OXC->FormylCoA OXC->CO2_1 FCH->Formate FDH->CO2_2 Protein Purification Workflow cluster_0 Gene Cloning & Expression cluster_1 Purification & Analysis PCR 1. PCR Amplification of frc/oxc gene Ligation 2. Ligation into Expression Vector PCR->Ligation Transform 3. Transformation into E. coli BL21(DE3) Ligation->Transform Induction 4. IPTG Induction Transform->Induction Harvest 5. Cell Harvest Induction->Harvest Lysis 6. Sonication/Lysis Harvest->Lysis Purify 7. Affinity Chromatography (e.g., Ni-NTA) Lysis->Purify Analysis 8. SDS-PAGE Analysis Purify->Analysis

References

The Discovery of Oxalyl-CoA Synthetase: Unraveling a Key Enzyme in Plant Oxalate Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Oxalic acid, a simple dicarboxylic acid, plays a multifaceted role in plant physiology, from calcium regulation and heavy metal detoxification to defense against herbivores and pathogens. However, its accumulation can be toxic. For decades, the primary known pathway for oxalate degradation in plants was through oxalate oxidase. However, the absence of this enzyme in key model organisms like Arabidopsis thaliana hinted at an alternative mechanism. This whitepaper provides an in-depth technical guide to the discovery and characterization of oxalyl-CoA synthetase, a pivotal enzyme in a CoA-dependent oxalate catabolism pathway. This discovery, initiated by the characterization of the ACYL-ACTIVATING ENZYME3 (AAE3) gene in Arabidopsis, has fundamentally reshaped our understanding of oxalate metabolism in plants, revealing its crucial roles in seed development, pathogen defense, and abiotic stress tolerance. This guide details the experimental journey, presents key quantitative data, outlines methodologies for replication, and visualizes the intricate biochemical and logical relationships.

Introduction: The Enigma of Oxalate Degradation

The presence of a CoA- and ATP-dependent pathway for oxalate degradation was first proposed over half a century ago based on labeling experiments and enzyme assays in pea seed extracts.[1][2][3] Despite this early evidence, the molecular identity of the enzymes involved remained elusive for decades.[2][3] The breakthrough came with the characterization of the ACYL-ACTIVATING ENZYME3 (AAE3) gene in Arabidopsis thaliana, which was found to encode the long-sought-after this compound synthetase. This discovery provided the genetic proof for an alternative oxalate degradation pathway, particularly in plants lacking oxalate oxidase activity.

The Discovery of AAE3 as this compound Synthetase

The identification of AAE3 as an this compound synthetase was a landmark finding. Researchers demonstrated that the recombinant AAE3 protein from Arabidopsis exhibits high specific activity against oxalate, catalyzing the first step in the CoA-dependent oxalate catabolism pathway. This enzymatic activity was subsequently confirmed in other plant species, including Medicago truncatula, Vigna umbellata (rice bean), and Lathyrus sativus (grass pea), highlighting the conserved nature of this pathway.

Biochemical Characterization of Plant this compound Synthetases

The enzymatic properties of this compound synthetase have been characterized in several plant species. The recombinant proteins typically show a high affinity for oxalate as a substrate, with Michaelis-Menten kinetics demonstrating their efficiency. The key kinetic parameters are summarized in the table below.

Plant SpeciesEnzymeKm (μM) for OxalateVmax (μmol/min/mg protein)Reference
Arabidopsis thalianaAtAAE3149.0 ± 12.711.4 ± 1.0
Medicago truncatulaMtAAE381 ± 919 ± 0.9
Vigna umbellataVuAAE3121 ± 8.27.7 ± 0.88
Lathyrus sativusLsOCS71.5 ± 13.38.2 ± 0.8

Table 1: Kinetic Parameters of Plant this compound Synthetases. This table summarizes the reported Michaelis constant (Km) and maximum reaction velocity (Vmax) for this compound synthetase from various plant species, demonstrating the high affinity and catalytic efficiency of the enzyme for oxalate.

The CoA-Dependent Oxalate Catabolism Pathway

The discovery of this compound synthetase solidified the model of a multi-step pathway for oxalate degradation. In this pathway, oxalate is first activated to this compound. Subsequently, this compound is decarboxylated to formyl-CoA and CO2, a reaction catalyzed by this compound decarboxylase. The resulting formyl-CoA is then hydrolyzed to formate, which is finally oxidized to CO2.

Oxalate_Catabolism_Pathway Oxalate Oxalate Oxalyl_CoA This compound Oxalate->Oxalyl_CoA this compound Synthetase (AAE3) + CoA + ATP Formyl_CoA Formyl-CoA Oxalyl_CoA->Formyl_CoA this compound Decarboxylase - CO₂ Formate Formate Formyl_CoA->Formate Formyl-CoA Hydrolase + H₂O CO2 CO₂ Formate->CO2 Formate Dehydrogenase - NADH

Figure 1: The CoA-Dependent Oxalate Catabolism Pathway. This diagram illustrates the sequential enzymatic reactions involved in the degradation of oxalate in plants, starting with the activation of oxalate by this compound synthetase.

Physiological Roles of this compound Synthetase

The functional characterization of aae3 mutants in Arabidopsis and other plants has revealed the critical physiological roles of this compound synthetase.

Seed Development and Germination

In Arabidopsis, aae3 mutants exhibit a striking phenotype of oxalate accumulation in their seeds, leading to the formation of oxalate crystals. This accumulation is associated with defects in the seed coat and significantly reduced germination rates. Complementation of the mutant with a functional AAE3 gene restores the wild-type phenotype, confirming the enzyme's role in normal seed development.

Defense Against Fungal Pathogens

Several phytopathogenic fungi, such as Sclerotinia sclerotiorum, secrete oxalic acid as a virulence factor to aid in host infection. Plants expressing higher levels of this compound synthetase show increased resistance to such pathogens. Conversely, aae3 mutants are more susceptible to infection. This demonstrates a crucial role for the CoA-dependent oxalate degradation pathway in plant immunity.

Abiotic Stress Tolerance

Research in rice bean (Vigna umbellata) has implicated this compound synthetase (VuAAE3) in aluminum (Al) tolerance. Al stress induces the accumulation of oxalate, and VuAAE3 expression is upregulated in response, suggesting that the degradation of oxalate via this pathway is a mechanism to mitigate Al toxicity.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the discovery and characterization of this compound synthetase.

Recombinant Protein Expression and Purification

A common workflow for obtaining active enzyme for biochemical assays involves the expression of the AAE3 protein in a heterologous system, typically E. coli.

Protein_Expression_Workflow cluster_cloning Cloning cluster_expression Expression cluster_purification Purification Clone_cDNA Clone AAE3 cDNA into Expression Vector (e.g., pET) Transform Transform E. coli (e.g., BL21(DE3)) Clone_cDNA->Transform Induce Induce Protein Expression (e.g., with IPTG) Transform->Induce Lyse Cell Lysis Induce->Lyse Purify Affinity Chromatography (e.g., Ni-NTA for His-tag) Lyse->Purify Analyze SDS-PAGE Analysis Purify->Analyze

Figure 2: Workflow for Recombinant AAE3 Protein Production. This diagram outlines the standard molecular biology procedures for expressing and purifying recombinant this compound synthetase for subsequent biochemical characterization.

Protocol:

  • Cloning: The full-length coding sequence of the AAE3 gene is amplified by PCR and cloned into an appropriate expression vector, often containing an affinity tag (e.g., 6x-His tag) for purification.

  • Transformation and Expression: The expression construct is transformed into a suitable E. coli strain. Protein expression is induced, typically by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Purification: Bacterial cells are harvested and lysed. The recombinant protein is purified from the cell lysate using affinity chromatography.

  • Verification: The purity and size of the recombinant protein are confirmed by SDS-PAGE.

Enzyme Activity Assay

The activity of this compound synthetase is typically measured using a coupled-enzyme spectrophotometric assay.

Principle: The formation of this compound is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Reaction Mixture:

  • Buffer (e.g., Tris-HCl)

  • ATP

  • MgCl₂

  • Coenzyme A (CoA)

  • NADH

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Purified this compound synthetase

  • The reaction is initiated by the addition of oxalate.

Procedure:

  • The reaction components, excluding oxalate, are mixed in a cuvette.

  • The baseline absorbance at 340 nm is recorded.

  • The reaction is initiated by the addition of oxalate.

  • The decrease in absorbance at 340 nm is monitored over time.

  • The rate of NADH oxidation is used to calculate the specific activity of the enzyme.

Radiolabeled Oxalate Degradation Assay

To assess the in vivo function of this compound synthetase, a radiolabeled oxalate degradation assay is performed using plant tissues.

Protocol:

  • Leaf discs or other plant tissues from wild-type and aae3 mutant plants are incubated with ¹⁴C-labeled oxalic acid.

  • After a defined incubation period, the reaction is stopped, and the amount of evolved ¹⁴CO₂ is captured and quantified by scintillation counting.

  • A significant reduction in ¹⁴CO₂ evolution in the aae3 mutant compared to the wild type indicates a defect in oxalate degradation.

Conclusion and Future Perspectives

The discovery of this compound synthetase in plants has been a pivotal step in understanding oxalate metabolism. It has not only elucidated a long-hypothesized biochemical pathway but also revealed its profound implications for plant growth, development, and interaction with the environment. For researchers in drug development, particularly in the context of antifungal agents, the enzymes of the CoA-dependent oxalate degradation pathway present novel targets. Inhibiting this compound synthetase or subsequent enzymes in pathogenic fungi that utilize oxalate could be a viable strategy to control plant diseases. Furthermore, manipulating the expression of this gene in crops holds promise for improving nutritional quality by reducing oxalate content and for enhancing resistance to both biotic and abiotic stresses. Future research will likely focus on the regulatory mechanisms governing the expression of AAE3 and other genes in this pathway, as well as exploring the diversity and evolution of this metabolic route across the plant kingdom.

References

The Core Function of Oxalyl-CoA Decarboxylase in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxalyl-CoA decarboxylase (OXC) is a pivotal enzyme in bacterial metabolism, particularly within the gut microbiome, where it plays a central role in the degradation of oxalate, a toxic compound implicated in human health issues such as hyperoxaluria and the formation of kidney stones. This technical guide provides an in-depth exploration of the function, mechanism, and significance of this compound decarboxylase in bacteria. It consolidates quantitative data, details key experimental protocols, and presents visual diagrams of the relevant biochemical pathways and workflows to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Oxalate Metabolism in Bacteria

Oxalate and its salt, calcium oxalate, are widespread in plants and are also endogenously produced metabolic byproducts in mammals.[1] Humans and other vertebrates lack the enzymes to degrade oxalate, making them reliant on their intestinal microbiota for its detoxification.[2][3][4] An accumulation of oxalate can lead to the formation of insoluble calcium oxalate crystals, resulting in conditions like hyperoxaluria and nephrolithiasis (kidney stones).[5]

Certain gut bacteria, termed "oxalotrophic," have evolved specialized pathways to utilize oxalate as a carbon and energy source. The most well-characterized of these is Oxalobacter formigenes, an anaerobic bacterium that obligately relies on oxalate for growth. Other gut commensals, including species of Lactobacillus, Bifidobacterium, and Escherichia coli, also possess the genetic machinery for oxalate degradation, where it may contribute to acid tolerance. The central pathway for this metabolic capability hinges on the sequential action of two key enzymes: formyl-CoA transferase (FRC) and this compound decarboxylase (OXC).

The Catalytic Function of this compound Decarboxylase

This compound decarboxylase (EC 4.1.1.8) is the definitive enzyme in the primary bacterial oxalate degradation pathway, often referred to as the Type II oxalate degradation pathway. Its primary function is to catalyze the thiamine pyrophosphate (TPP)-dependent decarboxylation of this compound.

The reaction is as follows:

This compound → Formyl-CoA + CO₂

This irreversible reaction is a critical step, converting the highly reactive this compound into formyl-CoA and carbon dioxide. The formyl-CoA is then utilized by formyl-CoA transferase to activate another molecule of oxalate, thus perpetuating the cycle. In organisms like O. formigenes, this pathway is coupled to an oxalate/formate antiporter, which generates a proton motive force essential for ATP synthesis.

Quantitative Data and Physicochemical Properties

The biochemical and kinetic properties of this compound decarboxylase have been primarily characterized from Oxalobacter formigenes. The enzyme is a homotetramer with a total molecular weight of approximately 260,000 Da, composed of four identical subunits of about 65,000 Da each.

ParameterValueOrganismReference
Molecular Weight (Subunit) ~60,691 Da (calculated from gene)Oxalobacter formigenes
Molecular Weight (Subunit) ~65,000 Da (SDS-PAGE)Oxalobacter formigenes
Molecular Weight (Native) ~260,000 Da (Gel Permeation)Oxalobacter formigenes
Km (this compound) 0.24 mMOxalobacter formigenes
Vmax (this compound) 0.25 µmol/minOxalobacter formigenes
kcat 104 s⁻¹Corynebacterium glutamicum (soluble ODx)
Km (Thiamine Pyrophosphate) 1.1 µMOxalobacter formigenes
Vmax (Thiamine Pyrophosphate) 0.14 µmol/minOxalobacter formigenes
Maximum Specific Activity 13.5 µmol/min/mg proteinOxalobacter formigenes
Cofactor Thiamine Pyrophosphate (TPP)Multiple Bacteria

Signaling Pathways and Metabolic Context

The degradation of oxalate in bacteria is a well-defined metabolic pathway. The process is initiated by the transport of oxalate into the bacterial cell, which in O. formigenes is mediated by an oxalate-formate antiporter, OxlT.

Oxalate_Degradation_Pathway extracellular_oxalate Extracellular Oxalate oxlt OxlT (Antiporter) extracellular_oxalate->oxlt In intracellular_oxalate Intracellular Oxalate frc Formyl-CoA Transferase (FRC) intracellular_oxalate->frc formyl_coa_pool Formyl-CoA formyl_coa_pool->frc CoA donor oxalyl_coa This compound oxc This compound Decarboxylase (OXC) (TPP-dependent) oxalyl_coa->oxc formate_pool Formate formate_pool->oxlt Out co2 CO₂ frc->oxalyl_coa CoA transfer frc->formate_pool Out oxc->formyl_coa_pool Regeneration oxc->co2 Decarboxylation oxlt->intracellular_oxalate Purification_Workflow start O. formigenes Cell Culture lysis Cell Lysis (French Press) start->lysis centrifugation High-Speed Centrifugation lysis->centrifugation supernatant Soluble Cell Extract centrifugation->supernatant hic Hydrophobic Interaction Chromatography (HIC) supernatant->hic dialysis1 Dialysis hic->dialysis1 Active Fractions deae DEAE Anion-Exchange Chromatography dialysis1->deae dialysis2 Concentration/ Buffer Exchange deae->dialysis2 Active Fractions gpc Gel Permeation Chromatography dialysis2->gpc pure_enzyme Purified this compound Decarboxylase gpc->pure_enzyme Homogeneous Protein DrugDev_Logic problem High Intestinal Oxalate (Dietary/Endogenous) absorption Increased Oxalate Absorption into Bloodstream problem->absorption urinary High Urinary Oxalate (Hyperoxaluria) absorption->urinary stones Calcium Oxalate Kidney Stone Formation urinary->stones intervention Therapeutic Intervention (Gut-Targeted) probiotic Probiotic Therapy (e.g., O. formigenes) intervention->probiotic enzyme_therapy Enzyme Replacement (Purified OXC) intervention->enzyme_therapy degradation Increased Intestinal Oxalate Degradation probiotic->degradation Provides OXC activity enzyme_therapy->degradation Provides OXC activity degradation->absorption Reduces

References

Oxalyl-CoA: A Key Intermediate in Glyoxylate Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glyoxylate is a central metabolite in the carbon metabolism of many organisms, from bacteria to plants. It serves as a key intermediate in the glyoxylate cycle, enabling the synthesis of carbohydrates from two-carbon compounds. The metabolism of glyoxylate is intricately linked with that of oxalate, a dicarboxylic acid that can be both a metabolic byproduct and a toxic compound. A critical, yet often overlooked, player in this metabolic nexus is oxalyl-coenzyme A (oxalyl-CoA). This reactive thioester acts as a key intermediate, bridging the metabolic fates of oxalate and glyoxylate. This technical guide provides a comprehensive overview of the role of this compound in glyoxylate metabolism, with a focus on the enzymatic pathways, quantitative data, and detailed experimental protocols relevant to researchers in the fields of biochemistry, microbiology, and drug development.

Core Metabolic Pathways Involving this compound

This compound is primarily involved in two key metabolic processes related to glyoxylate: the catabolism of oxalate to formyl-CoA and CO2, and the reductive synthesis of glyoxylate.

Oxalate Degradation via this compound

The best-characterized role of this compound is in the degradation of oxalate, a pathway extensively studied in the anaerobic gut bacterium Oxalobacter formigenes. This organism utilizes oxalate as its primary energy source. The pathway involves two key enzymatic steps:

  • Activation of Oxalate: Oxalate is first activated to its thioester derivative, this compound. This can be achieved through two different enzymes:

    • Formyl-CoA Transferase (FRC): This enzyme catalyzes the transfer of a CoA moiety from formyl-CoA to oxalate, producing this compound and formate. This is the primary mechanism in O. formigenes.[1][2]

    • This compound Synthetase (OCS): Also known as oxalate-CoA ligase, this enzyme catalyzes the ATP-dependent ligation of CoA to oxalate, forming this compound, AMP, and pyrophosphate.[3] This enzyme is found in plants and some bacteria.

  • Decarboxylation of this compound: The resulting this compound is then decarboxylated by This compound decarboxylase (OXC) , a thiamine pyrophosphate (TPP)-dependent enzyme, to yield formyl-CoA and carbon dioxide.[4][5] The formyl-CoA can then be used to regenerate the CoA donor for the formyl-CoA transferase reaction, completing a cycle.

This catabolic pathway is crucial for organisms that utilize oxalate as a carbon and energy source and plays a significant role in preventing the accumulation of toxic oxalate in various environments, including the human gut.

Oxalate_Degradation cluster_frc Formyl-CoA Transferase cluster_oxc This compound Decarboxylase Oxalate Oxalate Oxalyl_CoA This compound Oxalate->Oxalyl_CoA CoA Transfer Formyl_CoA_in Formyl-CoA Formate Formate Formyl_CoA_in->Formate CoA Donor Regeneration Oxalyl_CoA->Formyl_CoA_in Decarboxylation CO2 CO2 Oxalyl_CoA->CO2

Figure 1. Oxalate degradation pathway via this compound.

Reductive Pathway to Glyoxylate

In some bacteria, such as the methylotroph Methylobacterium extorquens, this compound serves as a direct precursor for the synthesis of glyoxylate. This anabolic pathway is crucial for the assimilation of C1 and C2 compounds. The key enzyme in this conversion is This compound reductase , which catalyzes the NADPH-dependent reduction of this compound to glyoxylate.

This pathway provides a direct link between oxalate metabolism and the central carbon metabolism, allowing organisms to channel carbon from oxalate into the glyoxylate cycle for the net synthesis of C4 compounds.

Glyoxylate_Synthesis cluster_ocs This compound Synthetase cluster_ocr This compound Reductase Oxalate Oxalate Oxalyl_CoA This compound Oxalate->Oxalyl_CoA ATP, CoA Glyoxylate Glyoxylate Oxalyl_CoA->Glyoxylate Reduction NADPH NADPH NADP NADP+ NADPH->NADP FRC_Assay_Workflow start Prepare Reaction Mixture (Buffer, Oxalate, MgCl2, TPP, NAD+, OXC, FDH) add_frc Add FRC Enzyme/Extract start->add_frc incubate Incubate at 37°C (5 min) add_frc->incubate add_formyl_coa Initiate with Formyl-CoA incubate->add_formyl_coa measure Monitor A340 nm add_formyl_coa->measure calculate Calculate Activity measure->calculate

References

The Central Role of Oxalyl-CoA in Microbial Oxalate Catabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalate, a simple dicarboxylic acid, is a ubiquitous compound in nature, found in numerous plant-based foods and also produced as a metabolic end-product in mammals. While serving various physiological roles in plants, in animals, high concentrations of oxalate can be toxic, leading to the formation of calcium oxalate kidney stones, a prevalent and painful condition.[1] Humans and other mammals lack the enzymes to degrade oxalate and therefore rely on the gut microbiota for its detoxification.[2][3][4] Central to this microbial detoxification is the catabolism of oxalate, a process in which oxalyl-coenzyme A (oxalyl-CoA) emerges as a critical intermediate. This technical guide provides an in-depth exploration of the role of this compound in microbial oxalate catabolism, focusing on the core enzymatic pathways, quantitative data, and detailed experimental methodologies relevant to researchers in microbiology, metabolic engineering, and drug development.

The Core Pathway: Type II Oxalate Degradation

Microbial oxalate degradation primarily occurs through two pathways, designated Type I and Type II.[5] The Type II pathway, which is the focus of this guide, is a two-step enzymatic process that is prevalent in the human gut microbiota and is critically dependent on this compound. This pathway involves the concerted action of two key enzymes: formyl-CoA transferase (FRC) and this compound decarboxylase (OXC).

The process begins with the activation of oxalate. Formyl-CoA transferase (EC 2.8.3.16) catalyzes the transfer of a CoA moiety from formyl-CoA to oxalate, yielding this compound and formate. This initial step is crucial as it prepares the otherwise inert oxalate molecule for decarboxylation.

Subsequently, this compound decarboxylase (EC 4.1.1.8) acts on this compound, a thiamine pyrophosphate (TPP)-dependent enzyme that catalyzes the decarboxylation of this compound to formyl-CoA and carbon dioxide. The regenerated formyl-CoA can then participate in another round of oxalate activation, thus completing the catalytic cycle. The net result of this pathway is the conversion of one molecule of oxalate into one molecule of formate and one molecule of carbon dioxide.

Several gut-dwelling microorganisms are known to possess this pathway, with the anaerobic bacterium Oxalobacter formigenes being the most extensively studied and considered a specialist in oxalate degradation. Other bacteria, including species of Lactobacillus and Bifidobacterium, also harbor the genes for FRC and OXC and contribute to intestinal oxalate homeostasis.

Quantitative Data on Key Enzymes

The efficiency of the Type II oxalate degradation pathway is dictated by the kinetic properties of its core enzymes, FRC and OXC. The following tables summarize the available quantitative data for these enzymes from key microbial sources.

EnzymeMicroorganismSubstrateKm (mM)Vmax (µmol/min/mg)Specific Activity (µmol/min/mg)Reference
This compound Decarboxylase (OXC)Oxalobacter formigenesThis compound0.240.25 (per min)13.5
This compound Decarboxylase (OXC)Oxalobacter formigenesThiamine Pyrophosphate1.1 x 10-60.14 (per min)-
This compound Decarboxylase (OXC)Lactobacillus acidophilus LA 14This compound--Lower than O. formigenes
Formyl-CoA Transferase (FRC)Oxalobacter formigenesFormyl-CoA11.16.49 (mmol/min/mg)-
Formyl-CoA Transferase (FRC)Oxalobacter formigenesOxalate5.25--

Table 1: Kinetic Parameters of Key Enzymes in Microbial Oxalate Catabolism. This table provides a comparative summary of the Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), and specific activity for this compound decarboxylase and formyl-CoA transferase from different microbial sources.

EnzymeMicroorganismOptimal pHOptimal Temperature (°C)Reference
Oxalate DecarboxylaseBacillus subtilis5.537
Formyl-CoA TransferaseOxalobacter formigenes6.5 - 7.5-

Table 2: Influence of Environmental Factors on Enzyme Activity. This table highlights the optimal pH and temperature conditions for the activity of key enzymes involved in oxalate degradation.

Signaling Pathways and Experimental Workflows

Core Metabolic Pathway of Type II Oxalate Degradation

The enzymatic cascade of the Type II oxalate degradation pathway is a prime example of substrate channeling and cofactor regeneration. The following diagram illustrates the cyclical nature of this process.

Oxalate_Catabolism cluster_enzymes Key Enzymes Oxalate Oxalate OxalylCoA This compound Oxalate->OxalylCoA FRC FormylCoA_out Formyl-CoA OxalylCoA->FormylCoA_out OXC (TPP-dependent) CO2 CO2 OxalylCoA->CO2 OXC FormylCoA_in Formyl-CoA FormylCoA_in->OxalylCoA Formate Formate FormylCoA_out->Formate FRC Formyl-CoA Transferase OXC This compound Decarboxylase

Caption: The Type II microbial oxalate degradation pathway.

Experimental Workflow for Characterization of this compound Decarboxylase

The characterization of novel oxalate-degrading enzymes is a critical step in understanding their physiological role and potential for therapeutic applications. The following workflow outlines a typical experimental approach.

Enzyme_Characterization_Workflow start Start: Isolate Oxalate- Degrading Bacterium gene_cloning Gene Cloning (oxc gene) start->gene_cloning expression Heterologous Expression in E. coli gene_cloning->expression purification Protein Purification (e.g., HPLC) expression->purification enzyme_assay Enzyme Activity Assay (e.g., Capillary Electrophoresis) purification->enzyme_assay kinetics Kinetic Parameter Determination (Km, Vmax) enzyme_assay->kinetics characterization Biochemical Characterization (pH, Temp optima) kinetics->characterization end End: Characterized Enzyme characterization->end

Caption: A typical workflow for the characterization of this compound decarboxylase.

Logical Relationship of Gene Expression in Response to Environmental pH

The expression of the genes encoding FRC and OXC is often regulated by environmental cues, particularly pH. In some bacteria, such as Lactobacillus acidophilus, acidic conditions are a prerequisite for the transcription of these genes.

Gene_Expression_Logic cluster_conditions Environmental Conditions cluster_response Transcriptional Response Acidic_pH Acidic pH (e.g., 5.5) Gene_Expression Increased frc and oxc Gene Expression Acidic_pH->Gene_Expression Induces Neutral_pH Neutral pH (e.g., 6.8) No_Expression Basal/No frc and oxc Gene Expression Neutral_pH->No_Expression Does not induce

Caption: Influence of pH on frc and oxc gene expression in Lactobacillus acidophilus.

Experimental Protocols

Synthesis of this compound

Principle: This protocol is based on the method described by Quayle et al. and involves the chemical synthesis of this compound from coenzyme A and a suitable oxalylating agent.

Materials:

  • Coenzyme A (lithium salt)

  • Oxalyl chloride

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen gas supply

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve Coenzyme A in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of oxalyl chloride in anhydrous diethyl ether to the Coenzyme A solution with constant stirring.

  • Allow the reaction to proceed on ice for 1-2 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator at low temperature.

  • The resulting crude this compound can be further purified by chromatography if necessary.

  • Store the synthesized this compound at -80°C under anhydrous conditions.

Heterologous Expression and Purification of this compound Decarboxylase

Principle: The gene encoding this compound decarboxylase (oxc) is cloned into an expression vector and transformed into a suitable host, typically E. coli, for overexpression. The recombinant protein is then purified using chromatographic techniques.

Materials:

  • Bacterial strain containing the oxc gene

  • PCR primers for oxc amplification

  • pET expression vector (or similar)

  • E. coli expression host (e.g., BL21(DE3))

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Ni-NTA affinity chromatography column (if using a His-tagged protein)

  • HPLC system with anion-exchange and hydrophobic interaction columns

Procedure:

  • Gene Cloning: Amplify the oxc gene from the genomic DNA of the source organism using PCR. Clone the PCR product into the expression vector.

  • Transformation: Transform the recombinant plasmid into the E. coli expression host.

  • Expression: Grow the transformed E. coli in LB medium to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG (e.g., 1 mM final concentration) and incubate for a further 4-16 hours at an optimized temperature (e.g., 18-37°C).

  • Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or using a French press.

  • Purification:

    • Clarify the lysate by centrifugation.

    • If using a His-tagged protein, apply the supernatant to a Ni-NTA column and elute the protein with an imidazole gradient.

    • For native protein purification, a multi-step HPLC approach can be used, involving hydrophobic interaction chromatography followed by anion-exchange chromatography as described by Baetz and Allison (1989).

  • Purity Analysis: Assess the purity of the protein by SDS-PAGE.

Enzyme Assay for this compound Decarboxylase using Capillary Electrophoresis

Principle: This off-line assay monitors the enzymatic conversion of this compound to formyl-CoA. The substrate and product are separated and quantified by capillary electrophoresis (CE) with UV detection.

Materials:

  • Purified this compound decarboxylase

  • This compound (substrate)

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 6.8)

  • Thiamine pyrophosphate (TPP)

  • MgCl2

  • Capillary electrophoresis system with a UV detector

  • Fused-silica capillary

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing reaction buffer, TPP, MgCl2, and this compound.

  • Enzyme Reaction: Initiate the reaction by adding the purified enzyme to the reaction mixture. Incubate at the optimal temperature (e.g., 37°C).

  • Time-Course Sampling: At various time points, withdraw aliquots of the reaction mixture and stop the reaction (e.g., by adding a quenching agent or by immediate freezing).

  • CE Analysis:

    • Equilibrate the capillary with the running buffer.

    • Inject the sample from each time point into the CE system.

    • Perform the electrophoretic separation. The negatively charged this compound and formyl-CoA will migrate towards the anode.

    • Detect the separated compounds by UV absorbance at 254 nm.

  • Data Analysis: Quantify the peak areas of this compound and formyl-CoA at each time point to determine the reaction rate. From this data, kinetic parameters such as Km and Vmax can be calculated.

RT-qPCR for oxc and frc Gene Expression Analysis

Principle: This protocol allows for the quantification of the mRNA levels of the oxc and frc genes, providing insights into their transcriptional regulation in response to different conditions.

Materials:

  • Bacterial culture grown under desired conditions

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR primers for oxc, frc, and a reference gene

  • SYBR Green qPCR master mix

  • qPCR instrument

Procedure:

  • RNA Extraction: Grow the bacterial culture to the desired growth phase and under the specific experimental conditions (e.g., different pH, presence/absence of oxalate). Harvest the cells and extract total RNA using a commercial kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using reverse transcriptase and random primers or gene-specific primers.

  • qPCR:

    • Set up the qPCR reactions containing cDNA, forward and reverse primers for the target (oxc, frc) and reference genes, and SYBR Green master mix.

    • Run the qPCR program with appropriate cycling conditions.

  • Data Analysis: Determine the cycle threshold (CT) values for each gene. Calculate the relative gene expression using the ΔΔCT method, normalizing the expression of the target genes to the reference gene.

Conclusion and Future Directions

The catabolism of oxalate via the this compound-dependent Type II pathway is a cornerstone of microbial detoxification in the mammalian gut. A thorough understanding of the key enzymes, their kinetics, and regulation is paramount for leveraging this pathway for therapeutic benefit, such as the development of novel probiotics or enzymatic therapies to combat hyperoxaluria and kidney stone disease. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers in this field.

Future research should focus on expanding the kinetic characterization of FRC and OXC from a wider range of gut commensals to better understand the functional redundancy of oxalate degradation within the gut ecosystem. Furthermore, elucidating the precise regulatory networks that govern the expression of the frc and oxc genes in response to dietary and host factors will be crucial for the rational design of interventions aimed at enhancing microbial oxalate metabolism. The development of high-throughput screening methods for identifying potent oxalate-degrading probiotics and the engineering of strains with enhanced enzymatic activity represent exciting avenues for future investigation with direct translational potential.

References

Oxalyl-CoA Synthesis from Oxalate and Coenzyme A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxalyl-coenzyme A (oxalyl-CoA) is a critical intermediate in the metabolism of oxalate, a ubiquitous dicarboxylic acid with significant implications in agriculture, human health, and disease. The enzymatic synthesis of this high-energy thioester from oxalate and coenzyme A is the commitment step for various metabolic pathways, including oxalate degradation and the biosynthesis of certain secondary metabolites. This technical guide provides a comprehensive overview of the two primary enzymatic routes for this compound synthesis: the direct ligation catalyzed by this compound synthetase (OCS) and the CoA transfer reaction mediated by formyl-CoA:oxalate CoA-transferase (FRC). This document details the underlying biochemistry, presents a comparative summary of enzyme kinetics, and offers detailed experimental protocols for the study of these enzymes. Furthermore, metabolic pathways and experimental workflows are visualized through diagrams generated using the DOT language to facilitate a deeper understanding of the core processes.

Introduction

Oxalate is a simple dicarboxylic acid found in a wide range of organisms, from plants and fungi to bacteria and animals. While it plays physiological roles in plants, such as ion homeostasis and defense against herbivores, its accumulation in humans can lead to the formation of calcium oxalate kidney stones. The metabolic fate of oxalate is largely determined by its activation to this compound. This activation is a crucial step that precedes its entry into various catabolic and anabolic pathways. Two distinct enzymatic strategies have evolved for the synthesis of this compound from oxalate and coenzyme A, each with unique mechanistic features and physiological contexts.

The first is a direct, ATP-dependent ligation catalyzed by this compound synthetase (OCS), also known as oxalate-CoA ligase (EC 6.2.1.8). This enzyme is prevalent in plants and some microorganisms. The second is a CoA transfer reaction catalyzed by formyl-CoA:oxalate CoA-transferase (FRC) (EC 2.8.3.16), a key enzyme in the anaerobic oxalate metabolism of the gut bacterium Oxalobacter formigenes. Understanding the intricacies of these enzymes and their respective pathways is paramount for developing strategies to modulate oxalate levels in various biological systems, with potential applications in crop improvement and the prevention and treatment of hyperoxaluria and related conditions.

Enzymatic Synthesis of this compound

This compound Synthetase (OCS): An ATP-Dependent Ligase

This compound synthetase (OCS) catalyzes the formation of this compound from oxalate, CoA, and ATP. The reaction proceeds through a two-step mechanism involving an oxalyl-adenylate intermediate[1]:

  • Adenylation: Oxalate + ATP ⇌ Oxalyl-AMP + PPi

  • Thioesterification: Oxalyl-AMP + CoA ⇌ this compound + AMP

This enzyme belongs to the acyl-activating enzyme (AAE) superfamily and has been identified and characterized in various plant species, including Arabidopsis thaliana, Lathyrus sativus (grass pea), and Medicago truncatula, as well as in yeast (Saccharomyces cerevisiae)[1]. In plants, OCS plays a vital role in oxalate catabolism, which is important for seed development and defense against pathogens that secrete oxalate as a virulence factor.

Formyl-CoA:oxalate CoA-transferase (FRC): A CoA Transferase

Formyl-CoA:oxalate CoA-transferase (FRC) is a key enzyme in the oxalate-degrading pathway of the anaerobic bacterium Oxalobacter formigenes, a commensal of the human gut that plays a crucial role in oxalate homeostasis. FRC catalyzes the reversible transfer of a CoA moiety from formyl-CoA to oxalate, yielding this compound and formate[2][3]:

Formyl-CoA + Oxalate ⇌ this compound + Formate

This reaction is a critical step in a metabolic cycle that ultimately leads to the decarboxylation of oxalate. The enzyme is highly specific for its substrates and operates via a ping-pong kinetic mechanism[4].

Quantitative Data on Enzyme Kinetics

The kinetic parameters of this compound synthetase and formyl-CoA:oxalate CoA-transferase have been determined for enzymes from various sources. A summary of these quantitative data is presented in Table 1 for comparative analysis.

EnzymeOrganismSubstrateK_m_ (μM)V_max_ (μmol·min⁻¹·mg⁻¹)k_cat_ (s⁻¹)Catalytic Efficiency (k_cat_/K_m_) (M⁻¹·s⁻¹)Reference
This compound Synthetase (OCS)
LsOCSLathyrus sativusOxalate71.5 ± 13.38.2 ± 0.87.6 ± 0.71.1 x 10⁵
AtAAE3Arabidopsis thalianaOxalate149.0 ± 12.711.4 ± 1.0--
MtAAE3Medicago truncatulaOxalate81.0 ± 8.119 ± 0.9--
VuAAE3Vigna umbellataOxalate121 ± 8.27.7 ± 0.88--
SlAAE3-1Solanum lycopersicumOxalate223.8 ± 20.037.908 ± 0.606--
Formyl-CoA:oxalate CoA-transferase (FRC)
FRCOxalobacter formigenesFormyl-CoA11.16.495.3 ± 0.1-
Oxalate5250
H6UctBAcetobacter acetiFormyl-CoA30 ± 10-0.832.8 x 10⁴
Oxalate3500 ± 6002.4 x 10²
H6YfdWEscherichia coliFormyl-CoA352 ± 4-130 ± 173.7 x 10⁵
Oxalate11000 ± 20001.2 x 10⁴

Table 1: Kinetic Parameters of Enzymes Involved in this compound Synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound synthesis.

Heterologous Expression and Purification of this compound Synthetase

A common method for obtaining purified this compound synthetase for characterization involves heterologous expression in Escherichia coli, often with an affinity tag for ease of purification.

Protocol:

  • Gene Cloning: The coding sequence for the this compound synthetase is amplified by PCR and cloned into an expression vector (e.g., pET vector) containing an N-terminal hexahistidine (His6) tag.

  • Transformation: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Grow the transformed E. coli in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

    • Continue to culture the cells at a lower temperature (e.g., 16-25°C) for 16-20 hours to enhance protein solubility.

  • Cell Lysis:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), and a protease inhibitor cocktail).

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation (e.g., 15000 x g for 30 minutes at 4°C).

  • Affinity Chromatography:

    • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).

    • Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Buffer Exchange/Desalting:

    • Remove the imidazole and exchange the buffer of the purified protein solution using a desalting column or dialysis into a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Purity Assessment: Analyze the purity of the protein by SDS-PAGE.

Coupled Enzyme Assay for this compound Synthetase Activity

The activity of this compound synthetase is commonly measured using a continuous spectrophotometric coupled enzyme assay. The production of AMP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture in a final volume of 1 mL containing:

    • 0.1 M Tris-HCl, pH 8.0

    • 5 mM ATP

    • 10 mM MgCl₂

    • 0.5 mM Coenzyme A

    • 0.4 mM NADH

    • 1 mM phosphoenolpyruvate

    • 10 units each of myokinase, pyruvate kinase, and lactate dehydrogenase

    • Varying concentrations of oxalate for kinetic analysis (e.g., 0-800 μM)

  • Assay Initiation:

    • Add all components of the reaction mixture except the purified this compound synthetase to a cuvette and incubate at a constant temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate and to consume any contaminating ADP or pyruvate.

    • Initiate the reaction by adding a known amount of purified this compound synthetase (e.g., 3 μg).

  • Spectrophotometric Measurement:

    • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation of Activity:

    • Calculate the rate of NADH oxidation using the Beer-Lambert law (ε_NADH_ = 6220 M⁻¹cm⁻¹ at 340 nm).

    • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound per minute under the specified conditions.

HPLC Analysis for this compound Detection and Quantification

High-performance liquid chromatography (HPLC) can be used to directly detect and quantify the formation of this compound.

Protocol:

  • In Vitro Synthesis of this compound:

    • Set up a reaction mixture containing: 4 mM Coenzyme A, 40 mM Sodium Oxalate (pH 8.0), 50 mM ATP, 4 mM MgCl₂, and a catalytic amount of purified this compound synthetase (e.g., 0.4 μM) in a suitable buffer (e.g., 125 mM HEPES, pH 8.0).

    • Incubate the reaction at 37°C for 1 hour.

  • Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold methanol or by acid precipitation (e.g., with perchloric acid).

    • Centrifuge to pellet any precipitate and filter the supernatant through a 0.22 µm filter before injection.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column (e.g., Agilent SB-C18, 1.8 µm, 2.1 mm x 100 mm).

    • Mobile Phase: A gradient of two solvents:

      • Solvent A: Water with 0.1% formic acid

      • Solvent B: Acetonitrile with 0.1% formic acid

    • Gradient Program: A linear gradient from 5% to 95% Solvent B over a set time (e.g., 9 minutes).

    • Flow Rate: 0.35 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 4 µL.

    • Detection: UV absorbance at 260 nm (for the adenine moiety of CoA).

  • Quantification:

    • Generate a standard curve using known concentrations of commercially available or synthesized and purified this compound.

    • Quantify the amount of this compound in the experimental samples by comparing their peak areas to the standard curve.

DTNB (Ellman's) Assay for Coenzyme A Quantification

The DTNB assay can be used to indirectly measure the activity of this compound synthetase by quantifying the consumption of the free thiol group of Coenzyme A.

Protocol:

  • Reagent Preparation:

    • Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0, containing 1 mM EDTA.

    • DTNB Solution: Dissolve 4 mg of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in 1 mL of the Reaction Buffer.

  • Enzymatic Reaction:

    • Perform the this compound synthetase reaction as described in section 4.3.1. Take aliquots at different time points.

  • DTNB Reaction:

    • To a 1 mL cuvette, add an aliquot of the enzymatic reaction and bring the volume to 950 µL with Reaction Buffer.

    • Add 50 µL of the DTNB solution and mix well.

    • Incubate at room temperature for 15 minutes.

  • Spectrophotometric Measurement:

    • Measure the absorbance at 412 nm.

  • Calculation of Free CoA Concentration:

    • Use the molar extinction coefficient of the TNB²⁻ anion (14,150 M⁻¹cm⁻¹) to calculate the concentration of free sulfhydryl groups, which corresponds to the concentration of unreacted Coenzyme A.

    • A decrease in absorbance over time indicates the consumption of CoA and thus the activity of this compound synthetase.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and a general experimental workflow for the characterization of this compound synthesizing enzymes.

Oxalyl_CoA_Synthetase_Pathway Oxalate Oxalate OCS This compound Synthetase (OCS) Oxalate->OCS CoA Coenzyme A CoA->OCS ATP ATP ATP->OCS Oxalyl_CoA This compound OCS->Oxalyl_CoA AMP_PPi AMP + PPi OCS->AMP_PPi OXC This compound Decarboxylase (OXC) Oxalyl_CoA->OXC Formyl_CoA Formyl-CoA OXC->Formyl_CoA CO2_1 CO₂ OXC->CO2_1 FCH Formyl-CoA Hydrolase Formyl_CoA->FCH Formate Formate FCH->Formate FDH Formate Dehydrogenase Formate->FDH CO2_2 CO₂ FDH->CO2_2

Figure 1: The this compound Synthetase (OCS) dependent pathway for oxalate degradation.

Formyl_CoA_Transferase_Pathway Oxalate Oxalate FRC Formyl-CoA:oxalate CoA-transferase (FRC) Oxalate->FRC Formyl_CoA_in Formyl-CoA Formyl_CoA_in->FRC Oxalyl_CoA This compound FRC->Oxalyl_CoA Formate Formate FRC->Formate OXC This compound Decarboxylase (OXC) Oxalyl_CoA->OXC Formyl_CoA_out Formyl-CoA OXC->Formyl_CoA_out CO2 CO₂ OXC->CO2 Formyl_CoA_out->FRC Recycled

Figure 2: The Formyl-CoA:oxalate CoA-transferase (FRC) dependent pathway for oxalate degradation.

Experimental_Workflow Cloning Gene Cloning into Expression Vector Expression Heterologous Protein Expression (e.g., in E. coli) Cloning->Expression Purification Protein Purification (e.g., Affinity Chromatography) Expression->Purification Purity Purity Assessment (SDS-PAGE) Purification->Purity Activity_Assay Enzyme Activity Assay (Coupled Spectrophotometric Assay) Purification->Activity_Assay Structural_Analysis Structural Analysis (X-ray Crystallography) Purification->Structural_Analysis Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax, kcat) Activity_Assay->Kinetic_Analysis Product_Confirmation Product Confirmation (HPLC, LC-MS) Activity_Assay->Product_Confirmation

Figure 3: A generalized experimental workflow for the characterization of an this compound synthesizing enzyme.

Conclusion

The synthesis of this compound from oxalate and coenzyme A represents a critical node in metabolism, influencing processes from nutrient utilization in microorganisms to stress responses in plants and the pathophysiology of human disease. The two primary enzymatic routes, catalyzed by this compound synthetase and formyl-CoA:oxalate CoA-transferase, highlight the diverse evolutionary solutions to the challenge of activating oxalate. The detailed kinetic data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in academia and industry. A thorough understanding of these enzymes and their metabolic contexts will undoubtedly pave the way for innovative strategies in drug development, biotechnology, and agriculture, aimed at modulating oxalate metabolism for beneficial outcomes. Future research in this area will likely focus on the discovery of novel inhibitors and activators of these enzymes, the elucidation of their regulatory mechanisms, and their integration into broader metabolic and signaling networks.

References

The Enzymatic Gateway to Oxalate Metabolism: A Technical Guide to the Conversion of Oxalate to Oxalyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Oxalate, a simple dicarboxylic acid, plays a significant role in various biological processes, from plant defense to human pathophysiology, most notably in the formation of kidney stones. The enzymatic conversion of oxalate to oxalyl-CoA represents a critical metabolic entry point for its degradation and utilization across diverse organisms, including bacteria, plants, and fungi. This technical guide provides an in-depth exploration of the core enzymatic reactions governing this conversion, focusing on the two primary enzymes responsible: this compound Synthetase (OCS) and Formyl-CoA Transferase (Frc). This document outlines the catalytic mechanisms, presents key quantitative data, details experimental protocols, and visualizes the associated metabolic pathways and workflows.

Core Enzymatic Pathways for this compound Synthesis

The formation of this compound from oxalate is predominantly achieved through two distinct enzymatic strategies. The first is a direct, ATP-dependent ligation catalyzed by this compound Synthetase. The second is a CoA transfer reaction mediated by Formyl-CoA Transferase.

This compound Synthetase (OCS): An ATP-Dependent Pathway

This compound Synthetase (EC 6.2.1.8), also known as oxalate:CoA ligase, catalyzes the direct conversion of oxalate and Coenzyme A (CoA) to this compound.[1] This reaction is an energy-dependent process that requires the hydrolysis of ATP to AMP and pyrophosphate (PPi).[2] OCS has been identified in a variety of organisms, including plants like Arabidopsis thaliana and grass pea (Lathyrus sativus), as well as the yeast Saccharomyces cerevisiae, where it plays a central role in oxalate catabolism.[2][3]

The reaction proceeds in two proposed steps:

  • Adenylation of Oxalate: Oxalate reacts with ATP to form an oxalyl-adenylate intermediate and releases pyrophosphate.[2]

  • Thioesterification: The thiol group of Coenzyme A attacks the oxalyl-adenylate intermediate, forming this compound and releasing AMP.

Formyl-CoA Transferase (Frc): A CoA Transfer Mechanism

Formyl-CoA Transferase (EC 2.8.3.16) is a key enzyme in the oxalate degradation pathway of the anaerobic bacterium Oxalobacter formigenes, a commensal of the human gut. This enzyme catalyzes the transfer of a CoA moiety from formyl-CoA to oxalate, yielding this compound and formate. This reaction is a critical step in the organism's energy metabolism, which is solely dependent on oxalate degradation.

The catalytic mechanism of Frc involves a covalent anhydride intermediate with an aspartate residue in the active site.

Quantitative Analysis of Enzyme Kinetics

The efficiency and substrate affinity of the enzymes responsible for the conversion of oxalate to this compound have been characterized in several organisms. The following tables summarize the key kinetic parameters.

EnzymeOrganismSubstrateKm (µM)Vmax (µmol·min-1·mg-1)kcat (s-1)kcat/Km (M-1·s-1)Reference
This compound Synthetase (LsOCS)Lathyrus sativus (grass pea)Oxalate71.5 ± 13.38.2 ± 0.87.6 ± 0.71.1 x 105
This compound Synthetase (SlAAE3-1)Solanum lycopersicum (tomato)Oxalate223.8 ± 20.037.908 ± 0.606--

Table 1: Kinetic Parameters of this compound Synthetase (OCS)

EnzymeOrganismSubstrateApparent KmApparent Vmax (µmol·min-1·mg-1)Reference
Formyl-CoA Transferase (Frc)Oxalobacter formigenesFormyl-CoA11.1 µM6.49
Oxalate5.25 mM6.49
Formyl-CoA Transferase (H6YfdW)Acetobacter acetiFormyl-CoA-10 units·mg-1
Oxalate50 mM-

Table 2: Kinetic Parameters of Formyl-CoA Transferase (Frc)

Experimental Protocols

The characterization of enzymes involved in the conversion of oxalate to this compound relies on robust and specific assay methodologies. Detailed protocols for the key enzymes are provided below.

Assay for this compound Synthetase Activity (Coupled Enzyme Assay)

This spectrophotometric assay is commonly used to determine the activity of OCS by coupling the production of AMP to the oxidation of NADH.

Principle: The formation of this compound is coupled to the phosphorylation of AMP and the subsequent oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. The coupling enzymes are myokinase, pyruvate kinase, and lactate dehydrogenase.

Reagents:

  • Assay Buffer: 0.1 M Tris-HCl (pH 8.0)

  • ATP solution: 100 mM

  • MgCl2 solution: 200 mM

  • Coenzyme A (CoA) solution: 10 mM

  • Phosphoenolpyruvate (PEP) solution: 20 mM

  • NADH solution: 10 mM

  • Myokinase (MK): ~10 units/mL

  • Pyruvate Kinase (PK): ~10 units/mL

  • Lactate Dehydrogenase (LDH): ~10 units/mL

  • Oxalate solution: 100 mM

  • Purified OCS enzyme solution

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, ATP, MgCl2, CoA, PEP, and NADH.

  • Add the coupling enzymes (MK, PK, and LDH) to the mixture and incubate for 2-3 minutes to establish a stable baseline.

  • Initiate the reaction by adding a known amount of the purified OCS enzyme solution.

  • Start the measurement of absorbance at 340 nm immediately.

  • To determine the substrate specificity, initiate the reaction by adding the substrate (oxalate).

  • Record the change in absorbance over time. The rate of NADH oxidation is proportional to the OCS activity.

  • Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M-1cm-1).

Assay for Formyl-CoA Transferase Activity (HPLC-Based Assay)

The activity of Frc is typically measured by monitoring the conversion of formyl-CoA to this compound using High-Performance Liquid Chromatography (HPLC).

Principle: The substrate (formyl-CoA) and the product (this compound) are separated and quantified by reverse-phase HPLC.

Reagents:

  • Reaction Buffer: e.g., 60 mM potassium phosphate, pH 6.7

  • Formyl-CoA solution: Concentration to be varied for kinetic analysis

  • Oxalate solution: Concentration to be varied for kinetic analysis

  • Purified Frc enzyme solution

  • Quenching solution: e.g., acid or organic solvent to stop the reaction

  • HPLC system with a C18 column

  • Mobile phase: e.g., a gradient of sodium phosphate buffer and acetonitrile

Procedure:

  • Prepare reaction mixtures containing the reaction buffer, formyl-CoA, and oxalate at 25°C.

  • Initiate the reaction by adding the purified Frc enzyme.

  • At specific time points, take aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

  • Centrifuge the samples to remove any precipitated protein.

  • Inject a known volume of the supernatant onto the HPLC system.

  • Separate the CoA thioesters using a suitable gradient elution program.

  • Monitor the elution profile at a specific wavelength (e.g., 260 nm for the adenine ring of CoA).

  • Quantify the amounts of formyl-CoA and this compound by integrating the peak areas and comparing them to a standard curve.

  • Calculate the initial reaction velocities from the time-course data.

Signaling Pathways and Experimental Workflows

The enzymatic conversion of oxalate to this compound is a key step in broader metabolic pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for enzyme characterization.

Oxalate_Degradation_Pathways cluster_OCS_Pathway This compound Synthetase Pathway cluster_Frc_Pathway Formyl-CoA Transferase Pathway cluster_Degradation Subsequent Degradation Oxalate_OCS Oxalate Oxalyl_CoA_OCS This compound Oxalate_OCS->Oxalyl_CoA_OCS OCS ATP_OCS ATP CoA_OCS CoA AMP_PPi AMP + PPi Oxalyl_CoA_Deg This compound Oxalyl_CoA_OCS->Oxalyl_CoA_Deg Oxalate_Frc Oxalate Oxalyl_CoA_Frc This compound Oxalate_Frc->Oxalyl_CoA_Frc Frc Formyl_CoA_Frc Formyl-CoA Formate_Frc Formate Oxalyl_CoA_Frc->Oxalyl_CoA_Deg Formyl_CoA_Deg Formyl-CoA Oxalyl_CoA_Deg->Formyl_CoA_Deg Oxc CO2_Deg CO2 Formate_Deg Formate Formyl_CoA_Deg->Formate_Deg Formyl-CoA Hydrolase CO2_Final CO2 Formate_Deg->CO2_Final Formate Dehydrogenase

Caption: Metabolic pathways for the conversion of oxalate to this compound and its subsequent degradation.

Enzyme_Characterization_Workflow cluster_Cloning_Expression Gene Cloning and Protein Expression cluster_Purification Protein Purification cluster_Activity_Assay Enzyme Activity Assay Gene_ID Identify Gene (e.g., OCS or Frc) Cloning Clone into Expression Vector Gene_ID->Cloning Transformation Transform into Host (e.g., E. coli) Cloning->Transformation Expression Induce Protein Expression Transformation->Expression Cell_Lysis Cell Lysis Expression->Cell_Lysis Chromatography Affinity Chromatography (e.g., Ni-NTA) Cell_Lysis->Chromatography Purity_Check SDS-PAGE Analysis Chromatography->Purity_Check Assay_Setup Prepare Reaction Mixture Purity_Check->Assay_Setup Reaction Initiate Reaction with Purified Enzyme Assay_Setup->Reaction Detection Monitor Product Formation (Spectrophotometry/HPLC) Reaction->Detection Data_Analysis Calculate Kinetic Parameters (Km, Vmax) Detection->Data_Analysis

Caption: A generalized experimental workflow for the characterization of oxalate-metabolizing enzymes.

Conclusion

The enzymatic conversion of oxalate to this compound is a fundamental metabolic process with implications for microbial survival, plant physiology, and human health. A thorough understanding of the enzymes involved, their kinetics, and the methodologies for their study is crucial for researchers in fields ranging from biochemistry and molecular biology to drug development. This guide provides a consolidated resource of technical information to aid in the design and interpretation of experiments aimed at elucidating the roles of this compound Synthetase and Formyl-CoA Transferase in oxalate metabolism and exploring their potential as therapeutic targets or biotechnological tools.

References

An In-depth Technical Guide on Oxalyl-CoA in the Gut Bacterium Oxalobacter formigenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalobacter formigenes is a Gram-negative, obligately anaerobic bacterium that plays a crucial role in oxalate metabolism within the gastrointestinal tract of vertebrates, including humans.[1][2][3] This bacterium is unique in its absolute dependence on oxalate as its primary source of carbon and energy.[3][4] The catabolism of oxalate by O. formigenes is of significant interest to researchers and drug development professionals due to its potential to mitigate hyperoxaluria, a condition characterized by elevated urinary oxalate levels and a major risk factor for the formation of calcium oxalate kidney stones. At the heart of this metabolic capability lies the generation and conversion of the high-energy intermediate, oxalyl-coenzyme A (oxalyl-CoA). This technical guide provides a comprehensive overview of the biochemical pathways, key enzymes, and experimental methodologies related to this compound in O. formigenes.

The Core Pathway of Oxalate Catabolism

The degradation of oxalate in O. formigenes is a highly efficient two-step intracellular process that is coupled to energy conservation through the generation of a proton motive force. This process is initiated by the transport of oxalate into the cell in exchange for formate via the oxalate/formate antiporter, OxlT.

Key Enzymes and Reactions

The central pathway involves two key cytosolic enzymes: formyl-CoA transferase (FRC) and this compound decarboxylase (OXC).

  • Formyl-CoA Transferase (FRC): This enzyme catalyzes the transfer of coenzyme A (CoA) from formyl-CoA to oxalate, thereby activating oxalate into the high-energy thioester, this compound. This initial step is crucial for the subsequent decarboxylation. The reaction is as follows: Oxalate + Formyl-CoA ⇌ this compound + Formate

  • This compound Decarboxylase (OXC): This thiamine pyrophosphate (TPP)-dependent enzyme catalyzes the decarboxylation of this compound to formyl-CoA and carbon dioxide. This reaction is a critical step in the overall pathway, regenerating the formyl-CoA required for the FRC-catalyzed reaction and consuming an intracellular proton, which contributes to the proton motive force. The reaction is as follows: this compound → Formyl-CoA + CO₂

The net result of these two reactions is the conversion of one molecule of oxalate and one proton into one molecule of formate and one molecule of carbon dioxide. The regenerated formyl-CoA continues to participate in the cycle, while formate is expelled from the cell in exchange for more oxalate.

Quantitative Data

The following tables summarize the key quantitative data for the enzymes involved in this compound metabolism in O. formigenes.

Table 1: Properties of Formyl-CoA Transferase (FRC)
ParameterValueReference
Molecular Weight 44,000 Da
Subunit Composition Monomer
Isoelectric Point 4.7
Optimal pH 6.5 - 7.5
Table 2: Kinetic Parameters of Formyl-CoA Transferase (FRC)
SubstrateApparent KmVmaxSpecific ActivityReference
Formyl-CoA 3.0 mM29.6 µmol/min/mg-
Formyl-CoA 11.1 mM6.49 µmol/min/mg-
Oxalate 5.25 mM-2.15 µmol/min/mg
Table 3: Properties of this compound Decarboxylase (OXC)
ParameterValueReference
Molecular Weight (Active Enzyme) 260,000 Da
Subunit Molecular Weight 65,000 Da
Subunit Composition Homotetramer
Cofactor Thiamine Pyrophosphate (TPP)
Table 4: Kinetic Parameters of this compound Decarboxylase (OXC)
SubstrateApparent KmVmaxSpecific ActivityReference
This compound 0.24 mM0.25 µmol/min13.5 µmol/min/mg
Thiamine Pyrophosphate 1.1 µM0.14 µmol/min-

Experimental Protocols

This section provides detailed methodologies for the cultivation of O. formigenes and the purification and assay of its key enzymes.

Cultivation of Oxalobacter formigenes

O. formigenes is a strict anaerobe, and all cultivation must be performed under anaerobic conditions.

Materials:

  • Anaerobic chamber or Hungate tubes

  • CO₂-bicarbonate buffered oxalate medium (e.g., Medium B or Schaedler broth supplemented with oxalate and acetate)

  • Sterile potassium oxalate and sodium acetate solutions

  • Yeast extract (optional, but can improve growth)

  • Resazurin (as an anaerobiosis indicator)

  • Cysteine-HCl (as a reducing agent)

Protocol:

  • Prepare the basal medium without oxalate and acetate. For Medium E, this includes MES buffer, K₂HPO₄, (NH₄)₂SO₄, MgSO₄·7H₂O, trace metals, cysteine-HCl, and resazurin.

  • Bring the medium to a boil while bubbling with CO₂ to remove dissolved oxygen.

  • Dispense the medium into Hungate tubes or serum bottles under a continuous stream of CO₂.

  • Seal the tubes with butyl rubber stoppers and aluminum crimp seals.

  • Autoclave at 121°C for 15 minutes.

  • After cooling, aseptically add sterile, anaerobic solutions of potassium oxalate (to a final concentration of 20-100 mM) and sodium acetate (to a final concentration of 0.5-2 mM).

  • Inoculate the medium with a culture of O. formigenes.

  • Incubate at 37°C. Growth can be monitored by measuring the optical density at 595 nm or by monitoring oxalate depletion from the medium using ion chromatography.

Purification of Formyl-CoA Transferase (FRC)

This protocol is based on the methods described by Baetz and Allison (1990).

Materials:

  • O. formigenes cell paste

  • French pressure cell or sonicator

  • High-pressure liquid chromatography (HPLC) system

  • Hydrophobic interaction chromatography (HIC) column

  • DEAE anion-exchange chromatography column

  • Bradford protein assay reagents

  • Buffers for chromatography

Protocol:

  • Cell Lysis: Resuspend the O. formigenes cell paste in a suitable buffer and lyse the cells using a French press or sonication.

  • Centrifugation: Centrifuge the cell lysate at high speed to remove cell debris, collecting the supernatant which contains the soluble proteins.

  • Hydrophobic Interaction Chromatography (HIC):

    • Equilibrate the HIC column with a high-salt buffer.

    • Load the cell-free extract onto the column.

    • Elute the proteins with a decreasing salt gradient.

    • Collect fractions and assay for FRC activity.

  • DEAE Anion-Exchange Chromatography:

    • Pool the active fractions from the HIC step and dialyze against a low-salt buffer.

    • Equilibrate the DEAE column with the same low-salt buffer.

    • Load the dialyzed sample onto the column.

    • Elute the proteins with an increasing salt gradient.

    • Collect fractions and assay for FRC activity.

  • Purity Assessment: Analyze the purified fractions by SDS-PAGE to assess purity. The purified enzyme should appear as a single band at approximately 44 kDa.

Assay for Formyl-CoA Transferase (FRC) Activity

FRC activity can be assayed by coupling the reaction to the this compound decarboxylase reaction and measuring the formation of a product.

Materials:

  • Purified or partially purified FRC

  • Purified this compound decarboxylase (OXC)

  • Formyl-CoA

  • Potassium oxalate

  • Thiamine pyrophosphate (TPP)

  • MgCl₂

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing buffer (e.g., potassium phosphate, pH 6.8), formyl-CoA, potassium oxalate, TPP, and MgCl₂.

  • Add a known amount of purified OXC.

  • Initiate the reaction by adding the FRC-containing sample.

  • The FRC will produce this compound, which is then decarboxylated by OXC. The overall reaction can be monitored, for example, by coupling the subsequent formate production to a formate dehydrogenase-catalyzed reaction and measuring the change in NADH absorbance at 340 nm.

Purification of this compound Decarboxylase (OXC)

This protocol is based on the methods described by Baetz and Allison (1989).

Materials:

  • O. formigenes cell paste

  • French pressure cell or sonicator

  • HPLC system

  • Hydrophobic interaction chromatography (HIC) column

  • DEAE anion-exchange chromatography column

  • Gel permeation chromatography (GPC) column

  • Bradford protein assay reagents

  • Buffers for chromatography

Protocol:

  • Cell Lysis and Centrifugation: Follow the same procedure as for FRC purification.

  • Ammonium Sulfate Precipitation: Gradually add ammonium sulfate to the cell-free extract to precipitate proteins. Collect the protein fraction that precipitates within a specific saturation range known to contain OXC.

  • Hydrophobic Interaction Chromatography (HIC): Resuspend the ammonium sulfate precipitate in a high-salt buffer and apply to an HIC column. Elute with a decreasing salt gradient.

  • DEAE Anion-Exchange Chromatography: Pool the active fractions from HIC, dialyze against a low-salt buffer, and apply to a DEAE column. Elute with an increasing salt gradient.

  • Gel Permeation Chromatography (GPC): Concentrate the active fractions from the DEAE step and apply to a GPC column to separate proteins based on size. This step also allows for the estimation of the native molecular weight.

  • Purity Assessment: Analyze the purified fractions by SDS-PAGE. The purified subunit should appear as a single band at approximately 65 kDa.

Assay for this compound Decarboxylase (OXC) Activity

OXC activity can be measured by monitoring the consumption of the substrate, this compound. A capillary electrophoresis-based method has been described for this purpose.

Materials:

  • Purified or partially purified OXC

  • This compound

  • Thiamine pyrophosphate (TPP)

  • MgCl₂

  • Capillary electrophoresis (CE) system

Protocol:

  • Prepare a reaction mixture containing buffer (e.g., HEPES, pH 6.8), this compound, TPP, and MgCl₂.

  • Initiate the reaction by adding the OXC-containing sample.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction (e.g., by adding acid or heat).

  • Analyze the reaction mixture by CE to quantify the remaining this compound and the produced formyl-CoA. The separation can be achieved using a polyethylenimine-coated capillary and a phosphate buffer at pH 7.0.

  • The rate of this compound consumption is used to calculate the enzyme activity.

Signaling Pathways and Logical Relationships

The core metabolic pathway of oxalate degradation in O. formigenes is intricately linked to the bacterium's energy metabolism and its interaction with the gut environment. The following diagrams, generated using the DOT language, illustrate these relationships.

Oxalate_Metabolism_Pathway cluster_extracellular Extracellular Space cluster_cell Oxalobacter formigenes Cell Dietary Oxalate Dietary Oxalate OxlT OxlT (Antiporter) Dietary Oxalate->OxlT enters Oxalate_in Oxalate (in) OxlT->Oxalate_in imports PMF Proton Motive Force OxlT->PMF contributes to FRC Formyl-CoA Transferase (frc) Oxalate_in->FRC Formate_out Formate (out) Formate_out->OxlT exits via FRC->Formate_out releases Oxalyl_CoA This compound FRC->Oxalyl_CoA produces OXC This compound Decarboxylase (oxc) Formyl_CoA Formyl-CoA OXC->Formyl_CoA regenerates CO2 CO₂ OXC->CO2 releases Oxalyl_CoA->OXC Biomass Biomass Synthesis Oxalyl_CoA->Biomass precursor for Formyl_CoA->FRC CoA donor Proton_in H⁺ (in) Proton_in->OXC consumed by Proton_consumed H⁺ (consumed) ATP_Synthase ATP Synthase PMF->ATP_Synthase ATP ATP ATP_Synthase->ATP ATP->Biomass

Caption: Core metabolic pathway of oxalate degradation in O. formigenes.

Experimental_Workflow_Enzyme_Purification cluster_culture Bacterial Culture and Lysis cluster_purification Enzyme Purification cluster_analysis Analysis Culture Anaerobic Culture of O. formigenes Harvest Cell Harvesting (Centrifugation) Culture->Harvest Lysis Cell Lysis (French Press/Sonication) Harvest->Lysis Clarification Clarification (High-Speed Centrifugation) Lysis->Clarification HIC Hydrophobic Interaction Chromatography (HIC) Clarification->HIC Anion_Exchange DEAE Anion-Exchange Chromatography HIC->Anion_Exchange GPC Gel Permeation Chromatography (for OXC) Anion_Exchange->GPC for OXC Purified_FRC Purified FRC Anion_Exchange->Purified_FRC for FRC Purified_OXC Purified OXC GPC->Purified_OXC SDS_PAGE SDS-PAGE (Purity & MW) Purified_FRC->SDS_PAGE Activity_Assay Enzyme Activity Assay Purified_FRC->Activity_Assay Purified_OXC->SDS_PAGE Purified_OXC->Activity_Assay Kinetic_Analysis Kinetic Analysis (Km, Vmax) Activity_Assay->Kinetic_Analysis

Caption: Experimental workflow for purification and characterization of FRC and OXC.

Logical_Relationship_Energy_Metabolism Oxalate_Uptake Oxalate²⁻ Uptake OxlT OxlT Antiporter Oxalate_Uptake->OxlT Formate_Efflux Formate⁻ Efflux OxlT->Formate_Efflux Electrogenic_Exchange Electrogenic Exchange (Net negative charge influx) OxlT->Electrogenic_Exchange Proton_Motive_Force Proton Motive Force (Δp) Electrogenic_Exchange->Proton_Motive_Force Generates Oxalyl_CoA_Decarboxylation This compound Decarboxylation Proton_Consumption Intracellular H⁺ Consumption Oxalyl_CoA_Decarboxylation->Proton_Consumption Proton_Consumption->Proton_Motive_Force Contributes to ATP_Synthase F₁F₀-ATPase Proton_Motive_Force->ATP_Synthase Drives ATP_Synthesis ATP Synthesis Cellular_Energy Cellular Energy (ATP) ATP_Synthesis->Cellular_Energy ATP_Synthase->ATP_Synthesis

Caption: Logical relationship of oxalate metabolism to energy conservation.

Conclusion

The metabolic pathway centered around this compound in Oxalobacter formigenes is a highly specialized and efficient system for the degradation of oxalate. The key enzymes, formyl-CoA transferase and this compound decarboxylase, work in concert to convert a toxic compound into energy for the bacterium. Understanding the intricacies of this pathway, from the kinetics of the enzymes to the overall bioenergetics, is crucial for harnessing the therapeutic potential of O. formigenes. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate this unique bacterium and its role in human health. Future research focusing on the regulation of this pathway and its interaction with the host and other gut microbiota will undoubtedly unveil new opportunities for therapeutic interventions for hyperoxaluria and related conditions.

References

The Role of Oxalyl-CoA in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxalic acid, a simple dicarboxylic acid, plays a multifaceted role in plant-pathogen interactions. While deployed as a virulence factor by necrotrophic fungi such as Sclerotinia sclerotiorum, plants have evolved sophisticated detoxification mechanisms. This technical guide provides an in-depth examination of the oxalyl-CoA-dependent pathway, a key component of the plant's defense arsenal against oxalate-secreting pathogens. We will dissect the enzymatic cascade, analyze quantitative data on its regulation, detail relevant experimental protocols, and visualize the intricate signaling networks involved. Understanding this pathway offers potential avenues for the development of novel crop protection strategies.

Introduction: The Duality of Oxalic Acid in Plant-Pathogen Interactions

Oxalic acid and its oxalate salts are ubiquitous in the plant kingdom, where they are involved in diverse physiological processes including calcium regulation, heavy metal detoxification, and protection against herbivores.[1] However, in the context of plant pathology, oxalic acid is a potent weapon utilized by necrotrophic fungi to facilitate infection. By lowering the pH of the host environment and chelating cell wall calcium, oxalic acid creates conditions favorable for the activity of cell-wall-degrading enzymes, leading to host tissue maceration and disease progression.[2]

Plants, in turn, have co-evolved defense mechanisms to counteract the toxic effects of pathogen-derived oxalate. Two primary pathways for oxalate degradation have been identified in plants: the direct oxidation of oxalate to hydrogen peroxide and carbon dioxide by oxalate oxidase (OXO), and a more recently elucidated pathway dependent on the activation of oxalate to this compound.[3] This guide focuses on the latter, the this compound dependent pathway, which is particularly prominent in dicotyledonous plants that often lack oxalate oxidase activity.[4]

The this compound Dependent Pathway of Oxalate Catabolism

The detoxification of oxalate via the this compound pathway is a multi-step enzymatic process that converts oxalate into carbon dioxide. This pathway is crucial for the defense of various plant species against oxalate-producing fungal pathogens.[3] The key enzymes in this pathway are:

  • This compound Synthetase (AAE3): This enzyme catalyzes the first and rate-limiting step, the ATP-dependent activation of oxalate to this compound.

  • This compound Decarboxylase (OXC): This enzyme decarboxylates this compound to form formyl-CoA and carbon dioxide.

  • Formyl-CoA Hydrolase (FXH): This hydrolase converts formyl-CoA to formate and Coenzyme A.

  • Formate Dehydrogenase (FDH): In the final step, formate is oxidized to carbon dioxide.

This pathway effectively catabolizes oxalate, mitigating its toxic effects and contributing to the overall defense response of the plant.

Signaling Pathways and Regulation

The activation of the this compound dependent pathway is a tightly regulated process initiated upon pathogen recognition and the perception of oxalic acid. Low concentrations of oxalic acid can act as a signaling molecule, inducing the expression of defense-related genes. This response is often mediated by the jasmonic acid (JA) and ethylene (ET) signaling pathways, which are central to defense against necrotrophic pathogens. In contrast, high concentrations of oxalic acid can induce programmed cell death (PCD), benefiting the necrotrophic lifestyle of the pathogen.

Transcriptomic studies have revealed the upregulation of genes encoding the enzymes of the this compound pathway upon infection with S. sclerotiorum and in response to aluminum stress, which can also lead to oxalate accumulation. The expression of AAE3, the gene encoding this compound synthetase, is notably induced by oxalate itself, suggesting a feed-forward regulatory mechanism.

dot

Plant_Defense_Signaling cluster_pathogen Pathogen Attack (e.g., S. sclerotiorum) cluster_plant_cell Plant Cell cluster_pathway This compound Dependent Pathway Pathogen S. sclerotiorum OxalicAcid Oxalic Acid Secretion Pathogen->OxalicAcid Oxalate_Perception Oxalate Perception OxalicAcid->Oxalate_Perception Oxalate Oxalate OxalicAcid->Oxalate JA_ET_Signaling JA/ET Signaling Pathways Oxalate_Perception->JA_ET_Signaling Defense_Gene_Expression Defense Gene Expression JA_ET_Signaling->Defense_Gene_Expression AAE3_Gene AAE3 Gene Defense_Gene_Expression->AAE3_Gene Upregulation OXC_Gene OXC Gene Defense_Gene_Expression->OXC_Gene Upregulation FXH_Gene FXH Gene Defense_Gene_Expression->FXH_Gene Upregulation FDH_Gene FDH Gene Defense_Gene_Expression->FDH_Gene Upregulation AAE3_Gene->Oxalate Expression Oxalyl_CoA This compound OXC_Gene->Oxalyl_CoA Expression Formyl_CoA Formyl-CoA FXH_Gene->Formyl_CoA Expression Formate Formate FDH_Gene->Formate Expression Oxalate->Oxalyl_CoA AAE3 Oxalyl_CoA->Formyl_CoA OXC Formyl_CoA->Formate FXH CO2 CO2 Formate->CO2 FDH

Caption: Signaling pathway of this compound dependent oxalate degradation in plant defense.

Quantitative Data on the this compound Pathway

The efficiency and regulation of the this compound pathway have been quantified in several studies, providing valuable insights into its role in plant defense.

Enzyme Kinetics

The kinetic parameters of this compound synthetase (AAE3) have been determined for several plant species, highlighting its high affinity for oxalate.

EnzymePlant SpeciesKm (µM) for OxalateVmax (µmol min⁻¹ mg⁻¹ protein)Reference
VuAAE3Vigna umbellata (rice bean)121 ± 8.27.7 ± 0.88
OsAAE3Oryza sativa (rice)1730 ± 1206824.9 ± 410.29 (U min⁻¹ mg⁻¹ protein)
LsOCSLathyrus sativus (grass pea)71.5 ± 13.38.2 ± 0.8
Gene Expression Analysis

Transcriptomic analyses of plants infected with Sclerotinia sclerotiorum have demonstrated the upregulation of genes involved in the this compound pathway. While specific fold-change values can vary significantly between experiments, tissues, and time points, a general trend of increased expression is consistently observed. For example, in Brassica napus infected with S. sclerotiorum, genes related to defense responses, including those involved in detoxification pathways, are significantly upregulated at 24 and 48 hours post-inoculation. Similarly, transcriptome analysis of canola lines interacting with S. sclerotiorum revealed differential expression of numerous genes, with hundreds of genes being upregulated at both early (8-16 hpi) and late (24-48 hpi) infection stages.

Experimental Protocols

Reproducible and standardized protocols are essential for studying the this compound pathway. Below are detailed methodologies for key experiments.

This compound Synthetase (AAE3) Activity Assay

This coupled-enzyme assay spectrophotometrically measures the rate of NADH oxidation, which is proportional to the AAE3 activity.

Materials:

  • Tris-HCl buffer (1 M, pH 8.0)

  • ATP solution (100 mM)

  • MgCl₂ solution (1 M)

  • Coenzyme A (CoA) solution (10 mM)

  • NADH solution (10 mM)

  • Phosphoenolpyruvate (PEP) solution (100 mM)

  • Pyruvate kinase (PK) solution (10 units/µL)

  • Myokinase (MK) solution (10 units/µL)

  • Lactate dehydrogenase (LDH) solution (10 units/µL)

  • Oxalate solution (100 mM)

  • Purified recombinant AAE3 protein or plant protein extract

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing:

    • 100 µL of 1 M Tris-HCl, pH 8.0

    • 50 µL of 100 mM ATP

    • 10 µL of 1 M MgCl₂

    • 50 µL of 10 mM CoA

    • 40 µL of 10 mM NADH

    • 10 µL of 100 mM PEP

    • 1 µL of 10 units/µL PK

    • 1 µL of 10 units/µL MK

    • 1 µL of 10 units/µL LDH

    • Distilled water to a final volume of 990 µL.

  • Add 1-10 µg of purified AAE3 protein or 10-50 µg of total plant protein extract to the reaction mixture.

  • Initiate the reaction by adding 10 µL of 100 mM oxalate solution.

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹ cm⁻¹).

dot

AAE3_Assay_Workflow Start Prepare Reaction Mixture Add_Enzyme Add AAE3 Enzyme/Extract Start->Add_Enzyme Add_Oxalate Initiate with Oxalate Add_Enzyme->Add_Oxalate Monitor_A340 Monitor A340 nm Decrease Add_Oxalate->Monitor_A340 Calculate_Activity Calculate Activity Monitor_A340->Calculate_Activity

Caption: Workflow for the AAE3 activity assay.

This compound Decarboxylase (OXC) Activity Assay

This protocol is adapted from a commercially available oxalate decarboxylase assay kit and relies on the detection of formate, a product of the subsequent hydrolysis of formyl-CoA.

Materials:

  • OXDC Assay Buffer (e.g., from Sigma-Aldrich MAK214) or a suitable buffer such as 100 mM potassium phosphate, pH 5.0.

  • This compound substrate

  • Formyl-CoA hydrolase (to convert formyl-CoA to formate)

  • Formate dehydrogenase

  • NAD⁺

  • Purified recombinant OXC protein or plant protein extract

  • Spectrophotometer or plate reader capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing OXDC assay buffer, this compound, and formyl-CoA hydrolase.

  • Add the purified OXC protein or plant protein extract to the reaction mixture.

  • Incubate at 37°C for a defined period (e.g., 60 minutes) to allow the conversion of this compound to formyl-CoA and then to formate.

  • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

  • To determine the amount of formate produced, add a development reaction mix containing formate dehydrogenase and NAD⁺.

  • Incubate to allow the conversion of formate to CO₂ with the concomitant reduction of NAD⁺ to NADH.

  • Measure the increase in absorbance at 340 nm.

  • Quantify the amount of formate produced by comparing to a standard curve generated with known concentrations of formate.

Formyl-CoA Hydrolase (FXH) Activity Assay
Formate Dehydrogenase (FDH) Activity Assay

This is a direct spectrophotometric assay that measures the rate of NADH formation.

Materials:

  • Potassium phosphate buffer (1 M, pH 7.5)

  • Sodium formate solution (1 M)

  • NAD⁺ solution (50 mM)

  • Purified recombinant FDH protein or plant protein extract

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 100 µL of 1 M potassium phosphate buffer, pH 7.5

    • 50 µL of 1 M sodium formate

    • 50 µL of 50 mM NAD⁺

    • Distilled water to a final volume of 990 µL.

  • Add 10 µL of the FDH-containing sample.

  • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADH formation using its molar extinction coefficient.

Conclusion and Future Directions

The this compound dependent pathway is a critical component of the plant defense system, particularly in dicots, against oxalate-secreting necrotrophic fungi. This guide has provided a comprehensive overview of the enzymatic steps, their regulation, quantitative aspects, and the experimental protocols required for their study.

Future research should focus on:

  • Elucidating the upstream signaling components: Identifying the specific receptors and transcription factors that mediate the oxalate-induced expression of the pathway's genes will provide a more complete picture of the plant's defense signaling network.

  • Investigating the interplay with other defense pathways: Understanding the crosstalk between the this compound pathway and other defense signaling networks, such as those mediated by salicylic acid, will be crucial for a holistic understanding of plant immunity.

  • Translational applications: Overexpression of key enzymes in this pathway, such as this compound synthetase, has shown promise in enhancing disease resistance in transgenic plants. Further research in this area could lead to the development of crops with enhanced resistance to devastating diseases like white mold.

By continuing to unravel the complexities of the this compound pathway, we can pave the way for innovative and sustainable strategies to protect crops and ensure global food security.

References

The Role of Oxalyl-CoA in the Biosynthesis of the Neurotoxin β-ODAP: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxalyl-coenzyme A (oxalyl-CoA) serves as a critical activated intermediate in the biosynthesis of a limited but significant class of secondary metabolites. This guide provides an in-depth technical overview of the biosynthetic pathways originating from this compound, with a primary focus on the neurotoxin β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP). β-ODAP is the causative agent of neurolathyrism, a debilitating motor neuron disease associated with the consumption of certain legumes, particularly the grass pea (Lathyrus sativus). This document details the enzymatic steps, presents quantitative data on enzyme kinetics and metabolite concentrations, and provides comprehensive experimental protocols for the study of this pathway. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the underlying molecular mechanisms. This resource is intended for researchers and professionals in the fields of biochemistry, natural product chemistry, and drug development who are interested in the metabolism and biological activity of this compound-derived compounds.

Introduction

This compound is an activated form of oxalic acid, a dicarboxylic acid found in numerous plant species. While primarily involved in primary metabolism, such as oxalate degradation, this compound can be diverted into specialized metabolic pathways to produce secondary metabolites. The most well-characterized secondary metabolite derived from this compound is the non-protein amino acid β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP).[1][2][3] The biosynthesis of β-ODAP is of significant interest due to its neurotoxic properties and the implications for food safety in regions where grass pea is a dietary staple.[1][3] Understanding the intricate details of its biosynthesis is crucial for the development of strategies to mitigate its presence in crops and for potential applications in neuroscience research.

The Biosynthetic Pathway of β-ODAP from this compound

The biosynthesis of β-ODAP is a multi-step enzymatic process that involves the convergence of two distinct pathways: the synthesis of the precursor L-α,β-diaminopropionic acid (L-DAPA) and the activation of oxalate to this compound.

Formation of this compound

The initial and rate-limiting step in the utilization of oxalate for secondary metabolism is its activation to this compound. This reaction is catalyzed by the enzyme This compound synthetase (OCS) , also known as acyl-activating enzyme 3 (AAE3). OCS is an ATP-dependent ligase that facilitates the formation of a high-energy thioester bond between coenzyme A and oxalic acid.

Reaction: Oxalate + CoA + ATP → this compound + AMP + PPi

Biosynthesis of L-α,β-diaminopropionic acid (L-DAPA)

The direct precursor to β-ODAP is L-DAPA. While the complete biosynthesis of L-DAPA in Lathyrus sativus is not fully elucidated, it is understood to be derived from the precursor β-(isoxazolin-5-on-2-yl)alanine (BIA). BIA is formed from O-acetyl-L-serine and isoxazolin-5-one in a reaction catalyzed by cysteine synthase. BIA is then converted to the short-lived intermediate L-DAPA.

The Final Step: Oxalylation of L-DAPA

The final step in β-ODAP biosynthesis is the transfer of the oxalyl group from this compound to the β-amino group of L-DAPA. This reaction is catalyzed by the enzyme β-ODAP synthase (BOS) . BOS is an acyltransferase that exhibits specificity for both this compound and L-DAPA.

Reaction: this compound + L-α,β-diaminopropionic acid → β-N-Oxalyl-L-α,β-diaminopropionic acid + CoA

The overall biosynthetic pathway is depicted in the following diagram:

beta_ODAP_biosynthesis Oxalate Oxalate OCS This compound Synthetase (OCS/AAE3) Oxalate->OCS CoA CoA CoA->OCS ATP ATP ATP->OCS Oxalyl_CoA This compound BOS β-ODAP Synthase (BOS) Oxalyl_CoA->BOS L_DAPA L-α,β-diaminopropionic acid (L-DAPA) L_DAPA->BOS beta_ODAP β-ODAP OCS->Oxalyl_CoA AMP_PPi AMP + PPi OCS->AMP_PPi BOS->beta_ODAP CoA_out CoA BOS->CoA_out

Caption: Biosynthetic pathway of β-ODAP from this compound.

Quantitative Data

Enzyme Kinetics

The kinetic parameters of this compound synthetase have been determined from various sources, providing insights into its catalytic efficiency.

Enzyme SourceSubstrateKm (µM)Vmax (µmol min-1 mg-1)Reference
Lathyrus sativus (LsOCS)Oxalate71.5 ± 13.38.2 ± 0.8
Medicago truncatula (MtAAE3)Oxalate81 ± 919 ± 0.9
Solanum lycopersicum (SlAAE3)Oxalate223.8 ± 20.037.908 ± 0.606

Note: Kinetic data for β-ODAP synthase (BOS) is not yet extensively reported in the literature.

Metabolite Concentrations

The concentration of β-ODAP varies significantly among different varieties of grass pea and is influenced by environmental conditions.

Lathyrus sativus Variety/Accessionβ-ODAP Concentration (mg g-1 seed)Reference
BARI-30.86
BARI-11.3
Local Pabna3.9
Local Tangail4.9
Range across 107 accessions0.45 - 6.04

Note: Data on the intracellular concentrations of this compound and L-DAPA are limited.

Experimental Protocols

Purification of Recombinant this compound Synthetase (OCS)

This protocol describes the purification of His-tagged OCS from E. coli.

  • Gene Cloning and Expression:

    • Amplify the OCS gene from the source organism's cDNA.

    • Clone the PCR product into a pET expression vector containing an N-terminal His-tag.

    • Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).

    • Grow the bacterial culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).

  • Cell Lysis and Lysate Preparation:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Chromatography:

    • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

    • Elute the His-tagged OCS with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Buffer Exchange and Purity Assessment:

    • Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.

    • Assess the purity of the protein by SDS-PAGE.

OCS_purification_workflow start Start cloning Gene Cloning and Expression in E. coli start->cloning lysis Cell Lysis and Lysate Preparation cloning->lysis chromatography Ni-NTA Affinity Chromatography lysis->chromatography buffer_exchange Buffer Exchange chromatography->buffer_exchange purity_check Purity Assessment (SDS-PAGE) buffer_exchange->purity_check end End purity_check->end

Caption: Workflow for the purification of recombinant OCS.

Enzyme Activity Assay for this compound Synthetase

This is a coupled-enzyme spectrophotometric assay that measures the rate of ATP consumption.

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing:

      • 100 mM Tris-HCl (pH 8.0)

      • 10 mM MgCl2

      • 5 mM ATP

      • 0.5 mM Coenzyme A

      • 0.2 mM NADH

      • 1 mM phosphoenolpyruvate

      • 10 units of pyruvate kinase

      • 10 units of lactate dehydrogenase

      • 5 mM Oxalate

  • Assay Procedure:

    • Add all components except the purified OCS to a cuvette and incubate at 30°C for 5 minutes to establish a baseline.

    • Initiate the reaction by adding a known amount of purified OCS.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

    • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NADH (6220 M-1 cm-1).

Extraction and Quantification of β-ODAP by HPLC

This protocol outlines a method for the analysis of β-ODAP from plant material without prior derivatization.

  • Extraction:

    • Homogenize 100 mg of finely ground plant material (e.g., seeds) in 1 mL of 0.1 M HCl.

    • Vortex the mixture for 1 minute and then sonicate for 15 minutes.

    • Centrifuge the mixture at 12,000 x g for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Column: Use a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 20 mM potassium phosphate buffer (pH 2.5).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve using known concentrations of pure β-ODAP.

    • Quantify the amount of β-ODAP in the samples by comparing the peak area to the standard curve.

beta_ODAP_quantification_workflow start Start extraction Extraction of β-ODAP from Plant Material start->extraction hplc HPLC Analysis (C18 column, UV detection) extraction->hplc quantification Quantification using Standard Curve hplc->quantification end End quantification->end

Caption: Workflow for the quantification of β-ODAP by HPLC.

Regulation of β-ODAP Biosynthesis

The regulation of β-ODAP biosynthesis is complex and not fully understood. However, evidence suggests that it is linked to both nitrogen and sulfur metabolism. The expression of the gene encoding this compound synthetase (AAE3) has been shown to be inversely correlated with β-ODAP content in some studies, suggesting a potential regulatory role through the competing pathway of oxalate degradation. Further research is needed to elucidate the transcriptional regulation of the key enzymes and to identify any allosteric or feedback inhibition mechanisms that may be involved.

Conclusion

The biosynthesis of the neurotoxin β-ODAP from this compound represents a significant pathway in certain plant species with important implications for human and animal health. This technical guide has provided a comprehensive overview of the key enzymatic steps, available quantitative data, and detailed experimental protocols for the investigation of this pathway. The provided visualizations of the biosynthetic pathway and experimental workflows are intended to serve as a valuable resource for researchers. Further studies are required to fully understand the regulation of this pathway and to explore the potential for metabolic engineering to produce safer crop varieties. This knowledge will also be invaluable for drug development professionals interested in the biological activities of this compound-derived compounds and their potential as neurological research tools.

References

Evolutionary Conservation of the Oxalyl-CoA Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oxalyl-CoA pathway represents a critical metabolic route for the detoxification of oxalate, a ubiquitous and potentially toxic dicarboxylic acid found across all kingdoms of life. This pathway's core enzymatic machinery has been remarkably conserved throughout evolution, highlighting its fundamental biological importance. This technical guide provides an in-depth analysis of the evolutionary conservation of the this compound pathway, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of its core processes. Understanding the conservation and function of this pathway offers significant potential for applications in human health, particularly in the context of hyperoxaluria and kidney stone disease, as well as in agricultural biotechnology for developing crops with enhanced stress tolerance and nutritional value.

Introduction to the this compound Pathway

The catabolism of oxalate via the this compound pathway is a multi-step process primarily involving three key enzymes. The pathway is initiated by the activation of oxalate to a high-energy thioester, this compound. This is followed by a decarboxylation step to form formyl-CoA, which is subsequently metabolized to formate and ultimately to carbon dioxide. In some organisms, this pathway is a crucial source of energy, while in others, it serves as a primary defense mechanism against oxalate toxicity. The enzymes central to this pathway are:

  • This compound Synthetase (AAE3): Catalyzes the ATP-dependent formation of this compound from oxalate and Coenzyme A.

  • Formyl-CoA Transferase (FRC): In some bacteria, this enzyme transfers a CoA moiety from formyl-CoA to oxalate, generating this compound.

  • This compound Decarboxylase (OXC): A thiamine pyrophosphate (TPP)-dependent enzyme that decarboxylates this compound to formyl-CoA and CO2.

The genes encoding these enzymes, namely AAE3, frc, and oxc, have been identified and characterized in a wide range of organisms, from gut bacteria to plants and fungi, underscoring their ancient origins and conserved function.

Quantitative Analysis of Enzyme Conservation

The evolutionary conservation of the this compound pathway is evident in the kinetic parameters and sequence homology of its core enzymes across diverse species.

This compound Synthetase (AAE3) Kinetics

This compound synthetase, encoded by the AAE3 gene, exhibits a high affinity and specificity for oxalate. The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for AAE3 from various plant species are summarized below, demonstrating comparable catalytic efficiencies.

OrganismEnzymeKm (µM) for OxalateVmax (µmol min-1 mg-1)Reference
Arabidopsis thalianaAtAAE3-11.4 ± 1.0[1]
Vigna umbellata (Rice bean)VuAAE3121 ± 8.27.7 ± 0.88[1]
Oryza sativa (Rice)OsAAE398.24 ± 19.946.880 ± 0.3218[2]
Solanum lycopersicum (Tomato)SlAAE3-1223.8 ± 20.037.908 ± 0.606[3]
Lathyrus sativus (Grass pea)LsOCS71.5 ± 13.38.2 ± 0.8[4]
Formyl-CoA Transferase (FRC) Kinetics

Formyl-CoA transferase is a key enzyme in the bacterial this compound pathway. Its kinetic parameters highlight its efficiency in transferring the CoA moiety.

OrganismEnzymeApparent Km (µM) for Formyl-CoAApparent Km (mM) for OxalateVmax (µmol min-1 mg-1)Reference
Oxalobacter formigenesFRC11.15.256.49
Escherichia coliYfdW352 ± 4-130 ± 17 s-1 (kcat)
Acetobacter acetiFCOCT---
This compound Decarboxylase (OXC) Kinetics and Sequence Homology

This compound decarboxylase is a highly conserved enzyme critical for the irreversible decarboxylation of this compound. The kinetic parameters and sequence identities demonstrate its conserved function across different domains of life. The this compound decarboxylase from Bifidobacterium lactis shows 47% amino acid identity with the enzyme from Oxalobacter formigenes. Similarly, the putative Arabidopsis thaliana OXC homolog shares 40% and 43% sequence identity with the O. formigenes and E. coli enzymes, respectively.

OrganismEnzymeKm (µM) for this compoundVmax (µmol min-1 mg-1)Reference
Oxalobacter formigenesOXC23.3 ± 3.487.4 ± 3.9
Methylobacterium extorquensOXCMe-98 ± 3 s-1 (kcat)

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound pathway.

This compound Decarboxylase Activity Assay

This protocol is adapted from methods used to characterize recombinant OXC.

Materials:

  • Purified recombinant OXC enzyme

  • This compound (substrate)

  • 50 mM HEPES buffer (pH 6.8)

  • 0.5 mM MgCl2

  • Thiamine pyrophosphate (TPP)

  • 0.5 mM NAD+

  • Formate Dehydrogenase (FDH)

  • Spectrophotometer or Capillary Electrophoresis (CE) system

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing 50 mM HEPES buffer (pH 6.8), 0.5 mM MgCl2, and TPP.

  • Enzyme Addition: Add a known amount of purified OXC enzyme to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding this compound to the desired final concentration. For kinetic studies, a range of substrate concentrations should be used.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-60 minutes).

  • Termination of Reaction: Stop the reaction by heat inactivation or by adding a quenching solution (e.g., acid).

  • Detection of Product (Formyl-CoA or Formate):

    • Coupled Enzyme Assay (Spectrophotometric): Add FDH and NAD+ to the reaction mixture. The oxidation of formate (produced from the hydrolysis of formyl-CoA) by FDH is coupled to the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.

    • Capillary Electrophoresis (CE): The consumption of this compound and the formation of formyl-CoA can be directly quantified using a CE system.

Cloning and Expression of oxc and frc Genes

This protocol outlines the general steps for cloning and expressing the genes encoding this compound decarboxylase and formyl-CoA transferase, typically in an E. coli expression system.

Materials:

  • Genomic DNA from the source organism (e.g., Oxalobacter formigenes)

  • PCR primers specific for oxc and frc genes

  • High-fidelity DNA polymerase

  • pET expression vector (e.g., pET-22b(+))

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli expression host (e.g., BL21(DE3))

  • LB medium and appropriate antibiotics

  • IPTG (isopropyl β-D-1-thiogalactopyranoside)

Procedure:

  • Gene Amplification: Amplify the oxc and frc genes from the genomic DNA using PCR with specific primers containing appropriate restriction sites.

  • Vector and Insert Preparation: Digest both the PCR product and the pET vector with the chosen restriction enzymes.

  • Ligation: Ligate the digested gene insert into the linearized pET vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into competent E. coli cells (e.g., DH5α for plasmid propagation).

  • Plasmid Verification: Isolate the recombinant plasmid and verify the correct insertion by restriction digestion and DNA sequencing.

  • Protein Expression: Transform the verified plasmid into an E. coli expression host (e.g., BL21(DE3)).

  • Culture Growth and Induction: Grow the transformed cells in LB medium to an optimal density (OD600 of ~0.6-0.8) and then induce protein expression by adding IPTG.

  • Cell Harvest and Lysis: Harvest the cells by centrifugation and lyse them using sonication or chemical methods to release the recombinant protein.

  • Protein Purification: Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

Phylogenetic Analysis of Oxalate Pathway Genes

This protocol describes the computational steps to analyze the evolutionary relationships of this compound pathway genes.

Software/Tools:

  • BLAST (for sequence homology searches)

  • Multiple sequence alignment software (e.g., ClustalW, MUSCLE)

  • Phylogenetic analysis software (e.g., MEGA, RAxML, PhyML)

Procedure:

  • Sequence Retrieval: Obtain the protein sequences of interest (e.g., OXC, FRC, AAE3) from public databases like NCBI GenBank.

  • Homology Search: Use BLAST to find homologous sequences in other organisms.

  • Multiple Sequence Alignment: Align the collected protein sequences using a multiple sequence alignment tool to identify conserved regions and evolutionary relationships.

  • Phylogenetic Tree Construction: Use the alignment to construct a phylogenetic tree using methods such as Maximum Likelihood or Neighbor-Joining. The reliability of the tree branches should be assessed using bootstrap analysis.

  • Tree Visualization and Interpretation: Visualize the phylogenetic tree to infer the evolutionary history and conservation of the genes across different taxa.

Visualizing the this compound Pathway and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway and a typical experimental workflow for studying this pathway.

Oxalyl_CoA_Pathway cluster_pathway Bacterial this compound Pathway cluster_plant_pathway Plant this compound Pathway Oxalate Oxalate Oxalyl_CoA This compound Oxalate->Oxalyl_CoA Formyl-CoA Transferase (FRC) Formyl_CoA_in Formyl-CoA Formyl_CoA_in->Oxalyl_CoA Formyl_CoA_out Formyl-CoA Oxalyl_CoA->Formyl_CoA_out This compound Decarboxylase (OXC) CO2 CO2 Oxalyl_CoA->CO2 Formate Formate Formyl_CoA_out->Formate Plant_Oxalate Oxalate Plant_Oxalyl_CoA This compound Plant_Oxalate->Plant_Oxalyl_CoA This compound Synthetase (AAE3) (ATP, CoA -> AMP, PPi) Plant_Formyl_CoA Formyl-CoA Plant_Oxalyl_CoA->Plant_Formyl_CoA This compound Decarboxylase (OXC) Plant_CO2 CO2 Plant_Oxalyl_CoA->Plant_CO2 Experimental_Workflow cluster_gene Gene Identification and Cloning cluster_protein Protein Expression and Purification cluster_analysis Functional and Evolutionary Analysis Genomic_DNA Genomic DNA Isolation PCR PCR Amplification of oxc/frc/AAE3 Genomic_DNA->PCR Cloning Cloning into Expression Vector PCR->Cloning Verification Sequence Verification Cloning->Verification Transformation Transformation into E. coli Host Verification->Transformation Phylogenetics Phylogenetic Analysis Verification->Phylogenetics Expression Protein Expression (IPTG Induction) Transformation->Expression Purification Protein Purification Expression->Purification Enzyme_Assay Enzyme Activity Assay Purification->Enzyme_Assay Kinetics Kinetic Parameter Determination (Km, Vmax) Enzyme_Assay->Kinetics

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxalate, a simple dicarboxylic acid, is a metabolic end-product in many organisms and a component of numerous plant-based foods. In humans, the accumulation of oxalate can lead to hyperoxaluria and the subsequent formation of calcium oxalate kidney stones, a prevalent and recurrent urological condition. While the role of oxalate in nephrolithiasis is well-established, the intricate metabolic pathways governing its concentration are still under active investigation. Central to this is the intermediate molecule, oxalyl-coenzyme A (oxalyl-CoA), which stands at a critical metabolic crossroads. This technical guide provides a comprehensive overview of the role of this compound in both the degradation of oxalate, primarily by the gut microbiome, and its indirect link to the pathogenesis of calcium oxalate stone disease. We delve into the key enzymes, metabolic pathways, and cellular signaling events that are influenced by oxalate levels, offering insights for therapeutic intervention. This guide also presents quantitative data on enzyme kinetics, detailed experimental protocols for in vitro and in vivo studies, and visual representations of the core pathways and experimental workflows.

The this compound Metabolic Hub: A Tale of Two Pathways

This compound is a thioester of coenzyme A and oxalic acid. Its significance in the context of calcium oxalate formation is primarily linked to its role as a key intermediate in the oxalate degradation pathway, which is notably absent in humans but present in certain gut bacteria.[1]

The Oxalate Degradation Pathway: A Microbial Defense

The anaerobic bacterium Oxalobacter formigenes, a resident of the human gut, is a specialist in oxalate metabolism, utilizing it as its primary energy source.[1] This degradation is a two-step enzymatic process involving this compound:

  • Activation of Oxalate: Formyl-CoA transferase (FRC) catalyzes the transfer of coenzyme A from formyl-CoA to oxalate, forming this compound and formate.[2]

  • Decarboxylation of this compound: this compound decarboxylase (OXC) then decarboxylates this compound to form formyl-CoA and carbon dioxide.[3]

The regenerated formyl-CoA can then be used to activate another molecule of oxalate, thus completing the catalytic cycle. This microbial activity in the gut lumen reduces the amount of oxalate available for absorption into the bloodstream, thereby lowering urinary oxalate excretion and the risk of calcium oxalate stone formation.

Endogenous Oxalate Synthesis: The Human Pathway

Humans, lacking an oxalate-degrading pathway, produce oxalate endogenously, primarily in the liver, from precursors such as glyoxylate and hydroxyproline.[4] In pathological conditions like primary hyperoxaluria, genetic defects in enzymes responsible for glyoxylate metabolism lead to its accumulation and subsequent conversion to oxalate. While this compound is not directly involved in the synthesis of oxalate in humans, understanding the pathways that lead to oxalate production is crucial for developing therapeutic strategies.

Quantitative Data on Key Enzymes

The efficiency of the oxalate degradation pathway is determined by the kinetic properties of its core enzymes. The following table summarizes the available kinetic data for enzymes involved in this compound metabolism.

EnzymeOrganism/SourceSubstrateK_m_ (μM)V_max_ (μmol/min/mg)Reference(s)
This compound Synthetase (AAE3) Medicago truncatulaOxalate81 ± 919 ± 0.9
Arabidopsis thalianaOxalate~10011.4 ± 1.0
Saccharomyces cerevisiaeOxalate~15012.0 ± 1.0
Lathyrus sativusOxalate71.5 ± 13.38.2 ± 0.8
Vigna umbellataOxalate121 ± 8.27.7 ± 0.88
Solanum lycopersicumOxalate223.8 ± 20.037.908 ± 0.606
Formyl-CoA Transferase (FRC) Oxalobacter formigenesFormyl-CoA11.16.49
Oxalobacter formigenesOxalate52506.49
Oxalobacter formigenesFormyl-CoA300029.6
This compound Decarboxylase (OXC) Methylobacterium extorquensThis compound-98 ± 3 s⁻¹ (k_cat_)

Signaling Pathways and the Inflammatory Response in Calcium Oxalate Formation

While this compound's primary role is in reducing oxalate levels, high concentrations of oxalate itself can trigger a cascade of cellular signaling events, leading to inflammation and creating a favorable environment for crystal adhesion and growth in the renal tubules.

Oxalate-Induced Cellular Stress and Signaling

Exposure of renal tubular epithelial cells to high oxalate concentrations can induce the production of reactive oxygen species (ROS), leading to oxidative stress. This, in turn, activates several signaling pathways, including:

  • p38 Mitogen-Activated Protein Kinase (MAPK) and JNK Pathways: These pathways are activated in response to cellular stress and can lead to changes in gene expression related to inflammation and apoptosis.

  • Interleukin-2 Receptor (IL-2R) Pathway: Oxalate exposure can upregulate the expression of IL-2Rβ and activate the downstream JAK1/STAT5 signaling pathway, contributing to renal inflammation.

The Role of Inflammation in Crystal Adhesion and Stone Growth

The inflammatory response triggered by oxalate and calcium oxalate crystals plays a crucial role in the pathogenesis of nephrolithiasis. Inflammatory cells, such as macrophages, are recruited to the site of crystal deposition. This inflammatory milieu can lead to:

  • Renal Tubular Cell Injury: Damaged epithelial cells provide sites for crystal adhesion and retention.

  • Expression of Adhesion Molecules: Injured cells can upregulate the expression of surface molecules that act as receptors for calcium oxalate crystals.

  • Formation of a Pro-lithogenic Microenvironment: The release of pro-inflammatory cytokines and growth factors can promote crystal aggregation and the formation of a stone nidus.

dot

Signaling_Pathways_in_Calcium_Oxalate_Formation Oxalate-Induced Signaling and Inflammation cluster_stimulus Stimulus cluster_cellular_response Renal Tubular Cell Response cluster_inflammation Inflammatory Cascade cluster_outcome Pathological Outcome High Oxalate High Oxalate ROS Production ROS Production High Oxalate->ROS Production CaOx Crystals CaOx Crystals CaOx Crystals->ROS Production p38 MAPK/JNK Activation p38 MAPK/JNK Activation ROS Production->p38 MAPK/JNK Activation Cell Injury/Apoptosis Cell Injury/Apoptosis ROS Production->Cell Injury/Apoptosis IL-2R Upregulation IL-2R Upregulation p38 MAPK/JNK Activation->IL-2R Upregulation Cytokine Release Cytokine Release p38 MAPK/JNK Activation->Cytokine Release IL-2R Upregulation->Cytokine Release Crystal Adhesion Crystal Adhesion Cell Injury/Apoptosis->Crystal Adhesion Macrophage Recruitment Macrophage Recruitment Macrophage Recruitment->Cytokine Release Cytokine Release->Cell Injury/Apoptosis Cytokine Release->Macrophage Recruitment Stone Formation Stone Formation Crystal Adhesion->Stone Formation

Caption: Oxalate-induced signaling pathways leading to inflammation and stone formation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and calcium oxalate formation.

Induction of Hyperoxaluria and Calcium Oxalate Nephrolithiasis in Rodents

4.1.1. Ethylene Glycol (EG)-Induced Hyperoxaluria in Rats

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Housing: Individual metabolic cages to allow for 24-hour urine collection.

  • Diet: Standard rat chow and drinking water ad libitum.

  • Induction: Add 0.75% (v/v) ethylene glycol to the drinking water for a period of 4 to 8 weeks.

  • Monitoring:

    • Collect 24-hour urine samples at regular intervals (e.g., weekly).

    • Measure urinary oxalate concentration using a commercially available kit or HPLC.

    • Measure urinary calcium and creatinine levels.

    • At the end of the study, sacrifice the animals and harvest the kidneys.

  • Analysis:

    • Examine kidneys for calcium oxalate crystal deposition using light microscopy (e.g., with Pizzolato's staining) or polarized light microscopy.

    • Assess renal injury by measuring urinary markers such as lactate dehydrogenase (LDH) or N-acetyl-β-D-glucosaminidase (NAG).

4.1.2. Hydroxy-L-proline (HLP)-Induced Nephrolithiasis in Rats

  • Animals: Male Sprague-Dawley rats (6-8 weeks old).

  • Housing and Diet: As described for the EG model.

  • Induction: Supplement the standard rat chow with 5% (w/w) hydroxy-L-proline for up to 28 days.

  • Monitoring and Analysis: As described for the EG model.

Experimental_Workflow_Hyperoxaluria Animal Acclimatization Animal Acclimatization Baseline Data Collection Baseline Data Collection Animal Acclimatization->Baseline Data Collection Induction of Hyperoxaluria Induction of Hyperoxaluria Baseline Data Collection->Induction of Hyperoxaluria Ethylene Glycol (0.75% in water) Ethylene Glycol (0.75% in water) Induction of Hyperoxaluria->Ethylene Glycol (0.75% in water) Hydroxy-L-proline (5% in diet) Hydroxy-L-proline (5% in diet) Induction of Hyperoxaluria->Hydroxy-L-proline (5% in diet) Periodic Monitoring Periodic Monitoring Ethylene Glycol (0.75% in water)->Periodic Monitoring Hydroxy-L-proline (5% in diet)->Periodic Monitoring Urine Collection (24h) Urine Collection (24h) Periodic Monitoring->Urine Collection (24h) Blood Sampling Blood Sampling Periodic Monitoring->Blood Sampling Endpoint Analysis Endpoint Analysis Periodic Monitoring->Endpoint Analysis Kidney Histology Kidney Histology Endpoint Analysis->Kidney Histology Biochemical Assays Biochemical Assays Endpoint Analysis->Biochemical Assays Data Analysis Data Analysis Kidney Histology->Data Analysis Biochemical Assays->Data Analysis

References

An In-depth Technical Guide to the Cellular Localization of Oxalyl-CoA Metabolizing Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the subcellular localization of enzymes involved in oxalyl-CoA metabolism. Understanding the spatial organization of these metabolic pathways is critical for elucidating their physiological roles and for the development of novel therapeutic strategies targeting oxalate-related disorders. This document summarizes key findings on the localization of these enzymes in various organisms, presents quantitative data in structured tables, details relevant experimental methodologies, and provides visual representations of the associated metabolic pathways and workflows.

Introduction to this compound Metabolism

Oxalate, a simple dicarboxylic acid, is a metabolic byproduct in many organisms and a component of various foods. At high concentrations, oxalate can be toxic, leading to the formation of calcium oxalate crystals, which are the primary component of kidney stones in humans. The metabolism of oxalate often proceeds through an activated intermediate, this compound. The enzymes that produce and degrade this compound are central to maintaining oxalate homeostasis. Their specific subcellular locations are key to their function and regulation.

This guide focuses on the core enzymes of this compound metabolism:

  • This compound Synthetase: Activates oxalate to this compound.

  • Formyl-CoA:Oxalate CoA Transferase: Transfers a CoA moiety from formyl-CoA to oxalate, forming this compound.

  • This compound Decarboxylase: Decarboxylates this compound to formyl-CoA and CO2.

  • Formyl-CoA Hydrolase: Hydrolyzes formyl-CoA to formate and CoA.

  • Formate Dehydrogenase: Oxidizes formate to CO2.

The localization of these enzymes varies across different organisms, reflecting their diverse metabolic contexts.

Cellular Localization of this compound Metabolizing Enzymes

The subcellular distribution of this compound metabolizing enzymes is crucial for their function. The primary compartments involved are the cytosol, mitochondria, and for some related pathways, peroxisomes.

The anaerobic bacterium Oxalobacter formigenes, a resident of the human gut, is a key organism for oxalate degradation and relies on it as its primary energy source.[1][2] Its this compound metabolizing enzymes are well-characterized in terms of their cellular location.

  • Formyl-CoA:Oxalate CoA Transferase (frc): This enzyme catalyzes the transfer of CoA from formyl-CoA to oxalate, initiating the degradation pathway.[3] It has been identified as a cytosolic enzyme.[3][4]

  • This compound Decarboxylase (oxc): This enzyme decarboxylates this compound to formyl-CoA and CO2. Similar to frc, oxc is located in the cytosol .

  • Oxalate-Formate Exchanger (OxlT): While not an enzyme that metabolizes this compound directly, this integral membrane protein is crucial for the overall process in O. formigenes. It facilitates the electrogenic antiport of oxalate and formate, which is coupled to the generation of a proton motive force.

Plants have a CoA-dependent pathway for oxalate degradation, which is important for development, defense against pathogens, and tolerance to abiotic stress.

  • This compound Synthetase (AAE3): This enzyme activates oxalate to this compound. Studies using GFP-fusion proteins have demonstrated that AAE3 is a soluble protein with no specific subcellular targeting, indicating a cytosolic localization.

  • This compound Decarboxylase (OXC): This enzyme catalyzes the subsequent step, the decarboxylation of this compound. Like AAE3, plant OXC has been shown to reside in the cytosol .

  • Formyl-CoA Hydrolase (FCH): The enzyme responsible for the hydrolysis of formyl-CoA in this pathway has been proposed but has not yet been definitively identified and characterized, so its subcellular localization is unknown .

  • Formate Dehydrogenase (FDH): The final enzyme in the proposed pathway, which oxidizes formate to CO2, has been localized to the mitochondria .

Humans do not possess the necessary enzymes to degrade oxalate. Endogenous oxalate is primarily produced in the liver from the metabolism of glyoxylate and ascorbic acid. Genetic defects in the enzymes of glyoxylate metabolism can lead to primary hyperoxalurias, a group of severe genetic disorders characterized by excessive oxalate production.

  • Alanine-glyoxylate aminotransferase (AGT): In primary hyperoxaluria type 1 (PH1), mutations in the AGXT gene can cause the mistargeting of the AGT enzyme from the peroxisome to the mitochondria , where it is ineffective in detoxifying glyoxylate, leading to its conversion to oxalate.

  • Glyoxylate reductase/hydroxypyruvate reductase (GRHPR): In primary hyperoxaluria type 2 (PH2), a deficiency of this cytosolic enzyme leads to an accumulation of glyoxylate.

  • 4-hydroxy-2-oxoglutarate aldolase (HOGA): A deficiency in this mitochondrial enzyme is the cause of primary hyperoxaluria type 3 (PH3).

While humans do not directly metabolize this compound for oxalate degradation, the gut microbiome, particularly O. formigenes, plays a crucial role in breaking down dietary oxalate, thereby reducing its absorption and subsequent urinary excretion.

Data Presentation

The following tables summarize the quantitative data and key characteristics of the localized enzymes.

Table 1: Cellular Localization of this compound Metabolizing Enzymes in Oxalobacter formigenes

EnzymeGeneCellular LocationMethod of DeterminationReference
Formyl-CoA:Oxalate CoA TransferasefrcCytosolBiochemical fractionation and enzyme assays
This compound DecarboxylaseoxcCytosolBiochemical fractionation and enzyme assays
Oxalate-Formate ExchangerOxlTPlasma MembraneHydropathy analysis and reconstitution in proteoliposomes

Table 2: Cellular Localization of Enzymes in the Proposed CoA-Dependent Oxalate Degradation Pathway in Plants

EnzymeGene ExampleCellular LocationMethod of DeterminationReference
This compound SynthetaseAAE3 (Arabidopsis, Medicago)CytosolGFP-fusion protein expression and fluorescence microscopy
This compound DecarboxylaseAtOXC (Arabidopsis)CytosolGFP-fusion protein expression and fluorescence microscopy
Formyl-CoA Hydrolase-Unknown-
Formate DehydrogenaseFDHMitochondriaBiochemical fractionation and enzyme assays

Table 3: Localization of Human Enzymes Involved in Primary Hyperoxalurias

EnzymeGeneNormal Cellular LocationDiseaseAberrant Localization in DiseaseReference
Alanine-glyoxylate aminotransferaseAGXTPeroxisomePrimary Hyperoxaluria Type 1Mitochondria
Glyoxylate reductase/hydroxypyruvate reductaseGRHPRCytosolPrimary Hyperoxaluria Type 2N/A (deficiency)
4-hydroxy-2-oxoglutarate aldolaseHOGA1MitochondriaPrimary Hyperoxaluria Type 3N/A (deficiency)

Experimental Protocols

The determination of the subcellular localization of enzymes is fundamental to understanding their function. Below are detailed methodologies for key experiments cited in this guide.

This biochemical approach is used to separate cellular compartments, after which the enzymatic activity in each fraction is measured.

  • Cell Lysis: Tissues or cultured cells are homogenized in an isotonic buffer to rupture the plasma membrane while keeping organelles intact.

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds.

    • Low-speed centrifugation (e.g., 1,000 x g) pellets nuclei and intact cells.

    • Medium-speed centrifugation (e.g., 10,000 x g) of the supernatant pellets mitochondria.

    • High-speed centrifugation (e.g., 100,000 x g) of the subsequent supernatant pellets microsomes (including peroxisomes and fragments of the endoplasmic reticulum).

    • The final supernatant is the cytosolic fraction.

  • Density Gradient Centrifugation: For purer organelle fractions, pellets from differential centrifugation can be further purified on a sucrose or Percoll density gradient.

  • Enzyme Assays: Each fraction is assayed for the activity of the enzyme of interest using a specific substrate and monitoring product formation, often spectrophotometrically. Marker enzymes for each compartment are also assayed to assess the purity of the fractions.

This molecular biology technique allows for the visualization of protein localization in living or fixed cells.

  • Construct Generation: The coding sequence of the protein of interest is cloned into a vector in-frame with the coding sequence for GFP or another fluorescent protein. This creates a fusion protein.

  • Cell Transformation/Transfection: The GFP-fusion construct is introduced into the organism or cell line of interest.

  • Expression: The fusion protein is expressed under the control of a suitable promoter.

  • Fluorescence Microscopy: The cells are visualized using a fluorescence microscope. The localization of the green fluorescence indicates the subcellular location of the fusion protein.

  • Co-localization: To confirm localization to a specific organelle, cells can be co-stained with a dye that specifically labels that organelle (e.g., MitoTracker for mitochondria) or co-transfected with another fluorescently tagged protein known to reside in that organelle.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Oxalate_Metabolism_in_Oxalobacter_formigenes cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_extracellular_formate Extracellular Oxalate_out Oxalate OxlT OxlT (Oxalate-Formate Exchanger) Oxalate_out->OxlT Uptake Oxalate_in Oxalate OxlT->Oxalate_in Formate_out Formate OxlT->Formate_out frc frc (Formyl-CoA:Oxalate CoA Transferase) Oxalate_in->frc Formyl_CoA Formyl-CoA Formyl_CoA->frc Oxalyl_CoA This compound frc->Oxalyl_CoA CoA Transfer Formate_in Formate frc->Formate_in oxc oxc (this compound Decarboxylase) Oxalyl_CoA->oxc oxc->Formyl_CoA Decarboxylation CO2 CO2 oxc->CO2 Formate_in->OxlT Export

Caption: Oxalate metabolism pathway in Oxalobacter formigenes.

Plant_Oxalate_Degradation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Oxalate Oxalate AAE3 AAE3 (this compound Synthetase) Oxalate->AAE3 ATP, CoA Oxalyl_CoA This compound AAE3->Oxalyl_CoA Activation OXC OXC (this compound Decarboxylase) Oxalyl_CoA->OXC Formyl_CoA Formyl-CoA OXC->Formyl_CoA Decarboxylation FCH FCH (Formyl-CoA Hydrolase) (Localization Unknown) Formyl_CoA->FCH Formate Formate FCH->Formate Hydrolysis Formate_mito Formate Formate->Formate_mito Transport FDH FDH (Formate Dehydrogenase) Formate_mito->FDH CO2 CO2 FDH->CO2 Oxidation

Caption: Proposed CoA-dependent oxalate degradation pathway in plants.

Experimental_Workflow_GFP_Localization cluster_cloning Molecular Cloning cluster_expression Expression cluster_imaging Microscopy Gene Gene of Interest Ligation Ligation Gene->Ligation Vector GFP Expression Vector Vector->Ligation Construct GFP-Fusion Construct Ligation->Construct Transformation Cell Transformation/ Transfection Construct->Transformation Expression Protein Expression Transformation->Expression Microscopy Fluorescence Microscopy Expression->Microscopy Localization Determine Subcellular Localization Microscopy->Localization

Caption: Workflow for determining protein subcellular localization using GFP-fusion.

Conclusion

The cellular localization of this compound metabolizing enzymes is a critical determinant of their physiological function. In the gut bacterium O. formigenes, the cytosolic localization of the core metabolic enzymes allows for efficient degradation of dietary oxalate. In plants, a multi-compartmentalized pathway involving both the cytosol and mitochondria is proposed for oxalate catabolism. In humans, while direct this compound metabolism for degradation is absent, the correct subcellular targeting of enzymes in related pathways, such as glyoxylate metabolism, is essential for preventing pathological oxalate overproduction. The methodologies and data presented in this guide provide a foundation for further research into these pathways and for the development of therapeutic interventions for oxalate-related diseases.

References

Methodological & Application

Application Note: Quantification of Oxalyl-CoA in Plant Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the extraction and quantification of oxalyl-CoA from plant tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). It also outlines the metabolic significance of this compound in plants.

Introduction

Oxalyl-coenzyme A (this compound) is a key intermediate in the CoA-dependent pathway of oxalate catabolism in plants.[1][2] Oxalate, a simple dicarboxylic acid, can be toxic to plants at high concentrations and is also considered an anti-nutrient in food crops. Plants have evolved mechanisms to degrade oxalate, one of which involves the conversion of oxalate to this compound by the enzyme this compound synthetase (also known as Acyl-Activating Enzyme 3, AAE3).[1][2] Subsequently, this compound is decarboxylated to formyl-CoA, which is further metabolized to carbon dioxide.[1] The ability to accurately measure this compound levels is crucial for understanding oxalate homeostasis, plant stress responses, and for the development of crops with improved nutritional value.

This application note details a robust and sensitive method for the quantification of this compound in plant tissues using LC-MS/MS.

Metabolic Pathway of this compound in Plants

In plants, the primary pathway for this compound metabolism is the CoA-dependent degradation of oxalate. This pathway consists of a series of enzymatic reactions that ultimately convert oxalate into carbon dioxide.

Oxalyl_CoA_Metabolism Oxalate Oxalate Oxalyl_CoA This compound Oxalate->Oxalyl_CoA This compound Synthetase (AAE3) + ATP + CoA Formyl_CoA Formyl-CoA + CO₂ Oxalyl_CoA->Formyl_CoA This compound Decarboxylase (OXC) Formate Formate + CoA Formyl_CoA->Formate Formyl-CoA Hydrolase CO2 CO₂ Formate->CO2 Formate Dehydrogenase inv1 inv2 inv3

CoA-dependent oxalate degradation pathway in plants.

Data Presentation: Levels of this compound in Plant Tissues

Absolute quantification of endogenous this compound in wild-type plant tissues is not extensively reported in the literature. However, studies have demonstrated its presence and relative changes in specific tissues and mutant lines. The following table summarizes these findings.

Plant SpeciesTissueConditionMethodFindingReference
Arabidopsis thalianaSeedsatoxc knock-down mutantHPLCAccumulation of an this compound peak.
Arabidopsis thalianaSeedsaae3 mutant-Accumulation of oxalate (three-fold higher than wild-type), implying a block in this compound synthesis.
Lathyrus sativus (Grass Pea)in vitro enzymatic reactionRecombinant LsOCSLC-MS>95% conversion of initial CoA to this compound.

Experimental Protocols

The following protocols are synthesized from established methods for the analysis of short-chain acyl-CoAs in plant tissues.

Experimental Workflow

Experimental_Workflow Start Plant Tissue Sampling Homogenization Homogenization in Extraction Buffer Start->Homogenization Extraction Solid Phase Extraction (SPE) Homogenization->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Workflow for this compound quantification in plant tissues.
Materials and Reagents

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • LC-MS vials

  • Extraction Buffer: 2.5% (w/v) 5-sulfosalicylic acid (SSA) in water.

  • Solid Phase Extraction (SPE) Columns: C18 cartridges

  • SPE Wash Solution 1: 2% Formic acid in water

  • SPE Wash Solution 2: Methanol

  • SPE Elution Solution: 2% Ammonium hydroxide in 50% methanol

  • LC Mobile Phase A: 5 mM Ammonium acetate in water, pH 6.8

  • LC Mobile Phase B: Methanol

  • This compound standard (for calibration curve)

  • Internal Standard (e.g., [¹³C₃]-Malonyl-CoA or other stable isotope-labeled short-chain acyl-CoA)

Sample Preparation and Extraction
  • Tissue Harvesting and Freezing: Harvest plant tissue of interest (e.g., leaves, seeds, roots) and immediately freeze in liquid nitrogen to quench metabolic activity. Store at -80°C until extraction.

  • Homogenization: Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen.

  • Extraction:

    • Transfer approximately 100 mg of the frozen powder to a pre-weighed 2 mL microcentrifuge tube.

    • Add 1 mL of ice-cold Extraction Buffer.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol, followed by 3 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 3 mL of SPE Wash Solution 1.

    • Wash the cartridge with 3 mL of SPE Wash Solution 2.

    • Elute the acyl-CoAs with 2 mL of SPE Elution Solution into a clean collection tube.

    • Dry the eluate under a stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of Mobile Phase A.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.

LC-MS/MS Analysis

The following are suggested starting conditions and should be optimized for the specific instrument used.

ParameterRecommended Setting
LC Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium acetate in water, pH 6.8
Mobile Phase B Methanol
Flow Rate 0.3 mL/min
Gradient 0-2 min: 2% B; 2-10 min: 2-98% B; 10-12 min: 98% B; 12-12.1 min: 98-2% B; 12.1-15 min: 2% B
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) To be determined for this compound
Product Ion (m/z) To be determined for this compound
Collision Energy To be optimized for this compound

Note on MRM Transitions: The specific precursor and product ions for this compound need to be determined by direct infusion of a pure standard. For other short-chain acyl-CoAs, common transitions often involve the loss of the phosphopantetheine group.

Quantification

Quantification is achieved by creating a calibration curve using a serial dilution of the this compound standard. The peak area of the endogenous this compound is normalized to the peak area of the internal standard, and the concentration is determined from the calibration curve.

Conclusion

The LC-MS/MS method described provides a sensitive and specific approach for the quantification of this compound in plant tissues. This protocol, in conjunction with an understanding of the metabolic pathway, will enable researchers to investigate the role of oxalate metabolism in plant development, stress responses, and nutritional quality.

References

Application Notes and Protocols for In Vitro Synthesis of Oxalyl-CoA for Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalyl-CoA is a critical intermediate in the metabolism of oxalate, a compound implicated in various physiological and pathological processes, including kidney stone formation and nutrient acquisition in plants. The in vitro synthesis of high-quality this compound is essential for a multitude of research applications, including enzyme characterization, drug screening, and the development of diagnostic assays. These application notes provide detailed protocols for the enzymatic and chemical synthesis of this compound and its application in downstream assays.

Methods for In Vitro Synthesis of this compound

There are two primary enzymatic methods and one chemical method for the in vitro synthesis of this compound. The choice of method depends on the available starting materials, required purity, and scale of synthesis.

Enzymatic Synthesis using this compound Synthetase (OCS)

This compound synthetase (OCS), also known as Acyl-Activating Enzyme 3 (AAE3), catalyzes the ATP-dependent ligation of oxalate to Coenzyme A (CoA).[1][2] This method is highly specific and yields a product of high purity. The enzyme can be recombinantly expressed and purified from various sources, including plants and yeast.[1][3]

Reaction: Oxalate + CoA + ATP --(OCS, Mg²⁺)--> this compound + AMP + PPi[1]

Enzymatic Synthesis using Formyl-CoA Transferase (FRC)

Formyl-CoA transferase (FRC) catalyzes the reversible transfer of a CoA moiety from formyl-CoA to oxalate. This enzyme is a key component of the oxalate degradation pathway in the gut bacterium Oxalobacter formigenes.

Reaction: Formyl-CoA + Oxalate --(FRC)--> this compound + Formate

Chemical Synthesis

A chemical method for synthesizing this compound involves the reaction of thiocresol oxalate with the sodium salt of coenzyme A. This method may be suitable for larger-scale synthesis but requires subsequent purification by HPLC to obtain a pure product.

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymatic synthesis of this compound.

Table 1: Kinetic Parameters of this compound Synthetase (OCS/AAE3) from Various Sources

Enzyme SourceKm for Oxalate (µM)Vmax (µmol/min/mg protein)Reference
Lathyrus sativus (Grass Pea)71.5 ± 13.38.2 ± 0.8
Medicago truncatula81 ± 919 ± 0.9
Solanum lycopersicum (Tomato)223.8 ± 20.037.908 ± 0.606
Saccharomyces cerevisiae20.0 ± 2.712 ± 1.0

Table 2: Typical Reaction Conditions for Enzymatic Synthesis of this compound

ParameterThis compound Synthetase MethodFormyl-CoA Transferase Method
Enzyme Recombinant OCS/AAE3Recombinant FRC
Substrates Oxalate, Coenzyme A, ATPOxalate, Formyl-CoA
Cofactors/Ions MgCl₂-
Buffer HEPES or Tris-HCl, pH 8.0Tris-HCl, pH 8.0
Temperature Room Temperature or 37°CRoom Temperature
Incubation Time 10 minutes to 1 hourVariable

Experimental Protocols

Protocol 1: Recombinant Expression and Purification of this compound Synthetase (OCS)

This protocol describes the expression of recombinant OCS from Lathyrus sativus (LsOCS) in E. coli and its subsequent purification.

Materials:

  • E. coli BL21(DE3) cells transformed with pET vector containing the LsOCS gene

  • LB Broth with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Binding Buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 5 mM imidazole, pH 7.9)

  • Wash Buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 60 mM imidazole, pH 7.9)

  • Elution Buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 1 M imidazole, pH 7.9)

  • Ni-NTA affinity chromatography column

Procedure:

  • Inoculate a starter culture of transformed E. coli in LB broth with antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to grow for 4 hours at 28°C.

  • Harvest the cells by centrifugation and resuspend the pellet in binding buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the recombinant OCS protein with elution buffer.

  • Dialyze the purified protein against a suitable storage buffer and store at -80°C.

  • Verify protein purity and concentration using SDS-PAGE and a protein assay.

Protocol 2: In Vitro Synthesis of this compound using Purified OCS

Materials:

  • Purified recombinant OCS (e.g., LsOCS at 0.4 µM)

  • Sodium Coenzyme A (Na-CoA, 4 mM)

  • Sodium Oxalate (NaOxalate, 40 mM, pH 8)

  • ATP (50 mM)

  • MgCl₂ (4 mM)

  • HEPES buffer (125 mM, pH 8)

Procedure:

  • Prepare a reaction mixture containing Na-CoA, NaOxalate, ATP, and MgCl₂ in HEPES buffer.

  • Initiate the reaction by adding the purified OCS enzyme.

  • Incubate the reaction mixture for 1 hour at 37°C.

  • Monitor the reaction progress by measuring the decrease in free CoA using DTNB (Ellman's reagent) or by direct analysis of this compound formation using HPLC or LC-MS. A study showed that over 95% of the initial CoA was converted to this compound under these conditions.

Protocol 3: Assay for Oxalate using Synthesized this compound

This protocol describes a coupled enzyme assay for the quantification of oxalate, which utilizes in vitro synthesized this compound as a component of the detection system. This assay relies on the conversion of oxalate to formate by formyl-CoA transferase and this compound decarboxylase, followed by the formate-dependent reduction of NAD⁺ to NADH by formate dehydrogenase.

Materials:

  • Sample containing oxalate

  • Potassium phosphate buffer (KH₂PO₄, 50 mM, pH 6.7)

  • MgCl₂ (5 mM)

  • Thiamine pyrophosphate (TPP, 2 mM)

  • This compound (0.375 mM)

  • β-NAD⁺ (1.0 mM)

  • Formate dehydrogenase (0.25 IU)

  • This compound decarboxylase (0.03 U)

  • Formyl-CoA transferase

  • 96-well microtiter plate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in the wells of a microtiter plate containing KH₂PO₄ buffer, MgCl₂, TPP, this compound, β-NAD⁺, formate dehydrogenase, and this compound decarboxylase.

  • Add the oxalate-containing samples to the wells.

  • Incubate the mixture at 37°C for 2 minutes to allow for the degradation of any residual formate.

  • Initiate the primary reaction by adding formyl-CoA transferase.

  • Immediately measure the absorbance at 340 nm at 15-second intervals to monitor the production of NADH.

  • The rate of NADH formation is directly proportional to the amount of oxalate in the sample.

  • Quantify the oxalate concentration by comparing the results to a standard curve prepared with known concentrations of oxalate.

Visualizations

Signaling and Metabolic Pathways

Oxalate_Degradation_Pathway cluster_OCS This compound Synthetase (OCS) cluster_FRC Formyl-CoA Transferase (FRC) cluster_OXC This compound Decarboxylase (OXC) cluster_FDH Formate Dehydrogenase (FDH) Oxalate Oxalate Oxalyl_CoA This compound Oxalate->Oxalyl_CoA OCS/AAE3 Oxalate->Oxalyl_CoA Formyl_CoA Formyl-CoA Formyl_CoA->Oxalyl_CoA FRC CO2_1 CO2 Formyl_CoA->CO2_1 Oxalyl_CoA->Formyl_CoA OXC Formate Formate Oxalyl_CoA->Formate AMP_PPi AMP + PPi Oxalyl_CoA->AMP_PPi CO2_2 CO2 Formate->CO2_2 FDH CoA_in CoA CoA_in->Oxalyl_CoA ATP ATP ATP->Oxalyl_CoA

Caption: CoA-dependent oxalate degradation pathway.

Experimental Workflows

Synthesis_and_Assay_Workflow cluster_synthesis In Vitro Synthesis of this compound cluster_assay Application in Oxalate Assay start_synth Start: Choose Synthesis Method enzymatic_ocs Enzymatic Synthesis (OCS) start_synth->enzymatic_ocs enzymatic_frc Enzymatic Synthesis (FRC) start_synth->enzymatic_frc chemical Chemical Synthesis start_synth->chemical purification Purification (e.g., HPLC) enzymatic_ocs->purification enzymatic_frc->purification chemical->purification product Pure this compound purification->product reaction_mix Prepare Reaction Mix (incl. This compound, Enzymes) product->reaction_mix start_assay Start: Oxalate Sample start_assay->reaction_mix incubation Incubate at 37°C reaction_mix->incubation measurement Measure NADH Production (Absorbance at 340 nm) incubation->measurement quantification Quantify Oxalate measurement->quantification

Caption: Workflow for this compound synthesis and assay.

Logical Relationships

Caption: Two-step reaction mechanism of OCS.

References

Application Notes and Protocols for the Purification of Oxalyl-CoA Synthetase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalyl-CoA synthetase (OCS), also known as acyl-activating enzyme 3 (AAE3), is a key enzyme in oxalate degradation pathways in plants, yeast, and some bacteria.[1][2][3][4] It catalyzes the ATP-dependent conversion of oxalate and Coenzyme A (CoA) into this compound, a critical step for subsequent catabolism of oxalate, a compound that can be toxic at high concentrations.[1] In some plants, this compound serves as a precursor for the synthesis of neurotoxic compounds. Understanding the function and regulation of OCS is crucial for research in plant biology, metabolic engineering, and drug development, particularly in the context of oxalate-related disorders. These protocols detail the expression, purification, and characterization of recombinant this compound synthetase.

Metabolic Pathway of Oxalate Degradation

This compound synthetase initiates a multi-step pathway for oxalate degradation. The process involves the sequential action of several enzymes to ultimately convert oxalate into carbon dioxide.

Oxalate_Degradation_Pathway Oxalate Oxalate Oxalyl_CoA This compound Oxalate->Oxalyl_CoA this compound Synthetase (OCS/AAE3) ATP, CoA, Mg²⁺ Formyl_CoA Formyl-CoA Oxalyl_CoA->Formyl_CoA this compound Decarboxylase Formate Formate Formyl_CoA->Formate Formyl-CoA Hydrolase CO2 CO₂ Formate->CO2 Formate Dehydrogenase

Caption: CoA-dependent oxalate degradation pathway.

Experimental Workflow for OCS Purification and Analysis

The overall workflow for obtaining and characterizing purified this compound synthetase involves several key stages, from gene expression to enzyme activity assessment.

OCS_Purification_Workflow cluster_expression Expression cluster_purification Purification cluster_analysis Analysis Expression Gene Expression in E. coli Cell_Lysis Cell Lysis Expression->Cell_Lysis Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA) Cell_Lysis->Affinity_Chromatography Size_Exclusion Size-Exclusion Chromatography (Optional) Affinity_Chromatography->Size_Exclusion Purity_Assessment Purity Assessment (SDS-PAGE) Affinity_Chromatography->Purity_Assessment Size_Exclusion->Purity_Assessment Activity_Assay Enzyme Activity Assay Purity_Assessment->Activity_Assay

Caption: General workflow for recombinant OCS purification.

Data Presentation

Table 1: Kinetic Parameters of this compound Synthetase from Various Organisms
OrganismEnzymeKm (oxalate) (µM)Vmax (µmol/min/mg protein)
Lathyrus sativus (Grass Pea)LsOCS71.5 ± 13.38.2 ± 0.8
Saccharomyces cerevisiaeScAAE320.0 ± 2.712.0 ± 1.0
Arabidopsis thalianaAtAAE3149.0 ± 12.711.4 ± 1.0
Solanum lycopersicum (Tomato)SlAAE3223.8 ± 20.037.908 ± 0.606

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Expression of Recombinant this compound Synthetase in E. coli

This protocol describes the expression of His-tagged this compound synthetase in E. coli, a common system for producing recombinant proteins.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the OCS gene with a His-tag (e.g., pET vector)

  • Luria-Bertani (LB) broth

  • Appropriate antibiotic for plasmid selection

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Transform the expression vector into a suitable E. coli expression strain.

  • Inoculate a starter culture of 50 mL LB broth containing the appropriate antibiotic with a single colony of transformed E. coli.

  • Incubate the starter culture overnight at 37°C with shaking.

  • Inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture.

  • Grow the large culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Continue to culture for an additional 4 hours at 30°C.

  • Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 2: Purification of His-tagged this compound Synthetase

This protocol utilizes nickel-affinity chromatography to purify the His-tagged OCS.

Materials:

  • Frozen E. coli cell pellet

  • Lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA affinity resin

  • Chromatography column

  • Lysozyme and DNase I (optional)

Procedure:

  • Resuspend the cell pellet in lysis buffer.

  • Lyse the cells by sonication on ice or by using a French press.

  • Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C to remove cell debris.

  • Equilibrate the Ni-NTA resin in a chromatography column with lysis buffer.

  • Load the clarified lysate onto the equilibrated column.

  • Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

  • Elute the His-tagged OCS from the column using elution buffer.

  • Collect fractions and analyze for the presence of the purified protein by SDS-PAGE. The purity of the recombinant protein is often greater than 90%.

  • (Optional) For higher purity, the eluted fractions can be pooled and subjected to size-exclusion chromatography.

  • Buffer exchange the purified protein into a suitable storage buffer (e.g., 100 mM Tris-HCl, pH 7.5) using a desalting column or dialysis.

Protocol 3: this compound Synthetase Activity Assay

This spectrophotometric coupled-enzyme assay measures the formation of AMP, which is stoichiometrically equivalent to the formation of this compound.

Materials:

  • Purified this compound synthetase

  • Assay buffer: 0.1 M Tris-HCl (pH 8.0), 5 mM ATP, 10 mM MgCl2, 0.5 mM CoA, 0.4 mM NADH, 1 mM phosphoenolpyruvate.

  • Coupling enzymes: pyruvate kinase, myokinase, and lactate dehydrogenase (10 units each).

  • Substrate: Oxalate solution

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare the assay mixture in a cuvette containing the assay buffer and coupling enzymes.

  • Add a known amount of purified OCS (e.g., 3 µg) to the assay mixture.

  • Initiate the reaction by adding the oxalate substrate.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the reaction rate from the linear portion of the absorbance change over time. The rate of NADH oxidation is directly proportional to the activity of this compound synthetase.

Concluding Remarks

The protocols provided herein offer a comprehensive guide for the successful expression, purification, and functional characterization of this compound synthetase. These methods are adaptable for OCS from various sources and provide a solid foundation for further investigation into its biochemical properties, structure, and physiological roles. Such studies are vital for advancing our understanding of oxalate metabolism and for the development of novel therapeutic strategies.

References

Application Notes and Protocols for Coupled Enzyme Assay of Oxalyl-CoA Decarboxylase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalyl-CoA decarboxylase (OXC) is a key enzyme in oxalate metabolism, catalyzing the conversion of this compound to formyl-CoA and CO2.[1] This enzyme is of significant interest in biomedical research, particularly in the context of hyperoxaluria and calcium oxalate kidney stone formation, as it plays a crucial role in the degradation of oxalate, a toxic metabolic byproduct.[2][3] Accurate and efficient measurement of this compound decarboxylase activity is essential for studying its function, identifying inhibitors, and developing potential therapeutic strategies.

These application notes provide a detailed protocol for a continuous spectrophotometric coupled enzyme assay for determining this compound decarboxylase activity. The assay is based on the enzymatic conversion of the product, formyl-CoA, to formate, which is then oxidized by formate dehydrogenase, leading to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the this compound decarboxylase activity.

Principle of the Assay

The activity of this compound decarboxylase is measured in a three-step enzymatic cascade.

  • This compound Decarboxylase (OXC): The enzyme of interest, OXC, catalyzes the decarboxylation of this compound to formyl-CoA and carbon dioxide. This reaction is dependent on the cofactor thiamine pyrophosphate (TPP).[1]

  • Formyl-CoA Hydrolase: The product of the first reaction, formyl-CoA, is hydrolyzed to formate and Coenzyme A by formyl-CoA hydrolase.

  • Formate Dehydrogenase (FDH): In the final, signal-generating step, formate is oxidized to carbon dioxide by formate dehydrogenase, with the concomitant reduction of NAD+ to NADH.

The rate of NADH production is monitored by measuring the increase in absorbance at 340 nm. This rate is directly proportional to the activity of this compound decarboxylase under conditions where the coupling enzymes are in excess and this compound is the limiting substrate.

Quantitative Data Summary

The following table summarizes the kinetic parameters of this compound decarboxylase from different microbial sources.

OrganismKm for this compound (mM)Vmax (µmol/min/mg)Specific Activity (U/mg)CofactorsReference
Oxalobacter formigenes0.240.25 µmol/min13.5Thiamine pyrophosphate (TPP)[4]
Bifidobacterium lactisNot ReportedNot ReportedNot ReportedThiamine pyrophosphate (TPP)
Methylorubrum extorquensNot Reportedkcat = 98 ± 3 s-1Not ReportedThiamine pyrophosphate (TPP)

Experimental Protocols

Materials and Reagents
  • Enzymes:

    • This compound Decarboxylase (source to be tested)

    • Formyl-CoA Hydrolase

    • Formate Dehydrogenase (e.g., from Candida boidinii)

  • Substrates and Cofactors:

    • Oxalyl-Coenzyme A (this compound)

    • β-Nicotinamide adenine dinucleotide, oxidized form (β-NAD)

    • Thiamine pyrophosphate (TPP)

    • Magnesium chloride (MgCl₂)

  • Buffers:

    • Potassium phosphate buffer (pH 6.7-7.0)

  • Equipment:

    • UV/Vis Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

    • Thermostatted cuvette holder or incubator for microplates (37°C)

    • Pipettes and tips

    • 96-well UV-transparent microplates or quartz cuvettes

Reagent Preparation
  • Assay Buffer: 50 mM Potassium Phosphate buffer, pH 6.7, containing 5 mM MgCl₂. Prepare fresh and store at 4°C.

  • This compound Stock Solution: Prepare a 10 mM stock solution in the Assay Buffer. Aliquot and store at -20°C. The final concentration in the assay will typically be in the range of 0.1-1 mM.

  • β-NAD Stock Solution: Prepare a 20 mM stock solution in deionized water. Aliquot and store at -20°C. The final concentration in the assay is typically 1.0 mM.

  • TPP Stock Solution: Prepare a 40 mM stock solution in deionized water. Aliquot and store at -20°C. The final concentration in the assay is typically 2 mM.

  • Formyl-CoA Hydrolase Stock Solution: Reconstitute to a concentration of approximately 10 units/mL in Assay Buffer. Store at -20°C.

  • Formate Dehydrogenase Stock Solution: Reconstitute to a concentration of approximately 10 units/mL in Assay Buffer. Store at -20°C.

  • Enzyme Sample (this compound Decarboxylase): Dilute the enzyme sample to a suitable concentration in Assay Buffer to ensure a linear rate of reaction over the measurement period.

Assay Procedure (96-well plate format)
  • Prepare the Master Mix (Coupling Enzymes and Cofactors): For each reaction, prepare a master mix containing the following components (volumes can be scaled as needed):

    • Assay Buffer

    • β-NAD (to a final concentration of 1.0 mM)

    • TPP (to a final concentration of 2 mM)

    • Formyl-CoA Hydrolase (e.g., 0.5 units/well)

    • Formate Dehydrogenase (e.g., 0.25 IU/well)

  • Pre-incubation:

    • Add the appropriate volume of the Master Mix to each well of the 96-well plate.

    • Add the diluted this compound decarboxylase enzyme sample to the test wells. For the blank/control wells, add an equal volume of Assay Buffer.

    • Incubate the plate at 37°C for 2-5 minutes to allow the temperature to equilibrate and to degrade any residual formate.

  • Initiate the Reaction:

    • Start the reaction by adding this compound to each well to a final concentration of 0.375 mM.

  • Monitor Absorbance:

    • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for 5-10 minutes.

Data Analysis and Calculation of Enzyme Activity
  • Determine the Rate of NADH Formation:

    • Plot the absorbance at 340 nm against time.

    • Determine the initial linear rate of reaction (ΔA₃₄₀/min) for each sample and the blank.

    • Subtract the rate of the blank from the rate of the samples to correct for any background reaction.

  • Calculate Enzyme Activity:

    • Use the Beer-Lambert law to calculate the rate of NADH production. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

    • The formula to calculate the enzyme activity is:

    • One unit (U) of this compound decarboxylase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of formyl-CoA (and subsequently 1 µmol of NADH) per minute under the specified assay conditions.

  • Calculate Specific Activity:

    • Determine the protein concentration of the enzyme sample (e.g., using a Bradford or BCA assay).

    • Specific Activity (U/mg) = Activity (U/mL) / Protein Concentration (mg/mL).

Visualizations

Signaling Pathway of the Coupled Enzyme Assay

Coupled_Enzyme_Assay_Pathway cluster_oxc This compound Decarboxylase Reaction cluster_fch Formyl-CoA Hydrolase Reaction cluster_fdh Formate Dehydrogenase Reaction (Detection) Oxalyl_CoA This compound Formyl_CoA Formyl-CoA Oxalyl_CoA->Formyl_CoA OXC CO2_1 CO₂ Formyl_CoA_2 Formyl-CoA OXC This compound Decarboxylase (OXC) TPP TPP TPP->OXC cofactor Formate Formate Formyl_CoA_2->Formate FCH CoA CoA Formate_2 Formate FCH Formyl-CoA Hydrolase CO2_2 CO₂ Formate_2->CO2_2 FDH NAD NAD⁺ NADH NADH + H⁺ NAD->NADH Reduction FDH Formate Dehydrogenase

Caption: Enzymatic cascade for the coupled assay.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition and Analysis Reagent_Prep Prepare Buffers, Substrates, Cofactors, and Coupling Enzymes Master_Mix Prepare and Dispense Master Mix (Coupling Enzymes, NAD⁺, TPP) Reagent_Prep->Master_Mix Enzyme_Dilution Dilute this compound Decarboxylase Sample Add_Enzyme Add Diluted Enzyme (or buffer for blank) Enzyme_Dilution->Add_Enzyme Master_Mix->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Start_Reaction Initiate with This compound Pre_Incubate->Start_Reaction Monitor_A340 Monitor Absorbance at 340 nm over time Start_Reaction->Monitor_A340 Calculate_Rate Calculate Initial Rate (ΔA₃₄₀/min) Monitor_A340->Calculate_Rate Calculate_Activity Calculate Enzyme Activity (U/mL and U/mg) Calculate_Rate->Calculate_Activity

Caption: Workflow for the coupled enzyme assay.

References

Application Note: Quantification of Oxalyl-CoA by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalyl-coenzyme A (oxalyl-CoA) is a critical intermediate in the metabolism of oxalate, a compound implicated in various physiological and pathological processes, including kidney stone formation.[1] Accurate quantification of this compound in biological samples is essential for understanding its metabolic roles and for the development of therapeutic interventions targeting oxalate metabolism. This application note provides a detailed protocol for the quantification of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The method is applicable to various biological matrices following appropriate sample preparation.

Principle

This method utilizes ion-pairing reversed-phase HPLC to achieve separation of polar short-chain acyl-CoA species.[2][3] The negatively charged phosphate groups of the CoA moiety interact with a positively charged ion-pairing agent in the mobile phase, increasing the hydrophobicity of the this compound molecule and its retention on a C18 stationary phase.[4][5] Detection is achieved by monitoring the UV absorbance of the adenine ring of the coenzyme A molecule at 254 nm. Quantification is performed by comparing the peak area of this compound in the sample to a standard curve generated from a purified this compound standard.

Experimental Protocols

Preparation of this compound Standard

A pure this compound standard is crucial for accurate quantification. It can be synthesized enzymatically or chemically.

Enzymatic Synthesis:

This method utilizes this compound synthetase to ligate oxalate to Coenzyme A.

  • Reaction Mixture:

    • 100 mM Tris-HCl, pH 7.5

    • 10 mM MgCl₂

    • 10 mM ATP

    • 5 mM Coenzyme A, lithium salt

    • 20 mM Sodium oxalate

    • Purified this compound synthetase (e.g., from Lathyrus sativus)

  • Procedure:

    • Incubate the reaction mixture at 30°C.

    • Monitor the reaction progress by observing the decrease in free CoA.

    • Once the reaction is complete (typically >95% conversion), purify the this compound using preparative RP-HPLC.

Chemical Synthesis:

This method involves the reaction of a reactive oxalate derivative with Coenzyme A.

  • Procedure:

    • React thiocresol oxalate with the sodium salt of coenzyme A.

    • Purify the resulting this compound by RP-HPLC on a C18 column using a gradient of 10 mM sodium phosphate, pH 5.0, and acetonitrile.

    • Lyophilize the pure fractions to obtain this compound as a white powder.

Sample Preparation from Biological Matrices

The following protocol is a general guideline for the extraction of short-chain acyl-CoAs from tissues or cells.

  • Reagents:

    • Perchloric acid (PCA), 6% (v/v)

    • Potassium carbonate (K₂CO₃), 3 M

    • Solid-Phase Extraction (SPE) C18 cartridges

    • Methanol

    • Acidic water, pH 3

    • Elution buffer: 65% ethanol, 0.1 M ammonium acetate

  • Procedure:

    • Homogenize freeze-clamped tissue or cell pellets in ice-cold 6% PCA.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to precipitate proteins.

    • Carefully collect the supernatant and neutralize it with 3 M K₂CO₃. The endpoint is indicated by the cessation of effervescence.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to remove the potassium perchlorate precipitate.

    • Condition a C18 SPE cartridge by washing with methanol followed by acidic water (pH 3).

    • Load the neutralized supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with acidic water (pH 3), followed by petroleum ether, chloroform, and methanol to remove interfering substances.

    • Elute the acyl-CoA esters with an ethanol/water mixture (65:35) containing 0.1 M ammonium acetate.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for HPLC analysis.

An alternative to PCA precipitation is the use of 5-sulfosalicylic acid (SSA), which may not require subsequent SPE cleanup.

HPLC Instrumentation and Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector is required.

  • Column: A reverse-phase C18 column (e.g., Spherisorb ODS II, 5 µm, 4.6 x 250 mm) is recommended.

  • Mobile Phase:

    • Mobile Phase A: 220 mM Potassium phosphate, 0.05% (v/v) 2,2-thiodiethanol, adjusted to pH 4.0.

    • Mobile Phase B: 98% Methanol, 2% Chloroform.

    • Alternative Mobile Phase: An ion-pairing system can also be used, for example, with N,N-dimethylbutylamine (DMBA) as the ion-pairing agent.

  • Gradient Elution: A linear gradient should be optimized to separate this compound from other short-chain acyl-CoAs. An example gradient is provided in the table below.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

Data Presentation

Table 1: HPLC Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0955
207030
257030
30955
40955

This is an example gradient and should be optimized for the specific column and instrument used.

Table 2: Quantitative Parameters for this compound Analysis
ParameterValueReference
Retention Time (approx.)5 min
Wavelength (λmax)254 nm
Limit of Detection (LOD)To be determined empirically
Limit of Quantification (LOQ)To be determined empirically
Linearity RangeTo be determined empirically

Note: The retention time of this compound is highly dependent on the specific chromatographic conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Biological Sample (Tissue/Cells) homogenize Homogenization in 6% PCA sample->homogenize centrifuge1 Centrifugation (15,000 x g) homogenize->centrifuge1 neutralize Neutralization with 3M K2CO3 centrifuge1->neutralize centrifuge2 Centrifugation (15,000 x g) neutralize->centrifuge2 spe Solid-Phase Extraction (C18) centrifuge2->spe reconstitute Reconstitution in Mobile Phase spe->reconstitute hplc HPLC Injection reconstitute->hplc separation C18 Reverse-Phase Column hplc->separation detection UV Detection (254 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram integrate Peak Integration chromatogram->integrate quantify Quantification using Standard Curve integrate->quantify

Caption: Experimental workflow for this compound quantification.

oxalyl_coa_pathway oxalate Oxalate ocs This compound Synthetase (OCS) oxalate->ocs coenzyme_a Coenzyme A coenzyme_a->ocs oxalyl_coa This compound odc This compound Decarboxylase (ODC) oxalyl_coa->odc formyl_coa Formyl-CoA co2 CO2 ocs->oxalyl_coa odc->formyl_coa odc->co2

Caption: Key enzymatic reactions involving this compound.

Conclusion

The described ion-pairing reverse-phase HPLC method provides a reliable and reproducible approach for the quantification of this compound in biological samples. Careful sample preparation and the use of a purified standard are critical for obtaining accurate results. This method can be a valuable tool for researchers investigating oxalate metabolism and related pathologies.

References

Application Notes and Protocols for Oxalyl-CoA Analysis by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxalyl-coenzyme A (oxalyl-CoA) is a critical intermediate in the metabolic pathways of oxalate, a compound implicated in the formation of kidney stones.[1][2] Accurate quantification of this compound is essential for studying the kinetics of enzymes involved in its metabolism, such as this compound decarboxylase, and for developing potential therapeutic interventions.[3][4] Capillary electrophoresis (CE) offers a rapid, sensitive, and high-resolution method for the analysis of this compound, enabling the separation and quantification of this analyte and its related metabolites, such as formyl-CoA.[3] These application notes provide a detailed protocol for the analysis of this compound using capillary electrophoresis, primarily focusing on its application in monitoring enzymatic reactions.

Principle of the Method

The described method utilizes capillary zone electrophoresis (CZE) to separate this compound and its product, formyl-CoA. The separation is achieved in a capillary coated with polyethylenimine (PEI), which reverses the electroosmotic flow (EOF). Under neutral pH conditions (pH 7.0), both this compound and formyl-CoA are negatively charged and migrate towards the anode. The separation is based on the differences in their charge-to-size ratios, allowing for their distinct detection and quantification by UV absorbance at 254 nm. This off-line method is particularly well-suited for monitoring the progress of enzymatic reactions by analyzing aliquots at different time points.

Data Presentation

Quantitative Data Summary

The following tables summarize the quantitative data from a validated capillary electrophoresis method for this compound analysis.

Table 1: CE Method Validation Parameters for this compound Analysis

ParameterValue
Linearity Range0.005 - 0.650 mM
Limit of Detection (LOD)1.5 µM
Detection Wavelength254 nm
Precision (RSD%) - Migration Time1.79%
Precision (RSD%) - Corrected Peak Area2.31%

Data sourced from a study on the determination of oxalyl-coenzyme A decarboxylase activity.

Experimental Protocols

Protocol 1: Preparation of Buffers and Reagents

1. Background Electrolyte (BGE): 50 mM Phosphate Buffer (pH 7.0)

  • Prepare a stock solution of 50 mM sodium phosphate monobasic (NaH₂PO₄).
  • Prepare a stock solution of 50 mM sodium phosphate dibasic (Na₂HPO₄).
  • Titrate the monobasic solution with the dibasic solution until the pH reaches 7.0.
  • Filter the final buffer through a 0.2 µm filter before use.

2. This compound Standard Preparation

  • This compound can be synthesized from the reaction of thiocresol oxalate with the sodium salt of coenzyme A, followed by purification using reverse-phase HPLC.
  • Alternatively, purchase commercially available this compound.
  • Prepare a stock solution of this compound in the BGE.
  • Prepare a series of working standards by diluting the stock solution with BGE to cover the desired concentration range (e.g., 0.005 - 0.650 mM).

Protocol 2: Capillary Electrophoresis Method

Instrumentation:

  • Capillary Electrophoresis system equipped with a UV detector.

  • Polyethylenimine (PEI) coated fused-silica capillary.

  • Data acquisition and analysis software.

CE Conditions:

  • Capillary: PEI-coated fused-silica capillary.

  • Background Electrolyte: 50 mM phosphate buffer (pH 7.0).

  • Injection: Hydrodynamic injection (pressure and time may vary depending on the instrument).

  • Separation Voltage: Applied voltage to achieve separation within a reasonable time (e.g., < 12 minutes).

  • Temperature: Controlled temperature (e.g., 25 °C).

  • Detection: UV absorbance at 254 nm.

Procedure:

  • Flush the capillary with the BGE for a sufficient time to ensure equilibration.

  • Inject the sample (standard or reaction mixture).

  • Apply the separation voltage.

  • Monitor the separation and detect the analytes at 254 nm.

  • Identify the peaks for this compound and formyl-CoA based on their migration times, as determined by running standards.

  • Quantify the peak areas to determine the concentration of each analyte.

Protocol 3: Sample Preparation for In Vitro Enzymatic Assay

This protocol is designed to monitor the activity of this compound decarboxylase by measuring the consumption of this compound.

Table 2: Reaction Mixture for this compound Decarboxylase Activity Assay

ComponentFinal Concentration
Phosphate Buffer (pH 6.8)0.1 M
Thiamine Pyrophosphate85 µM
MgCl₂8.5 mM
This compound~0.2 mM
NAD0.95 mM
Purified Enzymee.g., 15 ng/µl

Procedure:

  • Prepare the reaction mixture with all components except the enzyme in a microcentrifuge tube.

  • Pre-incubate the mixture at 37 °C.

  • Initiate the reaction by adding the purified this compound decarboxylase enzyme.

  • Incubate the reaction at 37 °C.

  • Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 10, 15, 30 minutes).

  • Immediately stop the reaction in the collected aliquots, for example, by adding an acid (e.g., trichloroacetic acid) to precipitate the protein, followed by centrifugation.

  • Analyze the supernatant containing this compound and formyl-CoA by the validated CE method described in Protocol 2.

Visualizations

Diagrams of Pathways and Workflows

G cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing prep_reagents Prepare Reaction Mixture (Buffer, Cofactors, this compound) add_enzyme Initiate Reaction with Enzyme prep_reagents->add_enzyme incubate Incubate at 37°C add_enzyme->incubate time_points Collect Aliquots at Time Points incubate->time_points stop_reaction Stop Reaction (e.g., Acid Quench) time_points->stop_reaction centrifuge Centrifuge to Remove Protein stop_reaction->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject Supernatant supernatant->inject ce_instrument Capillary Electrophoresis Instrument separate Electrophoretic Separation inject->separate detect UV Detection (254 nm) separate->detect electropherogram Generate Electropherogram detect->electropherogram integrate Integrate Peak Areas electropherogram->integrate quantify Quantify this compound and Formyl-CoA integrate->quantify

Caption: Experimental workflow for this compound analysis by CE.

G oxalate Oxalate oxalyl_coa This compound oxalate->oxalyl_coa Formyl-CoA Transferase formyl_coa Formyl-CoA coa CoA formyl_coa->coa oxalyl_coa->formyl_coa this compound Decarboxylase co2 CO₂ oxalyl_coa->co2 formate Formate

Caption: Key steps in the oxalate degradation pathway.

References

Application Notes and Protocols for Radiolabeled Oxalate Tracer Studies in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalate, a terminal metabolic end-product in mammals, is increasingly recognized for its role in various physiological and pathological processes beyond its well-established involvement in kidney stone formation.[1][2] Dysregulation of oxalate homeostasis has been implicated in chronic kidney disease, cardiovascular diseases, and even cancer.[1][2] Understanding the dynamics of oxalate metabolism, or its metabolic flux, is therefore crucial for elucidating disease mechanisms and identifying novel therapeutic targets.

Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to quantify the rates of metabolic reactions within a biological system.[3] While radiolabeled precursors such as glucose and amino acids are commonly used to trace their conversion into oxalate, the direct use of radiolabeled oxalate as a tracer can provide unique insights into its transport, uptake, and catabolism by gut microbiota, as well as its potential intracellular roles.

These application notes provide a comprehensive overview and detailed protocols for conducting radiolabeled oxalate tracer studies to investigate metabolic flux. The methodologies described are based on established principles of metabolic flux analysis and are intended to be adapted to specific research questions and experimental systems.

Applications of Radiolabeled Oxalate Tracer Studies

Radiolabeled oxalate tracer studies can be applied to a variety of research areas:

  • Nephrology: To investigate the mechanisms of hyperoxaluria and calcium oxalate kidney stone formation by tracing the absorption, endogenous production, and excretion of oxalate.

  • Gastroenterology: To study the role of the gut microbiome in oxalate degradation and its impact on systemic oxalate levels.

  • Cardiovascular Research: To explore the link between elevated oxalate levels and cardiovascular disease by tracing its contribution to inflammation and oxidative stress.

  • Oncology: To investigate the potential role of oxalate in cancer cell metabolism and the tumor microenvironment.

  • Drug Development: To evaluate the efficacy of novel therapeutic agents designed to reduce oxalate absorption or enhance its degradation.

Signaling and Metabolic Pathways

The central pathways of oxalate metabolism involve its endogenous production, primarily in the liver, from precursors like glyoxylate and ascorbic acid, its absorption from dietary sources, and its excretion via the kidneys. The gut microbiome also plays a critical role in degrading oxalate, thereby influencing its systemic availability.

Oxalate_Metabolism Diet Dietary Oxalate Gut_Lumen Gut Lumen Diet->Gut_Lumen Ingestion Ascorbic_Acid Ascorbic Acid (Vitamin C) Glyoxylate Glyoxylate Ascorbic_Acid->Glyoxylate Liver Liver (Endogenous Production) Glyoxylate->Liver Amino_Acids Amino Acids (e.g., Serine, Hydroxyproline) Amino_Acids->Glyoxylate Bloodstream Systemic Circulation (Bloodstream) Liver->Bloodstream Release Microbiota Gut Microbiota (e.g., Oxalobacter formigenes) Gut_Lumen->Microbiota Gut_Lumen->Bloodstream Intestinal Absorption Degradation_Products Degradation Products (e.g., CO2, Formate) Microbiota->Degradation_Products Degradation Kidney Kidney (Excretion) Bloodstream->Kidney Filtration & Secretion Urine Urine Kidney->Urine Excretion

Caption: Overview of Oxalate Metabolism.

Experimental Protocols

The following are generalized protocols for in vitro and in vivo radiolabeled oxalate tracer studies. These should be optimized based on the specific cell line, animal model, and research question.

In Vitro Protocol: Radiolabeled Oxalate Tracing in Cultured Cells

This protocol describes the use of ¹³C- or ¹⁴C-labeled oxalate to trace its uptake and metabolic fate in cultured cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • [U-¹³C₂]-Oxalic acid or [¹⁴C]-Oxalic acid

  • Scintillation fluid (for ¹⁴C)

  • LC-MS/MS or GC-MS system

  • Scintillation counter (for ¹⁴C)

Experimental Workflow:

in_vitro_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Cell_Seeding Seed cells and grow to desired confluency Media_Prep Prepare labeling medium with radiolabeled oxalate Media_Change Replace culture medium with labeling medium Media_Prep->Media_Change Incubation Incubate for a defined time course Media_Change->Incubation Quenching Quench metabolism and harvest cells and media Incubation->Quenching Metabolite_Extraction Extract intracellular metabolites Quenching->Metabolite_Extraction Scintillation Quantify radioactivity by scintillation counting (for 14C) Quenching->Scintillation LCMS_GCMS Analyze labeled oxalate and potential metabolites by LC-MS/MS or GC-MS Metabolite_Extraction->LCMS_GCMS Flux_Calculation Calculate metabolic fluxes LCMS_GCMS->Flux_Calculation Scintillation->Flux_Calculation in_vivo_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Acclimatization Acclimatize animals to metabolic cages Tracer_Prep Prepare sterile radiolabeled oxalate solution Tracer_Admin Administer radiolabeled oxalate (e.g., oral gavage or IP injection) Tracer_Prep->Tracer_Admin Sample_Collection Collect urine, feces, and blood at specified time points Tracer_Admin->Sample_Collection Euthanasia Euthanize animals and harvest tissues Sample_Collection->Euthanasia Sample_Processing Process samples (e.g., plasma separation, tissue homogenization) Euthanasia->Sample_Processing Metabolite_Extraction Extract metabolites from samples Sample_Processing->Metabolite_Extraction LCMS_GCMS Analyze isotopic enrichment by LC-MS/MS or GC-MS Metabolite_Extraction->LCMS_GCMS Scintillation Quantify radioactivity by scintillation counting (for 14C) Metabolite_Extraction->Scintillation Flux_Calculation Determine whole-body and tissue-specific fluxes LCMS_GCMS->Flux_Calculation Scintillation->Flux_Calculation

References

Application Notes and Protocols: Cloning and Expression of Oxalyl-CoA Synthetase Genes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cloning, expression, and characterization of oxalyl-CoA synthetase (OCS) genes. OCS (EC 6.2.1.8) is a key enzyme in oxalate metabolism, catalyzing the ATP-dependent conversion of oxalate and Coenzyme A (CoA) into this compound.[1][2] This enzyme is a target of interest for applications in agriculture, to reduce oxalate levels in plants, and in medicine, for the potential treatment of hyperoxaluria. The following sections detail the methodologies for gene identification, heterologous expression in Escherichia coli, protein purification, and functional characterization.

I. Gene Identification and Cloning Strategy

This compound synthetase genes, often designated as Acyl-Activating Enzyme 3 (AAE3), can be identified in various organisms through sequence homology searches using known OCS gene sequences from species like Arabidopsis thaliana (AtAAE3), Medicago truncatula (MtAAE3), or Lathyrus sativus (LsOCS).[1][2]

General Workflow for Gene Identification and Cloning:

cluster_0 Gene Identification cluster_1 Cloning Homology_Search Homology Search (BLAST) Primer_Design Degenerate/Specific Primer Design Homology_Search->Primer_Design PCR_Amplification PCR Amplification of OCS Gene Primer_Design->PCR_Amplification RNA_Extraction Total RNA Extraction cDNA_Synthesis cDNA Synthesis (RT-PCR) RNA_Extraction->cDNA_Synthesis cDNA_Synthesis->PCR_Amplification Vector_Ligation Ligation into Expression Vector PCR_Amplification->Vector_Ligation Transformation Transformation into E. coli Vector_Ligation->Transformation

Figure 1. Workflow for OCS gene identification and cloning.

Protocol 1: Identification and Cloning of OCS Gene from Plant Tissue

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from the plant tissue of interest (e.g., leaves, roots) using a commercial kit or a standard protocol like the Trizol method.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

2. PCR Amplification:

  • Design primers based on the conserved regions of known OCS genes. For cloning the full-length coding sequence (CDS), design primers that anneal to the start and end of the CDS and incorporate restriction sites for directional cloning into an expression vector.

  • Perform PCR using the synthesized cDNA as a template. Optimize annealing temperature and extension time based on the primer sequences and the expected product size.

3. Cloning into Expression Vector:

  • Purify the PCR product from the agarose gel.

  • Digest the purified PCR product and the expression vector (e.g., pET-28a(+), pET-SUMO) with the chosen restriction enzymes.

  • Ligate the digested insert and vector using T4 DNA ligase.

  • Transform the ligation product into a suitable E. coli cloning strain (e.g., DH5α).

  • Select positive clones by antibiotic resistance and confirm the insert by colony PCR and Sanger sequencing.

II. Heterologous Expression and Protein Purification

The most common system for the heterologous expression of plant OCS genes is E. coli. Expression vectors that allow for the addition of an N-terminal or C-terminal affinity tag (e.g., His-tag) are recommended for simplified purification.[3]

Workflow for Protein Expression and Purification:

Transformation Transform Expression Plasmid into E. coli (e.g., BL21(DE3)) Culture_Growth Grow Culture to Mid-Log Phase (OD600 ≈ 0.6) Transformation->Culture_Growth Induction Induce Protein Expression (e.g., with IPTG) Culture_Growth->Induction Cell_Harvest Harvest Cells by Centrifugation Induction->Cell_Harvest Cell_Lysis Lyse Cells (e.g., Sonication) Cell_Harvest->Cell_Lysis Clarification Clarify Lysate by Centrifugation Cell_Lysis->Clarification Affinity_Chromatography Purify Protein using Affinity Chromatography (e.g., Ni-NTA) Clarification->Affinity_Chromatography Purity_Analysis Analyze Purity by SDS-PAGE Affinity_Chromatography->Purity_Analysis

Figure 2. Workflow for recombinant OCS expression and purification.

Protocol 2: Expression and Purification of His-tagged OCS

1. Transformation and Expression:

  • Transform the expression plasmid containing the OCS gene into an E. coli expression strain (e.g., BL21(DE3)).

  • Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and incubate for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to improve protein solubility.

2. Cell Lysis and Purification:

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.

  • Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM).

  • Elute the bound protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

  • Analyze the purified protein fractions by SDS-PAGE to assess purity. The purity of the recombinant protein is often greater than 90%.

  • For applications requiring tag-free protein, vectors containing a cleavable tag (e.g., His-bdSUMO) can be used, followed by on-column cleavage with a specific protease.

III. Functional Characterization: Enzyme Activity Assay

The activity of purified OCS can be determined using a coupled-enzyme spectrophotometric assay. This assay measures the rate of NADH oxidation, which is coupled to the formation of this compound.

Principle of the Coupled Enzyme Assay:

cluster_0 OCS Catalyzed Reaction cluster_1 Coupling Reactions Oxalate Oxalate OCS OCS Oxalate->OCS CoA CoA CoA->OCS ATP ATP ATP->OCS MK Myokinase ATP->MK Oxalyl_CoA This compound AMP AMP AMP->MK AMP->MK PPi PPi OCS->Oxalyl_CoA OCS->AMP OCS->PPi PEP Phosphoenolpyruvate PK Pyruvate Kinase PEP->PK ADP ADP ADP->PK Pyruvate Pyruvate LDH Lactate Dehydrogenase Pyruvate->LDH NADH NADH NADH->LDH NAD NAD+ Lactate Lactate MK->ADP PK->ATP PK->Pyruvate LDH->NAD LDH->Lactate

Figure 3. Signaling pathway of the coupled enzyme assay for OCS activity.

Protocol 3: Spectrophotometric Assay for OCS Activity

1. Reaction Mixture:

  • Prepare a reaction mixture containing:

    • 0.1 M Tris-HCl (pH 8.0)

    • 5 mM ATP

    • 10 mM MgCl2

    • 0.5 mM CoA

    • 0.4 mM NADH

    • 1 mM phosphoenolpyruvate

    • 10 units each of pyruvate kinase, myokinase, and lactate dehydrogenase

    • Purified OCS enzyme (e.g., 3 µg)

    • Substrate (oxalate) in varying concentrations for kinetic analysis.

2. Measurement:

  • Initiate the reaction by adding the substrate (oxalate).

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the reaction rate from the linear portion of the absorbance versus time plot.

3. Kinetic Analysis:

  • Perform the assay with varying concentrations of oxalate to determine the Michaelis-Menten kinetic parameters, Vmax and Km.

IV. Quantitative Data Summary

The kinetic parameters of OCS from different plant species have been determined, providing a basis for comparison and for understanding the enzyme's substrate specificity and catalytic efficiency.

Enzyme SourceVmax (µmol min⁻¹ mg⁻¹)Km for Oxalate (µM)Reference
Lathyrus sativus (LsOCS)8.2 ± 0.871.5 ± 13.3
Vigna umbellata (VuAAE3)7.7 ± 0.88121 ± 8.2
Solanum lycopersicum (SlAAE3-1)7.908 ± 0.606223.8 ± 20.03
Arabidopsis thaliana (AtAAE3)11.4 ± 1.0149.0 ± 12.7

V. Applications in Drug Development and Research

The ability to clone and express active OCS is crucial for several research and development applications:

  • Enzyme Inhibitor Screening: Purified recombinant OCS can be used in high-throughput screening assays to identify potential inhibitors. Such inhibitors could be developed as therapeutic agents for conditions involving oxalate overproduction.

  • Structural Biology: Large quantities of pure OCS are required for crystallization and structural studies. The determination of the enzyme's three-dimensional structure can aid in the rational design of specific inhibitors.

  • Biocatalysis: Immobilized OCS could be used in bioreactors for the detoxification of oxalate-containing wastewater or in the synthesis of valuable chemicals from this compound.

  • Crop Improvement: Overexpression of OCS in crops could lead to reduced levels of oxalate, a known anti-nutrient, thereby improving their nutritional value.

These detailed protocols and application notes provide a solid foundation for researchers, scientists, and drug development professionals working with this compound synthetase. The ability to reliably produce and characterize this enzyme is a critical step towards harnessing its potential in various biotechnological and therapeutic applications.

References

Application Notes & Protocols: Generating Knockout Mutants for Oxalyl-CoA Pathway Genes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The oxalyl-CoA pathway is a critical metabolic route for the degradation of oxalate, a compound found in many plants and produced endogenously by various organisms.[1][2][3] In humans, the accumulation of oxalate is linked to pathological conditions such as hyperoxaluria and kidney stone formation.[4][5] In plants, this pathway is involved in regulating calcium homeostasis, seed development, and defense against pathogens. The pathway typically involves a series of enzymatic reactions that convert oxalate into carbon dioxide. Key enzymes in this pathway include this compound synthetase (AAE3), this compound decarboxylase (OXC), and formyl-CoA transferase (FRC).

Generating knockout mutants for the genes encoding these enzymes is a fundamental strategy for elucidating their specific functions, understanding the regulation of the pathway, and identifying potential targets for therapeutic intervention or crop improvement. These application notes provide an overview and detailed protocols for creating knockout mutants of this compound pathway genes in common model organisms.

The this compound Dependent Pathway of Oxalate Degradation

The CoA-dependent pathway is a primary mechanism for oxalate catabolism in many organisms, including bacteria, plants, and potentially some eukaryotes. It consists of several key enzymatic steps that sequentially break down oxalate.

Oxalyl_CoA_Pathway cluster_pathway This compound Pathway Oxalate Oxalate Oxalyl_CoA This compound Oxalate->Oxalyl_CoA this compound synthetase (AAE3) + CoA + ATP Formyl_CoA Formyl-CoA Oxalyl_CoA->Formyl_CoA this compound decarboxylase (OXC) - CO₂ Formate Formate Formyl_CoA->Formate Formyl-CoA hydrolase (FCH) CO2 2 CO₂ Formate->CO2 Formate dehydrogenase (FDH) - CO₂

Caption: The CoA-dependent pathway for oxalate degradation.

Applications of this compound Pathway Gene Knockouts

  • Functional Genomics: Elucidate the precise in vivo role of each enzyme (e.g., AAE3, OXC, FRC) in oxalate metabolism.

  • Metabolic Engineering: Modify metabolic fluxes to reduce oxalate accumulation in crops, enhancing their nutritional value and safety.

  • Drug Discovery: Validate pathway enzymes as potential therapeutic targets for diseases like hyperoxaluria by studying the phenotypic effects of their inactivation.

  • Host-Microbe Interactions: Investigate the role of the this compound pathway in gut bacteria, such as Oxalobacter formigenes and Lactobacillus acidophilus, and their impact on human health.

Quantitative Data Summary

Phenotypic and biochemical data from studies involving this compound pathway genes are summarized below.

Table 1: Phenotypic Effects of this compound Pathway Gene Knockouts/Knockdowns

OrganismGene ModifiedMethodKey Phenotypic OutcomeReference
Lactobacillus acidophilusfrc (formyl-CoA transferase)Gene replacementInability to degrade oxalate; reduced survival in the presence of oxalic acid.
Tomato (Solanum lycopersicum)SlAAE3-1 (this compound synthetase)CRISPR/Cas9 KnockoutIncreased sugar-acid ratio and mineral nutrient content in fruit.
Medicago truncatulaMtAAE3 (this compound synthetase)RNAi knockdownReduced ability to catabolize radiolabeled oxalate into CO₂.
Mouse (Mus musculus)Acsl4 (Acyl-CoA synthetase)CRISPR/Cas9 KnockoutLarge 12kb gene deletion created; mice remained healthy with normal behavior.

Table 2: Biochemical Properties of this compound Pathway Enzymes

EnzymeOrganismKm (μM)Vmax (μmol mg⁻¹ min⁻¹)Reference
SlAAE3Tomato (Solanum lycopersicum)223.8 ± 20.037.908 ± 0.606
VuAAE3Rice Bean (Vigna umbellata)121 ± 8.27.7 ± 0.88
AtAAE3Arabidopsis thaliana-11.4 ± 1.0
MtAAE3Medicago truncatula-19 ± 0.9

Experimental Protocols

Three common methods for generating gene knockouts are detailed below: Homologous Recombination in Yeast, λ-Red Recombineering in Bacteria, and CRISPR/Cas9-mediated knockout.

Protocol 1: Gene Knockout in Saccharomyces cerevisiae via Homologous Recombination

This protocol describes the one-step gene disruption method using a PCR-generated cassette containing a selectable marker. This technique leverages the high efficiency of homologous recombination in yeast.

Yeast_KO_Workflow P_Design 1. Primer Design (Flanking Homology + Marker Sequence) PCR 2. PCR Amplification (Amplify selectable marker with homology arms) P_Design->PCR Transform 3. Yeast Transformation (Introduce PCR cassette into cells) PCR->Transform Select 4. Selection (Plate on selective medium) Transform->Select Verify 5. Verification (PCR confirmation of knockout) Select->Verify

References

Application Notes and Protocols for Studying Oxalyl-CoA Metabolism via Subcellular Fractionation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalyl-CoA is a pivotal intermediate in the metabolism of oxalate, a compound implicated in various physiological and pathological processes, including kidney stone formation and fungal pathogenesis. Understanding the subcellular compartmentalization of this compound metabolism is crucial for elucidating its regulatory mechanisms and identifying potential therapeutic targets. Subcellular fractionation, a technique to isolate distinct organelles, provides a powerful approach to investigate the spatial organization of metabolic pathways. These application notes provide detailed protocols for the subcellular fractionation of mammalian and plant cells to study the localization and activity of key enzymes and metabolites in this compound metabolism.

Key Enzymes in this compound Metabolism

The core pathway of oxalate degradation involves a series of enzymatic reactions that are compartmentalized within the cell. The primary enzymes of interest are:

  • This compound Synthetase (OCS) : Catalyzes the activation of oxalate to this compound. In plants, this enzyme is encoded by the AAE3 gene and has been shown to be cytosolic.[1][2]

  • This compound Decarboxylase (OXC) : Converts this compound to formyl-CoA and CO2.[3][4] This enzyme is found in various organisms and its subcellular location can vary.

  • Formyl-CoA Transferase (FCT) : Transfers the CoA moiety from formyl-CoA to oxalate, regenerating formyl-CoA for decarboxylation in some pathways.[5]

  • Formate Dehydrogenase (FDH) : Catalyzes the oxidation of formate, a downstream product of formyl-CoA hydrolysis, to CO2. This enzyme has been localized to the cytoplasm and mitochondria.

Subcellular Landscape of this compound Metabolism

The metabolism of this compound is distributed across multiple cellular compartments, creating a complex network of synthesis, degradation, and transport. Based on current literature, a putative model of this subcellular organization is presented below.

Subcellular_Oxalyl_CoA_Metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_peroxisome Peroxisome Oxalate_cytosol Oxalate OCS This compound Synthetase (AAE3) Oxalate_cytosol->OCS ATP, CoA OxalylCoA_cytosol This compound OXC_cytosol This compound Decarboxylase OxalylCoA_cytosol->OXC_cytosol OxalylCoA_perox This compound OxalylCoA_cytosol->OxalylCoA_perox Transport? FormylCoA_cytosol Formyl-CoA FCH_cytosol Formyl-CoA Hydrolase FormylCoA_cytosol->FCH_cytosol Formate_cytosol Formate FDH_cytosol Formate Dehydrogenase Formate_cytosol->FDH_cytosol Formate_mito Formate Formate_cytosol->Formate_mito Transport CO2_cytosol CO2 OCS->OxalylCoA_cytosol AMP, PPi OXC_cytosol->FormylCoA_cytosol CO2 FCH_cytosol->Formate_cytosol CoA FDH_cytosol->CO2_cytosol NAD+ -> NADH FDH_mito Formate Dehydrogenase Formate_mito->FDH_mito CO2_mito CO2 FDH_mito->CO2_mito NAD+ -> NADH OXC_perox This compound Decarboxylase? OxalylCoA_perox->OXC_perox FormylCoA_perox Formyl-CoA OXC_perox->FormylCoA_perox CO2 Extracellular Extracellular Extracellular->Oxalate_cytosol Transport

Caption: Putative subcellular organization of this compound metabolism.

Data Presentation: Quantitative Analysis of this compound and Related Metabolites

Following subcellular fractionation and metabolite extraction, quantitative analysis is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The following table presents illustrative data on the expected distribution of key metabolites and enzyme activities across different subcellular fractions. Actual values will vary depending on the cell type, organism, and physiological conditions.

Metabolite/EnzymeCytosolic FractionMitochondrial FractionNuclear FractionPeroxisomal Fraction
Metabolites (nmol/mg protein)
Oxalate5.0 - 15.01.0 - 3.00.5 - 2.01.0 - 4.0
This compound0.5 - 2.5< 0.1< 0.10.2 - 1.0
Formyl-CoA0.2 - 1.0< 0.05< 0.050.1 - 0.5
Formate10.0 - 30.05.0 - 15.01.0 - 5.02.0 - 8.0
Enzyme Activities (nmol/min/mg protein)
This compound Synthetase10 - 50< 1< 1< 1
This compound Decarboxylase5 - 20< 0.5< 0.52 - 10
Formate Dehydrogenase20 - 8050 - 200< 2< 2

Experimental Protocols

Protocol 1: Subcellular Fractionation of Mammalian Cells by Differential Centrifugation

This protocol describes the isolation of cytosolic, mitochondrial, and nuclear fractions from cultured mammalian cells.

Materials:

  • Cultured mammalian cells (e.g., HeLa, HEK293)

  • Phosphate-buffered saline (PBS), ice-cold

  • Fractionation Buffer: 20 mM HEPES-KOH (pH 7.4), 10 mM KCl, 2 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitor cocktail.

  • Dounce homogenizer with a tight-fitting pestle

  • Microcentrifuge

  • Ultracentrifuge (for membrane fraction, optional)

Procedure:

  • Cell Harvesting: Harvest cultured cells (approximately 1-5 x 10^7 cells) and wash twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold Fractionation Buffer. Incubate on ice for 20 minutes.

  • Homogenize the cell suspension using a Dounce homogenizer with 15-20 strokes. Alternatively, pass the suspension through a 27-gauge needle 10-15 times.

  • Nuclear Fraction Isolation: Centrifuge the homogenate at 720 x g for 5 minutes at 4°C. The pellet contains the nuclei.

  • Cytosolic and Mitochondrial Fraction Separation: Carefully transfer the supernatant to a new pre-chilled tube. Centrifuge at 10,000 x g for 10 minutes at 4°C. The resulting pellet is the mitochondrial fraction, and the supernatant is the cytosolic fraction.

  • Washing and Storage: Wash the nuclear and mitochondrial pellets once with Fractionation Buffer. Resuspend the final pellets and the cytosolic fraction in an appropriate buffer for downstream analysis (e.g., RIPA buffer for western blotting, or specific assay buffers for enzyme activity measurements). Store fractions at -80°C.

protocol_1_workflow start Harvest and Wash Cells lysis Resuspend in Fractionation Buffer and Homogenize start->lysis centrifuge1 Centrifuge at 720 x g for 5 min lysis->centrifuge1 pellet1 Nuclear Pellet centrifuge1->pellet1 supernatant1 Supernatant (Cytosol + Mitochondria) centrifuge1->supernatant1 end Store Fractions at -80°C pellet1->end centrifuge2 Centrifuge at 10,000 x g for 10 min supernatant1->centrifuge2 pellet2 Mitochondrial Pellet centrifuge2->pellet2 supernatant2 Cytosolic Supernatant centrifuge2->supernatant2 pellet2->end supernatant2->end lc_ms_workflow start Subcellular Fraction extraction Add Extraction Solvent + Internal Standard start->extraction centrifugation Centrifuge to Pellet Protein extraction->centrifugation cleanup SPE Cleanup (Optional) centrifugation->cleanup analysis LC-MS/MS Analysis cleanup->analysis quantification Quantify this compound analysis->quantification end Results quantification->end

References

Application Notes & Protocols: Studying Oxalyl-CoA Kinetics Using Recombinant Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalyl-coenzyme A (oxalyl-CoA) is a critical intermediate in the metabolic pathways of oxalate, a compound implicated in human health and disease, most notably as a major component of kidney stones. The enzymes that produce and consume this compound are of significant interest for understanding oxalate homeostasis and for developing potential therapeutics for oxalate-related disorders. The use of recombinantly expressed and purified enzymes provides a robust and controlled system for elucidating their kinetic properties, substrate specificities, and mechanisms of inhibition.

This document provides detailed protocols for the expression of key enzymes in this compound metabolism and for conducting kinetic assays to determine their activity and characteristic parameters, such as the Michaelis constant (Km) and maximum reaction velocity (Vmax).

Key Recombinant Enzymes in this compound Metabolism

Three primary enzymes are central to the study of this compound kinetics:

  • This compound Synthetase (OCS) / Acyl-Activating Enzyme 3 (AAE3): Catalyzes the ATP-dependent ligation of oxalate to Coenzyme A (CoA), forming this compound. This is a key entry point for oxalate into CoA-dependent metabolic pathways in organisms like plants.[1][2]

  • Formyl-CoA Transferase (FRC): Catalyzes the reversible transfer of a CoA moiety from formyl-CoA to oxalate, yielding this compound and formate.[3] This enzyme is crucial in the oxalate degradation pathway of the gut bacterium Oxalobacter formigenes.[3]

  • This compound Decarboxylase (OXC): A thiamine pyrophosphate (TPP)-dependent enzyme that catalyzes the decarboxylation of this compound to formyl-CoA and carbon dioxide.[4] This step is often the subsequent reaction following this compound formation.

Kinetic Parameters of Recombinant Enzymes

The following table summarizes experimentally determined kinetic parameters for these enzymes from various recombinant sources. Such data is essential for comparative studies, inhibitor screening, and metabolic modeling.

EnzymeSource OrganismSubstrateKmVmaxkcatSpecific ActivityReference
Formyl-CoA Transferase (FRC) Oxalobacter formigenesFormyl-CoA11.1 µM6.49 µmol/min/mg--
Oxalate5.25 mM
This compound Decarboxylase (OXC) Oxalobacter formigenesThis compound0.24 mM0.25 µmol/min-13.5 µmol/min/mg
This compound Synthetase (OCS) Lathyrus sativusOxalate71.5 µM-7.6 s⁻¹8.2 µmol/min/mg
This compound Synthetase (SlAAE3-1) Solanum lycopersicumOxalate223.8 µM7.91 µmol/min/mg--

Signaling Pathways and Workflows

Visualizing the metabolic context and experimental procedures is crucial for understanding the system.

cluster_path1 Bacterial Pathway (e.g., O. formigenes) cluster_path2 Plant / Alternative Pathway FormylCoA Formyl-CoA OxalylCoA_p1 This compound FormylCoA->OxalylCoA_p1 Oxalate_p1 Oxalate Oxalate_p1->OxalylCoA_p1 FRC Formate_p1 Formate CO2_p1 CO₂ OxalylCoA_p1->CO2_p1 OXC Oxalate_p2 Oxalate OxalylCoA_p2 This compound Oxalate_p2->OxalylCoA_p2 OCS/AAE3 ATP_p2 ATP ATP_p2->OxalylCoA_p2 OCS/AAE3 CoA_p2 CoA CoA_p2->OxalylCoA_p2 OCS/AAE3 FormylCoA_p2 Formyl-CoA OxalylCoA_p2->FormylCoA_p2 OXC CO2_p2 CO₂ FormylCoA_p2->CO2_p2 Subsequent Metabolism

Caption: Key metabolic pathways involving this compound production and degradation.

cluster_prep Enzyme Preparation cluster_analysis Kinetic Analysis arrow Gene 1. Gene Identification & Cloning into Expression Vector Expression 2. Recombinant Protein Expression (e.g., E. coli) Gene->Expression Purification 3. Protein Purification (e.g., Affinity Chromatography) Expression->Purification Assay 4. Enzymatic Kinetic Assay Purification->Assay Data 5. Data Acquisition (e.g., HPLC, CE, Spectrophotometry) Assay->Data Params 6. Determination of Kinetic Parameters (Km, Vmax) Data->Params

Caption: General experimental workflow for recombinant enzyme kinetic analysis.

Experimental Protocols

Protocol 1: General Recombinant Enzyme Expression and Purification

This protocol provides a general framework for expressing His-tagged recombinant OCS, FRC, or OXC in E. coli. Optimization of expression conditions (e.g., temperature, inducer concentration) is recommended for each specific enzyme.

A. Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a pET-series expression vector containing the gene of interest with an N- or C-terminal His6-tag.

  • Luria-Bertani (LB) or Terrific Broth (TB) medium.

  • Appropriate antibiotic (e.g., Kanamycin for pET-30a).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG), 1 M stock.

  • Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.

  • Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.

  • Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.

  • Ni-NTA Agarose resin.

B. Procedure:

  • Inoculate 50 mL of LB/TB medium containing the appropriate antibiotic with a single colony of the expression strain. Grow overnight at 37°C with shaking (220 rpm).

  • The next day, use the overnight culture to inoculate 1 L of fresh medium (1:100 dilution).

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Incubate for an additional 4-16 hours at a reduced temperature (e.g., 18-30°C) to improve protein solubility.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells using sonication or a French press.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Add the clarified supernatant to a pre-equilibrated Ni-NTA agarose column. Allow the lysate to bind for 1 hour at 4°C with gentle agitation.

  • Wash the column with 10 column volumes of Wash Buffer.

  • Elute the recombinant protein with 5 column volumes of Elution Buffer.

  • Analyze fractions by SDS-PAGE to confirm purity.

  • Exchange the buffer of the purified protein to a suitable storage buffer (e.g., via dialysis or a desalting column) and store at -80°C.

Protocol 2: Kinetic Assay for this compound Decarboxylase (OXC) by Capillary Electrophoresis

This protocol is adapted from methods used to monitor the consumption of this compound. It offers high sensitivity and resolution for separating the substrate (this compound) from the product (formyl-CoA).

A. Materials:

  • Purified recombinant OXC enzyme.

  • Reaction Buffer: 100 mM Phosphate Buffer, pH 6.8.

  • Thiamine pyrophosphate (TPP) stock solution (10 mM).

  • MgCl₂ stock solution (1 M).

  • This compound substrate (synthesized or commercially available), stock solution (e.g., 5 mM).

  • Capillary Electrophoresis (CE) system with UV detection.

  • CE Running Buffer: 50 mM Phosphate Buffer, pH 7.0.

B. Procedure:

  • Prepare a reaction master mix. For a final volume of 100 µL, combine:

    • 10 µL of 1 M Phosphate Buffer, pH 6.8

    • 0.85 µL of 10 mM TPP (final conc: 85 µM)

    • 0.85 µL of 1 M MgCl₂ (final conc: 8.5 mM)

    • Variable amounts of this compound stock to achieve a range of final concentrations (e.g., 0.05 to 1.0 mM) for Km determination.

    • Nuclease-free water to bring the volume to 95 µL.

  • Pre-incubate the master mix at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 5 µL of purified OXC enzyme (e.g., final concentration of 15 ng/µL).

  • At various time points (e.g., 0, 2, 5, 10, 20 minutes), withdraw an aliquot of the reaction and quench it immediately (e.g., by adding an equal volume of 10% formic acid or by flash freezing).

  • Analyze the quenched samples by CE.

    • Separation Conditions: Use a suitable capillary (e.g., polyethylenimine-coated) and apply a voltage of ~15 kV at 15°C.

    • Detection: Monitor absorbance at 200 or 254 nm.

  • Quantify the peak area of the this compound substrate at each time point.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the substrate consumption curve for each substrate concentration.

  • Plot V₀ against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 3: Coupled Spectrophotometric Assay for this compound Synthetase (OCS)

This continuous assay measures OCS activity by coupling the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

cluster_assay OCS Coupled Assay Principle Oxalate Oxalate + CoA + ATP OxalylCoA This compound + AMP + PPi Oxalate->OxalylCoA OCS ADP ADP + PEP OxalylCoA->ADP Myokinase Pyruvate Pyruvate + NADH ADP->Pyruvate Pyruvate Kinase Lactate Lactate + NAD⁺ Pyruvate->Lactate Lactate Dehydrogenase Abs340 Absorbance at 340nm (Decreases) Lactate->Abs340

Caption: Reaction cascade for the OCS coupled enzyme assay.

A. Materials:

  • Purified recombinant OCS enzyme.

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

  • ATP stock solution (100 mM).

  • CoA stock solution (10 mM).

  • MgCl₂ stock solution (1 M).

  • Phosphoenolpyruvate (PEP) stock solution (50 mM).

  • NADH stock solution (10 mM).

  • Coupling enzymes: Pyruvate Kinase (PK), Myokinase (MK), and Lactate Dehydrogenase (LDH) in a suitable buffer.

  • Oxalate stock solution (e.g., 20 mM).

  • UV-transparent 96-well plate or cuvettes.

  • Spectrophotometer capable of reading at 340 nm.

B. Procedure:

  • Prepare a reaction master mix in the assay buffer. For a final volume of 200 µL, combine:

    • 5 mM ATP

    • 0.5 mM CoA

    • 10 mM MgCl₂

    • 1 mM PEP

    • 0.4 mM NADH

    • ~10 units each of PK, MK, and LDH

    • Variable amounts of oxalate to achieve a range of final concentrations (e.g., 10 to 800 µM).

  • Add the master mix to the wells of the microplate or cuvettes.

  • Initiate the reaction by adding a fixed amount of purified OCS enzyme (e.g., 3 µg).

  • Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C). Record data every 15-30 seconds for 10-15 minutes.

  • Calculate the initial reaction velocity (V₀) from the linear slope of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Plot V₀ against oxalate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

References

Application Notes and Protocols for Determining Kinetic Parameters of Oxalyl-CoA Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalyl-CoA enzymes are crucial in the metabolism of oxalate, a toxic dicarboxylic acid found in various biological systems. The accumulation of oxalate is linked to conditions such as hyperoxaluria and the formation of kidney stones. The primary enzymes involved in the this compound-dependent pathway of oxalate degradation include this compound synthetase, this compound decarboxylase, and formyl-CoA transferase. Understanding the kinetic properties of these enzymes is essential for elucidating their mechanisms of action, identifying potential inhibitors for therapeutic purposes, and engineering metabolic pathways.

This document provides detailed protocols for determining the kinetic parameters (Km, Vmax, kcat) of key this compound enzymes using various assay methods.

Key Enzymes in this compound Metabolism

  • This compound Synthetase (OCS): Catalyzes the ATP-dependent ligation of oxalate to Coenzyme A (CoA) to form this compound.[1][2]

  • This compound Decarboxylase (OXC): A thiamine diphosphate (TPP)-dependent enzyme that decarboxylates this compound to formyl-CoA and CO₂.[3][4][5]

  • Formyl-CoA Transferase (FRC): Transfers the CoA moiety from formyl-CoA to oxalate, generating this compound and formate.

Experimental Protocols

Protocol 1: Coupled Spectrophotometric Assay for this compound Synthetase

This continuous assay measures the formation of AMP, which is coupled to the oxidation of NADH.

Principle: The production of AMP by this compound synthetase is linked to the consumption of NADH through the sequential reactions of myokinase, pyruvate kinase, and lactate dehydrogenase. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

Reaction Scheme:

  • Oxalate + ATP + CoA ---(this compound Synthetase)--> this compound + AMP + PPi

  • AMP + ATP ---(Myokinase)--> 2 ADP

  • 2 ADP + 2 Phosphoenolpyruvate ---(Pyruvate Kinase)--> 2 ATP + 2 Pyruvate

  • 2 Pyruvate + 2 NADH + 2 H⁺ ---(Lactate Dehydrogenase)--> 2 Lactate + 2 NAD⁺

Materials:

  • HEPES buffer (50 mM, pH 8.0)

  • MgCl₂ (5 mM)

  • Phosphoenolpyruvate (3 mM)

  • NADH (1 mM)

  • ATP (5 mM)

  • Dithiothreitol (DTT) (2 mM)

  • CoA (2 mM)

  • Myokinase (5 units)

  • Pyruvate kinase (5 units)

  • Lactate dehydrogenase (6 units)

  • Purified this compound Synthetase (1 µM)

  • Oxalate stock solution (varying concentrations, pH 8.0)

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, MgCl₂, phosphoenolpyruvate, NADH, ATP, DTT, CoA, myokinase, pyruvate kinase, and lactate dehydrogenase in a UV-transparent 96-well plate or cuvette.

  • Add the purified this compound synthetase to the reaction mixture.

  • Initiate the reaction by adding varying concentrations of the oxalate substrate solution (e.g., 10-800 µM).

  • Immediately monitor the decrease in absorbance at 340 nm for 20 minutes at a constant temperature using a microplate reader or spectrophotometer.

  • Calculate the initial reaction rates from the linear portion of the absorbance change over time.

  • Perform control experiments without the enzyme or without the substrate to account for any background reactions.

  • Determine the kinetic parameters (Km and Vmax) by fitting the initial rate data to the Michaelis-Menten equation using non-linear regression analysis.

Protocol 2: Coupled Spectrophotometric Assay for this compound Decarboxylase

This assay measures the formation of formate, a product of the decarboxylation of oxalate, which is then oxidized by formate dehydrogenase with the concomitant reduction of NAD⁺ to NADH.

Principle: The formate produced by oxalate decarboxylase is used as a substrate by formate dehydrogenase, leading to the production of NADH, which can be monitored by the increase in absorbance at 340 nm.

Reaction Scheme:

  • Oxalate ---(Oxalate Decarboxylase)--> Formate + CO₂

  • Formate + NAD⁺ ---(Formate Dehydrogenase)--> CO₂ + NADH + H⁺

Materials:

  • Potassium phosphate buffer (100 mM, pH 5.0 at 37°C)

  • Oxalate substrate solution (200 mM, pH 5.0 at 37°C)

  • Purified this compound Decarboxylase (0.5 - 1.0 unit/ml in cold potassium phosphate buffer)

  • Potassium phosphate buffer (150 mM, pH 7.5 at 37°C) for stopping the reaction

  • β-Nicotinamide Adenine Dinucleotide (β-NAD) solution (57 mM)

  • Formate Dehydrogenase (40 units/ml)

Procedure:

  • Set up test and blank reactions in separate tubes.

  • To each tube, add 0.20 ml of the 100 mM potassium phosphate buffer (pH 5.0).

  • Place the tubes in a 37°C water bath to equilibrate.

  • To the "Test" tubes, add 0.20 ml of the 200 mM oxalate solution. To the "Blank" tubes, add 0.20 ml of the 100 mM phosphate buffer.

  • Initiate the reaction by adding 0.20 ml of the oxalate decarboxylase solution to all tubes. Mix and incubate at 37°C for exactly 10 minutes.

  • Stop the reaction by placing the tubes in a boiling water bath for 10 minutes.

  • Centrifuge the tubes to pellet any precipitate.

  • To a new set of tubes, add 0.10 ml of the supernatant from the test and blank reactions.

  • Add 2.80 ml of the 150 mM potassium phosphate buffer (pH 7.5).

  • Add 0.05 ml of the β-NAD solution.

  • Initiate the formate detection reaction by adding 0.05 ml of the formate dehydrogenase solution.

  • Mix by inversion and monitor the increase in absorbance at 340 nm until a constant reading is obtained (approximately 5 minutes).

  • Calculate the amount of formate produced and subsequently the enzyme activity. One unit of oxalate decarboxylase is defined as the amount of enzyme that converts 1.0 µmole of oxalate to formate and CO₂ per minute at pH 5.0 at 37°C.

Protocol 3: HPLC-Based Assay for Formyl-CoA Transferase

This endpoint assay directly measures the formation of this compound and the consumption of formyl-CoA.

Principle: The reaction is initiated by the addition of the enzyme to a mixture of formyl-CoA and oxalate. The reaction is then stopped, and the concentrations of the CoA thioesters are quantified by reverse-phase HPLC with UV detection at 260 nm.

Materials:

  • Potassium phosphate buffer (50 mM, pH 6.7)

  • Formyl-CoA stock solution (e.g., 100 µM)

  • Sodium oxalate stock solution (e.g., 50 mM)

  • Purified Formyl-CoA Transferase

  • Quenching solution (e.g., acidic solution to stop the reaction)

  • HPLC system with a C18 column

Procedure:

  • Prepare reaction mixtures containing potassium phosphate buffer, a fixed concentration of formyl-CoA, and varying concentrations of sodium oxalate.

  • Equilibrate the reaction mixtures at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding a known amount of purified formyl-CoA transferase.

  • After a specific time (e.g., 7 minutes, ensuring substrate conversion is below 25%), stop the reaction by adding a quenching solution.

  • Inject the quenched samples into an HPLC system equipped with a C18 column.

  • Separate the CoA thioesters using a suitable gradient of an aqueous buffer (e.g., sodium phosphate and sodium acetate) and an organic solvent (e.g., methanol).

  • Monitor the elution of CoA, formyl-CoA, and this compound by absorbance at 260 nm.

  • Quantify the peak areas by comparing them to a standard curve of a known acyl-CoA, such as acetyl-CoA.

  • Calculate the initial reaction rates based on the amount of this compound produced or formyl-CoA consumed over time.

  • Determine the kinetic parameters by fitting the data to the Michaelis-Menten equation.

Data Presentation

Table 1: Kinetic Parameters of this compound Synthetase

Enzyme SourceSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Saccharomyces cerevisiae (ScAAE3)Oxalate20.0 ± 2.712 ± 1.0--
Lathyrus sativus (LsOCS)Oxalate71.5 ± 13.38.2 ± 0.87.6 ± 0.71.1 x 10⁵

Table 2: Kinetic Parameters of this compound Decarboxylase

Enzyme SourceSubstratekcat (s⁻¹)Reference
Methylorubrum extorquens (OXC Me)This compound0.26

Table 3: Kinetic Parameters of Formyl-CoA Transferase

Enzyme SourceSubstrate (Formyl-CoA)Apparent Km (µM)kcat (s⁻¹)Reference
Oxalobacter formigenes (FRC)Formyl-CoA11.1-
Escherichia coli (YfdW)Formyl-CoA352 ± 4130 ± 17
Oxalobacter formigenes (FRC)Formyl-CoA-5.3 ± 0.1
Enzyme SourceSubstrate (Oxalate)Apparent Km (mM)Vmax (µmol/min/mg)Reference
Oxalobacter formigenes (FRC)Oxalate5.256.49

Visualizations

Oxalate_Degradation_Pathway cluster_0 This compound Synthetase Reaction cluster_1 This compound Decarboxylase Reaction cluster_2 Formyl-CoA Transferase Reaction Oxalate Oxalate OCS This compound Synthetase Oxalate->OCS ATP ATP ATP->OCS CoA CoA CoA->OCS OxalylCoA OxalylCoA OXC This compound Decarboxylase OxalylCoA->OXC FormylCoA FormylCoA FRC Formyl-CoA Transferase FormylCoA->FRC Formate Formate CO2 CO2 AMP_PPi AMP + PPi OCS->OxalylCoA OCS->AMP_PPi OXC->FormylCoA OXC->CO2 FRC->Formate OxalylCoA_FRC OxalylCoA_FRC FRC->OxalylCoA_FRC This compound Oxalate_FRC Oxalate Oxalate_FRC->FRC Kinetic_Assay_Workflow start Start: Purified Enzyme reagents Prepare Reaction Mixtures (Buffer, Co-substrates) start->reagents reaction Initiate Reaction (Add Enzyme or Substrate) reagents->reaction substrate Prepare Serial Dilutions of Primary Substrate substrate->reaction monitor Monitor Reaction Progress (e.g., Absorbance Change) reaction->monitor quench Stop Reaction at Timed Intervals (for Endpoint Assays) reaction->quench Endpoint Assay data_analysis Calculate Initial Rates monitor->data_analysis Continuous Assay hplc Analyze Samples by HPLC (for Endpoint Assays) quench->hplc hplc->data_analysis kinetics Determine Kinetic Parameters (Km, Vmax) using Michaelis-Menten Plot data_analysis->kinetics end End: Kinetic Parameters kinetics->end

References

Application Notes and Protocols for Identifying Alternative Substrates for Oxalyl-CoA Decarboxylase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalyl-CoA decarboxylase (OXC) is a thiamine pyrophosphate (TPP)-dependent enzyme that plays a crucial role in oxalate metabolism.[1][2] It catalyzes the decarboxylation of this compound to formyl-CoA and CO2.[1] This enzyme is of significant interest to researchers in various fields, including metabolic engineering, drug development, and bioremediation, due to its potential for C1-carbon fixation and the detoxification of oxalate, a compound implicated in kidney stone formation.[3] Understanding the substrate specificity of this compound decarboxylase is key to harnessing its catalytic potential for novel applications. These application notes provide a comprehensive guide to identifying and characterizing alternative substrates for this versatile enzyme.

Metabolic Pathway of Oxalate Degradation

In organisms like Oxalobacter formigenes, this compound decarboxylase is a key enzyme in the degradation of oxalate. The pathway involves the activation of oxalate to this compound by formyl-CoA transferase, followed by the decarboxylation of this compound by this compound decarboxylase to produce formyl-CoA and carbon dioxide.

Oxalate_Degradation_Pathway Oxalate Oxalate OxalylCoA This compound Oxalate->OxalylCoA Formyl-CoA Transferase FormylCoA_out Formyl-CoA OxalylCoA->FormylCoA_out this compound Decarboxylase (OXC) CO2 CO2 OxalylCoA->CO2 OXC FormylCoA_in Formyl-CoA FormylCoA_in->OxalylCoA

Caption: A simplified diagram of the oxalate degradation pathway.

Identifying Alternative Substrates: An Experimental Workflow

The process of identifying novel substrates for this compound decarboxylase involves several key stages, from substrate synthesis to detailed kinetic analysis.

Experimental_Workflow cluster_0 Preparation cluster_1 Screening & Analysis Substrate_Synthesis Synthesis of Alternative Acyl-CoA Substrates Initial_Screening Initial Substrate Screening (Qualitative Assay) Substrate_Synthesis->Initial_Screening Enzyme_Purification Purification of Recombinant this compound Decarboxylase Enzyme_Purification->Initial_Screening Kinetic_Analysis Detailed Kinetic Analysis (Quantitative Assay) Initial_Screening->Kinetic_Analysis Active Substrates Data_Analysis Data Analysis and Parameter Determination Kinetic_Analysis->Data_Analysis

Caption: A general workflow for identifying and characterizing alternative substrates.

Quantitative Data on Substrate Specificity

While this compound is the natural substrate, studies on the broader family of 2-hydroxyacyl-CoA lyases (HACL), to which OXC is structurally related, suggest a wider substrate tolerance for α-ketoacyl-CoA compounds. The following table summarizes known kinetic parameters for this compound decarboxylase and related enzymes with various substrates.

Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s-1)Reference
Oxalobacter formigenesThis compound0.2413.588[4]
Bifidobacterium lactisThis compound---
Methylorubrum extorquens (OXCMe)This compound0.023 ± 0.003-98 ± 3
Methylorubrum extorquens (OXCMe Y497A variant)This compound0.029 ± 0.005-4.9 ± 0.3
Methylorubrum extorquens (OXCMe S568A variant)This compound0.034 ± 0.006-2.1 ± 0.1

Note: Data for alternative substrates for this compound decarboxylase is limited in the literature. Researchers are encouraged to use the provided protocols to determine these parameters for their substrates of interest.

Experimental Protocols

Protocol 1: Purification of Recombinant this compound Decarboxylase

This protocol describes the expression and purification of His-tagged this compound decarboxylase from E. coli.

Materials:

  • E. coli BL21(DE3) cells transformed with an expression vector containing the oxc gene.

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 10 mM imidazole.

  • Wash Buffer: 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 20 mM imidazole.

  • Elution Buffer: 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 250 mM imidazole.

  • Ni-NTA affinity chromatography column.

  • SDS-PAGE reagents.

Procedure:

  • Expression:

    • Inoculate 1 L of LB medium containing the appropriate antibiotic with an overnight culture of the transformed E. coli cells.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-18 hours.

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Purification:

    • Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

    • Load the supernatant onto a pre-equilibrated Ni-NTA column.

    • Wash the column with 10-15 column volumes of Wash Buffer.

    • Elute the protein with 5-10 column volumes of Elution Buffer.

    • Collect fractions and analyze by SDS-PAGE to confirm the purity of the enzyme.

    • Pool the fractions containing the purified protein and dialyze against a suitable storage buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, 10% glycerol).

    • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

Protocol 2: Synthesis of Alternative α-Ketoacyl-CoA Substrates

This protocol provides a general method for the synthesis of α-ketoacyl-CoA derivatives from their corresponding α-keto acids.

Materials:

  • α-Keto acid of interest.

  • N,N'-Carbonyldiimidazole (CDI).

  • Anhydrous tetrahydrofuran (THF).

  • Coenzyme A (lithium salt).

  • Anhydrous sodium bicarbonate.

  • Argon or nitrogen gas.

Procedure:

  • Activation of the α-Keto Acid:

    • Dissolve the α-keto acid in anhydrous THF under an inert atmosphere.

    • Add CDI (1.1 equivalents) portion-wise and stir the reaction mixture at room temperature for 1-2 hours until the evolution of CO2 ceases.

  • Thioester Formation:

    • In a separate flask, dissolve Coenzyme A (lithium salt) in an aqueous solution of sodium bicarbonate (e.g., 0.5 M).

    • Slowly add the activated α-keto acid solution from step 1 to the Coenzyme A solution with vigorous stirring at 4°C.

    • Allow the reaction to proceed for 2-4 hours at 4°C.

  • Purification:

    • Monitor the reaction progress by reverse-phase HPLC.

    • Purify the resulting α-ketoacyl-CoA by preparative reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

    • Lyophilize the fractions containing the pure product.

    • Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.

Protocol 3: Continuous Spectrophotometric Assay for this compound Decarboxylase Activity

This assay couples the formation of formate (from the breakdown of formyl-CoA, the product of the OXC reaction) to the reduction of NAD+ by formate dehydrogenase.

Materials:

  • Purified this compound decarboxylase.

  • This compound or alternative α-ketoacyl-CoA substrate.

  • Formate dehydrogenase.

  • β-Nicotinamide adenine dinucleotide (NAD+).

  • Thiamine pyrophosphate (TPP).

  • Magnesium chloride (MgCl2).

  • Potassium phosphate buffer (pH 6.5-7.5).

  • UV-transparent 96-well plate or cuvettes.

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Prepare a reaction mixture in a final volume of 200 µL (for a 96-well plate) containing:

    • 50 mM potassium phosphate buffer (pH 7.0).

    • 2 mM MgCl2.

    • 0.2 mM TPP.

    • 1 mM NAD+.

    • 1-2 units of formate dehydrogenase.

    • Varying concentrations of the acyl-CoA substrate (e.g., 0.01 - 1 mM).

  • Initiate the reaction by adding a known amount of purified this compound decarboxylase (e.g., 1-5 µg).

  • Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 37°C) for 5-10 minutes. The increase in absorbance corresponds to the formation of NADH.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M-1cm-1).

  • Perform control reactions lacking the enzyme or the substrate to account for any background activity.

  • To determine the kinetic parameters (Km and Vmax), repeat the assay with a range of substrate concentrations and fit the data to the Michaelis-Menten equation.

Protocol 4: HPLC-Based Assay for this compound Decarboxylase Activity

This method directly measures the consumption of the acyl-CoA substrate and the formation of the formyl-CoA product.

Materials:

  • Purified this compound decarboxylase.

  • This compound or alternative α-ketoacyl-CoA substrate.

  • Thiamine pyrophosphate (TPP).

  • Magnesium chloride (MgCl2).

  • Potassium phosphate buffer (pH 6.5-7.5).

  • Quenching solution (e.g., 10% trichloroacetic acid or formic acid).

  • HPLC system with a C18 reverse-phase column and a UV detector.

  • Mobile phase: Acetonitrile and water with a suitable ion-pairing agent (e.g., 0.1% trifluoroacetic acid).

Procedure:

  • Set up the enzymatic reaction in a final volume of 100 µL containing:

    • 50 mM potassium phosphate buffer (pH 7.0).

    • 2 mM MgCl2.

    • 0.2 mM TPP.

    • A fixed concentration of the acyl-CoA substrate (e.g., 0.5 mM).

  • Initiate the reaction by adding purified this compound decarboxylase.

  • At various time points (e.g., 0, 1, 2, 5, 10 minutes), withdraw an aliquot of the reaction mixture and stop the reaction by adding it to the quenching solution.

  • Centrifuge the quenched samples to pellet any precipitated protein.

  • Analyze the supernatant by HPLC.

    • Set the UV detector to monitor the absorbance at a wavelength where both the substrate and product can be detected (e.g., 260 nm for the adenine moiety of CoA).

    • Develop a gradient elution method to separate the substrate and product.

  • Quantify the amount of substrate consumed and product formed by integrating the peak areas and comparing them to a standard curve of known concentrations of the substrate and product.

  • Calculate the reaction rate from the change in concentration over time.

Conclusion

The protocols and data presented in these application notes provide a robust framework for researchers to explore the substrate scope of this compound decarboxylase. By systematically synthesizing and testing alternative α-ketoacyl-CoA substrates, new biocatalytic applications for this enzyme can be uncovered, paving the way for innovative solutions in drug development, bioremediation, and synthetic biology. The provided diagrams and workflows offer a clear visual guide for planning and executing these experiments.

References

Troubleshooting & Optimization

Navigating the Challenges of Oxalyl-CoA Instability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals frequently encounter challenges with the stability of oxalyl-CoA during experiments, a critical intermediate in various metabolic pathways. To address these concerns, we have developed a comprehensive technical support center featuring troubleshooting guides and frequently asked questions (FAQs). This resource provides detailed protocols and data-driven recommendations to minimize the degradation of this compound, ensuring the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My this compound-dependent enzymatic assay is showing lower than expected activity. What could be the cause?

A1: Lower than expected activity is often due to the degradation of the this compound substrate. This compound is highly unstable in aqueous solutions, with a half-life of less than 5 minutes at 30°C. Degradation can occur through non-enzymatic hydrolysis or enzymatic breakdown by contaminating enzymes in your sample.

Q2: How can I minimize the non-enzymatic degradation of this compound?

A2: Temperature and pH are critical factors. It is crucial to work at low temperatures. Conducting experiments on ice or at 4°C can significantly slow the rate of hydrolysis. While detailed pH stability data is limited, enzymatic assays involving this compound are often performed at a slightly alkaline pH, typically around 8.0, which may also be favorable for its chemical stability. Always prepare this compound solutions fresh for each experiment.

Q3: What are the primary enzymes that can degrade this compound in my experiments?

A3: The two main classes of enzymes to be aware of are:

  • This compound decarboxylase: This enzyme specifically targets this compound, converting it to formyl-CoA and CO2.

  • Thioesterases: These enzymes have broader specificity and can hydrolyze the thioester bond of various acyl-CoA molecules, including this compound, releasing free coenzyme A.

Q4: How can I prevent enzymatic degradation of this compound?

A4: If you suspect enzymatic degradation, consider the following:

  • Use purified enzyme preparations: Ensure that the primary enzyme in your assay is free from contaminating this compound decarboxylases or thioesterases.

  • Add inhibitors: Including specific inhibitors for these degrading enzymes in your reaction buffer can protect your this compound. (See Troubleshooting Guide for specific recommendations).

Q5: What are the best practices for storing this compound?

A5: For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C. For short-term storage of solutions, prepare small aliquots in a suitable buffer (e.g., a slightly acidic buffer where it may be more stable, though data is limited) and store them at -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Rapid Loss of this compound Signal During an Assay

This is a common problem attributed to the inherent instability of this compound.

Troubleshooting Steps:

  • Temperature Control: Immediately switch to performing all experimental steps, including solution preparation, on ice. If possible, run your assay in a temperature-controlled instrument set to 4°C.

  • pH Optimization: While the optimal pH for this compound stability is not definitively established, most enzymatic reactions involving this compound are performed at pH 8.0. Consider testing a pH range (e.g., 6.0-8.0) to determine the optimal stability for your specific experimental conditions.

  • Fresh Preparation: Always prepare this compound solutions immediately before use. Do not use solutions that have been stored at room temperature for any significant length of time.

Issue 2: Suspected Enzymatic Degradation of this compound

If temperature and pH optimization do not resolve the issue, enzymatic degradation is a likely culprit.

Troubleshooting Steps:

  • Inhibitor Cocktails:

    • For Thioesterase Activity: A broad-spectrum inhibitor of serine hydrolases, such as phenylmethylsulfonyl fluoride (PMSF), can be added to your reaction buffer. However, its effectiveness against all thioesterases is not guaranteed. For more targeted inhibition, consider commercially available broad-spectrum thioesterase inhibitors.

    • For this compound Decarboxylase Activity: Specific inhibitors for this compound decarboxylase for in vitro experimental use are not widely commercially available. However, if you are working with a known bacterial system, you may find specific inhibitors mentioned in the literature for that organism.

  • Protein Purity: If you are using a cell lysate or a partially purified protein preparation, consider further purification steps to remove contaminating enzymes. Techniques like affinity chromatography or size-exclusion chromatography can be effective.

Quantitative Data Summary

The stability of this compound is highly dependent on temperature. The following table summarizes the available quantitative data:

Temperature (°C)Half-life (t½)Buffer/Solution Conditions
30< 5 minutesAqueous Solution

Key Experimental Protocols

Protocol 1: In Vitro Synthesis of this compound

This protocol is adapted from methods used to generate this compound for enzymatic assays.

Materials:

  • This compound synthetase (e.g., recombinant AAE3)

  • Oxalic acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, MgCl₂, CoA, and oxalic acid at appropriate concentrations.

  • Initiate the reaction by adding the purified this compound synthetase.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time to allow for the synthesis of this compound.

  • To use the synthesized this compound in a subsequent reaction, it is crucial to remove the this compound synthetase to prevent the reverse reaction. This can be achieved by ultrafiltration using a centrifugal filter with a molecular weight cutoff that retains the enzyme.

  • The filtrate, containing the this compound, should be kept on ice and used immediately.

Protocol 2: Monitoring this compound Degradation by HPLC

This protocol allows for the quantitative analysis of this compound stability under different conditions.

Materials:

  • This compound solution

  • HPLC system with a C18 column

  • Mobile Phase A: Aqueous buffer (e.g., 20 mM potassium phosphate, pH 7.0)

  • Mobile Phase B: Acetonitrile

  • UV detector

Procedure:

  • Prepare your this compound solution in the buffer and at the temperature you wish to test.

  • At various time points, inject an aliquot of the solution onto the HPLC system.

  • Elute the compounds using a gradient of Mobile Phase B.

  • Monitor the absorbance at a wavelength where this compound absorbs strongly (typically around 260 nm).

  • The peak corresponding to this compound will decrease over time as it degrades. The rate of degradation and the half-life can be calculated from the decrease in peak area over time.

Visualizing Degradation Pathways and Experimental Workflows

To further aid in understanding the factors affecting this compound stability, the following diagrams illustrate the key degradation pathways and a typical experimental workflow.

This compound Degradation Pathways Oxalyl_CoA This compound Hydrolysis Non-Enzymatic Hydrolysis (Water) Oxalyl_CoA->Hydrolysis H₂O (Increased by Temp & pH extremes) Enzymatic_Decarboxylation This compound Decarboxylase Oxalyl_CoA->Enzymatic_Decarboxylation Enzymatic_Hydrolysis Thioesterases Oxalyl_CoA->Enzymatic_Hydrolysis Oxalate_CoA Oxalate + CoA Hydrolysis->Oxalate_CoA Formyl_CoA_CO2 Formyl-CoA + CO₂ Enzymatic_Decarboxylation->Formyl_CoA_CO2 Enzymatic_Hydrolysis->Oxalate_CoA

Caption: Key degradation pathways of this compound.

Experimental Workflow for this compound Assays cluster_prep Preparation (On Ice) cluster_assay Assay (4°C) Prepare_Buffers Prepare Buffers (pH 8.0, with inhibitors if needed) Prepare_Oxalyl_CoA Prepare Fresh this compound Solution Prepare_Buffers->Prepare_Oxalyl_CoA Mix_Reagents Mix Assay Components Prepare_Oxalyl_CoA->Mix_Reagents Initiate_Reaction Initiate Reaction with Enzyme Mix_Reagents->Initiate_Reaction Data_Acquisition Monitor Reaction Progress Initiate_Reaction->Data_Acquisition

Caption: Recommended workflow for experiments involving this compound.

troubleshooting low yield in enzymatic oxalyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield in enzymatic oxalyl-CoA synthesis.

Troubleshooting Guide: Low this compound Yield

This guide addresses common issues encountered during the enzymatic synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Question 1: I am observing very low or no this compound production. What are the primary factors I should investigate?

Low or no product formation can stem from several factors related to enzyme activity, substrate and cofactor availability, or reaction conditions. Follow these steps to diagnose the issue:

  • Verify Enzyme Activity: Ensure your this compound synthetase (also known as Acyl-Activating Enzyme 3 or AAE3) is active.[1][2] Enzyme denaturation or degradation can occur due to improper storage or handling.

  • Check Substrate and Cofactor Integrity: The quality and concentration of your substrates (oxalate, Coenzyme A) and cofactor (ATP, Mg2+) are critical.[2][3]

  • Optimize Reaction Conditions: The pH, temperature, and incubation time of the reaction mixture can significantly impact enzyme performance.[2]

Question 2: How can I confirm that my this compound synthetase is active?

To verify the activity of your purified enzyme, you can perform a standard activity assay. A common method is a coupled-enzyme assay.

  • Principle: The production of AMP during the this compound synthesis reaction is coupled to the oxidation of NADH, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.

  • Procedure: A detailed protocol for a coupled-enzyme assay is provided in the "Experimental Protocols" section.

  • Expected Outcome: A decrease in absorbance at 340 nm over time indicates that the enzyme is active. No change in absorbance suggests an issue with the enzyme itself.

Question 3: My enzyme is active, but the yield of this compound is still low. What should I check next?

If you have confirmed your enzyme is active, consider the following potential issues:

  • Sub-optimal pH or Temperature: this compound synthetase has an optimal pH and temperature range for activity. For example, a pH of 8.0 has been used effectively in several studies. Deviations from the optimal conditions can lead to reduced enzyme activity.

  • Incorrect Substrate or Cofactor Concentrations: Ensure that oxalate, CoA, ATP, and Mg2+ are present at saturating, non-inhibitory concentrations. Typical concentrations used are 0.5 mM CoA and 5 mM ATP.

  • Substrate Inhibition: High concentrations of oxalate (e.g., above 500 μM) can lead to substrate inhibition in some this compound synthetases.

  • Product Instability: this compound can be unstable. It is important to handle the product appropriately after synthesis and consider the timing of downstream applications.

Question 4: I suspect substrate inhibition by oxalate. How can I address this?

Substrate inhibition occurs when high concentrations of the substrate bind to the enzyme in a non-productive manner, reducing its catalytic efficiency.

  • Perform a Substrate Titration: To determine the optimal oxalate concentration, set up a series of reactions with varying oxalate concentrations while keeping other components constant. This will help you identify the concentration at which the reaction rate is maximal.

  • Fed-Batch Approach: Instead of adding all the oxalate at the beginning of the reaction, a fed-batch strategy where the substrate is added portion-wise over time can help maintain an optimal concentration and avoid inhibition.

Question 5: What are the key components of the reaction buffer and their roles?

A typical reaction buffer for this compound synthesis includes:

  • Buffer: A suitable buffer, such as HEPES or Tris-HCl, is used to maintain a stable pH.

  • ATP: As an ATP-dependent enzyme, this compound synthetase requires ATP for the activation of oxalate.

  • Mg2+: Magnesium ions are essential cofactors for ATP-dependent enzymes, including this compound synthetase.

  • Coenzyme A (CoA): CoA is the acceptor molecule for the activated oxalyl group.

  • Reducing Agent (optional): A reducing agent like Dithiothreitol (DTT) may be included to maintain the enzyme in an active state by preventing oxidation of critical cysteine residues.

Frequently Asked Questions (FAQs)

Q1: What is the typical molecular weight of this compound synthetase?

This compound synthetase is typically a monomeric protein with a molecular weight of approximately 56 kDa.

Q2: How should I purify recombinant this compound synthetase?

Recombinant this compound synthetase, often expressed in E. coli with a His-tag, can be purified using nickel-affinity chromatography. Further purification steps, such as size-exclusion chromatography, can be employed to achieve higher purity.

Q3: What are the typical kinetic parameters for this compound synthetase?

The kinetic parameters can vary depending on the source of the enzyme. Below is a summary of reported values for this compound synthetase from different plant species.

Enzyme SourceKm for Oxalate (μM)Vmax (μmol/min/mg protein)Reference
Arabidopsis thaliana (AAE3)149.0 ± 12.711.4 ± 1.0
Lathyrus sativus (LsOCS)71.5 ± 13.38.2 ± 0.8
Solanum lycopersicum (SlAAE3)223.8 ± 20.037.908 ± 0.606
Vigna umbellata (VuAAE3)121 ± 8.27.7 ± 0.88

Q4: How can I quantify the amount of this compound synthesized?

Several methods can be used to quantify this compound:

  • HPLC Analysis: Reversed-phase High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify this compound. Detection is typically performed by monitoring absorbance at 260 nm.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) provides a highly sensitive and specific method for the quantification of this compound.

  • DTNB Assay: This colorimetric assay measures the disappearance of free CoA by reacting it with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

Experimental Protocols

Coupled-Enzyme Assay for this compound Synthetase Activity

This protocol is adapted from methodologies described for the characterization of plant this compound synthetases.

Materials:

  • Purified this compound synthetase

  • Reaction Buffer (e.g., 100 mM HEPES, pH 8.0)

  • ATP solution (e.g., 100 mM)

  • MgCl₂ solution (e.g., 100 mM)

  • Coenzyme A (CoA) solution (e.g., 10 mM)

  • Oxalate solution (e.g., 10 mM)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Myokinase

  • Pyruvate kinase

  • Lactate dehydrogenase

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer, ATP, MgCl₂, CoA, PEP, NADH, myokinase, pyruvate kinase, and lactate dehydrogenase.

  • Incubate the mixture for a few minutes at the desired reaction temperature (e.g., 30°C) to establish a stable baseline.

  • Initiate the reaction by adding the purified this compound synthetase.

  • Start the reaction by adding the substrate, oxalate.

  • Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of this compound synthesis.

Visualizations

Enzymatic_Oxalyl_CoA_Synthesis Oxalate Oxalate Enzyme This compound Synthetase Oxalate->Enzyme CoA Coenzyme A CoA->Enzyme ATP ATP ATP->Enzyme Oxalyl_CoA This compound Enzyme->Oxalyl_CoA AMP_PPi AMP + PPi Enzyme->AMP_PPi Troubleshooting_Workflow Start Low/No this compound Yield Check_Enzyme Verify Enzyme Activity (e.g., Coupled Assay) Start->Check_Enzyme Enzyme_Active Enzyme Active? Check_Enzyme->Enzyme_Active Check_Conditions Check Reaction Conditions (pH, Temp) Enzyme_Active->Check_Conditions Yes Purify_Enzyme Re-purify or Obtain New Enzyme Batch Enzyme_Active->Purify_Enzyme No Check_Substrates Check Substrates/Cofactors (Quality, Concentration) Check_Conditions->Check_Substrates Optimize_pH_Temp Optimize pH and Temperature Check_Conditions->Optimize_pH_Temp Substrate_Inhibition Investigate Substrate Inhibition Check_Substrates->Substrate_Inhibition Optimize_Concentrations Optimize Substrate/ Cofactor Concentrations Check_Substrates->Optimize_Concentrations Substrate_Titration Perform Oxalate Titration Substrate_Inhibition->Substrate_Titration Success Successful Synthesis Optimize_pH_Temp->Success Optimize_Concentrations->Success Substrate_Titration->Success

References

overcoming substrate inhibition in oxalyl-CoA synthetase assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during oxalyl-CoA synthetase assays, with a particular focus on substrate inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound synthetase and what is its function?

A1: this compound synthetase (OCS), also known as acyl-activating enzyme 3 (AAE3), is an ATP-dependent enzyme that catalyzes the ligation of oxalate to coenzyme A (CoA), forming this compound.[1][2] This is the initial step in a significant pathway for oxalate degradation in various organisms, including plants and yeast.[1][2][3] The subsequent breakdown of this compound can lead to the formation of carbon dioxide, playing a role in regulating oxalate levels, which can be toxic at high concentrations.

Q2: How is the activity of this compound synthetase typically measured?

A2: The activity of this compound synthetase is commonly measured using a coupled enzyme assay. In this continuous spectrophotometric assay, the production of AMP from the synthetase reaction is coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm. The assay mixture typically includes the enzyme, oxalate, CoA, ATP, and a coupling system containing myokinase, pyruvate kinase, and lactate dehydrogenase.

Q3: What is substrate inhibition and why is it a concern in this compound synthetase assays?

A3: Substrate inhibition is a common phenomenon in enzyme kinetics where the reaction rate decreases at high substrate concentrations. For this compound synthetase, high concentrations of its substrate, oxalate, have been shown to cause inhibition. This can lead to an underestimation of the enzyme's maximal velocity (Vmax) and can complicate the determination of accurate kinetic parameters. For instance, with the Arabidopsis thaliana enzyme, inhibition was observed at oxalate concentrations of 800 µM and 1200 µM.

Q4: At what oxalate concentrations does substrate inhibition typically occur for this compound synthetase?

A4: The onset of substrate inhibition varies depending on the specific enzyme source. For this compound synthetase from Arabidopsis thaliana, inhibition becomes evident at oxalate concentrations of 800 µM and 1200 µM. A homolog from the yeast Saccharomyces cerevisiae showed substrate inhibition at 400 µM oxalate. It is crucial to determine the optimal substrate concentration range for your specific enzyme to avoid this issue.

Troubleshooting Guide: Overcoming Substrate Inhibition

Problem: My enzyme activity decreases at high oxalate concentrations.

This is a classic sign of substrate inhibition. Here are some steps to troubleshoot and overcome this issue:

1. Determine the Optimal Oxalate Concentration Range

  • Cause: Exceeding the optimal substrate concentration can lead to the formation of an unproductive enzyme-substrate complex, reducing the overall reaction rate.

  • Solution: Perform a substrate titration experiment. Measure the enzyme activity over a wide range of oxalate concentrations (e.g., from a low micromolar range up to and beyond the concentrations where inhibition was previously observed). Plot the reaction rate against the oxalate concentration to identify the point at which the rate begins to decrease. This will allow you to determine the optimal concentration range for subsequent experiments, which should be below the inhibitory concentrations. For many this compound synthetases, this optimal range is often below 500 µM.

2. Verify the Purity of Substrates

  • Cause: Contaminants in the oxalate preparation could be responsible for the observed inhibition.

  • Solution: Ensure that you are using a high-purity source of sodium or potassium oxalate. If possible, test a new batch of the substrate to see if the inhibition persists.

3. Check for Issues with the Coupled Assay System at High Substrate Concentrations

  • Cause: At high reaction rates (which occur at optimal substrate concentrations before inhibition), one of the coupling enzymes may become the rate-limiting step. This can be mistaken for substrate inhibition of the primary enzyme.

  • Solution: To test for this, increase the concentration of the coupling enzymes (myokinase, pyruvate kinase, and lactate dehydrogenase) in your assay mixture. If the reaction rate increases at the previously "inhibitory" oxalate concentrations, it suggests that the coupling system was the limiting factor.

4. Consider Alternative Assay Methods

  • Cause: The coupled assay may have inherent limitations or interferences at high oxalate concentrations.

  • Solution: If substrate inhibition remains a persistent issue, consider using a discontinuous or endpoint assay. For example, you can run the this compound synthetase reaction for a fixed period, then stop it and measure the amount of a product formed (e.g., this compound) or a substrate consumed (e.g., free CoA) using methods like HPLC or a colorimetric assay for free thiols (using DTNB).

Data Presentation

Table 1: Kinetic Parameters of this compound Synthetase from Various Organisms

OrganismEnzymeKm (oxalate) (µM)Vmax (µmol/min/mg)Reference
Arabidopsis thalianaAtAAE3149.0 ± 12.711.4 ± 1.0
Medicago truncatulaMtAAE381 ± 919 ± 0.9
Lathyrus sativusLsOCS71.5 ± 13.38.2 ± 0.8
Saccharomyces cerevisiaeScAAE320.0 ± 2.712 ± 1.0
Solanum lycopersicumSlAAE3-1223.8 ± 20.037.908 ± 0.606

Table 2: Reported Oxalate Concentrations Leading to Substrate Inhibition

OrganismEnzymeInhibitory Oxalate Concentration (µM)Reference
Arabidopsis thalianaAtAAE3800 - 1200
Saccharomyces cerevisiaeScAAE3400

Experimental Protocols

Detailed Protocol for a Coupled Spectrophotometric Assay for this compound Synthetase Activity

This protocol is adapted from methods used for the characterization of this compound synthetase from various plant sources.

1. Reagents and Buffers:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • Substrate Stock Solutions:

    • Sodium Oxalate (e.g., 100 mM in water)

    • Coenzyme A (CoA) (e.g., 10 mM in water)

    • ATP (e.g., 100 mM in water, pH adjusted to ~7.0)

  • Coupling System Components:

    • Phosphoenolpyruvate (PEP) (e.g., 50 mM in water)

    • NADH (e.g., 10 mM in assay buffer)

    • MgCl2 (e.g., 1 M)

  • Coupling Enzymes (in a suitable buffer, e.g., Tris-HCl with glycerol for stability):

    • Myokinase (MK)

    • Pyruvate Kinase (PK)

    • Lactate Dehydrogenase (LDH)

  • Purified this compound Synthetase Enzyme

2. Assay Mixture Preparation (Example for a 1 mL final volume):

  • To a cuvette, add the following components in order:

    • Assay Buffer (to bring the final volume to 1 mL)

    • 50 µL of 1 M MgCl2 (final concentration: 50 mM)

    • 50 µL of 100 mM ATP (final concentration: 5 mM)

    • 20 µL of 50 mM PEP (final concentration: 1 mM)

    • 40 µL of 10 mM NADH (final concentration: 0.4 mM)

    • 100 µL of 10 mM CoA (final concentration: 1 mM)

    • 10 units of Pyruvate Kinase

    • 10 units of Lactate Dehydrogenase

    • 10 units of Myokinase

    • A variable volume of Oxalate stock solution to achieve the desired final concentration (e.g., for a substrate titration, you would add different amounts to different cuvettes).

    • Purified this compound Synthetase (e.g., 1-5 µg)

3. Assay Procedure:

  • Mix the components in the cuvette by gentle inversion.

  • Place the cuvette in a spectrophotometer with the temperature controlled at 30°C.

  • Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the activity of this compound synthetase.

  • The initial linear rate of the reaction should be used for calculations.

  • To determine the specific activity, use the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹ cm⁻¹).

Visualizations

Oxalyl_CoA_Synthetase_Reaction_Pathway cluster_substrates Substrates cluster_products Products Oxalate Oxalate OCS This compound Synthetase (OCS) Oxalate->OCS CoA CoA-SH CoA->OCS ATP ATP ATP->OCS Oxalyl_CoA This compound OCS->Oxalyl_CoA AMP AMP OCS->AMP PPi PPi OCS->PPi

Caption: Enzymatic reaction catalyzed by this compound Synthetase.

Coupled_Assay_Workflow cluster_primary_reaction Primary Reaction cluster_coupling_reactions Coupling Reactions cluster_detection Detection OCS_reaction Oxalate + CoA + ATP -> this compound + AMP + PPi OCS This compound Synthetase MK Myokinase OCS->MK AMP MK_reaction AMP + ATP -> 2 ADP PK Pyruvate Kinase MK->PK ADP PK_reaction 2 ADP + 2 PEP -> 2 ATP + 2 Pyruvate LDH Lactate Dehydrogenase PK->LDH Pyruvate LDH_reaction 2 Pyruvate + 2 NADH -> 2 Lactate + 2 NAD+ Detection Monitor Decrease in Absorbance at 340 nm LDH->Detection NADH Consumption

Caption: Workflow of the coupled enzyme assay for this compound Synthetase.

Troubleshooting_Logic Start Decreased activity at high [Oxalate]? Action1 Perform Oxalate Titration Start->Action1 Result1 Optimal [Oxalate] identified? Action1->Result1 Action2 Increase Coupling Enzyme Concentrations Result1->Action2 No Success Problem Solved: Use optimal conditions Result1->Success Yes Result2 Activity restored at high [Oxalate]? Action2->Result2 Action3 Consider Alternative Assay (e.g., HPLC, DTNB) Result2->Action3 No Result2->Success Yes

Caption: Troubleshooting workflow for substrate inhibition.

References

optimizing pH and temperature for oxalyl-CoA decarboxylase activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for oxalyl-CoA decarboxylase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH and temperature for this compound decarboxylase activity?

A1: The optimal pH and temperature for this compound decarboxylase can vary depending on the source of the enzyme. Below is a summary of reported optimal conditions for the enzyme from various organisms. For your specific enzyme, we recommend performing a pH and temperature optimization experiment as detailed in our experimental protocols section.

Q2: My recombinant this compound decarboxylase has low or no activity. What are the possible causes?

A2: Low or no activity in recombinant this compound decarboxylase can stem from several factors:

  • Improper Protein Folding: Expression conditions, such as temperature, can significantly impact proper folding. For E. coli expression, a lower temperature (e.g., 32°C) might be optimal for producing soluble, active enzyme, even if bacterial growth is slower.[1]

  • Cofactor Deficiency: this compound decarboxylase is a thiamine pyrophosphate (TPP)-dependent enzyme.[2] Ensure that TPP is included in your assay buffer at an appropriate concentration. The activity can also be influenced by the presence of divalent cations like MgCl₂.[3]

  • Substrate Quality: The substrate, this compound, can be unstable. Ensure it has been stored correctly and is not degraded.

  • Enzyme Instability: The enzyme itself may be unstable under your assay or storage conditions. Avoid repeated freeze-thaw cycles and consider adding stabilizing agents like glycerol for long-term storage.

  • Product Inhibition: Some studies suggest that the enzyme can be subject to product inhibition by formyl-CoA.[3]

Q3: What are the essential cofactors for this compound decarboxylase activity?

A3: The primary cofactor for this compound decarboxylase is thiamine pyrophosphate (TPP).[2] The catalytic activity is also often dependent on the presence of a divalent cation, typically magnesium ions (Mg²⁺), which helps to stabilize the TPP-substrate intermediate.

Q4: Can I use a universal buffer for determining the optimal pH?

A4: While a universal buffer can be used, it is often better to use a series of buffers with overlapping pH ranges to avoid potential inhibitory effects of a single buffer system across a wide pH spectrum. For example, you could use citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and Tris buffer for pH 8-9.

Data Summary: Optimal pH and Temperature for this compound Decarboxylase

OrganismOptimal pHOptimal Temperature (°C)Additional Notes
Oxalobacter formigenes5.637
Bacillus subtilis FNCC 00595.537Activity decreases at temperatures above 37°C.
Mycobacterium mageritense (recombinant)7.0 (high activity from 6.0-8.0)~37
Bifidobacterium lactisAssay conducted at 6.837Product inhibition was suggested.
General Assay Condition (Sigma-Aldrich)5.037For oxalate decarboxylase.

Experimental Protocols

Protocol 1: Determination of Optimal pH

This protocol outlines the steps to determine the optimal pH for this compound decarboxylase activity.

Materials:

  • Purified this compound decarboxylase

  • This compound (substrate)

  • Thiamine pyrophosphate (TPP)

  • MgCl₂

  • A series of buffers at different pH values (e.g., 100 mM citrate for pH 3-6, 100 mM phosphate for pH 6-8, 100 mM Tris for pH 8-9)

  • Microplate reader or spectrophotometer

  • Coupled enzyme for detection (e.g., formate dehydrogenase and NAD⁺ for a spectrophotometric assay)

Procedure:

  • Prepare Buffers: Prepare a series of buffers, each with a specific pH value, covering the desired range (e.g., from pH 4.0 to 9.0 in 0.5 pH unit increments).

  • Prepare Reaction Mix: For each pH value, prepare a reaction mixture in a microplate well or cuvette containing the buffer, a fixed concentration of this compound, TPP, and MgCl₂.

  • Enzyme Addition: Equilibrate the reaction mixtures to the desired assay temperature (e.g., 37°C).

  • Initiate Reaction: Add a fixed amount of this compound decarboxylase to each reaction mixture to start the reaction.

  • Measure Activity: Immediately measure the rate of the reaction. For a coupled spectrophotometric assay measuring NADH formation, this would involve monitoring the increase in absorbance at 340 nm over time.

  • Data Analysis: Plot the initial reaction rates against the corresponding pH values. The pH at which the highest activity is observed is the optimal pH.

Protocol 2: Determination of Optimal Temperature

This protocol describes how to determine the optimal temperature for this compound decarboxylase activity.

Materials:

  • Purified this compound decarboxylase

  • This compound

  • TPP

  • MgCl₂

  • Assay buffer at the predetermined optimal pH

  • Water baths or a temperature-controlled microplate reader/spectrophotometer

Procedure:

  • Prepare Reaction Mix: Prepare a master mix of the reaction components (buffer at optimal pH, this compound, TPP, MgCl₂).

  • Temperature Incubation: Aliquot the reaction mix into separate tubes or wells and incubate them at a range of different temperatures (e.g., 20°C, 25°C, 30°C, 37°C, 42°C, 50°C, 60°C).

  • Enzyme Equilibration: Separately, bring an aliquot of the enzyme solution to each of the respective temperatures.

  • Initiate Reaction: Add the temperature-equilibrated enzyme to the corresponding reaction mixtures to start the reactions.

  • Measure Activity: Measure the initial rate of reaction at each temperature.

  • Data Analysis: Plot the initial reaction rates against the temperature. The temperature that yields the highest reaction rate is the optimal temperature.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Very Low Enzyme Activity Inactive enzyme due to improper storage or handling.Store enzyme at -20°C or -80°C in a buffer containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles.
Missing or insufficient cofactors (TPP, Mg²⁺).Ensure TPP and MgCl₂ are present in the assay buffer at optimal concentrations.
Degraded substrate (this compound).Use freshly prepared or properly stored this compound. Verify its integrity if possible.
Incorrect pH or temperature.Perform pH and temperature optimization experiments as described in the protocols.
Inconsistent or Irreproducible Results Pipetting errors.Use calibrated pipettes and prepare a master mix for the reaction components to minimize variability.
Fluctuation in assay temperature.Use a temperature-controlled instrument or water bath to maintain a constant temperature throughout the assay.
Substrate or enzyme concentration is in the non-linear range of the assay.Perform initial experiments to determine the optimal enzyme and substrate concentrations that result in a linear reaction rate over the measurement period.
Reaction Rate Decreases Rapidly Substrate depletion.Ensure the substrate concentration is not limiting. If necessary, use a higher initial substrate concentration.
Product inhibition.Measure the initial velocity of the reaction before product accumulation becomes significant.
Enzyme instability under assay conditions.Check the stability of the enzyme at the assay pH and temperature by pre-incubating the enzyme under these conditions for various times before adding the substrate.

Visualized Workflows

Experimental_Workflow_pH_Optimization cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Buffers (pH 4.0 - 9.0) B Prepare Reaction Mix (Substrate, TPP, MgCl₂) A->B D Aliquot Reaction Mix for each pH B->D C Prepare Enzyme Solution F Add Enzyme to Initiate C->F E Equilibrate at Assay Temp. D->E E->F G Measure Initial Rate (e.g., A340/min) F->G H Plot Rate vs. pH G->H I Determine Optimal pH H->I Experimental_Workflow_Temp_Optimization cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Master Mix (Buffer at optimal pH, Substrate, TPP, MgCl₂) C Aliquot Master Mix A->C B Prepare Enzyme Solution E Add Enzyme to Initiate B->E D Incubate at Different Temperatures C->D D->E F Measure Initial Rate E->F G Plot Rate vs. Temperature F->G H Determine Optimal Temp. G->H Troubleshooting_Logic cluster_checks Initial Checks cluster_solutions Solutions Start Low/No Enzyme Activity Cofactors Cofactors Present? (TPP, Mg²⁺) Start->Cofactors Substrate Substrate Quality OK? Cofactors->Substrate Yes AddCofactors Add/Optimize Cofactors Cofactors->AddCofactors No Conditions Assay Conditions OK? (pH, Temp) Substrate->Conditions Yes NewSubstrate Use Fresh Substrate Substrate->NewSubstrate No OptimizeConditions Optimize pH/Temp Conditions->OptimizeConditions No CheckFolding Review Expression/ Purification for Folding Conditions->CheckFolding Yes End Activity Restored AddCofactors->End NewSubstrate->End OptimizeConditions->End CheckFolding->End

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for oxalyl-CoA assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the interference of related compounds in this compound quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that can interfere with this compound assays?

A1: While this compound synthetase, the key enzyme in many assay kits, is highly specific for oxalate, potential interference can arise from several sources. Structurally similar dicarboxylic acids such as malonate and succinate show minimal cross-reactivity.[1] However, significant interference can be caused by detergents, especially in high concentrations, which may introduce colorimetric or fluorescent artifacts.[2] It is also crucial to consider that other CoA esters present in biological samples might compete for enzymes in coupled assay systems, although direct interference with this compound synthetase is low.

Q2: My assay is showing high background noise. What could be the cause?

A2: High background noise can stem from multiple factors. Endogenous compounds in your biological sample that absorb light or fluoresce at the same wavelength as your detection reagents can be a primary cause. Another common reason is the presence of detergents like Triton X-100 or SDS in your sample preparation buffer, which can interfere with the assay's optical reading.[1][2][3] To mitigate this, it is recommended to run a "no-enzyme" control with your sample to measure and subtract the background signal. Additionally, optimizing the detergent type and concentration is crucial.

Q3: Can repeated freeze-thaw cycles of my samples affect the this compound measurement?

A3: Yes, repeated freeze-thaw cycles can impact the stability of this compound and other metabolites in your samples. While specific data on this compound is limited, studies on other small molecules and proteins have shown that freeze-thaw cycles can lead to degradation and altered measurements. It is advisable to aliquot samples into single-use volumes to avoid repeated freezing and thawing.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound assays.

Issue Potential Cause Recommended Solution
Low or No Signal Degradation of this compound or other reagents: this compound is susceptible to hydrolysis.Prepare fresh standards and reagents. Store stock solutions at -80°C in single-use aliquots. Avoid repeated freeze-thaw cycles.
Inactive Enzyme (this compound Synthetase or coupling enzymes): Improper storage or handling.Ensure enzymes are stored at the correct temperature and handled on ice. Test enzyme activity with a positive control.
Suboptimal Assay Conditions: Incorrect pH, temperature, or incubation time.Verify that the assay buffer pH is optimal for the enzyme (typically around 7.5-8.0). Ensure the incubation temperature and time are as per the protocol.
High Variability Between Replicates Pipetting Errors: Inaccurate or inconsistent dispensing of small volumes.Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents to be added to all wells.
Incomplete Mixing: Reagents not uniformly distributed in the assay well.Gently mix the contents of the wells after adding each reagent, avoiding bubbles.
Sample Heterogeneity: Uneven distribution of analytes in the sample.Ensure proper homogenization and vortexing of samples before aliquoting.
Non-linear Standard Curve Incorrect Standard Dilutions: Errors in preparing the standard curve.Carefully prepare serial dilutions of the standard. Use a fresh stock solution.
Substrate Depletion or Enzyme Saturation: Standard concentrations are outside the linear range of the assay.Adjust the range of your standard curve to lower or higher concentrations.
Instrument Settings: Incorrect wavelength or gain settings on the plate reader.Ensure the plate reader is set to the correct excitation and emission wavelengths for the assay.
Unexpected Peaks in HPLC Analysis Sample Contamination: Introduction of contaminants during sample preparation.Use high-purity solvents and reagents. Filter samples before injection.
Column Degradation: The HPLC column may be old or compromised.Use a guard column and replace the analytical column when performance degrades.
Artifact Formation: The analyte may degrade or react in the mobile phase or on the column.Check the stability of this compound in your mobile phase. Adjust pH or solvent composition if necessary.

Interference from Related Compounds: Quantitative Data

The following table summarizes the substrate specificity of this compound synthetase from Arabidopsis thaliana (AAE3), demonstrating the low level of interference from structurally related compounds.

SubstrateStructureActivity (μmoles/min/mg protein)Relative Activity (%)
OxalateHOOC-COOH5.8100
MalonateHOOC-CH₂-COOH<0.1<1.7
SuccinateHOOC-(CH₂)₂-COOH<0.1<1.7
GlutarateHOOC-(CH₂)₃-COOH<0.1<1.7
MalateHOOC-CH(OH)-CH₂-COOH<0.1<1.7
GlycolateHOOC-CH₂OH<0.1<1.7
GlyoxylateHOOC-CHO<0.1<1.7
AcetateCH₃-COOH<0.1<1.7
LactateCH₃-CH(OH)-COOH<0.1<1.7
FormateHCOOH<0.1<1.7

Data adapted from Foster et al. (2012). Activities against related compounds were very low compared with that using oxalate as a substrate.

Experimental Protocols

Coupled Enzyme Assay for this compound Synthetase Activity

This method measures the formation of this compound by coupling the reaction to the oxidation of NADH.

Materials:

  • Tris-HCl buffer (100 mM, pH 7.5)

  • ATP (10 mM)

  • CoA (0.5 mM)

  • MgCl₂ (5 mM)

  • Phosphoenolpyruvate (3 mM)

  • NADH (1 mM)

  • Pyruvate kinase/Lactate dehydrogenase (PK/LDH) enzyme mix

  • Purified this compound Synthetase or sample containing the enzyme

  • Oxalate standard solution

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl, ATP, CoA, MgCl₂, phosphoenolpyruvate, NADH, and PK/LDH enzyme mix.

  • Add 2.5 µg of the purified enzyme or your sample to each well of a 96-well plate.

  • Initiate the reaction by adding varying concentrations of oxalate.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the rate of reaction from the linear portion of the absorbance curve.

HPLC Method for this compound Quantification

This method allows for the direct measurement of this compound.

Materials:

  • Perchloric acid (PCA)

  • HPLC system with a C18 column

  • Mobile phase A: Phosphate buffer, pH adjusted

  • Mobile phase B: Acetonitrile

  • This compound standard

Procedure:

  • Sample Extraction: Homogenize tissue or cell samples in ice-cold perchloric acid to precipitate proteins and extract small molecules.

  • Neutralization: Centrifuge the homogenate and neutralize the supernatant with a potassium carbonate solution.

  • HPLC Analysis:

    • Inject the neutralized sample onto a C18 HPLC column.

    • Elute with a gradient of mobile phase A and B.

    • Detect this compound by UV absorbance, typically around 260 nm.

  • Quantification: Compare the peak area of this compound in the sample to a standard curve generated with known concentrations of an this compound standard.

Signaling Pathways and Workflows

Oxalate Degradation Pathway in Plants

This pathway illustrates the CoA-dependent degradation of oxalate in plants like Arabidopsis.

Plant Oxalate Degradation Pathway Oxalate Oxalate Oxalyl_CoA Oxalyl_CoA Oxalate->Oxalyl_CoA this compound Synthetase (AAE3) + ATP, + CoA - AMP, - PPi Formyl_CoA Formyl_CoA Oxalyl_CoA->Formyl_CoA this compound Decarboxylase - CO2 Formate Formate Formyl_CoA->Formate Formyl-CoA Hydrolase + H2O - CoA CO2 CO2 Formate->CO2 Formate Dehydrogenase + NAD+ - NADH

Caption: CoA-dependent oxalate degradation pathway in plants.

Oxalate Degradation Pathway in Bacteria

This pathway shows the two-step degradation of oxalate in bacteria like Oxalobacter formigenes.

Bacterial Oxalate Degradation Pathway cluster_membrane Cell Membrane Oxalate_in Oxalate (extracellular) Oxalate_out Oxalate (intracellular) Oxalate_in->Oxalate_out Oxalate:Formate Antiporter Oxalyl_CoA Oxalyl_CoA Oxalate_out->Oxalyl_CoA Formyl-CoA Transferase Formyl_CoA_2 Formyl-CoA Oxalyl_CoA->Formyl_CoA_2 this compound Decarboxylase - CO2 Formate_in Formate (intracellular) Oxalyl_CoA->Formate_in Formyl-CoA Transferase Formyl_CoA_1 Formyl-CoA Formyl_CoA_1->Oxalate_out Formate_out Formate (extracellular) Formate_in->Formate_out Oxalate:Formate Antiporter CO2 CO2

Caption: Oxalate degradation pathway in Oxalobacter formigenes.

General Troubleshooting Workflow for this compound Assays

This workflow provides a logical approach to diagnosing and resolving common issues in this compound assays.

Troubleshooting_Workflow Start Assay Problem (e.g., No signal, High background) Check_Reagents Check Reagents - Freshly prepare? - Stored correctly? Start->Check_Reagents Reagent_OK Reagents OK Check_Reagents->Reagent_OK Yes Fix_Reagents Remake Reagents Check_Reagents->Fix_Reagents No Check_Controls Review Controls - Positive control working? - Negative control flat? Controls_OK Controls OK Check_Controls->Controls_OK Yes Fix_Controls Troubleshoot Controls Check_Controls->Fix_Controls No Check_Sample Evaluate Sample - Potential interferents? - Correct preparation? Sample_OK Sample OK Check_Sample->Sample_OK Yes Fix_Sample Optimize Sample Prep (e.g., dilute, clean-up) Check_Sample->Fix_Sample No Check_Instrument Verify Instrument Settings - Wavelengths correct? - Calibrated? Instrument_OK Instrument OK Check_Instrument->Instrument_OK Yes Fix_Instrument Correct Instrument Settings Check_Instrument->Fix_Instrument No Reagent_OK->Check_Controls Controls_OK->Check_Sample Sample_OK->Check_Instrument Resolved Problem Resolved Instrument_OK->Resolved Fix_Reagents->Check_Reagents Fix_Controls->Check_Controls Fix_Sample->Check_Sample Fix_Instrument->Check_Instrument

Caption: A logical workflow for troubleshooting this compound assays.

References

improving the sensitivity of oxalyl-CoA detection methods

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for oxalyl-CoA detection methodologies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the sensitive detection of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for detecting this compound?

A1: The two main approaches for the quantification of this compound are enzymatic assays and liquid chromatography-mass spectrometry (LC-MS/MS). Enzymatic assays are often coupled to colorimetric or fluorometric readouts, providing a cost-effective and high-throughput option. LC-MS/MS offers higher sensitivity and specificity, allowing for the direct measurement of this compound and other acyl-CoA species.[1][2][3]

Q2: My this compound samples seem unstable. How can I improve their stability?

A2: this compound, like many acyl-CoAs, is susceptible to degradation. To enhance stability, it is crucial to handle samples on ice and to use fresh or properly stored samples. Avoid repeated freeze-thaw cycles. For LC-MS/MS analysis, sample preparation often involves protein precipitation with agents like trichloroacetic acid (TCA) followed by solid-phase extraction (SPE) to remove interfering substances and improve stability.[1][4]

Q3: I am observing high background noise in my fluorometric enzymatic assay. What could be the cause?

A3: High background in fluorometric assays can stem from several sources. Ensure that you are using a suitable microplate (black plates with clear bottoms are recommended for fluorescence). Improperly thawed or mixed reagents can also contribute to background noise. Additionally, some biological samples may contain endogenous fluorescent compounds. In such cases, running a sample blank (without the enzyme mix) is essential for background subtraction.

Q4: Can I use a commercially available oxaloacetate assay kit to measure this compound?

A4: While not directly, the principle of some oxaloacetate assay kits can be adapted. These kits often involve a coupled enzymatic reaction that produces a detectable signal. To measure this compound, you would need to first convert it to a substrate that can be measured by the kit's enzymes, for example, by using this compound decarboxylase to produce formyl-CoA, which can then be further metabolized in a reaction that can be quantified. However, this would require significant optimization and validation. A more direct approach is to use an assay specifically designed for this compound or a universal method like LC-MS/MS.

Troubleshooting Guides

Enzymatic Assays
Problem Possible Cause Solution
No or low signal Inactive enzyme(s)Ensure enzymes have been stored correctly at -20°C or below and have not undergone multiple freeze-thaw cycles. Use fresh enzyme preparations.
Incorrect buffer pH or temperatureThe assay buffer must be at the optimal pH and room temperature for the enzymes to function correctly.
Omission of a necessary cofactor (e.g., ATP, Mg2+)Double-check the protocol to ensure all required cofactors for the enzymatic reactions are present in the reaction mixture.
Inhibitors in the sampleSamples may contain endogenous inhibitors. Try diluting the sample or using a sample preparation method that removes potential inhibitors.
High signal in blank wells Contamination of reagentsUse fresh, nuclease-free water and sterile pipette tips. Prepare fresh reagent stocks if contamination is suspected.
Spontaneous degradation of substratePrepare substrate solutions fresh before each experiment. Store stock solutions at the recommended temperature.
Inconsistent results between replicates Pipetting errorsUse calibrated pipettes and ensure thorough mixing of all solutions. Prepare a master mix for reagents to be added to multiple wells.
Temperature variation across the plateIncubate the plate in a temperature-controlled environment to ensure uniform reaction rates in all wells.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Problem Possible Cause Solution
Poor peak shape (tailing, broadening) Suboptimal chromatographic conditionsThe polarity of acyl-CoAs can vary significantly, making chromatography challenging. Optimization of the mobile phase composition, gradient, and column chemistry is crucial. Using a C18 reversed-phase column with a suitable ion-pairing reagent or at a high pH (e.g., with ammonium hydroxide) can improve peak shape.
Matrix effectsBiological matrices can interfere with ionization, leading to ion suppression or enhancement. Implement a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering components. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects.
Low sensitivity/poor detection limits Inefficient ionizationAcyl-CoAs are often detected more efficiently in positive ion mode using electrospray ionization (ESI). Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) for the specific analyte.
In-source fragmentationDephospho-CoA can sometimes be formed in the ESI source from acyl-CoAs. Adjusting source conditions may help minimize this.
Carryover of analytes between injections Adsorption of long-chain acyl-CoAs to the column or systemThis is a common issue, especially with more hydrophobic acyl-CoAs. Incorporate a thorough wash step with a strong organic solvent in the LC gradient to clean the column between injections.

Experimental Protocols

Protocol 1: Enzymatic Assay for this compound Synthetase Activity

This protocol is adapted from methodologies used for assaying this compound synthetase (OCS) activity, which catalyzes the formation of this compound from oxalate and CoA. The activity is measured by coupling the reaction to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

  • Purified this compound synthetase

  • Tris-HCl buffer (0.1 M, pH 8.0)

  • ATP

  • MgCl2

  • Coenzyme A (CoA)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Oxalate solution

  • Microplate reader capable of reading absorbance at 340 nm

  • 96-well clear flat-bottom microplates

Procedure:

  • Prepare the Reaction Master Mix: For each reaction, prepare a master mix containing:

    • 0.1 M Tris-HCl (pH 8.0)

    • 5 mM ATP

    • 10 mM MgCl2

    • 0.5 mM CoA

    • 1 mM PEP

    • 0.4 mM NADH

    • 10 units each of PK and LDH

  • Add Enzyme and Substrate:

    • To each well of a 96-well plate, add a specific amount of purified this compound synthetase (e.g., 3 µg).

    • Add the sample containing an unknown amount of oxalate or a known concentration for a standard curve.

  • Initiate the Reaction: Add the Reaction Master Mix to each well to a final volume of, for example, 1 mL.

  • Measure Absorbance: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the this compound synthetase activity.

Protocol 2: LC-MS/MS for this compound Quantification

This protocol provides a general workflow for the quantification of this compound using LC-MS/MS, based on established methods for short-chain acyl-CoAs.

1. Sample Preparation:

  • Homogenization: Homogenize tissue or cell samples in a cold extraction solution (e.g., 2.5% sulfosalicylic acid).

  • Protein Precipitation: Precipitate proteins by adding a deproteinizing agent like 10% (w/v) trichloroacetic acid (TCA).

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE column (e.g., a mixed-mode or reversed-phase sorbent).

    • Load the supernatant from the previous step onto the column.

    • Wash the column to remove salts and other interferences.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol with a small amount of ammonium hydroxide).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid or a buffer like ammonium acetate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Develop a gradient to separate this compound from other acyl-CoAs and matrix components.

  • Mass Spectrometry:

    • Ionization: Use positive ion electrospray ionization (ESI).

    • Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions:

      • Quantifier: Monitor the transition from the protonated molecular ion of this compound [M+H]+ to a specific fragment ion (e.g., [M - 507 + H]+).

      • Qualifier: Monitor a second transition to confirm the identity of the analyte.

Data Presentation

Table 1: Comparison of this compound Detection Methods

Parameter Enzymatic Assay (Colorimetric/Fluorometric) LC-MS/MS
Principle Coupled enzymatic reactions leading to a change in absorbance or fluorescence.Separation by liquid chromatography followed by mass-based detection and fragmentation.
Sensitivity Generally in the micromolar (µM) range.High sensitivity, often in the nanomolar (nM) to picomolar (pM) range.
Specificity Can be prone to interference from other compounds in the sample that affect the enzymes or the detection chemistry.Highly specific due to the combination of chromatographic retention time and mass-to-charge ratio of the parent and fragment ions.
Throughput High-throughput, suitable for screening large numbers of samples in a 96-well plate format.Lower throughput, as samples are analyzed sequentially.
Cost Relatively low cost per sample.Higher initial instrument cost and cost per sample due to reagents and maintenance.

Visualizations

Oxalate Degradation Pathway

This diagram illustrates the enzymatic pathway for the degradation of oxalate, where this compound is a key intermediate.

Oxalate_Degradation Oxalate Oxalate OxalylCoA This compound Oxalate->OxalylCoA this compound Synthetase (OCS) + CoA, + ATP FormylCoA Formyl-CoA OxalylCoA->FormylCoA this compound Decarboxylase (OXC) Formate Formate FormylCoA->Formate Formyl-CoA Hydrolase CO2_1 CO2 FormylCoA->CO2_1 CO2_2 CO2 Formate->CO2_2 Formate Dehydrogenase

Caption: Enzymatic pathway of oxalate degradation.

Experimental Workflow for LC-MS/MS Detection

This diagram outlines the major steps involved in the quantification of this compound using LC-MS/MS.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Homogenization Protein_Precipitation Protein_Precipitation Homogenization->Protein_Precipitation SPE SPE Protein_Precipitation->SPE Drying_Reconstitution Drying_Reconstitution SPE->Drying_Reconstitution LC_Separation LC_Separation Drying_Reconstitution->LC_Separation MS_Detection MS_Detection LC_Separation->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis

Caption: Workflow for this compound analysis by LC-MS/MS.

Troubleshooting Logic for Low Enzymatic Assay Signal

This diagram provides a logical flow for troubleshooting low signal issues in an enzymatic assay for this compound.

Troubleshooting_Logic Start Low or No Signal Check_Reagents Are reagents properly stored and prepared? Start->Check_Reagents Check_Protocol Was the protocol followed correctly? Check_Reagents->Check_Protocol Yes Solution_Reagents Use fresh reagents. Avoid freeze-thaw cycles. Check_Reagents->Solution_Reagents No Check_Instrument Is the plate reader set up correctly? Check_Protocol->Check_Instrument Yes Solution_Protocol Review protocol for errors in volumes or incubation times. Check_Protocol->Solution_Protocol No Check_Sample Could there be inhibitors in the sample? Check_Instrument->Check_Sample Yes Solution_Instrument Verify wavelength and other instrument settings. Check_Instrument->Solution_Instrument No Solution_Sample Dilute sample or perform sample cleanup. Check_Sample->Solution_Sample Yes

Caption: Troubleshooting low signal in enzymatic assays.

References

Technical Support Center: Strategies to Increase the Efficiency of the Oxalyl-CoA Pathway In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the oxalyl-CoA pathway in their in vivo experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental process of studying and engineering the this compound pathway.

Issue 1: Low or No Expression of Recombinant this compound Pathway Enzymes in E. coli

Symptoms:

  • Faint or no visible band of the expected molecular weight on SDS-PAGE after induction.

  • Low total protein yield after purification.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Codon Usage Mismatch The codon usage of the gene from the source organism may not be optimal for E. coli. Synthesize the gene with codons optimized for E. coli expression.
Toxicity of the Protein The expressed protein may be toxic to E. coli. Try lowering the induction temperature (e.g., 16-25°C) and using a lower concentration of the inducer (e.g., IPTG). Consider using a weaker promoter or a different expression vector.[1]
Inclusion Body Formation The protein may be misfolding and aggregating into inclusion bodies. After cell lysis, analyze the insoluble pellet by SDS-PAGE. If the protein is in inclusion bodies, try optimizing expression conditions (lower temperature, different media) or refolding the protein from inclusion bodies.
Inefficient Promoter The promoter driving the expression of your gene of interest might not be strong enough. Consider switching to a vector with a stronger promoter, such as the T7 promoter in pET vectors.[1]
Suboptimal Culture Medium The culture medium may be limiting for protein expression. Experiment with richer media like Terrific Broth (TB) which has been shown to increase the expression of enzymes like this compound decarboxylase.[1]

Experimental Workflow for Optimizing Protein Expression:

G start Low Protein Expression codon_opt Codon Optimize Gene start->codon_opt change_vector Change Expression Vector/Promoter start->change_vector lower_temp Lower Induction Temperature start->lower_temp optimize_media Optimize Culture Medium start->optimize_media end Successful Expression codon_opt->end change_vector->end inclusion_bodies inclusion_bodies lower_temp->inclusion_bodies Check Inclusion Bodies optimize_media->end refold Refold from Inclusion Bodies refold->end inclusion_bodies->refold

Caption: Troubleshooting workflow for low recombinant protein expression.

Issue 2: Low Specific Activity of Purified this compound Pathway Enzymes

Symptoms:

  • The purified enzyme shows lower than expected activity in your assay.

  • Inconsistent results between different batches of purified protein.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Buffer Conditions The pH, ionic strength, or cofactors in your assay buffer may not be optimal. For instance, formyl-CoA transferase has an optimal pH between 6.5 and 7.5.[2] Ensure the presence of necessary cofactors like thiamine pyrophosphate (TPP) and Mg2+ for this compound decarboxylase.[3]
Substrate Instability or Impurity This compound and formyl-CoA can be unstable. Prepare substrates fresh or store them properly. Verify the purity of your substrates using methods like HPLC.
Enzyme Instability The purified enzyme may be unstable. Store the enzyme in an appropriate buffer containing stabilizing agents like glycerol and at the recommended temperature (-70°C for long-term storage).
Substrate Inhibition Some enzymes in this pathway, like certain variants of formyl-CoA transferase, can be inhibited by high concentrations of their substrates. Perform a substrate titration experiment to determine the optimal substrate concentration.
Improper Protein Folding Even if the protein is soluble, it may not be correctly folded. Consider co-expressing with chaperones or using a different expression system (e.g., yeast, insect cells).

Signaling Pathway of Oxalate Degradation in Oxalobacter formigenes

G Oxalate Oxalate FRC Formyl-CoA Transferase (FRC) Oxalate->FRC Substrate Formyl_CoA Formyl_CoA Formyl_CoA->FRC CoA Donor Oxalyl_CoA Oxalyl_CoA OXC This compound Decarboxylase (OXC) Oxalyl_CoA->OXC Substrate Formate Formate CO2 CO2 FRC->Oxalyl_CoA Product FRC->Formate By-product OXC->Formyl_CoA Product (recycled) OXC->CO2 Product

Caption: The two-step oxalate degradation pathway in O. formigenes.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes in the this compound pathway for oxalate degradation?

A1: The core pathway for oxalate degradation in organisms like Oxalobacter formigenes involves two key enzymes:

  • Formyl-CoA transferase (FRC): This enzyme catalyzes the transfer of a CoA moiety from formyl-CoA to oxalate, producing this compound and formate.

  • This compound decarboxylase (OXC): This enzyme decarboxylates this compound to formyl-CoA and carbon dioxide.

In some organisms, particularly plants, the pathway is initiated by This compound synthetase (OCS) , which activates oxalate to this compound in an ATP-dependent manner.

Q2: How can I measure the in vivo flux through the this compound pathway?

A2: In vivo metabolic flux can be determined using isotopic labeling studies. A common method involves feeding the cells with a labeled substrate, such as 13C-labeled oxalate, and then measuring the incorporation of the label into downstream metabolites over time using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). This allows for the quantification of the rate of conversion of substrates to products within the intact cell.

Q3: What are some metabolic engineering strategies to enhance the this compound pathway in a host organism?

A3: To increase the efficiency of the this compound pathway for applications like bioremediation or the production of C1-derived compounds, several metabolic engineering strategies can be employed:

  • Overexpression of key enzymes: Increasing the cellular concentration of rate-limiting enzymes such as formyl-CoA transferase and this compound decarboxylase can boost the overall pathway flux.

  • Redirecting carbon flux: Modifying central carbon metabolism to increase the availability of precursors like acetyl-CoA (which can be a precursor for formyl-CoA in some engineered pathways) can enhance the production of this compound pathway-derived products.

  • Enzyme engineering: The catalytic efficiency and substrate specificity of pathway enzymes can be improved through protein engineering techniques like directed evolution.

Logical Relationship for Enhancing Pathway Efficiency:

G goal Increase In Vivo This compound Pathway Efficiency overexpression Overexpress Key Enzymes (FRC, OXC, OCS) goal->overexpression flux_redirection Redirect Carbon Flux (e.g., increase Acetyl-CoA) goal->flux_redirection enzyme_engineering Engineer Enzymes for Higher Activity/Specificity goal->enzyme_engineering

Caption: Strategies for metabolic engineering of the this compound pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for enzymes of the this compound pathway.

Table 1: Kinetic Parameters of Formyl-CoA Transferase (FRC)

OrganismSubstrateKmVmaxReference
Oxalobacter formigenesFormyl-CoA11.1 µM6.49 µmol/min/mg
Oxalobacter formigenesOxalate5.25 mM6.49 µmol/min/mg
Acetobacter acetiFormyl-CoA--
Acetobacter acetiOxalate--

Table 2: Kinetic Parameters of this compound Decarboxylase (OXC)

OrganismSubstrateKmVmax/kcatReference
Oxalobacter formigenesThis compound0.24 mM0.25 µmol/min
Oxalobacter formigenesThiamine PPi1.1 µM0.14 µmol/min
Methylobacterium extorquensThis compound-98 ± 3 s-1 (kcat)

Table 3: Kinetic Parameters of this compound Synthetase (OCS/AAE3)

OrganismSubstrateKmVmaxReference
Arabidopsis thalianaOxalate149.0 ± 12.7 µM11.4 ± 1.0 µmol/min/mg
Medicago truncatulaOxalate81 ± 9 µM19 ± 0.9 µmol/min/mg
Lathyrus sativusOxalate71.5 ± 13.3 µM8.2 ± 0.8 µmol/min/mg
Vigna umbellataOxalate121 ± 8.2 µM7.7 ± 0.88 µmol/min/mg

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant this compound Pathway Enzymes from E. coli

1. Gene Cloning and Expression Vector Construction:

  • Synthesize the gene of interest (e.g., frc, oxc, or aae3) with codon optimization for E. coli.
  • Clone the synthesized gene into a suitable expression vector, such as pET-28a(+) for N-terminal His-tagging.

2. Protein Expression:

  • Transform the expression vector into an appropriate E. coli expression strain (e.g., BL21(DE3)).
  • Grow the transformed cells in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.
  • Induce protein expression with an appropriate concentration of IPTG (e.g., 0.1-1 mM) and continue to grow the culture at a lower temperature (e.g., 16-32°C) for several hours or overnight.

3. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme and a nuclease.
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation.
  • Purify the His-tagged protein from the supernatant using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
  • Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
  • Elute the protein with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
  • Remove the salt from the purified protein sample using a desalting column.
  • Assess the purity and concentration of the protein using SDS-PAGE and a protein concentration assay (e.g., Bradford assay).

Protocol 2: In Vitro Enzyme Activity Assay for this compound Synthetase (Coupled-Enzyme Assay)

This assay measures the ATP-dependent formation of this compound from oxalate and CoA. The production of AMP is coupled to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

Reaction Mixture (final volume 800 µL):

  • 0.1 M Tris-HCl, pH 8.0

  • 2 mM DTT

  • 5 mM ATP

  • 10 mM MgCl2

  • 0.5 mM CoA

  • 0.4 mM NADH

  • 1 mM phosphoenolpyruvate

  • 10 units each of myokinase, pyruvate kinase, and lactate dehydrogenase

  • Substrate (e.g., 300 µM oxalate)

  • Purified this compound synthetase (e.g., 5 µg)

Procedure:

  • Prepare the reaction mixture without the enzyme and substrate.

  • Add the purified enzyme to the reaction mixture and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding the substrate (oxalate).

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADH oxidation (ε = 6220 M-1cm-1).

Protocol 3: In Vivo Metabolic Flux Analysis using 13C-Labeling

1. Cell Culture and Labeling:

  • Grow the cells in a minimal medium with a defined carbon source to the exponential phase.
  • Harvest the cells and resuspend them in fresh medium containing 13C-labeled oxalate (e.g., [U-13C]oxalate) as the sole carbon source.

2. Metabolite Extraction:

  • At various time points after the addition of the labeled substrate, rapidly quench the metabolism (e.g., by adding cold methanol).
  • Extract the intracellular metabolites using a suitable solvent system (e.g., acetonitrile/methanol/water).

3. LC-MS/MS Analysis:

  • Analyze the extracted metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the different isotopologues of the pathway intermediates (e.g., this compound, formyl-CoA).

4. Data Analysis:

  • Determine the mass isotopomer distributions of the target metabolites.
  • Use metabolic flux analysis software to calculate the flux rates through the this compound pathway based on the incorporation of the 13C label over time.

References

Technical Support Center: Navigating the Challenges of Formyl-CoA Instability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with formyl-CoA. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of formyl-CoA in experimental settings.

FAQs: Understanding and Mitigating Formyl-CoA Instability

Q1: Why is formyl-CoA unstable in my reactions?

A1: Formyl-CoA is a high-energy thioester that is susceptible to hydrolysis, breaking down into coenzyme A (CoA-SH) and formate. This reaction is particularly favorable in aqueous solutions and its rate is influenced by pH and temperature. The intrinsic instability of formyl-CoA is a known challenge in biochemical assays.[1][2]

Q2: What is the expected half-life of formyl-CoA in an aqueous buffer?

A2: The half-life of formyl-CoA is relatively short in aqueous solutions. For instance, in quenched reaction mixtures, a half-life of approximately 2 hours has been observed.[3] However, this can vary significantly depending on the specific buffer conditions, pH, and temperature of your experiment.

Q3: How does pH affect the stability of formyl-CoA?

A3: Thioester bonds, like the one in formyl-CoA, are generally more stable under acidic conditions. As the pH increases towards neutral and alkaline levels, the rate of hydrolysis significantly increases. For optimal stability, it is recommended to handle and store formyl-CoA solutions at a slightly acidic pH.

Q4: Can I store prepared formyl-CoA solutions? If so, under what conditions?

A4: Yes, but careful storage is crucial. For short-term storage (hours), keep the formyl-CoA solution on ice (0-4°C). For long-term storage, it is advisable to flash-freeze aliquots in liquid nitrogen and store them at -80°C.[4] Avoid repeated freeze-thaw cycles. The storage buffer should ideally be at a slightly acidic pH (around 5.0-6.0).

Q5: What are the primary degradation products of formyl-CoA, and can they interfere with my assay?

A5: The primary degradation products of formyl-CoA are formate and Coenzyme A (CoA-SH).[5] These products can indeed interfere with certain assays. For example, in NADH-coupled enzymatic assays, formate can be utilized by contaminating formate dehydrogenases, leading to a false signal. Free CoA-SH can also inhibit some enzymes.

Troubleshooting Guide for Experiments Involving Formyl-CoA

This guide addresses common issues encountered during experiments with formyl-CoA, categorized by the observed problem.

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Degradation of Formyl-CoA Stock: The formyl-CoA solution may have degraded due to improper storage or handling.1. Prepare fresh formyl-CoA solution before each experiment. 2. Verify the concentration and purity of your formyl-CoA stock using HPLC. 3. Store aliquots at -80°C and avoid multiple freeze-thaw cycles.
Degradation During Reaction: The experimental conditions (e.g., high pH, elevated temperature) are accelerating formyl-CoA hydrolysis.1. If your enzyme is active at a lower pH, consider running the reaction in a slightly acidic buffer (pH 6.0-6.5). 2. Perform reactions at the lowest feasible temperature that maintains enzyme activity. 3. Minimize the pre-incubation time of formyl-CoA in the reaction mixture before starting the reaction.
High Background Signal Contaminating Enzyme Activity: Your enzyme preparation or other reagents may be contaminated with enzymes that react with the degradation products of formyl-CoA (e.g., formate dehydrogenase in an NADH-coupled assay).1. Run a control reaction without your primary enzyme to check for background activity with formyl-CoA. 2. If background is observed, also run a control with formate instead of formyl-CoA to identify the source of the interfering activity. 3. Purify your enzyme of interest to remove contaminating activities.
Inconsistent or Irreproducible Results Variable Formyl-CoA Concentration: The actual concentration of active formyl-CoA is varying between experiments due to different rates of degradation.1. Always prepare fresh formyl-CoA from a reliable stock immediately before setting up your reactions. 2. Standardize your experimental timeline to ensure that the time formyl-CoA spends in the reaction buffer before measurement is consistent. 3. Consider quantifying the formyl-CoA concentration via HPLC immediately before use in critical experiments.
Oxidation of CoA-SH: The free thiol group on Coenzyme A can be prone to oxidation, which can affect enzyme kinetics.1. While reducing agents can help, they may also affect formyl-CoA stability (see below). Use with caution and validate their compatibility.

Data on Formyl-CoA Stability

Condition Effect on Stability Recommendation Reference
pH More stable at acidic pH; hydrolysis rate increases significantly at neutral and alkaline pH.Maintain solutions at a slightly acidic pH (e.g., 5.0-6.0) when possible.
Temperature Stability decreases with increasing temperature.Keep formyl-CoA solutions on ice and perform reactions at the lowest permissible temperature.
Storage Prone to degradation in aqueous solution at 4°C or room temperature.For long-term storage, flash-freeze aliquots at -80°C.
Half-life Approximately 2 hours in quenched aqueous reaction mixtures.Prepare fresh and use promptly.

Experimental Protocols

Protocol 1: Preparation and Handling of Formyl-CoA for Immediate Use

This protocol outlines the steps for preparing a fresh formyl-CoA solution to maximize its stability for subsequent enzymatic reactions.

  • Reagent Preparation:

    • Allow solid formyl-CoA (stored at -20°C or -80°C) to equilibrate to room temperature before opening the vial to prevent condensation.

    • Prepare a slightly acidic buffer (e.g., 50 mM potassium phosphate, pH 6.0). Degas the buffer to remove dissolved oxygen.

  • Dissolution:

    • Weigh the required amount of formyl-CoA and dissolve it in the pre-chilled, degassed buffer to the desired stock concentration (e.g., 10 mM).

    • Perform this step on ice.

  • Quantification (Optional but Recommended):

    • Immediately determine the precise concentration of the formyl-CoA stock solution using a UV-Vis spectrophotometer (measuring absorbance at 260 nm, using the extinction coefficient for CoA) or by HPLC.

  • Use in Reactions:

    • Keep the stock solution on ice at all times.

    • Add the formyl-CoA to the reaction mixture as the final step to minimize its time in the reaction buffer before the start of the experiment.

Protocol 2: Monitoring Formyl-CoA Degradation by HPLC

This protocol provides a method to assess the stability of formyl-CoA under your specific experimental conditions.

  • Sample Preparation:

    • Prepare a solution of formyl-CoA in the buffer system you intend to use for your enzymatic assay.

    • Incubate the solution at the desired temperature (e.g., 25°C or 37°C).

  • Time-Course Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the solution.

    • Immediately quench the degradation by adding an acid (e.g., a final concentration of 1% trifluoroacetic acid) or by flash-freezing in liquid nitrogen.

  • HPLC Analysis:

    • Analyze the samples using a reverse-phase C18 column.

    • Use a mobile phase gradient, for example, starting with an aqueous buffer with an ion-pairing agent (like triethylammonium acetate) and transitioning to a higher concentration of an organic solvent (e.g., acetonitrile or methanol).

    • Monitor the elution of formyl-CoA and CoA-SH by UV detection at 260 nm.

  • Data Analysis:

    • Quantify the peak area of formyl-CoA at each time point.

    • Plot the natural logarithm of the formyl-CoA concentration versus time. The slope of this line will give you the pseudo-first-order rate constant for hydrolysis, from which the half-life can be calculated (t1/2 = 0.693 / k).

Visualizing Workflows and Pathways

Formyl_CoA_Degradation_Pathway Formyl_CoA Formyl-CoA CoA_SH CoA-SH Formyl_CoA->CoA_SH Hydrolysis Formate Formate H2O H₂O H2O->Formyl_CoA

Caption: Chemical degradation pathway of formyl-CoA via hydrolysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Prep_Buffer Prepare Acidic, Degassed Buffer Dissolve Dissolve Formyl-CoA on Ice Prep_Buffer->Dissolve Quantify Quantify (Optional) Dissolve->Quantify Setup_Reaction Set up Reaction Mix (minus Formyl-CoA) Quantify->Setup_Reaction Add_Formyl_CoA Add Formyl-CoA (Start Reaction) Setup_Reaction->Add_Formyl_CoA Incubate Incubate at Controlled Temperature Add_Formyl_CoA->Incubate Quench Quench Reaction Incubate->Quench Analyze Analyze by HPLC, LC-MS, or Coupled Assay Quench->Analyze

Caption: Recommended workflow for handling formyl-CoA in enzymatic assays.

References

Technical Support Center: Optimizing Buffer Conditions for Studying Oxalyl-CoA Binding Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxalyl-CoA binding proteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the specific challenges associated with this unique class of protein-ligand interactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when studying this compound binding proteins?

A1: The main challenges stem from the inherent instability of the this compound ligand. The thioester bond is susceptible to hydrolysis, which is influenced by pH and temperature.[1][2] This instability can lead to an underestimation of binding affinity and inaccurate thermodynamic parameters. Additionally, ensuring the stability and solubility of the target protein throughout the experiment is crucial for obtaining reliable data.

Q2: What is the optimal pH range for studying this compound binding?

A2: The optimal pH is a balance between protein stability and ligand stability. While many proteins are stable around physiological pH (7.4), thioester hydrolysis rates increase with pH.[1][3] For some this compound synthetases, an optimal pH of 8.0 has been reported for enzymatic activity.[4] It is recommended to perform initial screens across a pH range (e.g., 6.0 to 8.0) to find the best compromise for your specific protein-ligand system.

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, it is crucial to prepare this compound solutions fresh for each experiment. If possible, conduct experiments at lower temperatures. The rate of hydrolysis increases with temperature. Additionally, consider the buffer composition, as some components can accelerate hydrolysis. Running control experiments to assess the rate of this compound degradation in your chosen buffer is highly recommended.

Q4: What are some recommended buffer additives to improve protein stability without interfering with the assay?

A4: Common additives to enhance protein stability include glycerol (up to 20% v/v), osmolytes like sucrose or trehalose, and low concentrations of non-denaturing detergents. For proteins with exposed cysteine residues, reducing agents are often necessary. TCEP (tris(2-carboxyethyl)phosphine) is often a good choice as it is less reactive with thioesters compared to DTT. However, it's important to note that even TCEP can have some effect on thioester stability. Always perform control experiments to assess the impact of any additive on your specific system.

Troubleshooting Guides

Issue 1: Low or No Binding Signal in Isothermal Titration Calorimetry (ITC)

Possible Causes & Solutions

Possible CauseRecommended Solution
Degraded this compound Prepare fresh this compound solution immediately before each experiment. Consider enzymatic synthesis to ensure high purity and activity. Keep the solution on ice.
Protein Instability/Aggregation Optimize buffer conditions (pH, salt concentration). Screen for stabilizing additives like glycerol or arginine. Perform a thermal shift assay to identify optimal buffer conditions for protein stability.
Buffer Mismatch Ensure that the buffer in the syringe (containing this compound) is identical to the buffer in the cell (containing the protein). Dialyze the protein against the final experimental buffer.
Incorrect Concentrations Accurately determine the concentrations of both the protein and this compound. For initial experiments, a 10-fold molar excess of ligand in the syringe is a good starting point.
Weak Binding If the binding is weak (in the high µM to mM range), you may need to use higher concentrations of both protein and ligand, which can be challenging with unstable ligands.
Issue 2: Unstable Baseline or Poor Data Quality in Surface Plasmon Resonance (SPR)

Possible Causes & Solutions

Possible CauseRecommended Solution
Ligand (this compound) Instability Prepare fresh this compound immediately before injection. Minimize the time the ligand is in the system by using short injection times.
Non-specific Binding Add a non-denaturing detergent (e.g., 0.005% Tween 20) to the running buffer. Increase the salt concentration of the running buffer.
Protein Inactivation on Chip Ensure the immobilization strategy does not compromise the protein's binding site. Use a capture-based approach if direct amine coupling is problematic.
Baseline Drift Allow the system to equilibrate thoroughly with the running buffer. Degas all solutions to prevent air bubbles. A decreasing baseline may indicate loss of immobilized ligand, while an increasing baseline can suggest incomplete regeneration.
Issue 3: No or Unexpected Thermal Shift in Thermal Shift Assay (TSA)

Possible Causes & Solutions

Possible CauseRecommended Solution
This compound Degradation at High Temperatures The inherent instability of this compound at elevated temperatures used in TSA can be a significant issue. A lack of a shift may not mean no binding, but rather that the ligand degrades before it can stabilize the protein.
Weak Binding Affinity For weak interactions, the stabilization effect might be too small to detect a significant shift in the melting temperature (Tm).
Ligand-Induced Destabilization In some cases, ligand binding can lead to a decrease in protein stability, resulting in a negative shift in Tm.
Assay Conditions Optimize the protein and dye concentrations. Ensure the buffer conditions are compatible with both the protein and the fluorescent dye.

Experimental Protocols & Methodologies

Protocol 1: Isothermal Titration Calorimetry (ITC) for this compound Binding
  • Sample Preparation:

    • Dialyze the purified this compound binding protein overnight at 4°C against the chosen assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.0).

    • Prepare a fresh solution of this compound in the same dialysis buffer immediately before the experiment.

    • Accurately determine the concentrations of both protein and ligand.

  • ITC Experiment Setup:

    • Cell: Load the protein into the sample cell at a concentration of 10-50 µM.

    • Syringe: Load the this compound solution into the syringe at a concentration 10-15 times that of the protein.

    • Temperature: Set the experimental temperature (e.g., 25°C). Lower temperatures may help to slow ligand degradation.

  • Titration:

    • Perform an initial injection of 0.5-1 µL, followed by 18-20 injections of 2-3 µL each.

    • Set the spacing between injections to allow the signal to return to baseline (e.g., 150-180 seconds).

  • Control Experiments:

    • Perform a control titration by injecting this compound into the buffer-filled cell to determine the heat of dilution.

    • To assess ligand stability, incubate the this compound solution at the experimental temperature for the duration of the ITC experiment and then measure its concentration or perform a second ITC run to check for reduced binding.

  • Data Analysis:

    • Subtract the heat of dilution from the raw data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Protocol 2: Thermal Shift Assay (TSA) for Buffer Optimization
  • Reagent Preparation:

    • Prepare a stock solution of your this compound binding protein (e.g., 1 mg/mL).

    • Prepare a series of buffers with varying pH and salt concentrations.

    • Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) as per the manufacturer's instructions.

  • Assay Setup (96-well plate):

    • In each well, add the protein to a final concentration of 1-5 µM.

    • Add the fluorescent dye to its recommended final concentration.

    • Add the different buffer solutions to be tested.

    • If testing ligand binding, add this compound (prepared fresh) to a final concentration in molar excess (e.g., 10-fold). Include a no-ligand control.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a ramp rate of 0.5-1.0°C/min.

    • Monitor the fluorescence at the appropriate excitation and emission wavelengths for the dye.

  • Data Analysis:

    • Plot fluorescence as a function of temperature.

    • The melting temperature (Tm) is the temperature at the midpoint of the unfolding transition, which often corresponds to the peak of the first derivative of the melt curve.

    • A higher Tm indicates greater protein stability.

Signaling Pathways and Workflows

The degradation of oxalate in many organisms proceeds through a pathway involving this compound. The following diagram illustrates this key metabolic pathway.

Oxalate_Degradation_Pathway Oxalate Oxalate FRC Formyl-CoA Transferase (frc) Oxalate->FRC Formyl_CoA_in Formyl-CoA Formyl_CoA_in->FRC Oxalyl_CoA This compound OXC This compound Decarboxylase (oxc) Oxalyl_CoA->OXC Formyl_CoA_out Formyl-CoA FCH Formyl-CoA Hydrolase Formyl_CoA_out->FCH CO2 CO2 Formate Formate FRC->Oxalyl_CoA CoA Transfer FRC->Formate Formate Release OXC->Formyl_CoA_out Decarboxylation OXC->CO2 FCH->Formate

Caption: The Oxalate Degradation Pathway.

The workflow for troubleshooting binding assays with an unstable ligand like this compound requires careful planning and execution of control experiments.

Troubleshooting_Workflow Start Start: Unexpected Binding Results Check_Ligand Assess Ligand Stability (e.g., HPLC, NMR post-incubation) Start->Check_Ligand Ligand_OK Ligand is Stable Check_Ligand->Ligand_OK Yes Ligand_Degraded Ligand is Degraded Check_Ligand->Ligand_Degraded No Check_Protein Assess Protein Stability (e.g., TSA, DLS) Ligand_OK->Check_Protein Optimize_Ligand Optimize Ligand Handling: - Prepare fresh - Lower temperature - Adjust pH Ligand_Degraded->Optimize_Ligand Optimize_Ligand->Start Protein_OK Protein is Stable Check_Protein->Protein_OK Yes Protein_Aggregated Protein Aggregated/Unfolded Check_Protein->Protein_Aggregated No Check_Assay Review Assay Parameters: - Concentrations - Buffer components - Instrument settings Protein_OK->Check_Assay Optimize_Protein Optimize Buffer: - Screen pH, salt - Add stabilizers (glycerol, etc.) Protein_Aggregated->Optimize_Protein Optimize_Protein->Start Assay_OK Parameters Appropriate Check_Assay->Assay_OK Yes Assay_Issue Potential Issue in Setup Check_Assay->Assay_Issue No End Re-run Experiment Assay_OK->End Optimize_Assay Adjust Assay Parameters: - Titrate concentrations - Test different additives Assay_Issue->Optimize_Assay Optimize_Assay->Start

Caption: Troubleshooting Workflow for Unstable Ligand Binding Assays.

References

Technical Support Center: Enhancing Expression and Solubility of Recombinant Oxalyl-CoA Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in expressing and solubilizing recombinant oxalyl-CoA enzymes, such as this compound decarboxylase and this compound synthetase.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield of recombinant this compound enzymes in E. coli?

A1: Low yields can stem from several factors including, but not limited to:

  • Suboptimal Growth Conditions: Temperature, aeration, and culture medium composition significantly impact cell density and protein expression levels.[1][2][3]

  • Codon Bias: The codon usage of the this compound enzyme's gene may not be optimal for the E. coli translational machinery, leading to reduced translation efficiency.

  • Protein Toxicity: Overexpression of a foreign protein can sometimes be toxic to the host cells, leading to slower growth and reduced protein production.

  • Plasmid Instability: The expression plasmid may be lost during cell division, especially in the absence of consistent antibiotic selection.

  • Inefficient Induction: The concentration of the inducer (e.g., IPTG) and the timing of induction are critical for maximizing protein expression.[1]

Q2: My this compound enzyme is expressed, but it's insoluble and forms inclusion bodies. What should I do?

A2: Inclusion body formation is a common issue when overexpressing recombinant proteins in E. coli. Strategies to improve solubility include:

  • Lowering Expression Temperature: Reducing the temperature after induction (e.g., from 37°C to 16-25°C) slows down protein synthesis, allowing more time for proper folding.

  • Using Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag, such as Maltose-Binding Protein (MBP) or Glutathione S-Transferase (GST), to the N-terminus of your enzyme can significantly improve its solubility.

  • Co-expression with Molecular Chaperones: Co-expressing chaperone proteins like GroEL/GroES or DnaK/DnaJ can assist in the correct folding of your recombinant this compound enzyme.

  • Optimizing Buffer Conditions: The pH, ionic strength, and presence of additives in the lysis and purification buffers can greatly influence protein solubility.

  • Inclusion Body Solubilization and Refolding: If the above methods are unsuccessful, the inclusion bodies can be isolated, solubilized using strong denaturants (e.g., urea or guanidine hydrochloride), and then refolded into an active conformation.

Q3: How do I choose the right E. coli strain for expressing my this compound enzyme?

A3: The choice of E. coli strain can have a significant impact on protein expression.

  • BL21(DE3): This is a commonly used strain for T7 promoter-based expression systems (like the pET series of vectors). It is deficient in the Lon and OmpT proteases, which helps to minimize proteolytic degradation of the recombinant protein.

  • Rosetta™(DE3): This strain is derived from BL21(DE3) and contains a plasmid that supplies tRNAs for codons that are rare in E. coli but may be present in your this compound enzyme gene. This can help to overcome issues related to codon bias.

  • ArcticExpress™(DE3): These strains are engineered to express chaperonins from a psychrophilic bacterium and are particularly useful for improving protein folding and solubility at low temperatures.

Troubleshooting Guides

Problem 1: Low or No Expression of Recombinant this compound Enzyme
Possible Cause Recommended Solution
Incorrect plasmid construct Verify the integrity of your expression vector by restriction digestion and DNA sequencing to ensure the this compound enzyme gene is in the correct open reading frame and orientation.
Suboptimal codon usage Analyze the codon usage of your gene. If it contains a high percentage of codons that are rare in E. coli, consider re-synthesizing the gene with optimized codons. Alternatively, use an E. coli strain that supplies rare tRNAs, such as Rosetta™(DE3).
Inefficient transcription/translation Ensure you are using a strong promoter (e.g., T7) and an optimal ribosome binding site. Confirm that the inducer (e.g., IPTG) is fresh and used at an appropriate concentration.
Protein degradation Use a protease-deficient E. coli strain like BL21(DE3). Add protease inhibitors to your lysis buffer.
Protein toxicity Try a lower inducer concentration, a shorter induction time, or a lower expression temperature. You can also switch to an expression vector with tighter control over basal expression.
Problem 2: Recombinant this compound Enzyme is in Inclusion Bodies
Possible Cause Recommended Solution
High expression rate leading to misfolding Lower the induction temperature to 16-25°C. Reduce the inducer concentration (e.g., 0.1-0.5 mM IPTG).
Improper protein folding Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in proper folding.
Hydrophobic interactions and aggregation Fuse a solubility-enhancing tag (e.g., MBP, GST, SUMO) to your protein. Optimize the lysis buffer with additives like non-detergent sulfobetaines, L-arginine, or glycerol to prevent aggregation.
Incorrect disulfide bond formation (if applicable) Express the protein in the periplasm or use an E. coli strain with a more oxidizing cytoplasm (e.g., Origami™).
Suboptimal buffer conditions Screen different buffer pH values and ionic strengths during lysis and purification to find conditions that favor solubility.

Data Presentation

Table 1: Optimization of Recombinant this compound Decarboxylase Expression in E. coli BL21(DE3)

Growth Temperature (°C)Culture MediumIPTG Concentration (mM)Final Cell Density (g DCW/L)This compound Decarboxylase Expression (% of total protein)
28LB0.11.1019
28TB0.51.7920
32LB0.51.3325
32TB12.4636
37LB11.5222
37TB0.11.9828

Data synthesized from Kahaki et al., 2022. DCW = Dry Cell Weight. LB = Luria-Bertani Broth. TB = Terrific Broth.

Table 2: Comparison of Common Solubility-Enhancing Fusion Tags

Fusion TagSize (kDa)Solubilizing MechanismPurification Method
His-tag (6xHis) ~0.8Small size, minimal interferenceImmobilized Metal Affinity Chromatography (IMAC)
GST (Glutathione S-Transferase) ~26Acts as a highly soluble protein chaperoneGlutathione Affinity Chromatography
MBP (Maltose-Binding Protein) ~42Acts as a highly soluble protein chaperoneAmylose Affinity Chromatography
SUMO (Small Ubiquitin-like Modifier) ~12Enhances solubility and can be cleaved with a specific protease to yield a native N-terminusIMAC (if His-tagged) or specific affinity chromatography

Experimental Protocols

Codon Optimization Protocol
  • Obtain the amino acid sequence of your this compound enzyme.

  • Use a codon optimization software tool. Many online tools and commercial services are available.

  • Select Escherichia coli K12 as the target expression host.

  • The software will generate a new DNA sequence with codons optimized for high expression in E. coli. This process will also typically remove rare codons and adjust the GC content.

  • Synthesize the optimized gene and clone it into your desired expression vector.

Protein Expression and Solubility Screening
  • Transformation: Transform your expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)). Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 50 mL of fresh LB medium with the overnight culture to an OD600 of 0.05-0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to the desired induction temperature (e.g., 18°C, 25°C, or 37°C). Add IPTG to a final concentration of 0.1-1.0 mM.

  • Incubation: Incubate with shaking for 4-16 hours, depending on the temperature.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in 2 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Incubate on ice for 30 minutes, then sonicate to lyse the cells.

  • Solubility Analysis: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C. Carefully collect the supernatant (soluble fraction). Resuspend the pellet (insoluble fraction) in an equal volume of lysis buffer.

  • SDS-PAGE Analysis: Analyze the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE to determine the expression level and solubility of your recombinant this compound enzyme.

Affinity Purification of His-tagged this compound Enzyme
  • Prepare a cleared lysate as described in the protein expression protocol.

  • Equilibrate the Ni-NTA resin with binding buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Bind the protein: Add the cleared lysate to the equilibrated resin and incubate with gentle mixing for 1 hour at 4°C.

  • Wash the resin: Wash the resin with several column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.

  • Elute the protein: Elute the His-tagged this compound enzyme with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole). Collect the eluate in fractions.

  • Analyze the fractions by SDS-PAGE to identify those containing the purified protein.

Solubilization and Refolding of Inclusion Bodies
  • Isolate Inclusion Bodies: After cell lysis, centrifuge the lysate to pellet the inclusion bodies. Wash the pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants.

  • Solubilization: Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride in 50 mM Tris-HCl pH 8.0, with a reducing agent like DTT).

  • Refolding: Slowly remove the denaturant to allow the protein to refold. This can be done by dialysis against a series of buffers with decreasing concentrations of the denaturant, or by rapid dilution into a large volume of refolding buffer. The refolding buffer should be optimized for your specific protein but often contains additives like L-arginine to prevent aggregation.

  • Purification: Purify the refolded protein using standard chromatography techniques.

Visualizations

Troubleshooting_Workflow cluster_no_expression Troubleshoot No Expression cluster_insoluble Troubleshoot Insolubility cluster_low_yield Troubleshoot Low Yield start Start: Low/No Soluble This compound Enzyme check_expression Analyze total cell lysate by SDS-PAGE start->check_expression no_expression No Expression Band check_expression->no_expression No band insoluble_expression Expression Band in Insoluble Fraction check_expression->insoluble_expression Insoluble soluble_expression Soluble Expression, but Low Yield check_expression->soluble_expression Soluble but low optimize_expression Optimize Expression Parameters no_expression->optimize_expression optimize_solubility Optimize for Solubility insoluble_expression->optimize_solubility optimize_purification Optimize Purification soluble_expression->optimize_purification verify_construct Verify Plasmid (Sequencing) codon_optimization Codon Optimization/ Use Rosetta Strain check_induction Check Inducer & Induction Time lower_temp Lower Expression Temperature (16-25°C) solubility_tag Add Solubility Tag (MBP, GST) chaperones Co-express with Chaperones refolding Inclusion Body Solubilization & Refolding optimize_media Optimize Culture Media (e.g., TB) optimize_lysis Optimize Lysis Buffer protease_inhibitors Add Protease Inhibitors end Successful Soluble Protein Production verify_construct->end codon_optimization->end check_induction->end lower_temp->end solubility_tag->end chaperones->end refolding->end optimize_media->end optimize_lysis->end protease_inhibitors->end

Caption: Troubleshooting workflow for improving recombinant this compound enzyme expression.

Expression_Logic cluster_optimization Key Optimization Points gene This compound Enzyme Gene vector Expression Vector (e.g., pET) gene->vector Cloning opt_codon Codon Optimization gene->opt_codon transformation Transformation vector->transformation opt_tag Solubility Tag vector->opt_tag host E. coli Host (e.g., BL21(DE3)) host->transformation opt_chaperone Chaperones host->opt_chaperone culture Cell Culture & Growth transformation->culture induction Induction (IPTG) culture->induction expression Protein Expression induction->expression opt_temp Temperature induction->opt_temp lysis Cell Lysis expression->lysis soluble Soluble Protein lysis->soluble insoluble Inclusion Bodies lysis->insoluble purification Purification soluble->purification final_product Purified Soluble Enzyme purification->final_product

Caption: Logical workflow of recombinant this compound enzyme expression and key optimization points.

References

Technical Support Center: Minimizing Non-Enzymatic Degradation of Thioester Bonds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to minimize the non-enzymatic degradation of sensitive thioester bonds in experimental settings.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My thioester-containing compound is degrading prematurely during my experiment. What are the most likely causes?

A1: Premature degradation of thioester bonds is typically caused by non-enzymatic hydrolysis or thiolysis. The most common contributing factors are:

  • High pH: Thioesters are susceptible to base-catalyzed hydrolysis.[1][2] Even neutral pH can be problematic over long incubation periods.

  • Presence of Nucleophiles: Soft nucleophiles like thiols and amines can attack the thioester bond, leading to thiol-thioester exchange or aminolysis.[2][3]

  • Specific Reagents: Certain common laboratory reagents, such as the reducing agent TCEP (tris(2-carboxyethyl)phosphine), can act as nucleophilic catalysts and significantly accelerate hydrolysis, especially around neutral pH.[1]

  • Elevated Temperature: Higher temperatures increase the rate of all chemical reactions, including thioester degradation.

  • Oxidizing Agents: While less common for the thioester bond itself, oxidizing agents can affect the thiol portion of the molecule, leading to disulfide formation and other side reactions.

Q2: How does pH affect the stability of my thioester bond, and how do I choose the right buffer?

A2: Thioester bonds are most stable in mildly acidic to neutral conditions (pH 3-7) and become increasingly labile at alkaline pH (pH > 7.5) due to hydroxide-ion-catalyzed hydrolysis. For experiments, it is critical to select a buffer system that maintains a stable pH in the optimal range.

  • Recommendation: Use buffers with a pKa in the acidic to neutral range, such as acetate or phosphate buffers.

  • Troubleshooting: If you observe degradation, verify the pH of your solution. Avoid amine-based buffers (e.g., Tris) if aminolysis is a concern for your specific molecule. Studies have shown that increasing the concentration of certain buffers, like phosphate buffer, can sometimes enhance the stability of associated proteins, which may indirectly protect the thioester bond.

Q3: I need to perform my experiment at 37°C. How can I mitigate temperature-induced degradation?

A3: While elevated temperatures accelerate degradation, you can minimize this effect by controlling other variables.

  • Minimize Incubation Time: Design your experiment to be as short as possible. If long incubations are necessary, consider running a parallel control at a lower temperature (e.g., 4°C or room temperature) to quantify the extent of thermal degradation.

  • Optimize pH and Buffer: Ensure you are using the optimal, lowest-possible pH for your experiment to counteract the rate increase from the higher temperature.

  • Protect from Nucleophiles: At 37°C, reactions with contaminating nucleophiles will also be faster. Ensure all reagents are pure and consider the use of scavengers if appropriate and compatible with your system.

Q4: I use the reducing agent TCEP in my protocol for Native Chemical Ligation (NCL). Could this be degrading my peptide thioester?

A4: Yes, this is a significant and often overlooked issue. TCEP can act as a nucleophilic catalyst, dramatically accelerating the hydrolysis of thioesters. This effect is most pronounced around neutral pH.

  • Troubleshooting: If you suspect TCEP-mediated degradation, you can:

    • Change the Order of Addition: Do not pre-mix your peptide thioester with TCEP. Add the N-terminal cysteine-containing peptide and any thiol catalyst (e.g., MPAA) to the reaction before adding TCEP. The presence of other, better nucleophiles can suppress the TCEP-catalyzed hydrolysis side reaction.

    • Reduce TCEP Concentration: Use the minimum concentration of TCEP required to maintain a reducing environment.

    • Consider an Alternative: If your system allows, explore other reducing agents. However, be aware that other phosphines may have similar effects.

Q5: What are the best practices for the long-term storage of thioester-containing compounds?

A5: Proper storage is crucial to prevent degradation over time.

  • Temperature: Store compounds at low temperatures, typically -20°C or -80°C. For short-term storage, 4°C may be acceptable.

  • Atmosphere: Thioesters can be sensitive to air and moisture. Store lyophilized powders or neat oils under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis.

  • Container: Use tightly sealed, amber glass vials to protect the compound from light and moisture.

  • Solvent: If storing in solution, use a dry, aprotic organic solvent. If an aqueous buffer is required, ensure it is sterile, degassed, and maintained at a low pH (e.g., pH 5-6). Prepare solutions fresh whenever possible.

Data Summary

Table 1: Influence of pH on Thioester Hydrolysis Rate
pH RangeRelative Hydrolysis RateStabilityReference
3.0 - 7.0Very LowGenerally stable, with observed hydrolysis rates in the range of 1-2 x 10⁻⁷ s⁻¹ (half-life of 40-80 days).
7.4 - 8.0Moderate to HighRate of hydrolysis increases significantly. A Ubc9∼SUMO-1 thioester conjugate has a half-life of ~3.6 hours at pH 7.4.
8.0 - 11.0High to Very HighHydrolysis is rapid and pH-dependent.
Table 2: Effect of TCEP on Thioester Hydrolysis at Neutral pH
Thioester TypeFold Increase in Hydrolysis Rate (in presence of TCEP)Reference
Aryl Thioester~260-fold
Alkyl Thioester~40-fold

Experimental Protocols

Protocol 1: General Handling and Storage of Thioester Compounds

This protocol provides best practices for handling and storing thioester-containing molecules to maintain their integrity.

Materials:

  • Thioester compound (lyophilized powder or oil)

  • High-purity, dry aprotic solvent (e.g., acetonitrile, THF, or DMF) if needed

  • Aqueous buffer (e.g., 50 mM sodium phosphate, pH 6.0), degassed

  • Inert gas (Argon or Nitrogen)

  • Tightly sealed amber glass vials

  • Calibrated pipettes and glassware

Procedure:

  • Receiving and Initial Storage: Upon receipt, immediately store the compound at the recommended temperature (-20°C or -80°C). Do not open the container until it has equilibrated to room temperature to prevent condensation.

  • Handling Environment: Whenever possible, handle the compound in a dry environment, such as a glove box or under a stream of inert gas.

  • Preparing Stock Solutions: a. For organic stocks, use a high-purity, dry solvent. b. For aqueous stocks, use a degassed, sterile buffer at a slightly acidic pH (e.g., 6.0). Prepare only the amount needed for the experiment to avoid repeated freeze-thaw cycles. c. Quickly dispense the solution into single-use aliquots in amber vials.

  • Storage of Solutions: a. Flush the headspace of each vial with inert gas before sealing. b. Store aliquots at -80°C for long-term storage. c. For daily use, store a working aliquot at 4°C, but for no longer than necessary. Discard if degradation is suspected.

Protocol 2: Monitoring Thioester Hydrolysis via Non-Reducing SDS-PAGE

This method is adapted from the analysis of Ubc9~SUMO-1 thioester conjugates and is suitable for protein-based thioesters.

Materials:

  • Thioester-protein conjugate (e.g., E2~Ubiquitin)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • 2x Non-reducing SDS-PAGE sample buffer (lacks β-mercaptoethanol or DTT)

  • Liquid nitrogen

  • SDS-PAGE gel and electrophoresis apparatus

  • Western Blotting equipment and relevant antibodies

Procedure:

  • Reaction Setup: Form the thioester conjugate according to your specific protocol. To initiate the hydrolysis assay, dilute the conjugate into the reaction buffer at the desired temperature (e.g., room temperature or 37°C).

  • Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction (e.g., 10 µL).

  • Quenching: Immediately mix the aliquot with an equal volume of 2x non-reducing SDS-PAGE sample buffer and flash-freeze in liquid nitrogen to stop the hydrolysis. Store samples at -80°C until all time points are collected.

  • Analysis: a. Thaw all samples simultaneously. Do not heat the samples , as this can degrade the thioester bond. b. Load the samples onto an SDS-PAGE gel and run under standard conditions. c. Transfer the proteins to a membrane for Western Blot analysis. d. Probe with an antibody specific for one of the protein components (e.g., anti-SUMO-1).

  • Quantification: The intact thioester conjugate will appear as a higher molecular weight band. The hydrolyzed product will run at the molecular weight of the free protein. Quantify the band intensities at each time point to determine the rate of hydrolysis.

Visualizations

Thioester_Degradation_Pathways cluster_conditions Influencing Factors cluster_products Degradation Products Thioester R-CO-S-R' Hydrolysis Carboxylic Acid + Thiol (R-COOH + HS-R') Thioester->Hydrolysis Hydrolysis Exchange New Thioester or Amide Thioester->Exchange Thiolysis / Aminolysis High_pH High pH (OH⁻) High_pH->Hydrolysis Nucleophiles Nucleophiles (Thiols, Amines) Nucleophiles->Exchange TCEP TCEP (Catalyst) TCEP->Hydrolysis Accelerates Temp High Temperature Temp->Hydrolysis Accelerates Temp->Exchange Accelerates

Caption: Key factors leading to non-enzymatic thioester degradation.

NCL_Workflow Peptide_Thioester Peptide-α-COSR (Thioester) Reaction_Mix Reaction Mixture pH 6.5-7.5 Peptide_Thioester->Reaction_Mix Hydrolysis Hydrolyzed Peptide-α-COOH (Side Product) Peptide_Thioester->Hydrolysis Degradation Peptide_Cys H₂N-Cys-Peptide Peptide_Cys->Reaction_Mix Thiol_Catalyst Thiol Catalyst (MPAA) (Optional) Thiol_Catalyst->Reaction_Mix TCEP Reducing Agent (TCEP) TCEP->Reaction_Mix Add Last! TCEP->Hydrolysis Catalyzes Intermediate Thiol-Thioester Exchange (Key Intermediate) Reaction_Mix->Intermediate Transthioesterification Ligated_Product Ligated Peptide (Native Amide Bond) Intermediate->Ligated_Product S->N Acyl Shift Ubiquitin_Pathway cluster_thioesters Thioester Intermediates Ub Ubiquitin (Ub) E1_Ub E1~S-CO-Ub Ub->E1_Ub ATP E1 E1 Activating Enzyme E1->E1_Ub E2 E2 Conjugating Enzyme E2_Ub E2~S-CO-Ub E2->E2_Ub E3 E3 Ligase Product Ub-Target (Isopeptide Bond) E3->Product Catalyzes Target Target Protein Target->Product E1_Ub->E2_Ub Ub Transfer E2_Ub->Product

References

Technical Support Center: Validating Oxalyl-CoA Dependent Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxalyl-CoA dependent reactions.

Frequently Asked Questions (FAQs)

Q1: My this compound synthetase (OCS) assay shows no activity. What are the essential components for the reaction?

A1: An this compound synthetase reaction is dependent on several key components. The absence of any of these will result in no detectable activity. Ensure your reaction mixture contains the following:

  • The purified enzyme (OCS).

  • Oxalate (the substrate).

  • Coenzyme A (CoA).

  • Adenosine triphosphate (ATP).

  • Magnesium ions (Mg2+), which are crucial for ATP-dependent reactions.[1][2]

To troubleshoot, run control reactions where each individual component is omitted to confirm that the reaction is dependent on all of them.[1][3] For example, a reaction mixture without the enzyme should show no reduction in free CoA levels.[1]

Q2: How can I be sure that the product of my reaction is indeed this compound?

A2: It is crucial to validate the identity of the reaction product. Several analytical techniques can be employed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly specific method to confirm the mass of the product, matching it to the expected mass of this compound. Studies have shown >95% conversion of CoA to this compound using LC-MS analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify this compound from the reaction mixture.

  • Capillary Electrophoresis (CE): This technique separates molecules based on their charge and size and can be used to monitor the formation of this compound and the consumption of oxalate.

Q3: My this compound decarboxylase (OXC) reaction seems to stop prematurely. What could be the cause?

A3: A common issue with this compound decarboxylase assays is product inhibition. The accumulation of formyl-CoA, the product of the decarboxylation reaction, can inhibit the enzyme's activity. To overcome this, you can:

  • Couple the reaction: Add formyl-CoA transferase and a CoA acceptor like succinate to the reaction mixture. This will consume the formyl-CoA as it is produced, preventing its accumulation and allowing the OXC reaction to proceed.

  • Monitor substrate and product over time: Use techniques like capillary electrophoresis to track the consumption of this compound and the production of formyl-CoA to confirm if product inhibition is occurring.

Q4: How do I determine the substrate specificity of my this compound synthetase?

A4: To confirm that your enzyme is specific for oxalate, you should test its activity with a panel of other small organic and dicarboxylic acids. A common method is a coupled-enzyme assay where the consumption of NADH is monitored spectrophotometrically. If the enzyme is specific for oxalate, you should observe a significant change in absorbance only when oxalate is present in the reaction mixture. Studies on this compound synthetases from various sources have demonstrated a strong preference for oxalate over substrates like malonate, succinate, acetate, or formate.

Troubleshooting Guides

Guide 1: Interpreting Coupled Enzyme Assay Results for OCS Activity

A widely used method to measure this compound synthetase activity is a coupled enzyme assay. This assay links the production of AMP from the OCS reaction to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

Workflow for a Coupled Enzyme Assay:

cluster_1 Coupling Reactions Oxalate + CoA + ATP Oxalate + CoA + ATP This compound + AMP + PPi This compound + AMP + PPi Oxalate + CoA + ATP->this compound + AMP + PPi AMP + ATP AMP + ATP 2 ADP 2 ADP AMP + ATP->2 ADP Myokinase ADP + PEP ADP + PEP ATP + Pyruvate ATP + Pyruvate ADP + PEP->ATP + Pyruvate Pyruvate Kinase Pyruvate + NADH Pyruvate + NADH Lactate + NAD+ Lactate + NAD+ Pyruvate + NADH->Lactate + NAD+ Lactate Dehydrogenase Oxalate Oxalate This compound This compound Oxalate->this compound this compound Synthetase (OCS) Formyl-CoA + CO2 Formyl-CoA + CO2 This compound->Formyl-CoA + CO2 this compound Decarboxylase (OXC) Formate + CoA Formate + CoA Formyl-CoA + CO2->Formate + CoA Formyl-CoA Hydrolase CO2 + H2O CO2 + H2O Formate + CoA->CO2 + H2O Formate Dehydrogenase

References

Validation & Comparative

Validating the Role of Oxalyl-CoA in Oxalate Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Oxalate, a simple dicarboxylic acid, is a metabolic end-product in many organisms and a component of various foods. Its accumulation can lead to health issues such as hyperoxaluria and kidney stone formation.[1] Consequently, understanding the pathways of oxalate degradation is of significant interest for therapeutic development. This guide provides a comparative analysis of the primary enzymatic pathways for oxalate degradation, with a focus on validating the role of the oxalyl-CoA-dependent pathway against alternative routes.

Overview of Oxalate Degradation Pathways

Two main pathways for enzymatic oxalate degradation have been extensively studied: the this compound-dependent pathway and the direct decarboxylation/oxidation pathway.

The This compound-dependent pathway is a two-step process. First, oxalate is activated to this compound by the enzyme this compound synthetase (also known as oxalate-CoA ligase).[2][3] Subsequently, this compound is decarboxylated by this compound decarboxylase to form formyl-CoA and carbon dioxide (CO2).[4][5] This pathway is prominent in various bacteria, including the gut microbe Oxalobacter formigenes, as well as in plants and some fungi.

The primary alternative pathway involves direct oxalate decarboxylation or oxidation . Oxalate decarboxylase directly converts oxalate into formate and CO2. Oxalate oxidase, on the other hand, oxidizes oxalate to CO2 and hydrogen peroxide. These enzymes are found in various fungi and plants.

Quantitative Comparison of Key Enzymes

The efficiency of these pathways can be inferred by comparing the kinetic properties of their initial enzymes. The following table summarizes the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for key enzymes in oxalate degradation from various sources. A lower Km value indicates a higher affinity of the enzyme for its substrate.

EnzymeOrganismKm (µM)Vmax (µmol/min/mg protein)Reference
This compound Synthetase
Arabidopsis thaliana149.0 ± 12.711.4 ± 1.0
Medicago truncatula81.0 ± 8.119.0 ± 0.9
Vigna umbellata121 ± 8.27.7 ± 0.88
Oxalate Oxidase
Barley256Not directly comparable

Signaling and Experimental Workflows

Visualizing the biochemical pathways and experimental procedures is crucial for understanding the validation process.

Oxalate Degradation Pathways

Oxalate_Degradation_Pathways cluster_oxalyl_coa This compound Dependent Pathway cluster_direct Direct Degradation Pathways Oxalate Oxalate Oxalyl_CoA This compound Oxalate->Oxalyl_CoA This compound Synthetase Formyl_CoA Formyl-CoA Oxalyl_CoA->Formyl_CoA This compound Decarboxylase CO2_1 CO2 Formyl_CoA->CO2_1 Further Metabolism Oxalate2 Oxalate Formate Formate Oxalate2->Formate Oxalate Decarboxylase CO2_3 CO2 Oxalate2->CO2_3 Oxalate Oxidase CO2_2 CO2 Formate->CO2_2 H2O2 H2O2

Caption: Comparison of the this compound dependent and direct oxalate degradation pathways.

Experimental Workflow for Validating the this compound Pathway

Experimental_Workflow cluster_prep Sample Preparation cluster_validation Pathway Validation cluster_assays Specific Assays Tissue Biological Sample (e.g., cell culture, tissue) Homogenate Homogenization Tissue->Homogenate Extract Cell-free Extract Homogenate->Extract Radiolabel Incubate with [14C]-Oxalate Extract->Radiolabel Enzyme_Assays Enzyme Activity Assays Extract->Enzyme_Assays Metabolite_Analysis Metabolite Quantification (e.g., this compound) Extract->Metabolite_Analysis Measure_CO2 Measure evolved [14C]O2 Radiolabel->Measure_CO2 OCS_Assay This compound Synthetase Assay Enzyme_Assays->OCS_Assay ODC_Assay This compound Decarboxylase Assay Enzyme_Assays->ODC_Assay

Caption: A generalized workflow for the experimental validation of the this compound dependent oxalate degradation pathway.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research.

Radiolabeled Oxalate Degradation Assay

This assay provides a direct measure of the overall capacity of a biological sample to degrade oxalate to CO2.

Protocol:

  • Sample Preparation: Prepare a cell-free extract from the tissue or cell culture of interest by homogenization in an appropriate buffer (e.g., Tris-HCl with protease inhibitors).

  • Reaction Mixture: In a sealed vial, combine the cell-free extract with a reaction buffer containing cofactors such as ATP, Coenzyme A, and MgCl2.

  • Initiation: Add a known amount of [14C]-labeled oxalic acid to initiate the reaction.

  • CO2 Trapping: The evolved [14C]O2 is trapped in a separate container within the sealed vial, typically containing a potassium hydroxide (KOH) solution.

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.

  • Quantification: Measure the radioactivity in the KOH trap using a scintillation counter. The amount of trapped radioactivity is proportional to the amount of oxalate degraded to CO2.

This compound Synthetase Activity Assay

This spectrophotometric assay measures the activity of the first enzyme in the this compound pathway.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, ATP, Coenzyme A, MgCl2, and a coupling enzyme system (e.g., pyruvate kinase and lactate dehydrogenase) with phosphoenolpyruvate and NADH.

  • Sample Addition: Add the cell-free extract or purified enzyme to the reaction mixture.

  • Initiation: Start the reaction by adding oxalate.

  • Measurement: The formation of this compound is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm using a spectrophotometer. The rate of NADH oxidation is proportional to the this compound synthetase activity.

This compound Decarboxylase Activity Assay

This assay measures the activity of the second key enzyme in the pathway.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate), thiamine pyrophosphate (TPP), and MgCl2.

  • Enzyme and Substrate: Add the enzyme source (cell-free extract or purified enzyme) and the substrate, this compound.

  • Coupling Reaction: The product, formyl-CoA, can be further metabolized by formyl-CoA transferase in the presence of oxalate to produce formate. The formate produced can then be quantified using formate dehydrogenase and NAD+, measuring the increase in absorbance at 340 nm due to NADH formation.

  • Alternative Detection: Alternatively, the disappearance of this compound can be monitored using HPLC.

Conclusion

The validation of the this compound-dependent pathway's role in oxalate degradation relies on a combination of quantitative enzyme kinetics, metabolic flux analysis using radiolabeled substrates, and specific enzyme activity assays. While the this compound pathway and the direct oxidation/decarboxylation pathways both contribute to oxalate catabolism, their relative importance varies across different organisms. The provided data and protocols offer a robust framework for researchers to investigate and compare these critical metabolic routes, paving the way for the development of novel therapeutic strategies to manage oxalate-related disorders.

References

A Comparative Guide to the Efficiency of Oxalyl-CoA and Oxalate Oxidase Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the oxalyl-CoA and oxalate oxidase pathways, two primary mechanisms for oxalate degradation. By presenting supporting experimental data, detailed methodologies, and clear visual representations, this document aims to inform research and development efforts targeting oxalate metabolism.

Introduction

Oxalate, a simple dicarboxylic acid, is a metabolic end-product in many organisms and a component of various foods. In humans, the accumulation of oxalate can lead to hyperoxaluria, kidney stones, and other pathologies. Understanding the enzymatic pathways that degrade oxalate is crucial for developing therapeutic interventions. This guide focuses on two key pathways: the CoA-dependent this compound pathway, predominantly found in anaerobic bacteria like Oxalobacter formigenes, and the oxalate oxidase pathway, which is common in plants and fungi.

Pathway Overview

This compound Pathway

The this compound pathway is a multi-step process that ultimately converts oxalate into formate and carbon dioxide. This pathway is notable for its role in the energy metabolism of certain anaerobic bacteria.[1] The key enzymes involved are formyl-CoA transferase (FRC) and this compound decarboxylase (OXC).[2][3] In some organisms, the pathway begins with the activation of oxalate to this compound by this compound synthetase (OCS), an ATP-dependent enzyme.[4][5]

Oxalate Oxidase Pathway

The oxalate oxidase pathway is a more direct, single-enzyme process. Oxalate oxidase (OxO) catalyzes the oxidation of oxalate in the presence of molecular oxygen to produce carbon dioxide and hydrogen peroxide. This pathway is integral to the physiology of many plants, where it plays a role in development and defense against pathogens.

Quantitative Comparison of Enzyme Kinetics

Table 1: Kinetic Parameters of Key Enzymes in the this compound Pathway

EnzymeOrganismSubstrateKmVmax / Specific Activitykcatkcat/Km (M-1s-1)Optimal pHReference(s)
Formyl-CoA Transferase (FRC)Oxalobacter formigenesOxalate5.25 mM6.49 µmol/min/mg5.3 s-11.01 x 1036.5 - 7.5
Formyl-CoA Transferase (FRC)Oxalobacter formigenesFormyl-CoA11.1 µM6.49 µmol/min/mg--6.5 - 7.5
This compound Decarboxylase (OXC)Oxalobacter formigenesThis compound0.24 mM13.5 µmol/min/mg--~6.8
This compound Synthetase (OCS)Lathyrus sativus (Grass Pea)Oxalate71.5 µM8.2 µmol/min/mg7.6 s-11.1 x 105Not Specified
This compound Synthetase (SlAAE3-1)Solanum lycopersicum (Tomato)Oxalate223.8 µM7.908 µmol/min/mg--Not Specified

Table 2: Kinetic Parameters of Oxalate Oxidase (OxO)

EnzymeOrganismSubstrateKmVmax / Specific Activitykcatkcat/Km (M-1s-1)Optimal pHReference(s)
Oxalate OxidaseHordeum vulgare (Barley)Oxalate256 µM10 U/mg--3.2 - 4.0
Oxalate OxidasePseudomonas sp. OX-53Oxalate9.5 mM629 µmol O2/min/mg--4.8
Oxalate OxidaseMaize RootsOxalate15 mM30 mmol/min--3.2
Oxalate OxidaseFusarium oxysporumOxalate----3.8
Oxalate OxidaseOchrobactrum intermedium CL6Oxalate-0.454 U/mg--6.5

Signaling Pathway and Experimental Workflow Diagrams

Oxalyl_CoA_Pathway cluster_activation Activation cluster_degradation Degradation Oxalate Oxalate Oxalyl_CoA This compound Oxalate->Oxalyl_CoA This compound Synthetase Formyl_CoA Formyl-CoA Oxalyl_CoA->Formyl_CoA This compound Decarboxylase Oxalyl_CoA->Formyl_CoA ATP ATP AMP_PPi AMP + PPi CoA_SH CoA-SH Formate Formate Formyl_CoA->Formate Formyl-CoA Transferase CO2_1 CO2

Figure 1. The this compound pathway for oxalate degradation.

Oxalate_Oxidase_Pathway Oxalate Oxalate CO2 2 CO2 Oxalate->CO2 Oxalate Oxidase O2 O2 H2O2 H2O2

Figure 2. The Oxalate Oxidase pathway for oxalate degradation.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Source Source Material (e.g., bacterial culture, plant extract) Homogenization Homogenization/ Cell Lysis Source->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Crude_Extract Crude Enzyme Extract Centrifugation->Crude_Extract Reaction_Mix Prepare Reaction Mixture (Buffer, Substrate, Cofactors) Crude_Extract->Reaction_Mix Incubation Incubate at Optimal Temperature Reaction_Mix->Incubation Measurement Measure Product Formation/ Substrate Depletion (e.g., Spectrophotometry, HPLC) Incubation->Measurement Kinetics Determine Kinetic Parameters (Km, Vmax, kcat) Measurement->Kinetics Comparison Compare Catalytic Efficiency (kcat/Km) Kinetics->Comparison

Figure 3. A generalized experimental workflow for comparing enzyme efficiency.

Experimental Protocols

General Protocol for Measuring Oxalate Degradation

A common method for assessing the efficiency of both pathways involves monitoring the depletion of oxalate or the formation of a specific product over time. High-performance liquid chromatography (HPLC) is a versatile technique for quantifying oxalate concentrations in samples.

Materials:

  • Source of enzymes (e.g., bacterial cell lysate, purified enzyme, plant tissue extract)

  • Oxalate standard solution

  • Reaction buffer (e.g., potassium phosphate for this compound pathway, sodium succinate for oxalate oxidase pathway)

  • Cofactors as required (e.g., CoA, ATP, MgCl2 for this compound pathway; O2 for oxalate oxidase pathway)

  • Quenching solution (e.g., perchloric acid)

  • HPLC system with a suitable column (e.g., ion-exclusion column) and detector (e.g., UV-Vis)

Procedure:

  • Enzyme Preparation: Prepare a crude extract or purified enzyme solution from the source material. Determine the total protein concentration using a standard method (e.g., Bradford assay).

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, cofactors, and a known concentration of oxalate.

  • Initiation of Reaction: Add a specific amount of the enzyme preparation to the reaction mixture to start the reaction.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme being studied.

  • Time-Course Sampling: At various time points, withdraw an aliquot of the reaction mixture and stop the reaction by adding a quenching solution.

  • Sample Analysis: Centrifuge the quenched samples to pellet any precipitate. Analyze the supernatant using HPLC to determine the concentration of remaining oxalate.

  • Data Analysis: Plot the concentration of oxalate versus time to determine the initial reaction rate. From this, kinetic parameters such as Vmax and Km can be calculated using Michaelis-Menten kinetics.

Specific Assay for Oxalate Oxidase Activity

A colorimetric assay is often used to measure oxalate oxidase activity by detecting the hydrogen peroxide produced.

Materials:

  • Purified or crude oxalate oxidase

  • Sodium succinate buffer (e.g., 50 mM, pH 3.8)

  • Oxalic acid solution

  • 3-methyl-2-benzothiazolinone hydrazone (MBTH)

  • N,N-dimethylaniline (DMA)

  • Horseradish peroxidase (HRP)

  • EDTA solution

Procedure:

  • Reaction Mixture: In a test tube, combine the sodium succinate buffer, oxalic acid solution, and the enzyme solution.

  • Incubation: Incubate the mixture at the optimal temperature for a defined period (e.g., 30 minutes at 55°C).

  • Stopping the Reaction: Stop the enzymatic reaction by adding EDTA solution.

  • Color Development: Add the coloring reagent containing MBTH, DMA, and HRP. The HRP catalyzes the reaction between H2O2, MBTH, and DMA to form a colored product.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 590 nm) using a spectrophotometer. The intensity of the color is proportional to the amount of H2O2 produced, and thus to the oxalate oxidase activity.

Discussion and Conclusion

The This compound pathway , particularly in specialists like Oxalobacter formigenes, appears to be highly adapted for anaerobic environments and is a cornerstone of the organism's energy metabolism. The low Km of formyl-CoA transferase for formyl-CoA suggests a high affinity for this substrate, which is crucial for the cyclic nature of the pathway. The catalytic efficiency of this compound synthetase from grass pea is notably high, indicating efficient activation of oxalate.

The oxalate oxidase pathway offers a more direct route for oxalate degradation. However, the reported Km values for oxalate oxidase from various sources are generally in the millimolar range, suggesting a lower affinity for oxalate compared to some enzymes in the this compound pathway. The optimal pH for most oxalate oxidases is acidic, which may be a limiting factor in neutral or alkaline environments.

Future Directions:

To provide a more conclusive comparison, future research should focus on:

  • Direct comparative studies of the two pathways in a single model organism, if possible, or under identical in vitro conditions.

  • Detailed kinetic analysis of the rate-limiting steps in both pathways.

  • Investigation of the regulatory mechanisms that control the expression and activity of the key enzymes in each pathway.

References

Substrate Specificity of Oxalyl-CoA Synthetase: A Comparative Analysis Across Species

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

Oxalyl-CoA synthetase (OCS), also known as Acyl-Activating Enzyme 3 (AAE3), is a key enzyme in oxalate metabolism, catalyzing the ATP-dependent formation of this compound from oxalate and Coenzyme A. This reaction is the first step in a pathway that detoxifies oxalate, a compound that can be toxic at high concentrations. The substrate specificity of OCS is crucial for its biological function and varies across different organisms. This guide provides a comparative analysis of the substrate specificity of OCS from various species, supported by experimental data and detailed methodologies.

Comparative Analysis of Kinetic Parameters

The catalytic efficiency of this compound synthetase is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat) or maximal velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for its substrate, while a higher kcat or Vmax reflects a faster turnover rate. The ratio kcat/Km represents the overall catalytic efficiency of the enzyme.

The following table summarizes the kinetic parameters of this compound synthetase from different species for their primary substrate, oxalate.

SpeciesEnzymeSubstrateKm (µM)Vmax (µmol·min-1·mg-1)kcat (s-1)kcat/Km (M-1·s-1)Reference
Lathyrus sativus (Grass Pea)LsOCSOxalate71.5 ± 13.38.2 ± 0.87.6 ± 0.71.1 x 105[1][2]
Arabidopsis thalianaAtAAE3Oxalate149.0 ± 12.711.4 ± 1.0--[3]
Vigna umbellata (Rice Bean)VuAAE3Oxalate121 ± 8.27.7 ± 0.88--[4]
Solanum lycopersicum (Tomato)SlAAE3-1Oxalate223.8 ± 20.037.908 ± 0.606--[5]
Saccharomyces cerevisiae (Yeast)ScAAE3Oxalate20.0 ± 2.712 ± 1.0--

Note: '-' indicates data not reported in the cited sources.

Substrate Specificity Profile

Studies across various plant species have demonstrated that this compound synthetase exhibits a high degree of specificity for oxalate. The enzyme shows significantly lower or negligible activity towards other structurally related dicarboxylic acids and other small organic acids.

For instance, the this compound synthetase from Lathyrus sativus (LsOCS) was tested against several other carboxylates, including the dicarboxylic acids malonate and succinate, which are 3- and 4-carbon chain analogues of oxalate. The activity with these substrates was markedly lower than with oxalate. Similarly, the AAE3 enzyme from Arabidopsis thaliana was found to be very specific for oxalate, with minimal activity observed for malonate, succinate, glutarate, malate, glycolate, glyoxylate, acetate, lactate, and formate. The enzyme from rice bean (Vigna umbellata), VuAAE3, also displayed high specificity for oxalate over other tested organic acids.

This high specificity is attributed to the specific binding pocket of the enzyme, which accommodates the small, dicarboxylic structure of oxalate.

Experimental Protocols

The determination of this compound synthetase activity and its substrate specificity is commonly performed using a coupled enzyme assay. This method allows for the continuous monitoring of the reaction progress by linking the production of AMP or the consumption of ATP to a detectable spectrophotometric change.

Coupled Enzyme Assay for this compound Synthetase Activity

This protocol is a synthesis of methodologies described for the characterization of OCS from various plant species.

Principle:

The activity of this compound synthetase is measured by coupling the release of AMP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. The reaction involves the following steps:

  • This compound Synthetase: Oxalate + ATP + CoA → this compound + AMP + PPi

  • Myokinase: AMP + ATP → 2 ADP

  • Pyruvate Kinase: 2 ADP + 2 Phosphoenolpyruvate → 2 ATP + 2 Pyruvate

  • Lactate Dehydrogenase: 2 Pyruvate + 2 NADH + 2 H+ → 2 Lactate + 2 NAD+

For every molecule of this compound synthesized, two molecules of NADH are oxidized.

Reagents and Buffers:

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0) or HEPES buffer (50 mM, pH 8.0).

  • Substrates:

    • Oxalate solution (e.g., 100 mM stock).

    • ATP solution (e.g., 100 mM stock).

    • Coenzyme A (CoA) solution (e.g., 10 mM stock).

  • Coupling Enzyme System:

    • Phosphoenolpyruvate (PEP) (e.g., 100 mM stock).

    • NADH (e.g., 20 mM stock).

    • Myokinase (e.g., 1000 units/mL).

    • Pyruvate Kinase (e.g., 1000 units/mL).

    • Lactate Dehydrogenase (e.g., 1000 units/mL).

  • Other Reagents:

    • MgCl2 (e.g., 1 M stock).

    • Dithiothreitol (DTT) (e.g., 1 M stock, optional).

  • Purified this compound Synthetase: The concentration should be determined using a standard protein quantification method (e.g., Bradford assay).

Procedure:

  • Prepare a reaction mixture in a quartz cuvette with a final volume of 1 mL. The final concentrations of the components are as follows:

    • Assay Buffer: to final volume

    • MgCl2: 5-10 mM

    • ATP: 5 mM

    • CoA: 0.5-2 mM

    • Phosphoenolpyruvate: 1-3 mM

    • NADH: 0.4-1 mM

    • Myokinase: 5-10 units

    • Pyruvate Kinase: 5-10 units

    • Lactate Dehydrogenase: 5-10 units

    • DTT (optional): 2 mM

  • Incubate the mixture for 5-10 minutes at the desired temperature (e.g., 25°C or 30°C) to allow the temperature to equilibrate and to consume any contaminating ADP or AMP.

  • Initiate the reaction by adding the purified this compound synthetase (e.g., 1-3 µg).

  • Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer. Record the rate of NADH oxidation (ΔA340/min).

  • To determine the kinetic parameters (Km and Vmax), vary the concentration of one substrate (e.g., oxalate from 0 to 800 µM) while keeping the concentrations of ATP and CoA at saturating levels.

  • For substrate specificity studies, replace oxalate with other potential substrates at a fixed concentration (e.g., 400 µM) and measure the activity relative to oxalate.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).

Visualizing the Metabolic Context

The following diagrams illustrate the reaction catalyzed by this compound synthetase and its position within the oxalate degradation pathway.

Oxalyl_CoA_Synthetase_Reaction cluster_reactants Reactants cluster_products Products Oxalate Oxalate OCS This compound Synthetase (OCS) Oxalate->OCS CoA Coenzyme A CoA->OCS ATP ATP ATP->OCS OxalylCoA This compound AMP AMP PPi PPi OCS->OxalylCoA OCS->AMP OCS->PPi Oxalate_Degradation_Pathway Oxalate Oxalate OCS This compound Synthetase Oxalate->OCS OxalylCoA This compound ODC This compound Decarboxylase OxalylCoA->ODC FormylCoA Formyl-CoA FCH Formyl-CoA Hydrolase FormylCoA->FCH Formate Formate FDH Formate Dehydrogenase Formate->FDH CO2 CO2 OCS->OxalylCoA ODC->FormylCoA FCH->Formate FDH->CO2

References

The Oxalyl-CoA Pathway: A Key Player in Plant Aluminum Tolerance

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Understanding Its Role and Performance

For researchers and scientists in plant biology and drug development, understanding the intricate mechanisms of plant stress tolerance is paramount. Aluminum (Al) toxicity in acidic soils is a major agricultural constraint, limiting crop productivity worldwide. Plants have evolved sophisticated strategies to cope with Al stress, broadly categorized as exclusion and internal tolerance mechanisms. While the exudation of organic acids like malate and citrate to chelate Al externally has been extensively studied, the intracellular detoxification of Al is equally critical. This guide provides a comprehensive comparison of the oxalyl-CoA pathway's role in aluminum tolerance, contrasting it with other mechanisms and providing detailed experimental data and protocols for further research.

The Dual Role of Oxalate in Aluminum Stress

Oxalate, a simple dicarboxylic acid, plays a paradoxical role in plant response to aluminum stress. On one hand, some plants exude oxalate from their roots to chelate toxic Al³⁺ ions in the rhizosphere, preventing their entry into the root cells. This is a well-established external detoxification mechanism. On the other hand, internal accumulation of oxalate can be toxic to the plant, contributing to Al-induced root growth inhibition.[1][2] This is where the this compound pathway becomes critical.

The this compound Pathway: An Internal Detoxification Route

The this compound pathway is an intracellular metabolic route that degrades excess oxalate. A key enzyme in this pathway is Acyl Activating Enzyme3 (AAE3) , which functions as an this compound synthetase.[1][3] This enzyme catalyzes the conversion of oxalate to this compound, which is then further metabolized. By reducing the concentration of free oxalate within the cytoplasm, the this compound pathway mitigates the toxic effects of internally accumulated oxalate, thereby contributing significantly to aluminum tolerance.[1]

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Oxalyl_CoA_Pathway cluster_stress Aluminum Stress cluster_cell Plant Root Cell Al_stress Al³⁺ Stress Oxalate_pool Intracellular Oxalate Pool Al_stress->Oxalate_pool Induces accumulation Oxalate_pool->Al_stress Can be toxic AAE3 AAE3 (this compound Synthetase) Oxalate_pool->AAE3 + CoA Oxalyl_CoA This compound Further_metabolism Further Metabolism (e.g., to Formate, CO₂) Oxalyl_CoA->Further_metabolism Further_metabolism->Al_stress Detoxification AAE3->Oxalyl_CoA

Caption: The this compound pathway for intracellular oxalate degradation.

Comparative Performance: this compound Pathway vs. Other Al Tolerance Mechanisms

While the this compound pathway is an internal detoxification mechanism, other prominent strategies involve the exclusion of aluminum from the root cells. The primary exclusion mechanisms are mediated by the exudation of organic acids, mainly malate and citrate, through specific transporters.

  • Aluminum-Activated Malate Transporters (ALMTs): These transporters are responsible for the efflux of malate.

  • Multidrug and Toxic Compound Extrusion (MATE) Transporters: This family of transporters facilitates the secretion of citrate.

The following tables summarize quantitative data from studies on the this compound pathway and compare its effectiveness with organic acid exudation mechanisms.

Table 1: Performance of Plants with Enhanced this compound Pathway Activity

Plant SpeciesGenetic ModificationStress ConditionRelative Root Elongation (% of control)Oxalate Content (vs. Wild Type under Al stress)Reference
Tobacco (Nicotiana tabacum)Overexpression of VuAAE34 µM AlCl₃Significantly greater than Wild TypeDecreased
Wild Soybean (Glycine soja)Overexpression of GsAAE350 µM AlCl₃Significantly greater than Wild TypeDecreased
Arabidopsis (Arabidopsis thaliana)Overexpression of GsAAE350 µM AlCl₃Significantly greater than Wild TypeDecreased

Table 2: Comparison of Different Aluminum Tolerance Mechanisms

MechanismKey Genes/ProteinsPrimary Organic AcidLocation of ActionEfficacy
This compound Pathway AAE3 (this compound Synthetase)Oxalate (degraded)Intracellular (Cytoplasm)High - Prevents internal oxalate toxicity.
Malate Exudation ALMT TransportersMalateExtracellular (Rhizosphere)High - Chelates external Al³⁺.
Citrate Exudation MATE TransportersCitrateExtracellular (Rhizosphere)High - Chelates external Al³⁺.
Oxalate Exudation AtOT (potential oxalate transporter)OxalateExtracellular (Rhizosphere)Variable - Chelates external Al³⁺ but internal accumulation can be toxic.

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Al_Tolerance_Mechanisms cluster_environment Rhizosphere cluster_root Root Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Al_external Al³⁺ Chelated_Al Chelated Al³⁺ (Non-toxic) Al_external->Chelated_Al Chelation Al_internal Al³⁺ Al_external->Al_internal Enters cell ALMT ALMT ALMT->Al_external Exudation MATE MATE MATE->Al_external Exudation AtOT AtOT AtOT->Al_external Exudation Malate Malate Malate->ALMT Citrate Citrate Citrate->MATE Oxalate_internal Oxalate Oxalate_internal->AtOT Oxalyl_CoA_pathway This compound Pathway Oxalate_internal->Oxalyl_CoA_pathway Degradation Oxalyl_CoA_pathway->Al_internal Detoxification Al_internal->Oxalyl_CoA_pathway Induces internal oxalate accumulation

Caption: Overview of aluminum tolerance mechanisms in plants.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Quantification of AAE3 Gene Expression by qRT-PCR

Objective: To measure the transcript levels of the AAE3 gene in response to aluminum stress.

Protocol:

  • Plant Material and Treatment: Grow plants hydroponically or in a suitable medium. Expose seedlings to a nutrient solution containing a specific concentration of AlCl₃ (e.g., 50 µM) at a low pH (e.g., 4.5) for various time points (e.g., 0, 6, 12, 24 hours). Harvest root tips (0-1 cm), freeze them immediately in liquid nitrogen, and store at -80°C.

  • RNA Extraction: Extract total RNA from the root tip samples using a commercial plant RNA extraction kit or a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qRT-PCR: Perform quantitative real-time PCR using a SYBR Green-based master mix and gene-specific primers for AAE3 and a reference gene (e.g., Actin or Ubiquitin). The reaction mixture (20 µL) typically contains 10 µL of SYBR Green Master Mix, 1 µL of each primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.

  • Thermal Cycling Conditions: A typical program includes an initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Histochemical GUS Assay for AAE3 Promoter Activity

Objective: To visualize the spatial and temporal expression pattern of the AAE3 gene promoter in response to aluminum stress.

Protocol:

  • Plant Material: Use transgenic plants carrying a construct where the AAE3 promoter is fused to the β-glucuronidase (GUS) reporter gene.

  • Treatment: Treat transgenic seedlings with AlCl₃ as described for the qRT-PCR experiment.

  • GUS Staining:

    • Immerse the whole seedlings or specific tissues (e.g., roots) in GUS staining solution (e.g., 100 mM sodium phosphate buffer pH 7.0, 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% Triton X-100, and 1 mg/mL 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc)).

    • Vacuum-infiltrate the samples for 10-15 minutes to ensure substrate penetration.

    • Incubate at 37°C for several hours to overnight in the dark.

  • Destaining and Visualization:

    • After staining, wash the tissues with 70% ethanol to remove chlorophyll and other pigments.

    • Observe the blue color, indicating GUS activity, under a dissecting microscope or a light microscope.

Measurement of Oxalate Content

Objective: To quantify the concentration of oxalate in plant tissues.

Protocol:

  • Sample Preparation: Harvest and weigh fresh plant tissue (e.g., root tips). Homogenize the tissue in deionized water or a suitable buffer.

  • Enzymatic Assay:

    • Use a commercial oxalate assay kit or an in-house method based on oxalate oxidase.

    • The principle involves the oxidation of oxalate by oxalate oxidase, which produces hydrogen peroxide (H₂O₂).

    • The H₂O₂ is then measured colorimetrically using a reaction involving a chromogenic substrate and horseradish peroxidase.

  • Quantification: Measure the absorbance at a specific wavelength (e.g., 555 nm) and calculate the oxalate concentration based on a standard curve prepared with known concentrations of oxalic acid.

Determination of Aluminum Content

Objective: To quantify the amount of aluminum accumulated in plant tissues.

Protocol:

  • Sample Preparation:

    • Harvest plant tissues (roots and shoots separately), wash them thoroughly with deionized water, and then with a solution like 0.5 M CaCl₂ to remove apoplastically bound Al.

    • Dry the samples in an oven at 60-70°C to a constant weight.

  • Acid Digestion:

    • Digest the dried and ground plant material using a mixture of concentrated nitric acid (HNO₃) and hydrogen peroxide (H₂O₂) or other appropriate acids in a microwave digestion system.

  • Analysis:

    • Dilute the digested samples with deionized water.

    • Analyze the aluminum concentration using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

    • Quantify the Al content against a standard curve prepared from certified Al standards.

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Experimental_Workflow cluster_treatment Plant Treatment cluster_analysis Analysis cluster_molecular Molecular Analysis cluster_biochemical Biochemical & Elemental Analysis Plant_growth Plant Growth (Hydroponics) Al_treatment Aluminum Stress (e.g., 50 µM AlCl₃, pH 4.5) Plant_growth->Al_treatment Harvest Harvest Root Tips Al_treatment->Harvest RNA_extraction RNA Extraction Harvest->RNA_extraction GUS_staining GUS Staining (Promoter activity) Harvest->GUS_staining Oxalate_extraction Oxalate Extraction Harvest->Oxalate_extraction Digestion Acid Digestion Harvest->Digestion qRT_PCR qRT-PCR (AAE3 expression) RNA_extraction->qRT_PCR Oxalate_assay Enzymatic Oxalate Assay Oxalate_extraction->Oxalate_assay ICP_MS ICP-MS/OES (Al content) Digestion->ICP_MS

Caption: A generalized experimental workflow for studying aluminum tolerance.

Conclusion

The this compound pathway, mediated by the AAE3 enzyme, represents a crucial intracellular mechanism for aluminum tolerance in plants. By degrading potentially toxic internal oxalate, this pathway complements the well-established external Al exclusion mechanisms involving malate and citrate exudation. The provided data and protocols offer a solid foundation for researchers to further investigate this pathway and its potential for developing aluminum-tolerant crop varieties. Understanding the interplay between these different tolerance strategies will be key to engineering plants that can thrive in acidic soils, ultimately contributing to global food security.

References

A Comparative Guide to Investigating Oxalyl-CoA Metabolism in Kidney Stone Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of preclinical models used to investigate the role of oxalyl-CoA metabolism in the pathophysiology of kidney stone disease. We present key experimental data, detailed protocols, and a comparative analysis of therapeutic strategies targeting this metabolic pathway. This document is intended to assist researchers in selecting the most appropriate models and methodologies for their studies in nephrolithiasis.

Introduction to this compound Metabolism in Kidney Stone Disease

Kidney stones, predominantly composed of calcium oxalate, are a prevalent and recurrent condition.[1] Hyperoxaluria, an excess of oxalate in the urine, is a primary risk factor for the formation of these stones.[2] Oxalate is an end-product of metabolism, and its excretion is a key factor in stone formation.[3] A critical pathway in both endogenous oxalate synthesis and its degradation by gut microbiota involves the intermediate molecule, oxalyl-coenzyme A (this compound).

In the gut, certain anaerobic bacteria, such as Oxalobacter formigenes, metabolize oxalate through a pathway involving two key enzymes: formyl-CoA transferase and this compound decarboxylase.[4][5] This process reduces the absorption of dietary oxalate. Conversely, inborn errors of metabolism, such as Primary Hyperoxaluria (PH), lead to the overproduction of oxalate in the liver, where glyoxylate is converted to oxalate. Therapeutic strategies are being developed to target various points in these pathways, including the reduction of oxalate precursors and the enzymatic degradation of oxalate in the gut.

This guide will compare two widely used preclinical models of hyperoxaluria and kidney stone disease: the chemically-induced ethylene glycol (EG) model and the genetic Alanine-glyoxylate aminotransferase (Agxt) knockout model of Primary Hyperoxaluria Type 1 (PH1). We will also examine therapeutic interventions aimed at modulating this compound and oxalate levels.

Comparison of Kidney Stone Disease Models

The choice of an appropriate animal model is critical for studying the mechanisms of kidney stone formation and for testing the efficacy of new therapies. Below is a comparison of the two most common models.

Data Presentation: Key Parameters in Kidney Stone Disease Models
ParameterControl/Wild-TypeEthylene Glycol (EG)-Induced Hyperoxaluria ModelAgxt Knockout (PH1) ModelTherapeutic Intervention (Model Dependent)
Urinary Oxalate NormalSignificantly IncreasedSignificantly IncreasedReduced with therapies
Plasma Oxalate NormalElevatedElevatedReduced with therapies
Calcium Oxalate Crystalluria AbsentPresentPresentReduced with therapies
Nephrocalcinosis AbsentCan be inducedCan develop, especially with EG challengeReduced with therapies
This compound Levels Not reportedNot reportedNot reportedNot reported
This compound Decarboxylase Activity N/A (endogenous)N/A (endogenous)N/A (endogenous)Can be introduced therapeutically

Note: Direct quantification of this compound levels in these models is not widely reported in the reviewed literature. The focus has been primarily on the downstream metabolite, oxalate.

Therapeutic Interventions Targeting Oxalate Metabolism

Several therapeutic strategies are under investigation to reduce oxalate levels in the context of kidney stone disease. These can be broadly categorized into enzyme-based therapies and RNA interference (RNAi) therapies.

Enzyme-Based Therapy: Oral Oxalate Decarboxylase

Oral administration of oxalate-degrading enzymes, such as oxalate decarboxylase, aims to reduce the intestinal absorption of dietary oxalate.

Quantitative Data for Oral Oxalate Decarboxylase in an EG-Induced Rat Model

ParameterControl GroupEG-Treated GroupEG + Oxalate Decarboxylase Group
Urinary Oxalate Excretion BaselineSignificantly IncreasedSignificantly Decreased vs. EG Group

Note: Specific values can vary between studies. The trend demonstrates the efficacy of the enzymatic approach.

RNA Interference (RNAi) Therapy

RNAi therapies aim to reduce the endogenous production of oxalate in the liver by silencing key enzymes in the oxalate synthesis pathway.

Quantitative Data for RNAi Therapy (Lumasiran) in a PH1 Model

ParameterPlacebo GroupLumasiran-Treated Group
Percent Change in 24-Hour Urinary Oxalate Minimal Change~65% Reduction
Percent Change in Plasma Oxalate Minimal Change~39.5% Reduction

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key experiments cited in this guide.

Ethylene Glycol (EG)-Induced Hyperoxaluria in Rats

Objective: To induce hyperoxaluria and calcium oxalate crystal formation in rats to mimic aspects of human kidney stone disease.

Materials:

  • Male Wistar rats (or other specified strain)

  • Ethylene glycol (analytical grade)

  • Metabolic cages for urine collection

  • Standard rat chow and drinking water

Procedure:

  • Acclimatize rats to individual metabolic cages for several days before the experiment.

  • Provide a control group with standard drinking water.

  • For the experimental group, administer 0.75% (v/v) ethylene glycol in the drinking water ad libitum for a period of 4 to 8 weeks.

  • Collect 24-hour urine samples at specified time points (e.g., weekly) for the analysis of oxalate, calcium, and other relevant parameters.

  • At the end of the study, collect blood for plasma oxalate analysis and harvest kidneys for histological examination of crystal deposition and nephrocalcinosis.

Agxt Knockout Mouse Model of Primary Hyperoxaluria Type 1

Objective: To utilize a genetic mouse model that recapitulates the metabolic defect of PH1, leading to endogenous overproduction of oxalate.

Materials:

  • Agxt knockout mice and wild-type littermate controls

  • Metabolic cages

  • Standard mouse chow and drinking water

Procedure:

  • House Agxt knockout mice and wild-type controls in metabolic cages.

  • Collect 24-hour urine samples for the measurement of urinary oxalate and glycolate.

  • Collect blood samples for the analysis of plasma oxalate.

  • To exacerbate the phenotype, an ethylene glycol challenge (e.g., 0.5% in drinking water) can be administered, which will lead to more severe nephrocalcinosis in the knockout mice compared to wild-type controls.

  • Harvest kidneys for histological analysis.

Measurement of Urinary and Plasma Oxalate

Objective: To quantify oxalate levels in biological fluids.

Method: High-Performance Liquid Chromatography (HPLC) is a common and reliable method.

Procedure (General Overview):

  • Urine Sample Preparation: Acidify urine samples and pretreat by passing through a C18 cartridge.

  • Plasma Sample Preparation: Stabilize plasma, dilute with buffer, and extract oxalate using a strong anion exchange cartridge.

  • Chromatography: Apply the treated samples to an ion-paired chromatographic system.

  • Detection: Detect oxalate electrochemically.

  • Quantification: Compare the signal from the samples to a standard curve of known oxalate concentrations.

This compound Decarboxylase Activity Assay

Objective: To measure the enzymatic activity of this compound decarboxylase.

Method: Capillary Electrophoresis (CE) can be used to monitor the degradation of the substrate, this compound.

Procedure (General Overview):

  • Prepare a reaction mixture containing buffer (e.g., 50 mM HEPES, pH 6.8), thiamine pyrophosphate, MgCl2, and the substrate this compound.

  • Initiate the reaction by adding the enzyme sample (e.g., purified recombinant enzyme or cell lysate).

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

  • Stop the reaction and analyze the mixture by CE to separate and quantify the remaining this compound and the product, formyl-CoA.

  • Calculate the enzyme activity based on the rate of substrate consumption or product formation.

Mandatory Visualizations

This compound Metabolism in Gut Microbiota

Oxalyl_CoA_Metabolism Oxalate Oxalate Oxalyl_CoA This compound Oxalate->Oxalyl_CoA Formyl-CoA Transferase Formyl_CoA Formyl-CoA Formyl_CoA->Oxalyl_CoA Formate Formate Formyl_CoA->Formate Oxalyl_CoA->Formyl_CoA This compound Decarboxylase CO2 CO2 Oxalyl_CoA->CO2

Caption: Oxalate degradation pathway in gut bacteria.

Experimental Workflow for EG-Induced Hyperoxaluria Model

EG_Model_Workflow Start Select Rats Acclimatization Acclimatize to Metabolic Cages Start->Acclimatization Grouping Divide into Control and EG Groups Acclimatization->Grouping Treatment_Control Standard Drinking Water Grouping->Treatment_Control Control Treatment_EG 0.75% Ethylene Glycol in Drinking Water Grouping->Treatment_EG Experimental Monitoring 24-hour Urine Collection (Weekly) Treatment_Control->Monitoring Treatment_EG->Monitoring Endpoint Endpoint (4-8 weeks) Monitoring->Endpoint Analysis Analyze Urine, Plasma, and Kidney Tissue Endpoint->Analysis

Caption: Workflow for the ethylene glycol-induced kidney stone model.

Therapeutic Strategies Targeting Oxalate

Therapeutic_Strategies cluster_gut Gastrointestinal Tract cluster_liver Liver (Hepatocyte) Dietary_Oxalate Dietary Oxalate Degradation Oxalate Degradation Dietary_Oxalate->Degradation Oral_Enzyme Oral Oxalate Decarboxylase Oral_Enzyme->Degradation Absorption Reduced Oxalate Absorption Degradation->Absorption Urinary_Oxalate Reduced Urinary Oxalate Absorption->Urinary_Oxalate Glyoxylate Glyoxylate GO Glycolate Oxidase RNAi RNAi Therapy (e.g., Lumasiran) RNAi->GO Inhibits Oxalate_Prod Reduced Oxalate Production GO->Oxalate_Prod Leads to Oxalate_Prod->Urinary_Oxalate

Caption: Comparison of therapeutic approaches targeting oxalate.

References

A Comparative Guide to Metabolic Flux Analysis of the Oxalyl-CoA Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the oxalyl-CoA pathway (a Type II oxalate degradation pathway) with its primary alternative, the Type I oxalate degradation pathway. We delve into the performance of each pathway, supported by available experimental data, and provide detailed methodologies for metabolic flux analysis to empower your research and development in areas impacted by oxalate metabolism.

Pathway Performance: A Head-to-Head Comparison

The degradation of oxalate, a toxic metabolite implicated in various pathological conditions, primarily occurs through two distinct pathways in microorganisms and plants. The this compound pathway represents a more complex, yet highly efficient route for energy conservation and carbon assimilation, particularly in anaerobic environments. In contrast, the Type I pathway, involving oxalate oxidase or oxalate decarboxylase, offers a simpler, more direct method of detoxification.

A multi-omics study of the human gut microbiota revealed that the Type II pathway, which includes the this compound pathway, is the predominant route for oxalate degradation over the Type I pathway.[1] This is supported by the higher prevalence of genes encoding for the key enzymes of the this compound pathway, formyl-CoA transferase (frc) and this compound decarboxylase (oxc), in the gut microbiome.

Quantitative Data Summary

Direct comparative metabolic flux data for both pathways within a single organism under identical conditions is limited in the current literature. However, we can infer the potential flux and efficiency of each pathway by examining the kinetic properties of their key enzymes and the expression levels of their corresponding genes under specific conditions.

Table 1: Comparison of Key Enzymes in Oxalate Degradation Pathways

EnzymePathwayOrganismSubstrate(s)K_mV_maxOptimal pH
Formyl-CoA Transferase (FRC) This compound PathwayOxalobacter formigenesFormyl-CoA11.1 µM6.49 µmol/min/mg6.5 - 7.5
Oxalobacter formigenesOxalate5.25 mM
This compound Synthetase (SlAAE3-1) This compound PathwaySolanum lycopersicum (Tomato)Oxalate223.8 µM7.908 µmol/min/mgNot specified
Oxalate Oxidase Type I PathwayPlants (general)OxalateNot specifiedNot specifiedNot specified
Oxalate Decarboxylase Type I PathwayFungi, BacteriaOxalateNot specifiedNot specifiedNot specified

Note: The kinetic data for Formyl-CoA Transferase from O. formigenes was obtained from recombinant protein studies.[2] The data for SlAAE3-1 is also from studies on the recombinant enzyme.[3] Comprehensive kinetic data for oxalate oxidase and decarboxylase across a range of organisms is not as readily available in a standardized format.

Table 2: Gene Expression Analysis in Response to Oxalate

GenePathwayOrganismConditionFold Change in Expression
frc (formyl-CoA transferase) This compound PathwayLactobacillus acidophiluspH 5.53.2-fold increase
oxc (this compound decarboxylase) This compound PathwayLactobacillus acidophiluspH 5.54.5-fold increase
AAE3 (this compound synthetase) This compound PathwayMedicago truncatulaOxalate exposureUpregulated
OXC (this compound decarboxylase) This compound PathwayArabidopsis thaliana, Maize, Spinach, Tomato, RiceOxalate exposureUpregulated
SoOXDC1, SoOXDC2 (Oxalate decarboxylase) Type I PathwaySpinacia oleracea (Spinach)Mature leaves vs. young leavesHigher expression in mature leaves

This table synthesizes findings from multiple studies, indicating that the genes for the this compound pathway are often induced by the presence of oxalate and influenced by environmental factors like pH.[4]

Visualizing the Metabolic Pathways

To better understand the flow of metabolites and the key enzymatic steps, the following diagrams illustrate the this compound pathway and the alternative Type I degradation pathways.

Oxalyl_CoA_Pathway cluster_0 This compound Pathway (Type II) Oxalate Oxalate Oxalyl_CoA This compound Oxalate->Oxalyl_CoA Formyl-CoA Transferase (frc) or this compound Synthetase (AAE3) Formyl_CoA Formyl-CoA Oxalyl_CoA->Formyl_CoA this compound Decarboxylase (oxc) CO2 CO2 Formate Formate Formyl_CoA->Formate Formyl_CoA->CO2

Caption: The this compound Pathway for oxalate degradation.

Type_I_Oxalate_Degradation cluster_1 Type I Pathway Oxalate Oxalate CO2 CO2 Oxalate->CO2 Oxalate Oxidase H2O2 H2O2 Formate Formate Oxalate->Formate Oxalate Decarboxylase

Caption: Alternative Type I pathways for oxalate degradation.

Experimental Protocols: Metabolic Flux Analysis of Oxalate Degradation

Metabolic Flux Analysis (MFA), particularly using stable isotopes like ¹³C, is a powerful technique to quantify the in vivo rates (fluxes) of metabolic pathways.[5] Below is a detailed protocol synthesized for the analysis of the this compound pathway, which can be adapted for comparative studies.

¹³C-Metabolic Flux Analysis (¹³C-MFA) Protocol

This protocol is designed for microbial cultures but can be adapted for plant tissues.

1. Experimental Design and Isotope Labeling:

  • Objective: To quantify the flux through the this compound pathway.

  • Tracer Selection: Use [1,2-¹³C₂]oxalate as the primary tracer. This allows for the tracking of the carbon backbone through the pathway.

  • Culture Conditions: Grow the microorganism (e.g., E. coli engineered with the this compound pathway, or a native oxalate-degrading bacterium like O. formigenes) in a defined minimal medium with a known concentration of the ¹³C-labeled oxalate as the sole or a major carbon source.

  • Steady State: Ensure the culture reaches a metabolic and isotopic steady state. This is typically achieved during the exponential growth phase. Verify steady state by taking samples at two different time points and ensuring that the labeling patterns of key metabolites do not change.

2. Sample Collection and Quenching:

  • Rapidly harvest a known quantity of cells from the culture.

  • Immediately quench metabolic activity to prevent further enzymatic reactions. This is often done by rapidly mixing the cell suspension with a cold solution (e.g., 60% methanol at -50°C).

  • Separate the cells from the medium by centrifugation at low temperatures.

3. Metabolite Extraction:

  • Extract intracellular metabolites from the cell pellet. A common method involves using a cold solvent mixture, such as 50% acetonitrile.

  • Separate the extract from the cell debris by centrifugation.

4. Derivatization (for GC-MS analysis):

  • Many metabolites are not volatile enough for Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization, for example with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is required to make them volatile.

5. Analytical Measurement (GC-MS):

  • Analyze the derivatized metabolite extracts using GC-MS. The gas chromatograph separates the different metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, revealing the isotopic labeling patterns (mass isotopomer distributions).

6. Data Analysis and Flux Calculation:

  • Metabolic Model: Construct a stoichiometric model of the organism's central carbon metabolism, including the this compound pathway and any relevant alternative pathways.

  • Flux Estimation Software: Use software like INCA or Metran to estimate the metabolic fluxes. The software compares the experimentally measured mass isotopomer distributions with the distributions predicted by the metabolic model for a given set of fluxes.

  • Iterative Fitting: The software iteratively adjusts the flux values to minimize the difference between the experimental and simulated data, ultimately providing the best-fit flux distribution.

  • Statistical Analysis: Perform a statistical analysis to assess the goodness-of-fit and determine the confidence intervals for the estimated fluxes.

MFA_Workflow A Experimental Design (Tracer Selection) B ¹³C Labeling Experiment (Cell Culture) A->B C Sample Quenching & Metabolite Extraction B->C D Analytical Measurement (e.g., GC-MS) C->D E Data Processing (Mass Isotopomer Ratios) D->E G Flux Estimation (Software) E->G F Metabolic Network Model F->G H Statistical Analysis & Flux Map Visualization G->H

Caption: General workflow for ¹³C-Metabolic Flux Analysis.

Conclusion

The this compound pathway is a critical and efficient route for oxalate degradation, particularly in anaerobic environments like the human gut. While direct comparative flux data remains an area for future research, evidence from enzyme kinetics and gene expression strongly suggests its high capacity and inducibility. The provided ¹³C-MFA protocol offers a robust framework for researchers to quantify the flux through this and competing pathways, providing valuable insights for therapeutic development and a deeper understanding of metabolic networks. The continued application of metabolic flux analysis will undoubtedly uncover further details about the regulation and dynamics of oxalate metabolism.

References

A Comparative Analysis of Oxalyl-CoA Metabolism: Prokaryotes vs. Eukaryotes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of metabolic pathways across different biological domains is paramount. This guide provides an objective comparison of oxalyl-CoA metabolism in prokaryotes and eukaryotes, supported by experimental data, detailed methodologies, and visual pathway representations.

This compound is a key intermediate in the metabolism of oxalate, a dicarboxylic acid that can be both a metabolite and a toxin. The strategies for its synthesis and degradation diverge significantly between prokaryotes and eukaryotes, reflecting their distinct cellular environments and evolutionary pressures. While prokaryotes, particularly certain gut bacteria, have evolved efficient pathways to utilize oxalate as a carbon and energy source, eukaryotes exhibit a more varied and context-dependent metabolism of this compound.

Core Metabolic Pathways: A Tale of Two Domains

In prokaryotes, the catabolism of oxalate is predominantly a CoA-dependent process. A well-characterized pathway, particularly in the anaerobic bacterium Oxalobacter formigenes, involves a two-step enzymatic reaction that converts oxalate into formate and carbon dioxide. This process is initiated by the transfer of a CoA moiety to oxalate, a reaction catalyzed by formyl-CoA transferase (Frc). The resulting this compound is then decarboxylated by this compound decarboxylase (Oxc) to produce formyl-CoA and CO2.[1][2] This pathway is crucial for the survival of some bacteria in oxalate-rich environments, such as the mammalian gut.[1] Some prokaryotes can also reduce this compound to glyoxylate.[3]

Eukaryotic this compound metabolism is more multifaceted. While a CoA-dependent pathway analogous to that in prokaryotes exists in some eukaryotes, including plants and fungi, it is not the sole mechanism for oxalate degradation.[4] In this pathway, oxalate is first activated to this compound by this compound synthetase (also known as Acyl-Activating Enzyme 3 or AAE3), an ATP-dependent reaction. Subsequently, this compound decarboxylase (OXC) catalyzes the conversion of this compound to formyl-CoA and CO2. However, many eukaryotes, particularly fungi and some plants, also employ enzymes that degrade oxalate directly without the involvement of CoA. These include oxalate oxidase, which oxidizes oxalate to CO2 and hydrogen peroxide, and oxalate decarboxylase, which converts oxalate to formate and CO2. In mammals, oxalate is primarily a metabolic waste product, and its degradation is limited. The gut microbiota plays a significant role in breaking down dietary oxalate, with bacteria like O. formigenes being key players.

Quantitative Comparison of Key Enzymes

The kinetic parameters of the core enzymes in this compound metabolism highlight differences in their efficiency and substrate affinity across domains.

EnzymeOrganism (Domain)SubstrateKm (µM)Vmax (µmol/min/mg)Reference
Formyl-CoA Transferase (Frc) Oxalobacter formigenes (Prokaryote)Formyl-CoA11.16.49
Oxalobacter formigenes (Prokaryote)Oxalate52506.49
This compound Decarboxylase (Oxc) Oxalobacter formigenes (Prokaryote)This compound2400.0135
Bifidobacterium lactis (Prokaryote)This compoundN/AN/A
This compound Synthetase (AAE3) Arabidopsis thaliana (Eukaryote)Oxalate149.0 ± 12.711.4 ± 1.0
Medicago truncatula (Eukaryote)Oxalate81 ± 919 ± 0.9
Vigna umbellata (Eukaryote)Oxalate121 ± 8.27.7 ± 0.88
Lathyrus sativus (Eukaryote)Oxalate71.5 ± 13.38.2 ± 0.8
Solanum lycopersicum (Eukaryote)Oxalate223.8 ± 20.037.908 ± 0.606

Visualizing the Metabolic Pathways

The following diagrams illustrate the core this compound metabolic pathways in prokaryotes and eukaryotes.

prokaryotic_oxalyl_coa_metabolism cluster_prokaryote Prokaryotic Oxalate Degradation Oxalate Oxalate Oxalyl_CoA This compound Oxalate->Oxalyl_CoA Frc Formyl_CoA_in Formyl-CoA Formyl_CoA_in->Oxalyl_CoA Formate Formate Oxalyl_CoA->Formate Frc CO2 CO2 Oxalyl_CoA->CO2 Oxc Formyl_CoA_out Formyl-CoA Oxalyl_CoA->Formyl_CoA_out Oxc

Prokaryotic this compound Metabolism

eukaryotic_oxalyl_coa_metabolism cluster_eukaryote Eukaryotic Oxalate Degradation (CoA-dependent) Oxalate Oxalate Oxalyl_CoA This compound Oxalate->Oxalyl_CoA AAE3 ATP ATP ATP->Oxalyl_CoA CoA CoA CoA->Oxalyl_CoA Formyl_CoA Formyl-CoA Oxalyl_CoA->Formyl_CoA OXC CO2 CO2 Oxalyl_CoA->CO2 OXC AMP_PPi AMP + PPi Oxalyl_CoA->AMP_PPi

Eukaryotic this compound Metabolism

Experimental Protocols

Assay for this compound Decarboxylase (Oxc) Activity

This protocol is adapted from methods used to characterize prokaryotic Oxc.

Materials:

  • Purified Oxc enzyme

  • This compound (substrate)

  • 50 mM HEPES buffer (pH 6.8)

  • Thiamine pyrophosphate (TPP)

  • MgCl2

  • NAD+

  • Formate dehydrogenase

  • Spectrophotometer or capillary electrophoresis system

Procedure:

  • Prepare a reaction mixture containing 50 mM HEPES buffer (pH 6.8), TPP, MgCl2, and NAD+.

  • Add a known concentration of purified Oxc enzyme to the reaction mixture.

  • Initiate the reaction by adding this compound.

  • Incubate the reaction at 37°C.

  • Monitor the consumption of this compound or the production of formyl-CoA over time.

    • Spectrophotometric method: Couple the production of formate (from the subsequent action of formyl-CoA transferase if present, or by adding it exogenously) to the reduction of NAD+ by formate dehydrogenase and measure the change in absorbance at 340 nm.

    • Capillary Electrophoresis (CE) method: Separate and quantify this compound and formyl-CoA at different time points.

  • Calculate the enzyme activity based on the rate of substrate depletion or product formation.

Assay for Formyl-CoA Transferase (Frc) Activity

This protocol is based on the characterization of Frc from O. formigenes.

Materials:

  • Purified Frc enzyme

  • Formyl-CoA

  • Oxalate

  • Buffer (e.g., potassium phosphate, pH 6.5-7.5)

  • Method for detecting this compound or formate

Procedure:

  • Prepare a reaction mixture containing the appropriate buffer, a known concentration of purified Frc enzyme, and one of the substrates (either formyl-CoA or oxalate).

  • Initiate the reaction by adding the second substrate.

  • Incubate at the optimal temperature for the enzyme (e.g., 37°C).

  • Stop the reaction at various time points.

  • Quantify the amount of product formed (this compound or formate). This can be done by coupling the reaction to a subsequent enzymatic assay (e.g., using this compound decarboxylase and formate dehydrogenase) or by direct measurement using techniques like HPLC or CE.

  • Determine the initial reaction velocity and calculate the kinetic parameters.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol is a general method for analyzing the expression of genes involved in this compound metabolism, such as oxc, frc, and AAE3.

Materials:

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and reagents for cDNA synthesis

  • qRT-PCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target and reference genes

  • qRT-PCR instrument

Procedure:

  • Isolate total RNA from the prokaryotic or eukaryotic cells of interest.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the purified RNA using reverse transcriptase and random primers or oligo(dT) primers.

  • Set up the qRT-PCR reactions containing the cDNA template, gene-specific primers for the target gene (e.g., oxc) and a reference gene (e.g., 16S rRNA for bacteria, actin or ubiquitin for eukaryotes), and the qRT-PCR master mix.

  • Perform the qRT-PCR cycling on a real-time PCR instrument.

  • Analyze the data using the comparative CT (ΔΔCT) method to determine the relative expression levels of the target gene.

Generation of Knockout Mutants

This is a generalized workflow for creating gene knockouts to study the function of genes in this compound metabolism, for example, using CRISPR/Cas9 in eukaryotes or homologous recombination in prokaryotes.

Materials:

  • Appropriate host strain (prokaryotic or eukaryotic)

  • Plasmids for expressing the knockout machinery (e.g., CRISPR/Cas9 components or homologous recombination constructs)

  • Antibiotics or other selection agents

  • PCR reagents and primers for verification

Procedure:

  • Design: Design guide RNAs (for CRISPR/Cas9) or homologous recombination arms that target the gene of interest (e.g., AAE3).

  • Cloning: Clone the designed sequences into appropriate expression vectors.

  • Transformation: Introduce the vectors into the host cells using a suitable transformation method (e.g., electroporation for bacteria, Agrobacterium-mediated transformation for plants).

  • Selection: Select for transformed cells that have successfully integrated the knockout machinery using appropriate selection markers.

  • Screening and Verification: Screen the selected colonies or plants for the desired mutation. This is typically done by PCR amplification of the target region followed by sequencing to confirm the deletion or disruption of the gene.

  • Phenotypic Analysis: Analyze the knockout mutants for changes in their ability to metabolize oxalate or for other relevant phenotypes.

Conclusion

The metabolism of this compound presents a fascinating example of metabolic divergence between prokaryotes and eukaryotes. Prokaryotes, driven by the need to utilize available carbon sources, have streamlined a highly efficient CoA-dependent pathway for oxalate degradation. In contrast, eukaryotes display a more complex and regulated approach, employing both CoA-dependent and independent mechanisms, reflecting the diverse roles of oxalate in these organisms, from a simple metabolite to a defense compound. The detailed understanding of these pathways, facilitated by the experimental protocols outlined here, is crucial for applications ranging from the development of probiotics to enhance gut health to the engineering of crop plants with improved nutritional value and disease resistance.

References

A Comparative Guide to the Validation of Oxalyl-CoA as a Therapeutic Target in Primary Hyperoxaluria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of targeting oxalyl-CoA synthetase in the context of Primary Hyperoxaluria (PH), a rare genetic disease characterized by the excessive production of oxalate. We will evaluate this novel approach against established therapeutic strategies, presenting supporting data, experimental protocols, and the underlying metabolic pathways.

Introduction: The Challenge of Primary Hyperoxaluria

Primary Hyperoxaluria (PH) encompasses a group of rare, inherited metabolic disorders where a deficiency in specific liver enzymes leads to the overproduction of oxalate.[1] This excess oxalate combines with calcium to form insoluble calcium oxalate crystals, resulting in recurrent kidney stones, nephrocalcinosis, and often progressing to chronic kidney disease and end-stage renal disease (ESRD).[2][3] The primary goal of treatment is to reduce the hepatic production and subsequent urinary excretion of oxalate.[4][5]

Historically, treatment options were limited to supportive care like hyperhydration and crystallization inhibitors, with organ transplantation being the only curative, albeit high-risk, option. The therapeutic landscape has been revolutionized by the success of substrate reduction therapies using RNA interference (RNAi), which validate the strategy of targeting key enzymes in the oxalate synthesis pathway. This guide explores a potential new target in this pathway: the enzyme responsible for producing this compound.

The Oxalate Metabolic Pathway: Identifying Therapeutic Nodes

The metabolic pathway leading to oxalate production in the liver presents several potential targets for therapeutic intervention. The diagram below illustrates the key enzymatic steps, including the established targets Glycolate Oxidase (GO) and Lactate Dehydrogenase A (LDHA), and the proposed target, Acyl-CoA Synthetase Family Member 2 (ACSF2), which is hypothesized to function as an this compound synthetase in this context.

Oxalate_Metabolism cluster_pathway Hepatic Oxalate Synthesis Pathway Glyoxylate Glyoxylate LDHA Lactate Dehydrogenase A (LDHA) Glyoxylate->LDHA Nedosiran (RNAi Inhibition) Glycolate Glycolate GO Glycolate Oxidase (GO) Glycolate->GO Lumasiran (RNAi Inhibition) Oxalate Oxalate (Pathogenic Metabolite) ACSF2 ACSF2 (Proposed this compound Synthetase) Oxalate->ACSF2 Proposed Target (Small Molecule Inhibition) Oxalyl_CoA This compound OXC This compound Decarboxylase (OXC) Oxalyl_CoA->OXC Formyl_CoA Formyl-CoA AGT_Deficiency AGT Deficiency (Cause of PH Type 1) AGT_Deficiency->Glyoxylate Increases Substrate GO->Glyoxylate LDHA->Oxalate ACSF2->Oxalyl_CoA OXC->Formyl_CoA

Figure 1: Hepatic Oxalate Synthesis Pathway and Therapeutic Targets.

Comparative Analysis of Therapeutic Targets

The validation of a novel therapeutic target requires rigorous comparison with existing alternatives. The current standard of care in advanced PH involves substrate reduction via RNAi. Targeting this compound formation via a small molecule inhibitor of ACSF2 represents a mechanistically distinct approach.

FeatureACSF2 Inhibition (Proposed)GO Inhibition (Lumasiran)LDHA Inhibition (Nedosiran)
Target Enzyme Acyl-CoA Synthetase Family Member 2 (ACSF2)Glycolate Oxidase (GO)Lactate Dehydrogenase A (LDHA)
Mechanism Direct competitive or allosteric inhibition of enzyme activity, preventing this compound formation.RNA interference (RNAi) to silence HAO1 gene expression, reducing GO enzyme levels.RNA interference (RNAi) to silence LDHA gene expression, reducing liver-specific LDHA enzyme levels.
Therapeutic Modality Small Molecule InhibitorSmall Interfering RNA (siRNA)Small Interfering RNA (siRNA)
Administration Potentially OralSubcutaneous InjectionSubcutaneous Injection
Stage of Development Pre-clinical / HypotheticalClinically ApprovedClinically Approved
Reported Efficacy Not yet determinedMean maximal reduction in urinary oxalate of ~75% in PH1 patients.Mean maximal reduction in urinary oxalate of ~71% in PH1 patients.

Quantitative Data from Pre-clinical and Clinical Studies

Quantitative assessment is crucial for validating a target. While clinical data for ACSF2 inhibition in PH is not available, we can present kinetic data for homologous enzymes and compare it with the established efficacy of approved RNAi therapies.

Table 2: Enzyme Kinetics of this compound Synthetase Homologs Data from non-human species, indicative of enzyme characteristics.

EnzymeSource OrganismKm for Oxalate (μM)Vmax (μmol min-1 mg-1)
MtAAE3Medicago truncatula81 ± 919 ± 0.9
LsOCSLathyrus sativus (Grass Pea)71.5 ± 13.38.2 ± 0.8

Table 3: Clinical Efficacy of Approved RNAi Therapeutics for PH1 Primary endpoint data from clinical trials.

TherapeuticTargetPatient PopulationKey Efficacy EndpointResult
LumasiranGOPH1Mean maximal reduction in 24h urinary oxalate~75% reduction
NedosiranLDHAPH1Mean maximal reduction in 24h urinary oxalate~71% reduction

Experimental Protocols for Target Validation

Validating ACSF2 as a therapeutic target for PH would involve a sequence of biochemical and cell-based assays, followed by in vivo studies. The workflow diagram below outlines this process, followed by detailed protocols for key experiments.

Target_Validation_Workflow cluster_workflow Target Validation Workflow for ACSF2 in Primary Hyperoxaluria T0 Target Hypothesis: Inhibiting ACSF2 reduces hepatic oxalate production T1 Recombinant Human ACSF2 Protein Expression & Purification T0->T1 T2 In Vitro Enzyme Kinetics & Inhibitor Screening (this compound Synthetase Assay) T1->T2 T3 Lead Compound Identification T2->T3 T4 Cell-Based Assays: - Hepatocyte cell line (e.g., HepG2) - Measure intracellular oxalate levels T3->T4 Test Hits T5 Target Engagement & Off-Target Effect Analysis T4->T5 T6 In Vivo Studies: - PH Mouse Model - Measure urinary & plasma oxalate T5->T6 Validate in vivo T7 Efficacy & Toxicity Assessment T6->T7 T8 Pre-clinical Candidate Selection T7->T8

Figure 2: A general experimental workflow for validating ACSF2 as a drug target.

Protocol 1: this compound Synthetase (ACSF2) Activity Assay

This protocol is designed to measure the enzymatic activity of recombinant ACSF2 and to screen for potential inhibitors.

  • Reagents and Materials:

    • Purified recombinant human ACSF2 protein.

    • Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT.

    • Substrates: Oxalic acid, Coenzyme A (CoA), ATP.

    • Detection Reagent: DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) for measuring free CoA.

    • 96-well microplate and plate reader.

  • Procedure:

    • Prepare a reaction mixture in the assay buffer containing ACSF2 enzyme, oxalic acid, and ATP.

    • Initiate the reaction by adding CoA.

    • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

    • Stop the reaction (e.g., by adding EDTA).

    • Measure the consumption of CoA. This can be done by adding DTNB and measuring the absorbance at 412 nm. The decrease in free CoA corresponds to the formation of this compound.

    • For inhibitor screening, pre-incubate the enzyme with the test compound before adding CoA.

  • Data Analysis:

    • Calculate the specific activity of the enzyme (e.g., in μmol of product formed per minute per mg of protein).

    • For inhibitors, calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 2: Measurement of Oxalate in Biological Samples (Colorimetric Assay)

This protocol describes a common method for quantifying oxalate in urine or cell lysates, a critical endpoint for assessing therapeutic efficacy.

  • Reagents and Materials:

    • Commercially available Oxalate Assay Kit (containing Assay Buffer, Oxalate Enzyme Mix, Oxalate Converter, Probe).

    • Oxalate Standard solution.

    • Biological samples (e.g., 24-hour urine collection, cell culture supernatant, or cell lysate).

    • 96-well microplate and plate reader (absorbance at ~590 nm).

  • Sample Preparation:

    • Urine: Centrifuge urine samples to remove any precipitate. Dilute as necessary with assay buffer to ensure the oxalate concentration falls within the linear range of the assay.

    • Cell Lysate: Homogenize cells in ice-cold assay buffer. Centrifuge to pellet debris and collect the clear supernatant.

  • Procedure:

    • Prepare a standard curve using the provided Oxalate Standard.

    • Add 50 µL of each standard and prepared sample to separate wells of a 96-well plate.

    • Prepare a reaction mix by combining the Assay Buffer, Oxalate Enzyme Mix, and Probe as per the kit's instructions.

    • Add 50 µL of the reaction mix to each well containing the standards and samples.

    • Incubate at room temperature for 10-30 minutes, protected from light.

    • Measure the absorbance at the recommended wavelength (e.g., 595 nm).

  • Data Analysis:

    • Subtract the blank reading from all standard and sample readings.

    • Plot the standard curve (absorbance vs. oxalate concentration).

    • Determine the oxalate concentration in the samples from the standard curve, accounting for any dilution factors.

Conclusion and Future Directions

The clinical success of RNAi therapies targeting GO and LDHA has unequivocally validated substrate reduction as a powerful strategy for treating Primary Hyperoxaluria. This opens the door for exploring other nodes within the oxalate synthesis pathway. Targeting the formation of this compound via inhibition of an enzyme like ACSF2 presents a compelling, albeit early-stage, alternative.

The primary advantage of a small molecule inhibitor approach would be the potential for oral administration, which could offer greater convenience over subcutaneous injections. However, significant research is required to validate ACSF2's role in human hepatic oxalate metabolism, develop potent and specific inhibitors, and assess the safety and efficacy of this strategy in pre-clinical models of PH. The experimental frameworks provided in this guide offer a roadmap for these critical validation studies.

References

Comparative Analysis of Formyl-CoA Transferase Inhibitors: A Guide to Discovery and Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the current landscape of formyl-CoA transferase (FCT) inhibitors. Due to the nascent stage of inhibitor discovery for this enzyme, this document focuses on known modulators of FCT activity and presents a framework for the discovery and comparative analysis of novel inhibitory compounds. Detailed experimental protocols for enzyme activity assays and a proposed high-throughput screening workflow are included to facilitate further research in this area.

Introduction to Formyl-CoA Transferase

Formyl-CoA transferase (FCT), also known as formyl-CoA:oxalate CoA-transferase, is a key enzyme in the oxalate degradation pathway, particularly in the gut bacterium Oxalobacter formigenes.[1][2][3][4][5] This enzyme catalyzes the transfer of a CoA moiety from formyl-CoA to oxalate, producing oxalyl-CoA and formate. The subsequent decarboxylation of this compound by this compound decarboxylase regenerates formyl-CoA. This pathway is crucial for the survival of O. formigenes, which relies on oxalate as its primary energy source. In humans, the absence of O. formigenes has been correlated with an increased risk of kidney stone formation due to elevated oxalate levels. This makes FCT a potential therapeutic target for modulating oxalate metabolism.

Known Modulators of Formyl-CoA Transferase Activity

Direct comparative studies of potent and specific FCT inhibitors are currently absent in the scientific literature. However, some molecules are known to modulate its activity.

Table 1: Known Inhibitors and Modulators of Formyl-CoA Transferase

ModulatorEnzyme Variant(s) AffectedType of ModulationKey Findings
Free Coenzyme A (CoA) O. formigenes FCTInhibitionInhibits the enzyme at low concentrations (e.g., 40 µM).
Oxalate E. coli FCT (YfdW)Substrate InhibitionYfdW displays substrate inhibition by oxalate, a characteristic not observed in FCT from O. formigenes or A. aceti.
Sulfhydryl Reagents O. formigenes FCTInhibitionInhibited by N-ethylmaleimide and p-chloromercuribenzoate.

Comparative Kinetics of FCT Orthologs

While specific inhibitor data is sparse, comparing the kinetic parameters of FCT from different organisms provides insights into their functional differences, which can be crucial for inhibitor design.

Table 2: Steady-State Kinetic Parameters for Various Formyl-CoA Transferases

EnzymeSubstrateKmkcatkcat/Km (M-1s-1)
A. aceti H6UctB Oxalate1.11 ± 0.09 mM5.00 ± 0.09 s-1(4.5 ± 0.4) × 103
Formyl-CoA3.4 ± 0.4 µM4.5 ± 0.1 s-1(1.3 ± 0.2) × 106
O. formigenes FRC Oxalate5.25 mM6.49 µmol/min/mg-
Formyl-CoA11.1 µM6.49 µmol/min/mg-
E. coli YfdW Oxalate---
Formyl-CoA352 ± 4 µM130 ± 17 s-1-

Data for H6UctB from. Data for FRC from. Data for YfdW from a study on its kinetic behavior.

Experimental Protocols

HPLC-Based Assay for Formyl-CoA Transferase Activity

This protocol is adapted from methodologies used to characterize FCT from Acetobacter aceti and other organisms and is suitable for determining enzyme kinetics and evaluating potential inhibitors.

a. Reagents and Buffers:

  • Assay Buffer: 50 mM potassium phosphate, pH 6.7.

  • Substrates:

    • Formyl-CoA solution (in water or a mild buffer, freshly prepared or aliquoted and stored at -80°C to minimize hydrolysis).

    • Sodium oxalate solution.

  • Enzyme: Purified FCT enzyme preparation.

  • Quenching Solution: e.g., a strong acid like perchloric acid or trifluoroacetic acid to stop the reaction.

b. Assay Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes at 25°C. A typical 0.5 mL reaction mixture contains:

    • 50 mM potassium phosphate, pH 6.7.

    • A range of formyl-CoA concentrations (e.g., 0.5–100 µM).

    • A range of sodium oxalate concentrations (e.g., 0.15–50 mM).

  • Pre-incubate the mixture at 25°C for 5 minutes.

  • Initiate the reaction by adding a known amount of purified FCT (e.g., 20–100 ng).

  • Incubate the reaction for a specific time (e.g., 1-10 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the samples to pellet any precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC.

c. HPLC Analysis:

  • Column: C18 column (e.g., Waters Symmetry C18, 4.6 × 75 mm, 3.5 µm).

  • Detection: Monitor absorbance at 254 nm to detect CoA thioesters.

  • Quantification: Quantify the conversion of formyl-CoA to this compound by integrating the peak areas and comparing them to a standard curve.

d. Inhibitor Analysis:

  • To determine the IC50 of a potential inhibitor, perform the assay at fixed substrate concentrations (typically at or near the Km values) with a range of inhibitor concentrations.

  • Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

Proposed High-Throughput Screening (HTS) Protocol for FCT Inhibitors

This protocol is a proposed workflow adapted from a successful HTS campaign for a related human type III CoA transferase, SUGCT. It utilizes a coupled enzyme assay to produce a fluorometrically detectable signal.

a. Principle: The consumption of formyl-CoA or the production of formate can be coupled to a secondary enzymatic reaction that results in a change in fluorescence or absorbance. For example, if a suitable formate dehydrogenase is available, the production of formate can be linked to the reduction of NAD+ to NADH, which can be monitored fluorometrically.

b. Reagents and Buffers:

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4, containing 4 mM DTT and 0.1% Triton X-100.

  • FCT Enzyme: Purified FCT.

  • Substrates: Formyl-CoA and Oxalate.

  • Coupling Enzyme and Substrate: e.g., Formate dehydrogenase and NAD+.

  • Compound Library: Library of small molecules dissolved in DMSO.

c. HTS Procedure:

  • Dispense a small volume (e.g., 50 nL) of each compound from the library into individual wells of a 384-well microplate.

  • Add a solution containing the FCT enzyme, coupling enzyme, and NAD+ to all wells.

  • Initiate the enzymatic reaction by adding a solution of the substrates (formyl-CoA and oxalate).

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Measure the fluorescence (e.g., excitation at 340 nm, emission at 460 nm for NADH production).

  • Identify "hits" as compounds that significantly reduce the fluorescent signal compared to control wells (containing DMSO without inhibitor).

  • Validate hits through dose-response curves to determine IC50 values and perform counter-screens to assess specificity.

Visualizations

Signaling Pathway and Experimental Workflows

Oxalate_Degradation_Pathway cluster_cell O. formigenes Cytoplasm Formyl_CoA Formyl-CoA FCT Formyl-CoA Transferase (FCT) Formyl_CoA->FCT Oxalate Oxalate Oxalate->FCT Oxalyl_CoA This compound FCT->Oxalyl_CoA Formate Formate FCT->Formate ODC This compound Decarboxylase Oxalyl_CoA->ODC ODC->Formyl_CoA regenerates CO2 CO2 ODC->CO2

Caption: Oxalate degradation pathway in Oxalobacter formigenes.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow for FCT Inhibitors Start Compound Library (in 384-well plates) Dispense Dispense Compounds (50 nL/well) Start->Dispense Add_Enzyme Add Enzyme Mix (FCT, Coupling Enzyme, NAD+) Dispense->Add_Enzyme Add_Substrate Initiate Reaction (Add Formyl-CoA + Oxalate) Add_Enzyme->Add_Substrate Incubate Incubate at RT (60 min) Add_Substrate->Incubate Read_Plate Read Fluorescence (Ex: 340nm, Em: 460nm) Incubate->Read_Plate Data_Analysis Data Analysis (Identify Hits) Read_Plate->Data_Analysis Hit_Validation Hit Validation (Dose-Response, IC50) Data_Analysis->Hit_Validation Specificity Counter-screens (Specificity Profiling) Hit_Validation->Specificity Lead_Opt Lead Optimization Specificity->Lead_Opt

Caption: Proposed workflow for high-throughput screening of FCT inhibitors.

References

Assessing the Physiological Relevance of the Oxalyl-CoA Pathway Under Stress Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the oxalyl-CoA pathway's performance and physiological relevance under various stress conditions, particularly in plants, and contrasts it with alternative metabolic routes. The information presented is supported by experimental data to aid researchers in designing studies and to provide a comparative framework for drug development professionals exploring metabolic pathways as therapeutic targets.

Introduction to the this compound Pathway

The this compound pathway is a crucial metabolic route for the degradation of oxalate, a potent dicarboxylic acid.[1] Unregulated, high levels of oxalate can be toxic to cells, leading to the chelation of essential metal ions like calcium, disruption of membrane integrity, and mitochondrial dysfunction.[2][3] This pathway is particularly significant in organisms that do not possess the more direct oxalate oxidase enzyme system, such as dicotyledonous plants.[4][5] The pathway proceeds in a series of enzymatic steps, primarily localized in the cytoplasm, with the final step occurring in the mitochondria.

The core function of this pathway is to convert toxic oxalate into carbon dioxide and formate, the latter of which can be further metabolized. This detoxification process is vital for cellular homeostasis, especially under stress conditions that can lead to an accumulation of oxalate.

The this compound Signaling Pathway

The CoA-dependent pathway for oxalate degradation involves a sequence of enzymatic reactions to detoxify oxalate. The key steps are outlined below.

Oxalyl_CoA_Pathway Oxalate Oxalate Oxalyl_CoA This compound Oxalate->Oxalyl_CoA AAE3 (this compound Synthetase) + ATP + CoA Formyl_CoA Formyl-CoA Oxalyl_CoA->Formyl_CoA OXC (this compound Decarboxylase) - CO₂ Formate_Cytoplasm Formate Formyl_CoA->Formate_Cytoplasm FCH (Formyl-CoA Hydrolase) - CoA Formate_Mitochondrion Formate Formate_Cytoplasm->Formate_Mitochondrion Transport CO2 CO₂ Formate_Mitochondrion->CO2 FDH (Formate Dehydrogenase) + NAD⁺ → NADH + H⁺ Experimental_Workflow cluster_stress Stress Application cluster_sampling Sample Collection & Processing cluster_analysis Biochemical & Molecular Analysis Stress Apply Stress (e.g., Al toxicity, pathogen) Harvest Harvest Plant Tissue (Flash-freeze in liquid N₂) Stress->Harvest Control Control Conditions Control->Harvest Grind Grind Tissue to Fine Powder Harvest->Grind Protein_Extraction Protein Extraction Grind->Protein_Extraction Metabolite_Extraction Metabolite Extraction (e.g., with TCA) Grind->Metabolite_Extraction RNA_Extraction RNA Extraction Grind->RNA_Extraction Enzyme_Assay Enzyme Activity Assay (Spectrophotometry) Protein_Extraction->Enzyme_Assay LCMS Metabolite Quantification (LC-MS/MS) Metabolite_Extraction->LCMS qRT_PCR Gene Expression Analysis (qRT-PCR) RNA_Extraction->qRT_PCR Pathway_Logic Plant_Kingdom Plant Kingdom Monocots Monocots (e.g., Wheat, Barley) Plant_Kingdom->Monocots Dicots Dicots (e.g., Arabidopsis, Medicago) Plant_Kingdom->Dicots Oxalate_Oxidase Oxalate Oxidase Pathway (Dominant) Monocots->Oxalate_Oxidase Oxalyl_CoA_Pathway This compound Pathway (Essential) Dicots->Oxalyl_CoA_Pathway

References

A Comparative Guide to Cross-Species Complementation of Oxalyl-CoA Pathway Genes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key genes from the oxalyl-CoA pathway—oxc (this compound decarboxylase) and frc (formyl-CoA transferase)—from various bacterial species that have been functionally expressed in heterologous hosts, primarily Escherichia coli. The objective is to present a consolidated resource of experimental data and methodologies to aid in the selection of genes for applications such as the development of probiotics or enzymatic agents for the degradation of oxalate, a compound implicated in kidney stone formation and other health issues.

Performance Comparison of Heterologously Expressed this compound Pathway Genes

The functional expression of oxc and frc genes from different bacterial sources in E. coli has been demonstrated in several studies. While direct comparative studies under identical conditions are limited, this section summarizes the available quantitative data on enzyme activity and expression levels.

Table 1: Comparison of Recombinant this compound Decarboxylase (Oxc) Performance
Gene Source OrganismHost StrainExpression VectorProtein Expression LevelEnzyme Activity/Assay DetailsReference
Oxalobacter formigenesE. coli BL21 (DE3)pET-30a(+)36% of total proteinActivity confirmed by Western blot and dot blot; specific activity not reported.[1]
Bifidobacterium lactis DSM 10140E. colipET-28a(+) (pETOxc)Not specifiedEnzymatic activity demonstrated by monitoring this compound consumption via capillary electrophoresis. The enzyme showed product inhibition.[2]
Lactobacillus acidophilus LA 14E. coliNot specifiedNot specifiedSteady-state kinetic constants (Vmax, Km or k') were estimated using a capillary electrophoresis method. Showed lower oxalate breakdown than O. formigenes Oxc.[3]
Table 2: Comparison of Recombinant Formyl-CoA Transferase (Frc) Performance
Gene Source OrganismHost StrainExpression VectorSpecific Activity / Kinetic ParametersReference
Oxalobacter formigenesE. coliNot specifiedVmax: 6.49 µmol/min/mg; Km (formyl-CoA): 11.1 µM; Km (oxalate): 5.25 mM[4]
Acetobacter aceti (FCOCT)E. coliNot specified10 units/mg (with formyl-CoA and oxalate)[No specific citation available in the provided snippets]
Lactobacillus acidophilus NCFME. coliNot specifiedFunctional expression confirmed by complementation of an frc deletion mutant, which restored oxalate degradation. Specific activity not reported.[5]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound pathway genes.

Cloning and Heterologous Expression of oxc and frc Genes

Objective: To clone the oxc and frc genes from a source organism into an expression vector and transform it into a suitable E. coli host for protein production.

Materials:

  • Genomic DNA from the source organism (e.g., Oxalobacter formigenes, Bifidobacterium lactis)

  • PCR primers specific for the target oxc or frc gene

  • High-fidelity DNA polymerase

  • pET series expression vector (e.g., pET-22b(+), pET-30a(+))

  • Restriction enzymes (e.g., NdeI, EcoRI)

  • T4 DNA Ligase

  • Competent E. coli expression host (e.g., BL21 (DE3))

  • Luria-Bertani (LB) or Terrific Broth (TB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Antibiotics (e.g., kanamycin, ampicillin)

Procedure:

  • Gene Amplification: Amplify the full-length oxc or frc gene from the source organism's genomic DNA using PCR with specific primers containing appropriate restriction sites.

  • Vector and Insert Preparation: Digest both the PCR product and the pET expression vector with the chosen restriction enzymes. Purify the digested vector and insert using a gel extraction kit.

  • Ligation: Ligate the purified gene insert into the digested pET vector using T4 DNA Ligase.

  • Transformation: Transform the ligation mixture into competent E. coli BL21 (DE3) cells.

  • Selection and Verification: Plate the transformed cells on LB agar plates containing the appropriate antibiotic. Select individual colonies and verify the presence of the correct insert by colony PCR, restriction digestion of the plasmid, and DNA sequencing.

  • Protein Expression:

    • Inoculate a single colony of the recombinant E. coli into LB or TB medium with the appropriate antibiotic and grow at 37°C with shaking.

    • Induce protein expression at mid-log phase (OD600 ≈ 0.6-0.8) by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to incubate the culture for several hours (e.g., 2-4 hours) at a suitable temperature (e.g., 28°C, 32°C, or 37°C) to allow for protein expression.

  • Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using sonication or other appropriate methods.

  • Protein Purification (Optional): If the expression vector includes a purification tag (e.g., His-tag), purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography).

This compound Decarboxylase (Oxc) Activity Assay by Capillary Electrophoresis

Objective: To quantify the enzymatic activity of recombinant Oxc by measuring the consumption of its substrate, this compound.

Materials:

  • Purified recombinant Oxc enzyme or cell lysate containing the enzyme

  • Phosphate buffer (50 mM, pH 7.0)

  • Thiamine pyrophosphate (TPP)

  • MgCl2

  • This compound (substrate)

  • Capillary electrophoresis (CE) system with a UV detector

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, TPP, and MgCl2.

  • Enzyme Reaction: Add the purified Oxc enzyme or cell lysate to the reaction mixture. Initiate the reaction by adding this compound. Incubate the reaction at 37°C.

  • Sample Collection: Take aliquots of the reaction mixture at different time points.

  • CE Analysis:

    • Use a capillary coated with a polymer like polyethylenimine (PEI) with a neutral background electrolyte (50 mM phosphate buffer, pH 7.0) to achieve a reversal of the electroosmotic flow.

    • Inject the collected samples into the CE system.

    • Separate the substrate (this compound) and product (formyl-CoA) based on their electrophoretic mobility.

    • Detect the separated compounds using a UV detector at a wavelength of 254 nm.

  • Data Analysis: Quantify the decrease in the this compound peak area over time to determine the rate of the enzymatic reaction. Calculate the specific activity of the enzyme (e.g., in µmol of substrate consumed per minute per mg of protein).

Quantification of Oxalate Degradation by Recombinant Bacteria

Objective: To assess the ability of recombinant E. coli expressing oxc and frc to degrade oxalate in a liquid culture.

Materials:

  • Recombinant E. coli strain

  • Control E. coli strain (with an empty vector)

  • Growth medium (e.g., MRS broth) supplemented with a known concentration of sodium oxalate (e.g., 20 mM). [No specific citation available in the provided snippets]

  • Oxalate quantification method (e.g., enzymatic assay kit, HPLC, or titration with potassium permanganate).

Procedure:

  • Culturing: Inoculate both the recombinant and control E. coli strains into the growth medium containing sodium oxalate.

  • Incubation: Incubate the cultures under appropriate conditions (e.g., 37°C, with shaking) for a defined period (e.g., 24-72 hours).

  • Sample Preparation: At various time points, collect aliquots of the culture. Centrifuge the samples to pellet the cells and collect the supernatant.

  • Oxalate Measurement: Measure the concentration of oxalate remaining in the supernatant using a chosen quantification method.

    • Enzymatic Assay: Use a commercial oxalate assay kit, which typically involves the oxidation of oxalate by oxalate oxidase, producing a detectable product. [No specific citation available in the provided snippets]

    • HPLC: Use high-performance liquid chromatography to separate and quantify oxalate.

    • Titration: Titrate the supernatant with a standardized solution of potassium permanganate.

  • Data Analysis: Calculate the percentage of oxalate degraded by the recombinant strain compared to the initial concentration and the control strain.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Oxalyl_CoA_Pathway cluster_cell Bacterial Cell Oxalate_ext Oxalate (extracellular) Oxalate_int Oxalate (intracellular) Oxalate_ext->Oxalate_int Transport Oxalyl_CoA This compound Oxalate_int->Oxalyl_CoA CoA Transfer Formyl_CoA Formyl-CoA Formyl_CoA->Oxalyl_CoA Oxalyl_CoA->Formyl_CoA Decarboxylation CO2 CO2 Oxalyl_CoA->CO2 Formate Formate frc frc (Formyl-CoA Transferase) oxc oxc (this compound Decarboxylase)

Caption: The this compound metabolic pathway for oxalate degradation in bacteria.

Cross_Species_Complementation_Workflow cluster_cloning Gene Cloning cluster_expression Heterologous Expression cluster_analysis Functional Analysis Source_DNA Source Organism Genomic DNA PCR PCR Amplification of oxc/frc gene Source_DNA->PCR Digestion Restriction Digestion PCR->Digestion Vector Expression Vector (e.g., pET) Vector->Digestion Ligation Ligation Digestion->Ligation Recombinant_Plasmid Recombinant Plasmid Ligation->Recombinant_Plasmid Transformation Transformation into E. coli Host Recombinant_Plasmid->Transformation Selection Selection of Recombinant Clones Transformation->Selection Induction IPTG Induction Selection->Induction Protein_Production Recombinant Protein Production Induction->Protein_Production Enzyme_Assay Enzyme Activity Assay Protein_Production->Enzyme_Assay Growth_Assay Growth Complementation (Oxalate Stress) Protein_Production->Growth_Assay Degradation_Assay Oxalate Degradation Quantification Protein_Production->Degradation_Assay Logical_Relationship cluster_genes This compound Pathway Genes cluster_proteins Enzymes cluster_function Cellular Function oxc oxc gene Oxc_protein This compound Decarboxylase oxc->Oxc_protein Encodes frc frc gene Frc_protein Formyl-CoA Transferase frc->Frc_protein Encodes Oxalate_Degradation Oxalate Degradation Oxc_protein->Oxalate_Degradation Catalyzes Frc_protein->Oxalate_Degradation Catalyzes Host_Complementation Host Complementation Oxalate_Degradation->Host_Complementation Enables

References

A Comparative Guide to the Regulation of Oxalyl-CoA Synthesis Across Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the regulatory mechanisms governing the synthesis of oxalyl-CoA in bacteria, plants, and yeast. The synthesis of this key metabolic intermediate is crucial for a variety of cellular processes, including oxalate degradation, detoxification, and in some organisms, the production of secondary metabolites. Understanding the diverse regulatory strategies employed by different organisms can provide valuable insights for agricultural biotechnology and the development of novel therapeutic agents.

Introduction to this compound Synthesis Pathways

This compound can be synthesized through two primary enzymatic reactions:

  • This compound Synthetase (OCS) , also known as Acyl-Activating Enzyme 3 (AAE3) or Oxalate-CoA ligase, catalyzes the ATP-dependent ligation of oxalate and Coenzyme A (CoA). This pathway is prevalent in plants and yeast.

  • Formyl-CoA Transferase (FRC) facilitates the transfer of a CoA moiety from formyl-CoA to oxalate, a key step in the oxalate degradation pathway of certain anaerobic bacteria.

This guide will delve into the regulation of these enzymes and their corresponding pathways in different biological contexts.

Comparative Analysis of Enzyme Kinetics

The kinetic properties of the enzymes responsible for this compound synthesis vary significantly across different organisms, reflecting their adaptation to specific metabolic needs and environmental conditions.

OrganismEnzymeSubstrateKm (µM)Vmax (µmol·min⁻¹·mg⁻¹ protein)Reference(s)
Oryza sativa (Rice)This compound Synthetase (OsAAE3)Oxalate1730 ± 1206824.9 ± 410.29 (U·min⁻¹·mg⁻¹)[1]
Vigna umbellata (Rice bean)This compound Synthetase (VuAAE3)Oxalate121 ± 8.27.7 ± 0.88[2][3][4]
Glycine soja (Wild soybean)This compound Synthetase (GsAAE3)Oxalate105.10 ± 12.3012.64 ± 0.34[5]
Lathyrus sativus (Grass pea)This compound Synthetase (LsOCS)Oxalate71.5 ± 13.38.2 ± 0.8
Solanum lycopersicum (Tomato)This compound Synthetase (SlAAE3-1)Oxalate223.8 ± 20.037.908 ± 0.606
Saccharomyces cerevisiae (Yeast)This compound Synthetase (ScAAE3)Oxalate20.0 ± 2.712 ± 1.0
Oxalobacter formigenesFormyl-CoA Transferase (FRC)Oxalate52506.49
Oxalobacter formigenesFormyl-CoA Transferase (FRC)Formyl-CoA11.16.49
Oxalobacter formigenesFormyl-CoA Transferase (FRC)Formyl-CoA300029.6 (with excess succinate)

Regulation of Gene Expression

The synthesis of this compound is tightly regulated at the transcriptional level in response to various internal and external stimuli.

Bacteria

In anaerobic bacteria such as Oxalobacter formigenes and Lactobacillus acidophilus, the genes encoding formyl-CoA transferase (frc) and this compound decarboxylase (oxc) are often organized in an operon and their expression is induced by the presence of oxalate and influenced by pH.

  • Oxalate Induction: The presence of oxalate in the growth medium leads to the upregulation of frc and oxc gene expression, enabling the bacteria to utilize oxalate as a carbon and energy source.

  • pH Dependence: In Lactobacillus acidophilus, the induction of the frc-oxc operon by oxalate is dependent on a mildly acidic environment (pH 5.5), while at a more neutral pH (6.8), these genes are downregulated, even in the presence of oxalate. This suggests a regulatory mechanism that integrates both substrate availability and environmental pH to control oxalate metabolism.

Plants

In plants, the expression of the this compound synthetase gene, AAE3, is induced by a range of biotic and abiotic stresses, highlighting the importance of oxalate metabolism in plant defense and adaptation.

  • Oxalate Induction: Similar to bacteria, exposure to exogenous oxalate induces the expression of AAE3 in plants like Arabidopsis thaliana and Medicago truncatula. This response is crucial for detoxifying excess oxalate, which can be harmful to plant cells.

  • Aluminum and Cadmium Stress: In several plant species, including rice bean, wild soybean, and tomato, the expression of AAE3 is significantly upregulated in response to aluminum (Al) and cadmium (Cd) stress. This suggests that the AAE3-dependent oxalate degradation pathway plays a critical role in the plant's tolerance to heavy metal toxicity, likely by preventing the accumulation of toxic oxalate-metal complexes.

Signaling and Metabolic Pathways

The synthesis of this compound is integrated into distinct metabolic pathways in different organisms.

Bacterial Oxalate Degradation Pathway

In bacteria like Oxalobacter formigenes, this compound synthesis via formyl-CoA transferase is the first step in a specialized oxalate degradation pathway that ultimately generates a proton gradient for ATP synthesis.

bacterial_oxalate_degradation Oxalate Oxalate FRC Formyl-CoA Transferase (FRC) Oxalate->FRC Formyl_CoA_in Formyl-CoA Formyl_CoA_in->FRC Oxalyl_CoA This compound FRC->Oxalyl_CoA Formate Formate FRC->Formate OXC This compound Decarboxylase (OXC) Oxalyl_CoA->OXC Formyl_CoA_out Formyl-CoA OXC->Formyl_CoA_out CO2 CO₂ OXC->CO2

Bacterial Oxalate Degradation Pathway
Plant CoA-Dependent Oxalate Catabolism

In plants, this compound synthetase (AAE3) initiates a multi-step pathway to degrade oxalate into carbon dioxide. This pathway is crucial for maintaining oxalate homeostasis and responding to stress.

plant_oxalate_catabolism Oxalate Oxalate AAE3 This compound Synthetase (AAE3) Oxalate->AAE3 CoA_ATP CoA + ATP CoA_ATP->AAE3 Oxalyl_CoA This compound AAE3->Oxalyl_CoA OXC This compound Decarboxylase (OXC) Oxalyl_CoA->OXC Formyl_CoA Formyl-CoA OXC->Formyl_CoA FCH Formyl-CoA Hydrolase Formyl_CoA->FCH Formate Formate FCH->Formate FDH Formate Dehydrogenase Formate->FDH CO2 CO₂ FDH->CO2

Plant CoA-Dependent Oxalate Catabolism

Experimental Protocols

This compound Synthetase Activity Assay (Coupled Enzyme Assay)

This protocol describes a continuous spectrophotometric assay to measure the activity of this compound synthetase by coupling the production of AMP to the oxidation of NADH.

Workflow:

ocs_assay_workflow Start Prepare Reaction Mixture Add_Enzyme Add Purified This compound Synthetase Start->Add_Enzyme Incubate Incubate at RT Add_Enzyme->Incubate Monitor Monitor NADH Oxidation at 340 nm Incubate->Monitor Calculate Calculate Enzyme Activity Monitor->Calculate

This compound Synthetase Assay Workflow

Materials:

  • Tris-HCl buffer (0.1 M, pH 8.0)

  • ATP (5 mM)

  • MgCl₂ (10 mM)

  • CoA (0.5 mM)

  • NADH (0.4 mM)

  • Phosphoenolpyruvate (1 mM)

  • Pyruvate kinase (10 units)

  • Myokinase (10 units)

  • Lactate dehydrogenase (10 units)

  • Oxalate solution (substrate)

  • Purified this compound synthetase

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, CoA, NADH, phosphoenolpyruvate, pyruvate kinase, myokinase, and lactate dehydrogenase in a final volume of 1 mL.

  • Add a known concentration of the oxalate substrate to the reaction mixture. For kinetic assays, a range of substrate concentrations should be used.

  • Initiate the reaction by adding a specific amount (e.g., 3 µg) of the purified this compound synthetase.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • The rate of the reaction is calculated from the linear portion of the absorbance change over time.

Radiolabeled Oxalate Feeding Experiment in Plants

This protocol is used to trace the catabolism of oxalate to CO₂ in plant tissues.

Workflow:

radiolabeled_oxalate_workflow Prepare_Discs Excise Leaf Discs Prepare_Flask Prepare Sealed Flask with MS Media, [¹⁴C]-Oxalate, and CO₂ Trap (KOH) Prepare_Discs->Prepare_Flask Incubate_Discs Incubate Leaf Discs in Flask Prepare_Flask->Incubate_Discs Measure_Radioactivity Measure Radioactivity in CO₂ Trap Incubate_Discs->Measure_Radioactivity Analyze_Data Analyze Data Measure_Radioactivity->Analyze_Data

Workflow for Radiolabeled Oxalate Feeding

Materials:

  • Plant leaves (e.g., Arabidopsis thaliana)

  • Cork borer

  • Erlenmeyer flasks with neoprene stoppers

  • Glass vials

  • MS (Murashige and Skoog) medium, pH 5.7

  • Sucrose

  • MES buffer

  • Non-labeled oxalate

  • [¹⁴C]-oxalate

  • 1M KOH solution

  • Scintillation counter

Procedure:

  • Excise leaf discs from the plant of interest using a cork borer.

  • In a sealed Erlenmeyer flask, place the leaf discs in MS medium supplemented with sucrose, MES buffer, a known concentration of non-labeled oxalate, and a specific activity of [¹⁴C]-oxalate.

  • Place a small glass vial containing 1M KOH inside the flask to act as a CO₂ trap.

  • Seal the flask and incubate under appropriate light and temperature conditions.

  • At specified time points, remove the KOH trap and measure the amount of trapped ¹⁴CO₂ using a scintillation counter.

  • The amount of radioactivity is indicative of the rate of oxalate degradation to CO₂.

Conclusion

The regulation of this compound synthesis is a fascinating example of metabolic adaptation across different kingdoms of life. In bacteria, it is a key component of an energy-generating pathway, tightly controlled by substrate availability and environmental pH. In plants, the synthesis of this compound is a crucial step in a detoxification pathway that is transcriptionally regulated by a variety of stress signals, including pathogen attack and heavy metal toxicity. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into these important metabolic pathways, with potential applications in improving crop resilience and developing novel antimicrobial or therapeutic strategies.

References

A Structural Showdown: Unveiling the Active Sites of Oxalyl-CoA Metabolizing Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the catalytic cores of Formyl-CoA Transferase and Oxalyl-CoA Decarboxylase, key players in oxalate metabolism, offers crucial insights for researchers in enzymology and drug development. This guide provides a comparative analysis of their active site architectures, supported by quantitative data and detailed experimental methodologies.

Oxalate, a simple dicarboxylic acid, plays a significant role in various biological processes and is implicated in human diseases such as hyperoxaluria and the formation of kidney stones. The metabolic breakdown of oxalate is orchestrated by a specialized set of enzymes, with Formyl-CoA Transferase (FRC) and this compound Decarboxylase (OXC) being central to the this compound dependent pathway, particularly in organisms like the gut bacterium Oxalobacter formigenes. Understanding the structural nuances of the active sites of these enzymes is paramount for elucidating their catalytic mechanisms and for the rational design of inhibitors or engineered biocatalysts.

At the Heart of the Matter: A Comparative Look at Active Site Architectures

The active sites of FRC and OXC, while both acting on an this compound intermediate, exhibit distinct structural features tailored to their specific catalytic functions: CoA transfer and decarboxylation, respectively.

Formyl-CoA Transferase (FRC): A Tale of Two Subunits

FRC from Oxalobacter formigenes possesses a remarkable interlocking dimeric structure, with the active site nestled at the interface between the two subunits.[1] This unique arrangement is crucial for its function. The catalytic mechanism proceeds through a covalent anhydride intermediate, with the key nucleophilic residue being Asp169 .[1][2] This aspartate residue attacks the carbonyl group of formyl-CoA, initiating the transfer of the CoA moiety.

The active site is further shaped by a constellation of residues that stabilize the reaction intermediates. Notably, the backbone amides of Gln17 and Glu140 , and the backbone carbonyl and amide of Gly260' and Gly261' (from the adjacent subunit) form an oxyanion hole that stabilizes the tetrahedral intermediates.[1] A flexible loop, comprising residues 258-261, acts as a gatekeeper, shielding the reactive anhydride intermediate from the solvent.[3]

This compound Decarboxylase (OXC): A Thiamine Diphosphate-Dependent Powerhouse

In contrast to the transferase activity of FRC, OXC is a decarboxylase that relies on the cofactor thiamine diphosphate (TPP) for its catalytic activity. The enzyme is a tetramer, with each monomer comprising three α/β-type domains. The TPP-binding site is located at the interface between subunits, a common feature among TPP-dependent enzymes.

While the specific residues forming the catalytic pocket are described as unique, the general mechanism involves the TPP cofactor acting as an electron sink to facilitate the cleavage of the C-C bond of the oxalyl group. Interestingly, OXC from O. formigenes also possesses a binding site for ADP, which is structurally homologous to the FAD-binding site in the related enzyme acetolactate synthase. ADP binding has been shown to activate the enzyme, suggesting a regulatory role.

Quantitative Comparison of Active Site Features and Kinetics

The functional differences between FRC and OXC are reflected in their kinetic parameters and the specific residues that constitute their active sites.

FeatureFormyl-CoA Transferase (FRC) from O. formigenesThis compound Decarboxylase (OXC) from O. formigenes
Quaternary Structure Interlocked HomodimerHomotetramer
Key Catalytic Residue(s) Asp169 (nucleophile)Thiamine Diphosphate (TPP) cofactor
Other Important Active Site Residues Gln17, Glu140, Gly260', Gly261' (oxyanion hole)Unique active site residues (details less defined)
Cofactor(s) NoneThiamine Diphosphate (TPP), Mg²⁺
Allosteric Activator None reportedADP
Substrate Formyl-CoA and OxalateThis compound
Kₘ (Formyl-CoA) 11.1 µMN/A
Kₘ (Oxalate) 5.25 mMN/A
Kₘ (this compound) N/A23 µM
Vₘₐₓ 6.49 µmol/min/mgN/A
kcat N/A88 s⁻¹

Visualizing the Metabolic Pathway and Experimental Workflow

To better understand the interplay between these enzymes and the methods used to study them, the following diagrams illustrate the this compound metabolic pathway and a general experimental workflow for characterizing enzyme active sites.

Oxalyl_CoA_Metabolism Formyl_CoA Formyl-CoA FRC Formyl-CoA Transferase (FRC) Formyl_CoA->FRC Oxalate Oxalate Oxalate->FRC Oxalyl_CoA This compound FRC->Oxalyl_CoA Formate Formate FRC->Formate OXC This compound Decarboxylase (OXC) Oxalyl_CoA->OXC OXC->Formyl_CoA regenerated CO2 CO₂ OXC->CO2

Fig. 1: this compound metabolic pathway in O. formigenes.

Experimental_Workflow cluster_Cloning Gene Cloning and Protein Expression cluster_Characterization Structural and Functional Characterization cluster_Analysis Data Analysis Gene Gene of Interest Cloning Cloning Gene->Cloning Vector Expression Vector Vector->Cloning Expression Protein Expression and Purification Cloning->Expression XRay X-ray Crystallography Expression->XRay SDM Site-Directed Mutagenesis Expression->SDM Kinetics Enzyme Kinetics Assays Expression->Kinetics Structure 3D Structure Determination XRay->Structure SDM->Kinetics Activity Kinetic Parameter Determination Kinetics->Activity

Fig. 2: Experimental workflow for active site characterization.

Experimental Protocols

A comprehensive understanding of enzyme active sites relies on a combination of structural biology, molecular biology, and enzymology techniques. Below are generalized protocols for key experiments.

X-ray Crystallography

Determining the three-dimensional structure of an enzyme provides a high-resolution map of its active site.

  • Protein Purification: Purify the target enzyme to homogeneity (>95%) using chromatographic techniques.

  • Crystallization: Screen a wide range of conditions (precipitants, pH, temperature, additives) to induce the formation of well-ordered protein crystals. Vapor diffusion (hanging or sitting drop) and microbatch methods are commonly used.

  • Data Collection: Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Determination: The diffraction data is processed to determine the electron density map of the molecule. A model of the protein is then built into this map and refined to yield the final atomic coordinates.

Site-Directed Mutagenesis

This technique is used to substitute specific amino acid residues in the active site to probe their role in catalysis and substrate binding.

  • Primer Design: Design oligonucleotide primers containing the desired mutation.

  • PCR Amplification: Use the mutagenic primers to amplify the entire plasmid containing the gene of interest using a high-fidelity DNA polymerase. This creates a linear DNA product with the desired mutation.

  • Template Removal: Digest the parental, non-mutated plasmid template with the restriction enzyme DpnI, which specifically cleaves methylated DNA.

  • Transformation: Transform the mutated, circularized plasmid into competent E. coli cells for propagation.

  • Verification: Sequence the plasmid DNA from the resulting colonies to confirm the presence of the desired mutation.

Enzyme Kinetics Assays

Kinetic assays are performed to measure the catalytic efficiency of the wild-type and mutant enzymes.

  • Assay Setup: Prepare a reaction mixture containing a defined buffer, the enzyme, and varying concentrations of the substrate(s). For FRC, this would involve formyl-CoA and oxalate. For OXC, the substrate is this compound.

  • Initiation and Monitoring: Initiate the reaction by adding one of the components (e.g., the enzyme or a substrate). Monitor the reaction progress over time by measuring the increase in product concentration or the decrease in substrate concentration. This can often be done spectrophotometrically by coupling the reaction to a secondary enzyme that produces a colored or fluorescent product.

  • Data Analysis: Determine the initial reaction velocity (v₀) at each substrate concentration. Plot v₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Kₘ and Vₘₐₓ.

This comparative guide highlights the distinct strategies employed by FRC and OXC to process this compound, underscoring the elegant solutions that have evolved to handle this key metabolic intermediate. The provided methodologies offer a foundational framework for researchers to further dissect the intricacies of these and other related enzymes.

References

Safety Operating Guide

Oxalyl-CoA: A Guide to Safe Handling and Disposal in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Essential safety and logistical information for the proper management of oxalyl-CoA.

Oxalyl-coenzyme A (this compound) is a critical intermediate in various metabolic pathways, notably in the degradation of oxalate. Due to its inherent instability, particularly in aqueous solutions, and the hazardous nature of its breakdown products, proper handling and disposal procedures are paramount to ensure laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step approach to the safe management of this compound.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear nitrile or neoprene gloves.

  • Body Protection: A fully buttoned lab coat should be worn at all times.

Handling:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid inhalation of any dust or aerosols.

  • Prevent contact with skin and eyes.

  • Keep away from moisture, as it will readily hydrolyze.

Disposal Protocol: A Step-by-Step Guide

The recommended procedure for the disposal of this compound involves a controlled hydrolysis followed by neutralization and disposal as hazardous waste. This ensures the complete breakdown of the reactive thioester into its constituent parts, which can then be managed according to their specific hazard profiles.

Step 1: Hydrolysis of this compound

Given the instability of this compound in water, it can be intentionally hydrolyzed to oxalic acid and coenzyme A. This process is a key step in rendering the compound less reactive for disposal. Thioester hydrolysis can proceed under neutral, acidic, or basic conditions.[1][2][3][4] To avoid the degradation of coenzyme A at high pH, a neutral or slightly acidic hydrolysis is recommended.[5]

Experimental Protocol for Hydrolysis:

  • In a designated chemical fume hood, prepare a solution of this compound in water. The concentration should be kept low, preferably below 1 M.

  • Allow the solution to stand at room temperature for a sufficient period to ensure complete hydrolysis. The time required will depend on the concentration and temperature, but several hours is a conservative estimate.

  • The resulting solution will contain oxalic acid and coenzyme A.

Step 2: Neutralization

Oxalic acid is a di-carboxylic acid and should be neutralized before disposal.

Experimental Protocol for Neutralization:

  • While stirring the aqueous solution of hydrolyzed this compound, slowly add a weak base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) (e.g., 1 M).

  • Monitor the pH of the solution using a calibrated pH meter or pH paper.

  • Continue adding the base dropwise until the pH of the solution is between 6.0 and 8.0.

  • Be aware that the addition of a carbonate base to an acidic solution will generate carbon dioxide gas, so ensure adequate ventilation and add the base slowly to avoid excessive foaming.

Step 3: Final Disposal

The neutralized solution, containing sodium oxalate and coenzyme A, must be disposed of as hazardous waste.

  • Transfer the neutralized solution to a clearly labeled hazardous waste container. The label should include the chemical names of the contents (sodium oxalate, coenzyme A, and water) and the associated hazards.

  • Follow your institution's specific guidelines for the collection and disposal of chemical waste.

  • Do not pour the neutralized solution down the drain.

Data Presentation: Hazards of Hydrolysis Products

ChemicalCAS NumberKey HazardsDisposal Considerations
Oxalic Acid 144-62-7Harmful if swallowed or in contact with skin. Causes serious eye damage.Dispose of as hazardous waste. Do not empty into drains.
Coenzyme A 85-61-0May cause skin, eye, and respiratory irritation. Generally not classified as hazardous. Aqueous solutions are unstable above pH 8.Dispose of in accordance with local regulations.

Workflow for this compound Disposal

G cluster_prep Preparation cluster_hydrolysis Hydrolysis cluster_neutralization Neutralization cluster_disposal Disposal start Start: this compound for Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood dissolve Dissolve this compound in Water (<1M) fume_hood->dissolve hydrolyze Allow for Complete Hydrolysis (several hours at room temp) dissolve->hydrolyze products Products: Oxalic Acid + Coenzyme A hydrolyze->products add_base Slowly Add Weak Base (e.g., NaHCO3 solution) products->add_base monitor_ph Monitor pH (Target: 6.0 - 8.0) add_base->monitor_ph neutralized Neutralized Solution monitor_ph->neutralized waste_container Transfer to Labeled Hazardous Waste Container neutralized->waste_container follow_guidelines Follow Institutional Waste Disposal Guidelines waste_container->follow_guidelines end End of Procedure follow_guidelines->end

Caption: Workflow for the safe disposal of this compound.

Spill Management

In the event of a spill of this compound powder:

  • Evacuate the immediate area.

  • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep the material into a designated waste container. Avoid creating dust.

  • Clean the spill area with soap and water.

  • Dispose of the contaminated absorbent material as hazardous waste.

For a spill of an this compound solution:

  • Absorb the spill with an inert material.

  • Collect the saturated absorbent material into a hazardous waste container.

  • Clean the spill area with soap and water.

  • Dispose of the waste in accordance with institutional guidelines.

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety protocols and waste disposal guidelines.

References

Essential Safety and Logistical Information for Handling Oxalyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for oxalyl-CoA is readily available. The following guidance is based on the known hazards of its precursor, oxalic acid, and general best practices for handling biochemical reagents, including coenzyme A derivatives. Researchers must exercise caution and adhere to all institutional safety protocols.

This compound is a key intermediate in various metabolic pathways and is utilized in specialized biochemical research.[1][2][3] Due to the absence of a dedicated Safety Data Sheet (SDS), a conservative approach to handling is imperative, drawing upon the safety profiles of its constituent parts: oxalic acid and coenzyme A. Oxalic acid is a toxic and corrosive substance, and while its properties are altered in the thioester linkage with coenzyme A, the potential for hydrolysis to release free oxalic acid necessitates stringent safety measures.[4][5]

Personal Protective Equipment (PPE)

When handling this compound, especially in solid form or concentrated solutions, the following personal protective equipment should be worn:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes. Standard safety glasses with side shields may not offer sufficient protection.

  • Hand Protection: Chemically resistant gloves are essential. Suitable materials include neoprene, butyl, or Viton. Gloves should be inspected before use and changed immediately if contaminated.

  • Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact. For larger quantities or in situations with a higher risk of exposure, more comprehensive protective clothing may be necessary.

  • Respiratory Protection: If there is a risk of generating aerosols or dusts, a NIOSH-approved respirator should be used. Work should ideally be conducted in a well-ventilated area or a chemical fume hood.

Operational Plan for Safe Handling

Engineering Controls:

  • All work with this compound, particularly weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • An eyewash station and safety shower must be readily accessible in the laboratory.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area in the fume hood should be clean and uncluttered.

  • Weighing: If working with solid this compound, weigh it carefully within the fume hood to avoid creating dust.

  • Solution Preparation: When dissolving this compound, add the solid to the solvent slowly. As acyl-CoAs can be unstable in aqueous solutions, it is advisable to prepare solutions fresh as needed. Some sources suggest using a mixture of water and an organic solvent like DMSO for stock solutions of similar compounds.

  • General Handling: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling, even if gloves were worn.

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Based on recommendations for oxalic acid, refrigeration at 4°C may be appropriate for long-term stability.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Any unused solid this compound and contaminated materials (e.g., weigh boats, pipette tips) should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Aqueous solutions of this compound should be collected in a labeled, sealed hazardous waste container. Do not pour this compound solutions down the drain.

  • Contaminated PPE: Used gloves and other contaminated disposable PPE should be disposed of in the appropriate hazardous waste stream.

  • Decontamination: The work area should be thoroughly cleaned after handling this compound.

All waste disposal must be carried out in accordance with local, state, and federal regulations.

Quantitative Data Summary (Based on Oxalic Acid)

Since specific quantitative exposure limits for this compound are not available, the data for oxalic acid provides a conservative reference.

ParameterValueReference
Acute Oral Toxicity (LD50) 5 to 15 grams (may be fatal to humans)
Primary Hazards Corrosive to tissues, causes burns
Target Organs Kidneys, heart, eyes, skin, brain, nerves, mucous membranes

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Prepare Work Area in Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Solid this compound prep_hood->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate Proceed to Cleanup cleanup_waste Collect Waste (Solid & Liquid) cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Hazardous Waste cleanup_waste->cleanup_dispose emergency_spill Spill Containment emergency_exposure First Aid (Eyewash, Shower)

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.